Bromine
Description
Structure
3D Structure
Properties
IUPAC Name |
molecular bromine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Br2/c1-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDTBXPJZTBHREO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
BrBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Br2 | |
| Record name | BROMINE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/257 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | BROMINE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0107 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1035238 | |
| Record name | Bromine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1035238 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.81 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Bromine is a dark reddish-brown fuming liquid with a pungent odor. Denser than water and soluble in water. Hence sinks in water. Toxic by inhalation. Accelerates the burning of combustible material. It is very corrosive to tissue and to metals., Gas or Vapor; Liquid, Dark reddish-brown, fuming liquid with suffocating, irritating fumes; [NIOSH], FUMING RED-TO-BROWN LIQUID WITH PUNGENT ODOUR., Dark reddish-brown, fuming liquid with suffocating, irritating fumes. | |
| Record name | BROMINE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/257 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Bromine | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Bromine | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/315 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | BROMINE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0107 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | BROMINE | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/633 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Record name | Bromine | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0064.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Boiling Point |
139.2 °F at 760 mmHg (EPA, 1998), 58.8 °C, 139 °F | |
| Record name | BROMINE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/257 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | BROMINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/514 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | BROMINE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0107 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | BROMINE | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/633 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Record name | Bromine | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0064.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Solubility |
4 % (NIOSH, 2023), Solubility in water (25 °C): 0.2141 mol/L with formation of 0.00115 mol/L of HOBr, In water, 33.6 g/L at 25 °C, Water solubility: 35.8 g/L at 20 °C; 41.7 g/L at 0 °C, Freely soluble in alcohol, ether, chloroform, carbon tetrachloride, carbon disulfide, concentrated hydrochloride acid, aq solutions of bromides, Bromine is soluble in nonpolar solvents and in certain polar solvents such as alcohol and sulfuric acid. It is miscible with ... many halogenated solvents., Solubility in water, g/100ml at 20 °C: 4.0, 4% | |
| Record name | BROMINE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/257 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | BROMINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/514 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | BROMINE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0107 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | Bromine | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0064.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Density |
3.1023 at 77 °F (EPA, 1998) - Denser than water; will sink, 3.1023 at 25 °C/4 °C, Vapor density: 5.51 (Air = 1); bromine reacts with aluminum reacts vigorously and explosively with potassium, Relative density (water = 1): 3.1, 3.1023, 3.12 | |
| Record name | BROMINE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/257 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | BROMINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/514 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | BROMINE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0107 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | BROMINE | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/633 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Record name | Bromine | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0064.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Vapor Density |
5.51 at 59 °F (EPA, 1998) - Heavier than air; will sink (Relative to Air), 7.139 g/L at 0 °C, 101.3 kPa, Relative vapor density (air = 1): 5.5, 5.51 | |
| Record name | BROMINE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/257 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | BROMINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/514 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | BROMINE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0107 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | BROMINE | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/633 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Vapor Pressure |
172 mmHg at 69.08 °F (EPA, 1998), 212.0 [mmHg], 212 mm Hg at 25 °C, Vapor pressure, kPa at 20 °C: 23.3, 172 mmHg | |
| Record name | BROMINE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/257 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Bromine | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/315 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | BROMINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/514 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | BROMINE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0107 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | BROMINE | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/633 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Record name | Bromine | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0064.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Impurities |
Typical, freshly prepared bromine from a modern plant is likely to be at least 99.9% pure. Probable impurities are chlorine, moisture & org material at levels of less than 50 ppm each. Specifications ... for reagent-grade bromine allow up to 0.3% chlorine, 0.05% iodine, 0.002% sulfur, & nonvolatile matter 0.015% maximum. | |
| Record name | BROMINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/514 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Dark reddish-brown, volatile, mobile diatomic liquid; vaporizes at room temperature, Dense, dark red, mobile liquid; vaporizes readily at room temperature to give a red vapor | |
CAS No. |
7726-95-6 | |
| Record name | BROMINE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/257 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Bromine | |
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| Record name | Bromine | |
| Source | EPA Acute Exposure Guideline Levels (AEGLs) | |
| URL | https://www.epa.gov/aegl/bromine-results-aegl-program | |
| Description | Acute Exposure Guideline Levels (AEGLs) are used by emergency planners and responders worldwide as guidance in dealing with rare, usually accidental, releases of chemicals into the air. https://www.epa.gov/aegl | |
| Record name | Bromine | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Bromine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1035238 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Bromine | |
| Source | European Chemicals Agency (ECHA) | |
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| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/514 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
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| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
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Melting Point |
19 °F (EPA, 1998), -7.2 °C, 19 °F | |
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| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
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Foundational & Exploratory
bromine isotopic analysis techniques for geological samples
An In-Depth Technical Guide to Bromine Isotopic Analysis for Geological Samples
Authored by: A Senior Application Scientist
Abstract
The stable isotopes of this compound, ⁷⁹Br and ⁸¹Br, are emerging as powerful tracers in geological and environmental sciences.[1] Their distribution in natural systems provides unique insights into a range of processes, including fluid-rock interaction, the formation of sedimentary basins, and the evolution of magmatic-hydrothermal systems.[2][3] However, the precise and accurate measurement of this compound isotope ratios (⁸¹Br/⁷⁹Br) in complex geological matrices presents significant analytical challenges. This technical guide provides a comprehensive overview of the state-of-the-art techniques for this compound isotopic analysis in geological samples, intended for researchers, scientists, and professionals in related fields. We delve into the core principles of this compound isotope geochemistry, detail field-proven sample preparation protocols, compare and contrast the primary mass spectrometric techniques, and discuss data quality control and applications. Our focus is on providing not just procedural steps, but the underlying scientific rationale to empower researchers to make informed decisions in their analytical workflows.
The Significance of this compound Isotopes in Geosciences
This compound possesses two stable isotopes, ⁷⁹Br and ⁸¹Br, with terrestrial abundances of approximately 50.69% and 49.31%, respectively. Isotopic variations are expressed in delta notation (δ⁸¹Br) in per mil (‰) relative to the Standard Mean Ocean Bromide (SMOB) standard.[3]
δ⁸¹Br (‰) = [ (⁸¹Br/⁷⁹Br)ₛₐₘₚₗₑ / (⁸¹Br/⁷⁹Br)ₛₘₒₒ - 1 ] * 1000
While initially considered to have limited isotopic variation, recent analytical advancements have revealed significant δ⁸¹Br variability in geological materials, making it a valuable tracer for processes that are not always discernible with other isotopic systems, such as chlorine isotopes.[1][2] Key areas of application include:
-
Tracing Fluid Sources and Migration: The distinct δ⁸¹Br signatures of different geological reservoirs (e.g., seawater, formation waters, magmatic fluids) allow for the tracing of fluid origins and mixing processes in sedimentary basins and hydrothermal systems.[2][3]
-
Understanding Evaporite Formation and Diagenesis: this compound isotopes fractionate during the precipitation of evaporite minerals, providing insights into the evolution of ancient saline basins and post-depositional alteration processes.[2][4]
-
Investigating Magmatic and Hydrothermal Processes: Variations in δ⁸¹Br in magmatic minerals can elucidate processes of magma degassing and the evolution of hydrothermal fluids.[3]
-
Environmental Geochemistry: The increasing use of organothis compound compounds has led to their introduction into the environment. This compound isotope analysis can be a tool to track the fate and transport of these contaminants.[5]
Sample Preparation: The Foundation of Accurate Analysis
The low concentration of this compound in many geological samples and the presence of interfering elements necessitate robust and meticulous sample preparation protocols. The primary goal is to efficiently extract and purify this compound from the sample matrix prior to isotopic analysis. The choice of method depends on the sample type, this compound concentration, and the analytical technique to be employed.
Extraction of this compound from Aqueous Samples (Brines, Formation Waters)
For saline solutions, two primary methods are employed: anion exchange chromatography and distillation.
This technique is particularly suitable for samples with relatively high this compound concentrations and is often used for subsequent analysis by Multicollector-Inductively Coupled Plasma Mass Spectrometry (MC-ICP-MS).[6]
Protocol: Anion Exchange Separation of Bromide
-
Resin Preparation: An anion exchange resin (e.g., AG 1-X4) is loaded into a chromatography column. The resin is pre-cleaned and conditioned to the appropriate chemical form.
-
Sample Loading: A known volume of the filtered aqueous sample is loaded onto the column. Bromide and other anions bind to the resin.
-
Matrix Elution: The column is washed with a suitable reagent (e.g., dilute nitric acid) to remove major cations and weakly bound anions.
-
Bromide Elution: A specific eluent, such as ammonium nitrate (NH₄NO₃), is used to selectively elute the purified bromide from the column.[6] The choice of eluent is critical to ensure a clean separation from interfering ions.
-
Sample Collection: The eluted fraction containing the purified bromide is collected for isotopic analysis.
Causality and Trustworthiness: The success of this method hinges on the differential affinity of the resin for various anions. By carefully selecting the resin and eluents, a high degree of purification can be achieved. The protocol's trustworthiness is established by processing isotopic standards and reference materials alongside the samples to monitor for any isotopic fractionation induced by the column chemistry.
Distillation is a valuable technique for samples with low Br/Cl ratios and is also compatible with MC-ICP-MS analysis.[7][8] This method leverages the difference in oxidation potential between bromide and chloride.[8]
Protocol: this compound Distillation
-
Oxidation: The sample is mixed with an oxidizing agent, typically nitric acid, in a distillation flask.[8]
-
Heating: The mixture is gently heated, causing the bromide (Br⁻) to be oxidized to volatile this compound (Br₂), while chloride (Cl⁻) remains in solution.[1][3]
-
Trapping: The volatilized Br₂ is carried by a stream of inert gas into a trapping solution, commonly an ammonia solution, where it is reduced back to bromide.[7][8]
-
Collection: The resulting ammonium bromide solution is collected for analysis.
Causality and Trustworthiness: This method provides excellent separation from the chloride matrix.[7] The self-validating aspect of this protocol involves careful control of the temperature and reaction time to prevent any significant distillation of chlorine. Running standards through the entire distillation process is crucial to verify the absence of isotopic fractionation.
Extraction of this compound from Solid Samples (Rocks, Minerals, Salts)
For solid samples, the initial step involves dissolving the material to bring the this compound into an aqueous phase.
Protocol: Dissolution and Extraction from Solids
-
Sample Digestion: The powdered rock or mineral sample is dissolved using an appropriate acid mixture in a closed vessel to prevent the loss of volatile this compound compounds. For salt samples, simple dissolution in deionized water is often sufficient.[4]
-
This compound Extraction: Once in solution, the this compound can be separated and purified using either anion exchange chromatography or distillation as described above.[3]
Mass Spectrometric Techniques for this compound Isotope Analysis
The two predominant techniques for high-precision this compound isotope analysis are Gas Source Isotope Ratio Mass Spectrometry (GS-IRMS) and Multicollector-Inductively Coupled Plasma Mass Spectrometry (MC-ICP-MS).[3][9][10]
Gas Source Isotope Ratio Mass Spectrometry (GS-IRMS)
GS-IRMS is a well-established technique for light stable isotope analysis and has been adapted for this compound.[9][11] This method requires the conversion of the purified bromide into a gaseous species, typically methyl bromide (CH₃Br).[1][9]
Workflow for GS-IRMS Analysis of this compound Isotopes
Caption: Workflow for this compound Isotope Analysis by GS-IRMS.
Protocol: Conversion to Methyl Bromide and GS-IRMS Analysis
-
Precipitation: The purified bromide solution is treated with silver nitrate (AgNO₃) to precipitate silver bromide (AgBr).[9]
-
Conversion to CH₃Br: The dried AgBr precipitate is reacted with methyl iodide (CH₃I) in a sealed vial at an elevated temperature (e.g., 80°C for 56 hours) to produce gaseous methyl bromide.[9]
-
Chromatographic Separation: The resulting gas mixture is injected into a gas chromatograph (GC) to separate the CH₃Br from any residual CH₃I or other volatile byproducts.[1][9]
-
Isotopic Analysis: The purified CH₃Br is introduced into the ion source of the IRMS. The gas is ionized, and the resulting ions are accelerated and separated by mass in a magnetic field. The ion beams corresponding to the different isotopologues of CH₃Br are collected simultaneously in Faraday cups, allowing for a precise determination of the ⁸¹Br/⁷⁹Br ratio.[9][11]
Expertise and Experience: The conversion of AgBr to CH₃Br is a critical step that requires careful optimization to ensure complete reaction and avoid isotopic fractionation. The use of a continuous-flow setup, where the GC is directly coupled to the IRMS, has significantly improved sample throughput and precision.[12]
Multicollector-Inductively Coupled Plasma Mass Spectrometry (MC-ICP-MS)
MC-ICP-MS has become an increasingly popular technique for this compound isotope analysis due to its high sensitivity and ability to directly analyze solutions, bypassing the need for conversion to a gaseous species.[5][6]
Workflow for MC-ICP-MS Analysis of this compound Isotopes
Caption: Workflow for this compound Isotope Analysis by MC-ICP-MS.
Protocol: Direct Analysis of Bromide Solutions by MC-ICP-MS
-
Sample Introduction: The purified bromide solution is introduced into the ICP-MS, typically using a nebulizer and spray chamber, which converts the liquid into a fine aerosol.[6]
-
Ionization: The aerosol is transported into the high-temperature (6000-10000 K) argon plasma, where the bromide is efficiently ionized to Br⁺.
-
Mass Analysis and Detection: The ions are extracted from the plasma and focused into the mass analyzer. The magnetic sector separates the ⁷⁹Br⁺ and ⁸¹Br⁺ ion beams, which are measured simultaneously in a static multicollector array of Faraday cups.
Challenges and Solutions: A significant challenge in MC-ICP-MS analysis of this compound is the presence of polyatomic interferences, most notably argide species such as ³⁸Ar⁴⁰ArH⁺ on ⁷⁹Br⁺ and ⁴⁰Ar⁴⁰ArH⁺ on ⁸¹Br⁺.[6] These interferences can be mitigated by:
-
High-Resolution Mode: Using a high-resolution mass spectrometer to physically separate the analyte ions from the interfering species. However, this can lead to a loss of sensitivity.[6]
-
Collision/Reaction Cell Technology: Introducing a collision or reaction gas into a cell positioned before the mass analyzer to selectively remove the interfering ions.
-
"Wet Plasma" Conditions: Carefully tuning the plasma conditions can sometimes reduce the formation of certain interfering species.[6]
Data Quality and Inter-laboratory Comparison
Ensuring the accuracy and comparability of this compound isotope data is paramount. This is achieved through a combination of rigorous internal quality control and the use of internationally recognized reference materials.
| Parameter | GS-IRMS | MC-ICP-MS |
| Sample Form | Gas (CH₃Br) | Aqueous Solution (Br⁻) |
| Typical Precision (2SD) | ± 0.06‰ to ± 0.2‰[9][10][12] | ± 0.1‰ to ± 0.27‰[5][6] |
| Sample Amount Required | ~0.1-5 mg Br⁻[1][9] | ~1-25 µg Br[3][6] |
| Key Advantage | Well-established for light isotopes, less prone to certain isobaric interferences | Higher sensitivity, direct analysis of solutions |
| Key Disadvantage | Labor-intensive sample preparation, lower sample throughput | Susceptible to polyatomic interferences |
Table 1: Comparison of GS-IRMS and MC-ICP-MS for this compound Isotope Analysis
-
Standard Bracketing: Sample analyses are bracketed by measurements of a known isotopic standard to correct for instrumental mass bias and drift.
-
Reference Materials: The use of certified reference materials, such as NIST SRM 977, is essential for validating the accuracy of the measurements.[6]
-
Inter-laboratory Calibration: Participation in inter-laboratory comparison studies helps to ensure the global consistency of δ⁸¹Br data.
Applications in Geological Systems: A Snapshot
The application of this compound isotope analysis has yielded significant new insights across the geosciences.
| Geological Reservoir/Process | Typical δ⁸¹Br Range (‰ vs. SMOB) | Reference |
| Seawater (Modern) | 0.00 ± 0.07 | [6] |
| Formation Waters | -1.5 to +3.35 | [3] |
| Evaporite Deposits (Halite) | Variable, can be significantly positive or negative | [2][4] |
| Magmatic Sodalites | +0.15 to +0.31 | [3] |
| Hydrothermal Sodalites | ~ +0.36 | [3] |
Table 2: Typical δ⁸¹Br Values in Various Geological Materials
The observed range of δ⁸¹Br values in formation waters highlights the role of various subsurface processes, including fluid-rock interaction, microbial activity, and mixing with brines of different origins, in fractionating this compound isotopes.[2][3] In evaporite systems, the significant isotopic fractionation observed during mineral precipitation provides a powerful tool for reconstructing paleoenvironmental conditions.[4] The systematic increase in δ⁸¹Br from magmatic to hydrothermal minerals suggests that the lighter isotope (⁷⁹Br) is preferentially incorporated into the crystallizing phases.[3]
Future Perspectives
The field of this compound isotope geochemistry is rapidly evolving. Future advancements are likely to focus on:
-
Miniaturization and Automation: Development of more efficient and automated sample preparation techniques to increase sample throughput.
-
In-situ Analysis: The application of techniques like laser ablation MC-ICP-MS for the direct isotopic analysis of this compound in solid samples at the micro-scale.
-
Compound-Specific Isotope Analysis: The development of methods to measure the δ⁸¹Br values of specific organothis compound compounds to better understand their sources and fate in the environment.[13]
Conclusion
This compound isotopic analysis is a powerful and increasingly accessible tool for the geological sciences. While the analytical techniques require a high degree of technical expertise, the insights gained into a wide range of geological processes are invaluable. By carefully selecting the appropriate sample preparation and mass spectrometric techniques, and by adhering to rigorous quality control protocols, researchers can unlock the full potential of this exciting isotopic system. This guide has provided a comprehensive overview of the current state-of-the-art, with a focus on the scientific principles that underpin these powerful analytical methods.
References
-
Magali, P., et al. (2016). Determination of this compound Stable Isotope Ratios from Saline Solutions by “Wet Plasma” MC-ICPMS Including a Comparison between High- and Low-Resolution Modes, and Three Introduction Systems. Analytical Chemistry. [Link]
-
Shouakar-Stash, O., et al. (2000). Rediscovery of classical methods and their application to the measurement of stable this compound isotopes in natural samples. Chemical Geology. [Link]
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St-Amour, N. (2022). Determining this compound Isotope Fractionation During Evaporation and Diagenesis. UWSpace. [Link]
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Ronen, Z., et al. (2012). This compound isotope analysis - a tool for investigating biogeochemical cycle of this compound-containing organic and inorganic compounds in the environment. ResearchGate. [Link]
-
Eggenkamp, H. G. M., et al. (2021). This compound Isotope Variations in Magmatic and Hydrothermal Sodalite and Tugtupite and the Estimation of Br Isotope Fractionation between Melt and Sodalite. Minerals. [Link]
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University of Waterloo Environmental Isotope Laboratory. (n.d.). 81Br this compound ISOTOPE ANALYSIS BY CONTINUOUS-FLOW ISOTOPE RATIO MASS SPECTROMETRY. University of Waterloo. [Link]
-
Eggenkamp, H. G. M., et al. (2018). A simple distillation method to extract this compound from natural water and salt samples for isotope analysis by multi collector inductively coupled plasma mass spectrometry. ResearchGate. [Link]
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Shouakar-Stash, O. (n.d.). Preparation Techniques for the Analysis of Stable this compound Isotopes. ResearchGate. [Link]
-
Eggenkamp, H. G. M. (2014). The geochemistry of stable chlorine and this compound isotopes. INIS-IAEA. [Link]
-
Leclercq, M., et al. (2021). Use of the this compound isotope ratio in HPLC-ICP-MS and HPLC-ESI-MS analysis of a new drug in development. ResearchGate. [Link]
-
Eggenkamp, H. G. M., et al. (2016). This compound stable isotope fractionation in evaporites. Copernicus Meetings. [Link]
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Eggenkamp, H. G. M., et al. (2018). A simple distillation method to extract this compound from natural water and salt samples for isotope analysis by multi-collector inductively coupled plasma mass spectrometry. PubMed. [Link]
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Hoefs, J. (2015). Gas source mass spectrometry. Fiveable. [Link]
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Shouakar-Stash, O., et al. (2006). Determination of this compound stable isotopes using continuous-flow isotope ratio mass spectrometry. PubMed. [Link]
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An In-depth Technical Guide to Bromine Reaction Mechanisms in Electrophilic Aromatic Substitution
Introduction: The Enduring Significance of Aromatic Bromination
Electrophilic Aromatic Substitution (EAS) stands as a cornerstone of modern organic synthesis, providing a powerful toolkit for the functionalization of aromatic systems. Among these transformations, the bromination of aromatic rings is of paramount importance in academic research and the pharmaceutical and materials science industries. Aryl bromides are versatile synthetic intermediates, readily participating in a wide array of cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, to construct complex molecular architectures.
This guide provides an in-depth exploration of the reaction mechanisms governing the electrophilic bromination of aromatic compounds. We will dissect the fundamental principles, from the generation of the electrophile to the intricate influence of substituents on reaction rates and regioselectivity. Furthermore, this document will present field-proven experimental protocols, emphasizing the causality behind procedural choices to ensure robust and reproducible outcomes.
The Core Mechanism: A Stepwise Journey to Aromatic Functionalization
The bromination of a simple aromatic ring like benzene is not a spontaneous process. The high stability of the aromatic system, a consequence of electron delocalization, necessitates the activation of bromine to create a sufficiently potent electrophile.[1][2] This is typically achieved through the use of a Lewis acid catalyst, such as ferric bromide (FeBr₃).[1][2][3] The reaction proceeds through a well-established two-step mechanism.[4][5][6]
Step 1: Generation of the Electrophile and Formation of the Sigma Complex (Arenium Ion)
The first and rate-determining step involves the attack of the π-electron system of the aromatic ring on the activated this compound electrophile.[1][6][7] The Lewis acid polarizes the Br-Br bond, creating a more electrophilic this compound species.[2][8] The aromatic ring, acting as a nucleophile, donates a pair of π-electrons to form a new carbon-bromine sigma bond.[9][10] This process transiently disrupts the aromaticity of the ring, leading to the formation of a resonance-stabilized carbocation intermediate known as the sigma complex or arenium ion.[1][2][7][10][11] The positive charge in the arenium ion is delocalized across the ortho and para positions relative to the point of attack.[7][10]
Step 2: Rearomatization
In the second, rapid step, a weak base, often the FeBr₄⁻ complex formed in the initial activation, abstracts a proton from the sp³-hybridized carbon bearing the this compound atom.[2][4][9] This restores the aromatic π-system, yielding the brominated aromatic product and regenerating the Lewis acid catalyst.[2] The strong energetic driving force to regain aromatic stability ensures that this deprotonation is highly favorable.[1][5]
The Critical Role of the Lewis Acid Catalyst
As mentioned, the inherent stability of the aromatic ring prevents a direct reaction with molecular this compound. A Lewis acid catalyst is therefore essential to increase the electrophilicity of the this compound molecule.[2][8] Common Lewis acids employed for this purpose include FeBr₃, AlCl₃, and FeCl₃.[2][3][12] The choice of catalyst can be influenced by factors such as cost, availability, and the specific substrate being brominated. Iron filings are often used as a practical alternative to FeBr₃, as they react in situ with this compound to generate the active catalyst.[13]
| Catalyst | Common Applications & Considerations |
| FeBr₃ | The classic and most commonly used catalyst for aromatic bromination. Often generated in situ from iron filings and this compound. |
| AlCl₃/AlBr₃ | Potent Lewis acids that can also be used. Care must be taken to avoid Friedel-Crafts side reactions if alkyl or acyl groups are present. |
| I₂ | Can be used as a catalyst, particularly for more activated aromatic rings. |
| Zeolites | Solid acid catalysts that offer advantages in terms of recyclability and simplified workup procedures. |
The catalyst's role is to accept a lone pair of electrons from one of the this compound atoms, which polarizes the Br-Br bond and makes the terminal this compound atom a much stronger electrophile, primed for attack by the aromatic ring.[2][8][12]
Substituent Effects: Directing the Course of the Reaction
The presence of a substituent on the aromatic ring profoundly influences both the rate of reaction and the regiochemical outcome of further electrophilic substitution.[14][15] Substituents are broadly classified as either activating or deactivating, and as ortho-, para-, or meta-directing.[14][15][16]
Activating vs. Deactivating Groups
-
Activating Groups: These substituents increase the rate of electrophilic aromatic substitution compared to unsubstituted benzene.[15][17][18] They achieve this by donating electron density to the aromatic ring, thereby stabilizing the positively charged sigma complex intermediate.[17][18] Activating groups are typically electron-donating groups (EDGs) and include alkyl, hydroxyl, alkoxy, and amino groups.[17][19]
-
Deactivating Groups: These substituents decrease the rate of reaction relative to benzene.[15][17][20][18] They withdraw electron density from the aromatic ring, which destabilizes the sigma complex.[17][18] Deactivating groups are electron-withdrawing groups (EWGs) and include nitro, cyano, carbonyl, and sulfonyl groups.[16][20]
Directing Effects: Ortho, Para, and Meta Directors
-
Ortho-, Para-Directors: These substituents direct the incoming electrophile to the positions ortho and para to themselves.[21][22][23] All activating groups are ortho-, para-directors.[21][18][19] Halogens are an interesting exception; they are deactivating due to their inductive electron-withdrawing effect, yet they are ortho-, para-directing because of their ability to donate a lone pair of electrons through resonance, which preferentially stabilizes the ortho and para sigma complexes.[18][19][22][24]
-
Meta-Directors: These substituents direct the incoming electrophile to the meta position.[21][16][23] All meta-directing groups are deactivating.[21][19] This is because the ortho and para positions are more strongly deactivated than the meta position.
A Validated Experimental Protocol: Bromination of Acetanilide
The bromination of acetanilide is an excellent example of an electrophilic aromatic substitution on a moderately activated ring. The acetamido group (-NHCOCH₃) is an ortho-, para-director.[25] Due to steric hindrance from the bulky acetamido group, the para-brominated product is favored. This protocol utilizes N-bromosuccinimide (NBS) as a safer and more convenient source of electrophilic this compound compared to liquid this compound.[25]
Materials:
-
Acetanilide
-
N-Bromosuccinimide (NBS)
-
Acetonitrile
-
Catalytic amount of HCl
-
Deionized water
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Beakers and Erlenmeyer flasks
-
Büchner funnel and filter flask
-
Melting point apparatus
-
TLC plates and chamber
-
¹H NMR spectrometer
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve approximately 5 mmol of acetanilide in 10 mL of acetonitrile with magnetic stirring.[25]
-
Addition of Reagents: To the stirred solution, add approximately 5 mmol of N-bromosuccinimide and a catalytic amount of concentrated HCl.[25]
-
Reaction Monitoring: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Product Isolation: Once the reaction is complete (as indicated by the disappearance of the starting material on TLC), add deionized water to the reaction mixture to precipitate the crude product.[25]
-
Purification: Collect the solid product by vacuum filtration using a Büchner funnel, washing with cold deionized water. The crude product can be further purified by recrystallization from ethanol.
-
Characterization: The purified product, 4'-bromoacetanilide, can be characterized by its melting point and ¹H NMR spectrum.[25]
Safety Considerations for Handling this compound and Brominating Agents
This compound is a highly toxic, corrosive, and volatile substance that can cause severe skin and tissue damage, as well as irritation to the eyes and respiratory tract upon exposure.[26][27] Strict safety precautions must be adhered to when handling this compound and its reagents.
-
Personal Protective Equipment (PPE): Always work in a well-ventilated fume hood. Wear appropriate PPE, including chemical-resistant gloves (nitrile gloves are suitable for incidental contact), safety goggles or a face shield, and a lab coat.[27][28][29]
-
Handling: Handle liquid this compound with extreme care, avoiding inhalation of vapors and direct skin contact.[26][28] Ampoules should be opened carefully, and any pressure buildup should be managed.[28]
-
Spill Management: In case of a spill, have a neutralizing agent, such as a sodium thiosulfate solution, readily available.[28] Evacuate the area and follow established emergency procedures for chemical spills.[27][29]
-
First Aid: If skin contact occurs, immediately wash the affected area with copious amounts of soap and water.[30] If eyes are exposed, flush with water for at least 15 minutes and seek immediate medical attention.[30] In case of inhalation, move to fresh air and seek medical attention.[30]
-
Waste Disposal: Dispose of all this compound-containing waste in appropriately labeled containers according to institutional and regulatory guidelines.
Conclusion
The electrophilic aromatic bromination is a foundational reaction in organic chemistry with broad synthetic utility. A thorough understanding of its mechanism, the role of catalysts, and the directing effects of substituents is crucial for the rational design of synthetic routes to a vast array of functionalized aromatic compounds. By coupling this theoretical knowledge with robust and safe experimental practices, researchers can effectively harness the power of this transformation in their scientific endeavors.
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From Seaweed Ash to Synthesis: A Historical and Technical Guide to the Discovery and Applications of Bromine
Abstract
This technical guide provides a comprehensive historical and scientific exploration of the element bromine. It traces the path from its independent discovery in the early 19th century to its diverse and critical applications in modern science and industry. This document is intended for researchers, scientists, and drug development professionals, offering in-depth technical details on the mechanisms behind this compound's utility in fields ranging from pharmaceuticals and fire safety to organic synthesis and water purification. The narrative emphasizes the causality behind experimental choices and provides validated protocols for key synthetic procedures involving this compound.
The Dawn of a New Element: The Discovery of this compound
The story of this compound's discovery is a tale of parallel investigation, with two chemists independently isolating the element in the 1820s.
Antoine Jérôme Balard's "Muride" from the Marshes (1826)
In 1826, the French chemist Antoine Jérôme Balard, while investigating the salt marshes of Montpellier, made a pivotal discovery.[1][2] He was working with the residual liquid (bittern) left after the crystallization of sea salt. Balard observed that after saturating this brine with chlorine gas, a vibrant reddish-brown color emerged.[3] He distilled this colored solution, condensing a dark, volatile liquid with a sharp, unpleasant odor.[3][4]
Initially, Balard suspected he had isolated a compound of chlorine and iodine. However, after failing to decompose the substance, he correctly concluded he had found a new element.[3] He named it "muride," from the Latin word muria for brine.[1] Upon presenting his findings, the French Academy of Sciences, at the suggestion of Joseph-Louis Gay-Lussac, renamed it "brome" (anglicized to this compound) from the Greek word βρῶμος (bromos), meaning "stench," a nod to its pungent smell.[1][3]
Carl Jacob Löwig's Independent Isolation (1825)
A year prior, in 1825, a German chemistry student, Carl Jacob Löwig, had also isolated this compound.[1][5][6] While studying a mineral water spring from his hometown of Bad Kreuznach, Löwig treated the water with chlorine and extracted a reddish-brown substance with ether.[1][5][7] He presented his findings to his professor, Leopold Gmelin, who recognized it as a potential new element. Unfortunately, delays prevented Löwig from publishing his work before Balard announced his discovery.[6]
The Underlying Chemistry of Discovery
The experimental approach used by both Balard and Löwig relied on a fundamental principle of halogen chemistry: the relative oxidizing power of the halogens. Chlorine is a stronger oxidizing agent than this compound. In the brine solutions, this compound existed as bromide ions (Br⁻). By introducing chlorine gas (Cl₂), they induced a single displacement reaction, oxidizing the bromide ions to elemental this compound (Br₂) while the chlorine was reduced to chloride ions (Cl⁻).
Reaction: 2Br⁻(aq) + Cl₂(g) → Br₂(aq) + 2Cl⁻(aq)
This simple yet elegant oxidative process was the key to unlocking a new element from its natural sources.
Early Applications: From Sedatives to Photographic Plates
Following its discovery, this compound and its compounds quickly found applications in medicine and the burgeoning field of photography.
The Era of Bromide Sedatives
In the mid-19th century, inorganic bromide salts, particularly potassium bromide (KBr), became widely used as sedatives and the first effective anticonvulsants for epilepsy.[1][5][8] Their use was first noted by Sir Charles Locock in 1857, who observed that bromide salts calmed sexual excitement, a factor then erroneously linked to epilepsy.[5]
Mechanism of Action: The therapeutic effect is due to the bromide ion (Br⁻). While the precise mechanism was not understood at the time, modern research indicates that bromide ions enhance the effects of the inhibitory neurotransmitter GABA (gamma-aminobutyric acid).[1] Studies have shown that bromide potentiates GABA-activated currents in neurons, leading to a larger hyperpolarization of the cell membrane.[9] This increased inhibition makes neurons less likely to fire, explaining the sedative and anticonvulsant effects.[1][10] Although largely replaced by modern drugs with better safety profiles, bromides are still used in some cases of severe, refractory epilepsy.[8][11]
Capturing Light: The Role of Silver Bromide in Photography
The discovery of photography in the 19th century provided another major application for this compound. Silver bromide (AgBr) became a cornerstone of photographic emulsions due to its high sensitivity to light.[12]
Photochemical Process: Photographic film consists of microscopic crystals of silver bromide suspended in a gelatin emulsion.[10][13][14] When light photons strike these crystals, they provide the energy to excite an electron from a bromide ion (Br⁻), which is then captured by a silver ion (Ag⁺), reducing it to a metallic silver atom (Ag⁰).[12][13]
Reaction: Ag⁺Br⁻ + light → Ag⁰ + Br⁰
This process forms a "latent image," an invisible cluster of a few silver atoms on the surface of the crystals that were exposed to light.[12] During the development process, a chemical reducing agent donates electrons to these latent image sites, causing the rapid reduction of the entire silver bromide crystal to metallic silver, which appears black and makes the image visible.[12][13]
Dyes and Warfare
Organothis compound compounds also made an early impact. The brilliant purple dye known as Tyrian purple, historically extracted from sea snails (Murex brandaris), was identified as 6,6'-dibromoindigo.[15] This discovery linked this compound to one of the most prized commodities of the ancient world. In a more destructive application, this compound compounds like xylyl bromide were utilized as poison gas during World War I.[1]
The Modern this compound Landscape: A Pillar of Industry and Technology
Today, the applications of this compound are vast and technologically advanced, with organothis compound compounds playing a particularly prominent role.
Fire Safety: The Mechanism of Brominated Flame Retardants (BFRs)
One of the largest contemporary uses of this compound is in brominated flame retardants (BFRs).[16] These compounds are added to plastics, textiles, and electronics to reduce their flammability.[16]
Mechanism of Action: BFRs primarily function in the gas phase during combustion. When a material containing a BFR is heated, the C-Br bond breaks, releasing this compound radicals (Br•). Combustion is a high-energy chain reaction propagated by highly reactive free radicals like hydrogen (H•) and hydroxyl (•OH) radicals. The this compound radicals released from the BFR act as scavengers, interrupting this chain reaction.
-
Initiation: Polymer heats up and begins to decompose, releasing flammable gases.
-
Radical Propagation (Combustion): H• + O₂ → •OH + O• and •OH + CO → CO₂ + H•
-
Inhibition (BFR Action):
-
The BFR releases this compound radicals: R-Br → R• + Br•
-
This compound radicals scavenge combustion radicals:
-
Br• + H• → HBr (Hydrogen Bromide)
-
HBr + •OH → H₂O + Br•
-
-
This cycle effectively removes the high-energy radicals that sustain the fire, replacing them with less reactive this compound radicals and terminating the combustion chain reaction.
-
Caption: Gas-phase inhibition cycle of brominated flame retardants (BFRs).
Table 1: Physical Properties of Common Brominated Flame Retardants
| Flame Retardant | CAS Number | Molecular Formula | Melting Point (°C) | Primary Application |
| Tetrabromobisphenol A (TBBPA) | 79-94-7 | C₁₅H₁₂Br₄O₂ | 178-180 | Epoxy resins, Polycarbonates |
| Decabromodiphenyl ether (DecaBDE) | 1163-19-5 | C₁₂Br₁₀O | ~305 | Plastics, Textiles |
| Hexabromocyclododecane (HBCD) | 3194-55-6 | C₁₂H₁₈Br₆ | 177-189 | Polystyrene foams |
Source: Danish Environmental Protection Agency[14][17]
Pharmaceutical Synthesis and Drug Design
This compound continues to be a vital element in the pharmaceutical industry, both as a component of active pharmaceutical ingredients (APIs) and as a catalyst in their synthesis.[15][18] The introduction of a this compound atom into a drug molecule can significantly alter its properties:
-
Increased Potency: this compound's size and electronegativity can enhance the binding affinity of a drug to its target receptor through halogen bonding.[19]
-
Modified Metabolism: A C-Br bond can block sites of metabolic oxidation, increasing the drug's half-life.
-
Improved Selectivity: The strategic placement of a this compound atom can fine-tune the shape of a molecule, leading to more selective interaction with the desired biological target.
Examples of modern pharmaceuticals where this compound plays a key role include agents for treating cancer and neurological disorders.[12] For instance, brominated compounds serve as crucial intermediates in the production of certain chemotherapy drugs.[12]
Water Purification and Disinfection
This compound is an effective alternative to chlorine for water disinfection, particularly in swimming pools, spas, and industrial cooling towers.[12][20][21]
Chemistry of Disinfection: When this compound is added to water, it hydrolyzes to form hypobromous acid (HOBr), the primary disinfecting agent.[20]
Reaction: Br₂ + H₂O ⇌ HOBr + H⁺ + Br⁻
HOBr is a powerful oxidizing agent that kills bacteria, viruses, and algae.[12] A key advantage of this compound over chlorine is its superior performance at higher pH levels. As pH increases, chlorine's active form (hypochlorous acid, HOCl) dissociates into the much less effective hypochlorite ion (OCl⁻). Hypobromous acid is a weaker acid and thus remains in its more effective form over a broader pH range.[20][21][22][23]
Table 2: Comparison of Available Disinfectant vs. pH
| pH | % Available Chlorine (as HOCl) | % Available this compound (as HOBr) |
| 7.0 | ~75% | ~97% |
| 7.5 | ~50% | ~87% |
| 8.0 | ~22% | ~55% |
| 8.5 | ~10% | ~25% |
Data compiled from various sources.[20][23]
Furthermore, when this compound reacts with ammonia in the water, it forms bromamines. Unlike the foul-smelling and less effective chloramines, bromamines are still potent sanitizers and are less likely to become airborne, reducing chemical odors.[20]
This compound in the Laboratory: Key Synthetic Protocols
The versatility of organothis compound compounds makes them essential building blocks in organic synthesis. They serve as precursors for Grignard reagents, coupling reactions, and nucleophilic substitutions.
Experimental Protocol: Electrophilic Bromination of an Alkene
This protocol describes the addition of this compound across a double bond, a fundamental reaction in organic chemistry. The reaction proceeds via a cyclic bromonium ion intermediate, resulting in anti-addition of the two this compound atoms.
Caption: Workflow for the electrophilic bromination of an alkene.
Procedure: Bromination of trans-Stilbene
This protocol is adapted from a procedure by Kilway and Van Horn.[13]
-
Setup: Add 0.200 g of trans-stilbene and 8 mL of ethanol to a 25 mL Erlenmeyer flask containing a boiling chip. Swirl to dissolve.
-
Reagent Addition: Heat the mixture to reflux. Slowly add 1.0 mL of 47% hydrobromic acid (HBr) dropwise through the reflux condenser.
-
In Situ this compound Generation: Slowly add 0.6 mL of 30% hydrogen peroxide (H₂O₂) dropwise via syringe. The H₂O₂ will oxidize the HBr to generate Br₂ in situ.
-
Reaction: 2HBr(aq) + H₂O₂(aq) → Br₂(aq) + 2H₂O(l)
-
-
Reaction: Continue refluxing with occasional swirling until the mixture becomes white due to the precipitation of the product.
-
Workup: Cool the flask to room temperature. Neutralize the solution with a saturated sodium bicarbonate solution.
-
Isolation: Cool the flask in an ice-water bath and collect the solid product by vacuum filtration. The product can be recrystallized from ethanol if necessary.
Experimental Protocol: Electrophilic Aromatic Bromination
This protocol describes the substitution of a hydrogen atom on an aromatic ring with a this compound atom, a key method for functionalizing aromatic compounds.
Procedure: Bromination of Acetanilide using N-Bromosuccinimide (NBS)
This protocol is adapted from a procedure for the regioselective bromination of aromatic compounds.
-
Setup: In a 125 mL Erlenmeyer flask, combine 7.4 mmol of acetanilide, 1.8 g of sodium bromide (NaBr), 6 mL of 95% ethanol, and 5 mL of acetic acid.
-
Cooling: Cool the solution in an ice bath to approximately 5 °C.
-
Bromination: While stirring, add a solution of sodium hypochlorite (NaClO, household bleach) to generate the electrophilic this compound species in situ. Let the reaction stir for 1 minute in the ice bath, then warm to room temperature over 15 minutes.
-
Quenching: Cool the reaction in an ice bath and quench any unreacted this compound by adding ~1 g of sodium thiosulfate and ~1 g of sodium hydroxide. Stir vigorously.
-
Isolation: Collect the crude precipitate via vacuum filtration.
-
Purification: Recrystallize the crude product from a 1:1 mixture of ethanol and water to yield the pure bromoacetanilide product.
Conclusion
From its serendipitous discovery in coastal brines to its indispensable role in modern materials science, medicine, and chemical synthesis, this compound has proven to be an element of profound scientific and industrial importance. Its unique chemical properties, situated between the high reactivity of chlorine and the lower reactivity of iodine, have allowed it to fill critical niches. The historical journey of this compound serves as a testament to the power of scientific inquiry, demonstrating how the investigation of a simple natural phenomenon can lead to innovations that shape technology and improve human health. For researchers and developers, a deep understanding of this compound's chemistry continues to open new avenues for creating safer materials, more effective pharmaceuticals, and more efficient industrial processes.
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Unlocking the Potential: An In-depth Technical Guide to the Electronic Properties of Bromine-Containing Polymers
Abstract
The strategic incorporation of bromine into polymeric structures has emerged as a powerful tool for tuning their electronic properties, opening new avenues for the development of high-performance organic electronic devices. This guide provides a comprehensive exploration of the synthesis, characterization, and fundamental electronic properties of this compound-containing polymers. We will delve into the nuanced effects of bromination on molecular energy levels, charge transport, and morphology, offering a field-proven perspective for researchers, scientists, and drug development professionals. Detailed experimental protocols and data-driven insights are presented to empower the reader with the practical knowledge required to harness the full potential of these promising materials.
Introduction: The Strategic Role of this compound in Conjugated Polymers
Conjugated polymers, with their unique combination of semiconductor-like electrical properties and the processability of plastics, have revolutionized the field of organic electronics.[1] The ability to fine-tune their electronic characteristics through chemical modification is a key driver of innovation in this area. Among the various synthetic strategies, the incorporation of halogen atoms, particularly this compound, has proven to be a highly effective method for modulating the optoelectronic properties of these materials.
The introduction of this compound into a polymer backbone can induce a range of effects, including:
-
Tuning of Energy Levels: this compound's electronegativity and size influence the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels of the polymer.[2][3] This allows for precise control over the band gap and facilitates better energy level alignment in multilayered electronic devices.
-
Enhanced Intermolecular Interactions: The presence of this compound can lead to stronger intermolecular interactions, such as Br···S and Br···O contacts, which can promote more ordered molecular packing and improved crystallinity in thin films.[4]
-
Improved Charge Transport: Favorable molecular packing and enhanced electronic coupling between polymer chains can lead to higher charge carrier mobilities, a critical parameter for efficient device operation.[2][5]
-
Morphological Control: Bromination can influence the morphology of polymer blends, leading to more favorable nanostructures for charge separation and transport in applications like organic solar cells.[3]
This guide will provide a detailed examination of these aspects, offering both the theoretical underpinnings and the practical methodologies required to understand and utilize this compound-containing polymers effectively.
Synthesis of this compound-Containing Polymers: Pathways to Functional Materials
The synthesis of well-defined this compound-containing polymers is the first critical step in harnessing their electronic properties. Several polymerization techniques can be employed, with the choice of method significantly impacting the polymer's structure, molecular weight, and ultimately, its performance in a device.
Oxidative Polymerization
Chemical oxidative polymerization is a straightforward and widely used method for synthesizing conductive polymers.[5] For brominated monomers, this typically involves the use of an oxidizing agent like iron(III) chloride (FeCl₃).
Experimental Protocol: Synthesis of Poly(3-bromothiophene) via Oxidative Polymerization
-
Reaction Setup: In a dry, inert atmosphere (e.g., under argon or nitrogen), dissolve anhydrous FeCl₃ (4 molar equivalents) in an anhydrous solvent such as chloroform.
-
Monomer Addition: To the stirred suspension of FeCl₃, add 3-bromothiophene (1 molar equivalent) dropwise at room temperature. The reaction mixture will typically darken, indicating the onset of polymerization.
-
Polymerization: Allow the reaction to proceed at room temperature for a designated period (e.g., 2-24 hours), with continuous stirring.
-
Quenching and Precipitation: Quench the polymerization by pouring the reaction mixture into a large volume of a non-solvent, such as methanol. This will cause the polymer to precipitate out of the solution.
-
Purification: Collect the precipitated polymer by filtration. To remove residual catalyst and low molecular weight oligomers, the polymer is typically purified by Soxhlet extraction with a series of solvents (e.g., methanol, hexane, and finally chloroform to dissolve the desired polymer).
-
Isolation: The purified polymer is isolated by evaporating the final solvent and drying under vacuum.
Cross-Coupling Polymerizations
For greater control over the polymer's regioregularity and molecular weight, cross-coupling reactions such as Suzuki and Stille polymerizations are often employed. These methods typically involve the reaction of a dibrominated monomer with a bis(boronate) or bis(stannane) comonomer in the presence of a palladium catalyst.
Caption: Synthetic routes to this compound-containing polymers.
Characterization of Electronic Properties: A Methodical Approach
A thorough characterization of the electronic properties of this compound-containing polymers is essential to understand their potential for various applications. This section outlines key experimental techniques and provides step-by-step protocols.
Determining Energy Levels and Band Gap
The HOMO and LUMO energy levels, and consequently the electronic band gap, are fundamental parameters that govern the behavior of a polymer in an electronic device. These can be determined using a combination of electrochemical and optical methods.
Experimental Protocol: Band Gap Determination using UV-Vis Spectroscopy and Cyclic Voltammetry
-
UV-Vis Spectroscopy for Optical Band Gap:
-
Sample Preparation: Prepare a thin film of the polymer on a transparent substrate (e.g., quartz or glass) by spin-coating or drop-casting from a solution.
-
Data Acquisition: Record the UV-Vis absorption spectrum of the thin film. The absorption onset (λ_onset) corresponds to the energy required to excite an electron from the HOMO to the LUMO.
-
Calculation: The optical band gap (E_g^opt) can be estimated from the absorption edge using the equation: E_g^opt (eV) = 1240 / λ_onset (nm).[6]
-
-
Cyclic Voltammetry (CV) for Electrochemical HOMO and LUMO Levels:
-
Electrochemical Setup: Use a three-electrode cell consisting of a working electrode (a thin film of the polymer on a conductive substrate like ITO), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire) in an electrolyte solution containing a supporting electrolyte (e.g., tetrabutylammonium hexafluorophosphate in acetonitrile).
-
Data Acquisition: Record the cyclic voltammogram by sweeping the potential and measuring the resulting current. The onset of the first oxidation peak (E_ox^onset) and the onset of the first reduction peak (E_red^onset) are determined.
-
Calculation: The HOMO and LUMO energy levels can be calculated using the following empirical formulas (referenced to the vacuum level, assuming the ferrocene/ferrocenium (Fc/Fc⁺) redox couple is at -4.8 eV relative to the vacuum):[7]
-
E_HOMO (eV) = -[E_ox^onset - E_(Fc/Fc⁺)^onset + 4.8]
-
E_LUMO (eV) = -[E_red^onset - E_(Fc/Fc⁺)^onset + 4.8] The electrochemical band gap is then E_g^el = E_LUMO - E_HOMO.
-
-
Caption: Workflow for determining the electronic band gap.
Probing Charge Transport Properties
The efficiency of charge transport in a polymer is quantified by its charge carrier mobility. Several techniques can be used to measure this crucial parameter.
Overview of Charge Carrier Mobility Measurement Techniques
-
Time-of-Flight (TOF): This technique measures the time it takes for photogenerated charge carriers to drift across a known thickness of the material under an applied electric field. It provides a direct measurement of the charge carrier mobility.[8]
-
Space-Charge-Limited Current (SCLC): In the SCLC method, the current-voltage characteristics of a single-carrier device are analyzed. The mobility can be extracted from the region of the I-V curve that is limited by the space charge.[9]
-
Field-Effect Transistor (FET): By fabricating a field-effect transistor with the polymer as the active semiconductor layer, the charge carrier mobility can be determined from the transfer and output characteristics of the device.[10]
Electrochemical Impedance Spectroscopy (EIS)
EIS is a powerful, non-destructive technique for characterizing the electrical properties of conductive polymers and their interfaces.[7][11] By applying a small sinusoidal voltage perturbation over a range of frequencies and measuring the current response, one can obtain detailed information about the material's conductivity, capacitance, and charge transfer resistance.[12]
Experimental Protocol: Characterization of a Brominated Polymer Film using EIS
-
Cell Assembly: A two-electrode cell is typically used, with the brominated polymer film sandwiched between two blocking electrodes (e.g., gold or platinum).
-
Instrumentation: A potentiostat equipped with a frequency response analyzer is required.
-
Measurement: A small AC voltage (e.g., 10 mV) is applied across the cell, and the impedance is measured over a wide frequency range (e.g., 1 MHz to 0.1 Hz).
-
Data Analysis: The resulting impedance data is often visualized in a Nyquist plot (imaginary vs. real impedance). This data can be fitted to an equivalent circuit model to extract quantitative parameters such as the bulk resistance of the polymer, which is inversely proportional to its conductivity.
The Mechanistic Impact of this compound on Electronic Properties
The introduction of this compound atoms into a conjugated polymer backbone has profound and multifaceted effects on its electronic structure and solid-state properties. Understanding these mechanisms is key to designing materials with desired functionalities.
Inductive and Resonance Effects
This compound is an electronegative atom, which leads to an inductive electron-withdrawing effect. This generally results in a lowering of both the HOMO and LUMO energy levels of the polymer.[13] However, this compound also possesses lone pairs of electrons that can participate in p-π conjugation with the polymer backbone, a resonance effect that can counteract the inductive effect to some extent. The interplay of these two effects allows for fine-tuning of the polymer's electronic properties.
Steric Effects and Morphology
The relatively large atomic radius of this compound can introduce steric hindrance, influencing the planarity of the polymer backbone. While excessive twisting can disrupt π-conjugation and be detrimental to charge transport, controlled steric interactions can prevent excessive aggregation and lead to more favorable thin-film morphologies. In some cases, bromination has been shown to afford a more favorable nanofibrillar morphology for charge transport.[3]
Caption: Mechanistic effects of this compound on polymer properties.
Data-Driven Insights: Electronic Properties of this compound-Containing Polymers
The following tables summarize key electronic properties of representative this compound-containing polymers, providing a quantitative basis for understanding the impact of bromination.
Table 1: Electronic Properties of Brominated Thiophene-Based Polymers
| Polymer | HOMO (eV) | LUMO (eV) | Optical Band Gap (eV) | Conductivity (S/cm) | Reference |
| Poly(3-bromothiophene) | -5.18 | -3.19 | 2.38 | 0.8 | [14] |
| Dibrominated Polythiophene Derivative | - | - | - | 0.1 | [15] |
Table 2: Energy Levels of Brominated and Fluorinated Non-Fullerene Acceptors
| Compound | HOMO (eV) | LUMO (eV) | Optical Band Gap (eV) | Reference |
| Fluorinated Acceptor (M3) | -6.13 | -4.70 | 1.64 | [2] |
| Brominated Acceptor (C1) | -6.09 | -4.68 | 1.63 | [2] |
| Qx-PhF (Fluorinated) | -5.74 | -3.85 | - | [3] |
| Qx-PhBr (Brominated) | -5.74 | -3.81 | - | [3] |
Applications in Organic Electronics
The tunable electronic properties of this compound-containing polymers make them highly attractive for a variety of applications in organic electronics.
-
Organic Solar Cells (OSCs): The ability to fine-tune HOMO and LUMO levels is crucial for optimizing the open-circuit voltage and driving force for charge separation in OSCs. Brominated polymers have been successfully employed as both donor and acceptor materials, leading to high power conversion efficiencies.[16][17] In some cases, brominated non-fullerene acceptors have demonstrated significantly higher performance than their fluorinated or chlorinated counterparts.[3]
-
Organic Field-Effect Transistors (OFETs): The enhanced intermolecular packing and charge carrier mobility often observed in brominated polymers are highly beneficial for OFET applications, where efficient charge transport in the transistor channel is paramount.[10]
-
Light-Emitting Diodes (LEDs): While less common, the modification of the band gap through bromination can be used to tune the emission color of polymer-based LEDs.
Challenges and Future Outlook
Despite the significant advantages of using this compound to tailor the electronic properties of polymers, there are challenges that need to be addressed. A primary concern is the environmental impact of brominated compounds, particularly in the context of the recyclability of electronic waste.[18] Some brominated flame retardants, for instance, have been identified as persistent organic pollutants.[19]
The future of this compound-containing polymers in electronics will likely focus on:
-
Designing for Degradability and Recyclability: Developing new synthetic strategies that incorporate cleavable linkages or facilitate the removal of this compound to improve the end-of-life prospects of these materials.
-
Exploring Novel Brominated Architectures: Moving beyond simple homopolymers to more complex copolymers and multi-dimensional structures to unlock new functionalities.
-
Synergistic Halogenation: Investigating the combined effects of this compound with other halogens (e.g., fluorine and chlorine) to achieve even finer control over electronic properties.
-
Computational Design: Utilizing advanced computational modeling to predict the electronic properties of new brominated polymers before their synthesis, accelerating the discovery of high-performance materials.[13]
The global market for conductive polymers is projected to grow significantly, reaching $17 billion by 2030, driven by the expansion of flexible and wearable electronics.[20] this compound-containing polymers are well-positioned to play a crucial role in this expanding market, provided that the challenges related to sustainability can be effectively addressed through innovative chemical design and lifecycle management.
Conclusion
The incorporation of this compound into conjugated polymers is a versatile and powerful strategy for tailoring their electronic properties. Through a combination of inductive, resonance, and steric effects, bromination enables precise control over energy levels, molecular packing, and charge transport characteristics. This in-depth guide has provided a comprehensive overview of the synthesis, characterization, and mechanistic understanding of these materials, supported by detailed experimental protocols and quantitative data. As the field of organic electronics continues to advance, the rational design of this compound-containing polymers will undoubtedly lead to the development of next-generation devices with enhanced performance and new functionalities. Addressing the environmental challenges associated with these materials will be paramount to their long-term success and widespread adoption.
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An In-depth Technical Guide to the Theoretical Study of Bromine Bonding and Intermolecular Interactions
Introduction: Beyond the Covalent Bond
In the intricate world of molecular recognition, the forces that govern how molecules interact are paramount. While covalent bonds form the stable backbone of molecules, a subtler yet equally critical set of forces dictates their three-dimensional architecture, aggregation, and biological function. These are the non-covalent interactions.[1][2] Among these, the halogen bond has emerged from relative obscurity to become a central focus in fields ranging from supramolecular chemistry to drug design.[3][4] This guide provides a deep dive into the theoretical and computational methodologies used to understand a specific, potent type of halogen bond: the bromine bond.
The incorporation of this compound into molecular structures is a well-established strategy in medicinal chemistry to enhance therapeutic activity, modulate metabolism, and increase the duration of action of a drug.[5][6][7][8] Historically, this was often attributed to steric or lipophilic effects. However, modern theoretical and experimental work has revealed that the this compound atom is not a passive participant but an active director of intermolecular interactions through halogen bonding.[6][9] This guide will elucidate the quantum mechanical origins of this interaction, detail the computational workflows for its characterization, and explore its application in the rational design of novel therapeutics.
Part 1: The Theoretical Foundation of this compound Bonding
At first glance, the idea of a halogen atom, typically considered electronegative, forming an attractive interaction with another negative site seems counterintuitive.[10] The key to understanding this phenomenon lies in the anisotropic distribution of electron density around the covalently bonded this compound atom, a concept elegantly explained by the σ-hole theory .[9][11]
The Concept of the σ-Hole
When a this compound atom forms a covalent bond with another atom (e.g., carbon, C-Br), the electron density in the valence p-orbital along the bond axis is pulled towards the bond.[9] This creates a region of depleted electron density, and consequently a region of positive electrostatic potential, on the outer side of the this compound atom, directly opposite the covalent bond.[11][12] This electropositive cap is termed the "σ-hole".[11] Simultaneously, a belt of negative electrostatic potential forms around the equator of the this compound atom.[12][13]
The σ-hole acts as a Lewis acid, capable of interacting favorably with electron-rich sites (Lewis bases) such as the lone pairs on oxygen, nitrogen, or sulfur atoms.[12][13] This highly directional, attractive, non-covalent interaction is the essence of the this compound bond. The strength of this bond is tunable; it increases with the polarizability of the halogen (I > Br > Cl > F) and when the halogen is attached to a more electron-withdrawing group, which enhances the magnitude of the positive σ-hole.[4][9]
Caption: The σ-hole concept in this compound bonding.
Nature of the Interaction
The this compound bond, like other non-covalent interactions, is a composite of several fundamental forces.[2][14] Symmetry-Adapted Perturbation Theory (SAPT) is a powerful computational method that decomposes the total interaction energy into physically meaningful components: electrostatics, exchange-repulsion, induction (polarization), and dispersion.[15][16] Studies on this compound bonding reveal that it is primarily driven by a combination of electrostatics (the attraction between the positive σ-hole and the negative Lewis base) and dispersion forces, with a significant contribution from induction.[15] The strong directionality, with the R-Br···Y angle typically approaching 180°, is a hallmark of this interaction and a direct consequence of the localized nature of the σ-hole.[13]
Part 2: Computational Methodologies for Studying this compound Bonds
The transient and relatively weak nature of non-covalent interactions makes their experimental study challenging. Computational chemistry provides an indispensable toolkit for investigating, quantifying, and predicting the characteristics of this compound bonds with high accuracy.[17][18]
Quantum Chemical Methods
A hierarchy of quantum chemical methods is available to study these interactions. The choice of method represents a trade-off between computational cost and accuracy.[16]
-
Ab Initio Methods: These methods solve the Schrödinger equation from first principles without empirical parameters.
-
Møller-Plesset Perturbation Theory (MP2): This is a common and reliable method for systems where electron correlation is important, as is the case for dispersion-dominated interactions. It often provides a good balance of accuracy and cost for this compound bond calculations.[15][17]
-
Coupled Cluster (CC) Theory (e.g., CCSD(T)): Regarded as the "gold standard" in quantum chemistry, CCSD(T) can provide highly accurate benchmark energies for non-covalent interactions.[14][19] However, its high computational scaling limits its use to smaller molecular systems.
-
-
Density Functional Theory (DFT): DFT is a workhorse method in computational chemistry due to its favorable computational cost, allowing for the study of large systems like protein-ligand complexes.[19][20]
-
Challenges with DFT: Standard DFT functionals often fail to adequately describe long-range electron correlation, which is the physical basis of dispersion forces. This can lead to a significant underestimation of this compound bond strengths.
-
Dispersion-Corrected DFT: To overcome this limitation, empirical dispersion corrections (e.g., DFT-D3, DFT-D4) or non-local correlation functionals have been developed. These methods are now standard practice and are essential for obtaining reliable results for non-covalent interactions.[16]
-
Basis Sets
The choice of basis set—the set of mathematical functions used to build molecular orbitals—is crucial. For non-covalent interactions, especially those involving large, polarizable atoms like this compound, it is essential to use basis sets that include both polarization functions (to describe the anisotropy of charge distribution) and diffuse functions (to describe the weakly bound outer electrons). Pople-style (e.g., 6-311+G(d,p)) and Dunning-style (e.g., aug-cc-pVDZ, aug-cc-pVTZ) basis sets are commonly employed.[17]
A Standard Computational Workflow
A typical theoretical study of a this compound-bonded dimer (System A + System B) involves a multi-step process to ensure scientific rigor.
Caption: Standard workflow for quantum chemical analysis of a this compound bond.
Experimental Protocol: Calculating this compound Bond Interaction Energy
-
Monomer Geometry Optimization:
-
Objective: To find the lowest energy structure for each individual molecule (the this compound donor and the acceptor).
-
Procedure: Perform a full geometry optimization on each monomer using the chosen level of theory (e.g., B3LYP-D3/aug-cc-pVDZ).
-
Validation: Confirm that the optimizations have converged to a true minimum by running a frequency calculation. The absence of imaginary frequencies indicates a stable structure.
-
-
Dimer Geometry Optimization:
-
Objective: To find the most stable arrangement of the two interacting molecules.
-
Procedure: Place the two optimized monomers in a chemically intuitive orientation and perform a full geometry optimization on the combined system (the dimer).
-
Validation: As with the monomers, perform a frequency calculation on the optimized dimer to ensure it is a true energy minimum.[21]
-
-
Interaction Energy Calculation with Basis Set Superposition Error (BSSE) Correction:
-
Objective: To calculate the strength of the this compound bond. The raw interaction energy is simply: ΔE = E_dimer - (E_monomerA + E_monomerB).
-
Causality: However, in the dimer calculation, the basis functions of monomer A are "borrowed" by monomer B (and vice-versa), artificially lowering the dimer's energy. This is the Basis Set Superposition Error (BSSE).
-
Procedure: The Counterpoise correction method by Boys and Bernardi is the standard for correcting BSSE.[16] This involves calculating the energies of the monomers within the full basis set of the dimer. The corrected interaction energy (ΔE_corr) is given by: ΔE_corr = E_dimer(AB) - E_monomerA(A) - E_monomerB(B) + ΔE_BSSE
-
Self-Validation: Reporting both the uncorrected and corrected interaction energies is crucial for transparency and allows for assessment of the basis set's quality. A large BSSE can indicate that the chosen basis set is insufficient.
-
Data Analysis and Interpretation
Beyond interaction energy, several analysis techniques provide deeper insight:
-
Molecular Electrostatic Potential (ESP) Mapping: Visualizing the ESP on the molecule's electron density surface provides direct evidence for the σ-hole's existence, location, and magnitude.[19][22]
-
Quantum Theory of Atoms in Molecules (QTAIM): This method analyzes the electron density topology. The presence of a bond critical point (BCP) between the this compound and the acceptor atom is a key indicator of a bonding interaction.[15][19]
-
Natural Bond Orbital (NBO) Analysis: NBO analysis can quantify the charge transfer component of the interaction, often described as an orbital interaction between the lone pair of the Lewis base and the σ*(C-Br) antibonding orbital.[13][19]
Part 3: Applications in Drug Design and Discovery
The theoretical understanding of this compound bonding has profound implications for medicinal chemistry, transforming the role of this compound from a simple bulky group to a sophisticated tool for enhancing ligand affinity and selectivity.[9][23]
This compound as a Hydrogen Bond Mimic and More
The this compound bond's strength can be comparable to that of a conventional hydrogen bond, with interaction energies typically in the range of -1 to -5 kcal/mol.[15] This allows medicinal chemists to strategically replace hydrogen bond donors with this compound atoms to interact with key hydrogen bond acceptors (like backbone carbonyls) in a protein's active site.[9][24] Its high directionality can also impart greater rigidity and specificity to the ligand's binding pose.
Caption: this compound bonding in protein-ligand interactions.
Database Analysis and Structure-Based Design
Computational analysis of protein-ligand complexes in the Protein Data Bank (PDB) has confirmed the prevalence of this compound bonds in biological systems.[23][24][25] These statistical analyses provide geometric "rules of thumb" for how this compound atoms prefer to interact with different protein functional groups. This knowledge is invaluable for structure-based drug design. When a high-resolution crystal structure of a target protein is available, computational tools like molecular docking can be used to predict the binding pose of brominated fragments or lead compounds. Subsequent quantum chemical calculations can then be used to accurately score the contribution of the this compound bond to the overall binding affinity, guiding the optimization process.[26][27]
Table 1: Typical this compound Bond Geometries and Energies
| Donor-Acceptor Pair | Typical Distance (Br···Y) (Å) | Typical Angle (C-Br···Y) (°) | Calculated Interaction Energy (kcal/mol) |
| C-Br ··· O (Carbonyl) | 2.8 - 3.4 | 150 - 180 | -2.5 to -5.0 |
| C-Br ··· N (Pyridine) | 2.9 - 3.5 | 160 - 180 | -3.0 to -5.5 |
| C-Br ··· S (Thioether) | 3.2 - 3.8 | 160 - 180 | -2.0 to -4.0 |
| C-Br ··· Br-C (Type II) | 3.0 - 3.6 | ~180 & ~90 | -1.5 to -2.5[15] |
Note: Values are approximate and can vary significantly based on the specific chemical environment.
Conclusion and Future Perspectives
The theoretical and computational study of this compound bonding has fundamentally changed our understanding of this crucial intermolecular interaction. Grounded in the quantum mechanical concept of the σ-hole, we can now use a robust suite of computational tools to accurately predict and analyze the strength, directionality, and nature of these bonds. This predictive power is a significant asset for researchers in drug development, enabling the rational design of more potent and selective inhibitors by leveraging this compound as a directional, stabilizing interaction. As computational power continues to grow and theoretical methods become more refined, the in silico design and validation of this compound-bonded systems will become an even more integral part of the molecular sciences.
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- Molecules | Special Issue : Halogen Bonding: Insights
- Computational Tools To Model Halogen Bonds in Medicinal Chemistry. (2015).
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A-Technical-Guide-to-the-Natural-Sources-and-Abundance-of-Bromine-in-the-Earth's-Crust
Foreword: The Geochemical Significance of a Rare Halogen
This technical guide provides an in-depth exploration of the natural sources and abundance of bromine within the Earth's crust. As a senior application scientist, my objective is to offer researchers, scientists, and drug development professionals a comprehensive resource that synthesizes geological data with practical analytical insights. While relatively rare, this compound's unique geochemical behavior, particularly its affinity for liquid phases and organic matter, makes it a significant element in various environmental and industrial contexts. Understanding its distribution and the processes governing its concentration is crucial for fields ranging from hydrogeology and paleoclimatology to pharmaceutical manufacturing and environmental remediation.
This guide deviates from a rigid template, instead adopting a structure that logically unfolds the story of this compound's journey through the Earth's systems. We will begin by examining its fundamental properties and then delve into its presence in the lithosphere, hydrosphere, and atmosphere, supported by quantitative data and discussions of the underlying geochemical principles.
Section 1: Fundamental Geochemical Properties of this compound
This compound (Br), a member of the halogen group, is the 64th most abundant element in the Earth's crust.[1][2] Its elemental form, a diatomic molecule (Br₂), is a dense, reddish-brown liquid at room temperature, a property it shares only with mercury among the elements.[1][3][4] However, due to its high reactivity, this compound does not exist in its elemental state in nature.[3] Instead, it is found as bromide (Br⁻) ions in various compounds.[3][5]
The high solubility of the bromide ion is a defining characteristic of its geochemistry, leading to its significant accumulation in the world's oceans.[3] This property dictates its distribution, making it more prevalent in aqueous environments than in solid rock formations. This compound has two stable isotopes, ⁷⁹Br (50.69% abundance) and ⁸¹Br (49.31% abundance), which are useful in analytical techniques such as mass spectrometry for identifying this compound-containing compounds.[1][3]
Section 2: this compound in the Lithosphere: A Dispersed Presence
The average concentration of this compound in the Earth's crust is approximately 2.4 parts per million (ppm) by mass.[1][2][4][6] Unlike more abundant elements, this compound does not typically form extensive ore deposits. Instead, it is found dispersed in various geological materials.
Halide Minerals
This compound can be found as a minor component in halide minerals, which are formed by the combination of a metal with a halogen element.[7][8][9][10] While minerals where bromide is the primary anion, such as bromargyrite (silver bromide), exist, they are rare.[11][12] More commonly, bromide ions substitute for chloride ions in more abundant chloride minerals like halite (rock salt) due to their similar ionic radii. The formation of these halide minerals primarily occurs through the evaporation of saline water in restricted basins, leading to the precipitation of salts.[12]
Igneous and Sedimentary Rocks
The concentration of this compound in igneous rocks is generally low. In sedimentary rocks, its abundance can be more variable. Organic-rich sediments, in particular, can show enrichment in this compound.[13] This is attributed to the affinity of this compound for organic matter, a principle that has significant implications for the petroleum industry, as underground brines associated with oil deposits are often rich in this compound.[14][15]
Soils
This compound is naturally present in soils, primarily as the mobile bromide ion (Br⁻).[16] Its concentration can be influenced by the parent rock material, atmospheric deposition, and the application of agricultural chemicals.[17] Due to its mobility, bromide can be readily leached from soils and transported into groundwater systems.[16] However, this compound can also be incorporated into soil organic matter through enzymatic processes during the decomposition of plant litter, making organic matter a significant reservoir for this compound in terrestrial environments.[18]
Section 3: The Hydrosphere: The Primary Reservoir of this compound
The vast majority of Earth's accessible this compound is concentrated in the hydrosphere, a direct consequence of the high solubility of the bromide ion.
Seawater and Oceans
The oceans are the largest reservoir of this compound, with an average concentration of about 65 to 67.3 parts per million (ppm) by weight.[1][11][14][15][19][20] This equates to an estimated 100 trillion tons of this compound globally.[14][15] The primary natural source of this compound to the atmosphere is sea spray, which releases this compound-containing aerosols.[16]
Natural Brines and Salt Lakes
Economically significant concentrations of this compound are found in natural brines and salt lakes where evaporation has led to the enrichment of dissolved salts.[2][11] These brines can have this compound concentrations ranging from 2,500 to 10,000 ppm.[20] The Dead Sea, located between Israel and Jordan, is a prime example, with bromide concentrations reaching up to 5 grams per liter (0.5%).[4][11][21] Underground brines, often associated with petroleum deposits, are another major commercial source of this compound.[2][14]
Groundwater
Bromide is a natural constituent of groundwater, with concentrations typically below 0.5 mg/L in freshwater.[22][23] However, levels can be higher due to saltwater intrusion in coastal areas or contamination from anthropogenic sources.[22][24] The Br/Cl weight ratio is a useful tool in hydrogeology to trace the origin of salinity in groundwater, as different sources (e.g., seawater, evaporite dissolution, anthropogenic inputs) have distinct ratios.[13][17][25]
Section 4: The this compound Cycle: A Dynamic Biogeochemical System
The movement of this compound through the Earth's various spheres—lithosphere, hydrosphere, atmosphere, and biosphere—is described by the this compound cycle.[16] This cycle involves both natural and anthropogenic sources and has significant environmental implications.
Natural Sources and Fluxes
The primary natural sources of this compound are the oceans, which release this compound into the atmosphere via sea spray and the production of organothis compound compounds by marine algae.[16] Volcanic eruptions are another natural source, emitting hydrogen bromide (HBr) into the atmosphere.[26] Once in the atmosphere, this compound compounds can undergo photochemical reactions, playing a role in atmospheric chemistry, including ozone depletion.[16][27] this compound is eventually removed from the atmosphere through wet and dry deposition, returning to the land and oceans.[16]
Visualization of the this compound Cycle
Caption: A simplified diagram of the natural this compound cycle.
Section 5: Abundance of this compound: A Quantitative Summary
The following table summarizes the typical abundance of this compound in various components of the Earth's crust. It is important to note that these are average values, and local concentrations can vary significantly.
| Environment | Typical Abundance (ppm by weight) | Reference(s) |
| Earth's Crust (average) | 2.4 | [1][2][4][6] |
| Seawater | 65 - 67.3 | [1][11][14][15][19][20] |
| Natural Brines | 2,500 - 10,000 | [20] |
| Dead Sea | ~5,000 (5 g/L) | [4][11] |
| Crustal Rocks | 3 | [5] |
| Freshwater (unpolluted) | < 0.5 | [22][23] |
| Soils | Variable | [16] |
Section 6: Analytical Methodologies for this compound Determination
Accurate quantification of this compound in various matrices is essential for geochemical research and industrial applications. A variety of analytical techniques are employed for this purpose.
Titrimetric Methods
For the determination of bromide in aqueous solutions, titrimetric methods are well-established. One common approach involves titration with silver nitrate.[28] Another method is the determination of the this compound number, which is a measure of the degree of unsaturation in petroleum samples and is determined by titration with a bromide-bromate solution.[29]
Spectrometric and Chromatographic Techniques
For lower concentrations and more complex matrices, instrumental methods are preferred.
-
X-Ray Fluorescence (XRF) Spectrometry: Wavelength dispersive X-ray fluorescence (WDXRF) and total reflection X-ray fluorescence (TXRF) are powerful non-destructive techniques for determining the this compound content in solid samples like sediments and soils.[30]
-
Ion Chromatography (IC): IC is a widely used technique for the analysis of anions, including bromide, in water samples. It can be coupled with various detectors, such as conductivity or mass spectrometry, to achieve low detection limits.[31]
-
Inductively Coupled Plasma Mass Spectrometry (ICP-MS): ICP-MS offers high sensitivity and is capable of isotopic analysis, which can be a powerful tool for tracing the sources and understanding the biogeochemical cycling of this compound.[32]
Experimental Protocol: Determination of Bromide in Water by Ion Chromatography
This protocol provides a general workflow for the determination of bromide in water samples using ion chromatography with suppressed conductivity detection.
-
Sample Collection and Preservation: Collect water samples in clean, pre-rinsed plastic or glass bottles. If not analyzed immediately, store the samples at 4°C.
-
Instrumentation: Use a high-performance ion chromatograph equipped with a guard column, an analytical anion-exchange column suitable for halide separation (e.g., Dionex™ IonPac™ AS23), a suppressor, and a conductivity detector.[31]
-
Reagents and Standards:
-
Deionized water (resistivity > 18 MΩ·cm).
-
Eluent: Prepare an appropriate carbonate-bicarbonate eluent or use an eluent generator.
-
Regenerant for the suppressor.
-
Stock bromide standard solution (1000 mg/L).
-
Prepare a series of working standards by diluting the stock standard.
-
-
Instrument Setup and Calibration:
-
Set up the IC system according to the manufacturer's instructions.
-
Equilibrate the system with the eluent until a stable baseline is achieved.
-
Inject the working standards to generate a calibration curve (peak area vs. concentration).
-
-
Sample Analysis:
-
Filter the water samples through a 0.45 µm filter to remove particulate matter.
-
Inject the filtered samples into the IC system.
-
Identify the bromide peak based on its retention time compared to the standards.
-
Quantify the bromide concentration using the calibration curve.
-
-
Quality Control: Analyze blanks, duplicates, and spiked samples to ensure the accuracy and precision of the results.
Workflow Visualization: Bromide Analysis by Ion Chromatography
Caption: A workflow diagram for bromide analysis using ion chromatography.
Conclusion
This technical guide has provided a comprehensive overview of the natural sources and abundance of this compound in the Earth's crust. The key takeaway for researchers and professionals is that while this compound is a relatively rare element in the lithosphere, its high solubility leads to significant enrichment in the hydrosphere, particularly in oceans and natural brines. The biogeochemical cycle of this compound is dynamic, with significant fluxes between the oceans, atmosphere, and land. A thorough understanding of this compound's distribution and the analytical techniques used for its quantification is fundamental for a wide range of scientific and industrial endeavors.
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A Senior Application Scientist's Guide to Investigating the Toxicology of Emerging Brominated Pollutants
Foreword: The Shifting Landscape of Brominated Flame Retardants
For decades, brominated flame retardants (BFRs) have been instrumental in reducing the flammability of countless consumer and industrial products.[1][2] However, the environmental persistence, bioaccumulation, and toxicity of legacy BFRs, such as polybrominated diphenyl ethers (PBDEs) and hexabromocyclododecanes (HBCDs), led to widespread regulatory restrictions.[1][2][3] This regulatory pressure catalyzed the introduction of a new generation of so-called "novel brominated flame retardants" (NBFRs) to meet fire safety standards.[2][4][5]
While designed as replacements, many NBFRs share physicochemical similarities with their predecessors, raising significant concerns about their potential to cause parallel adverse health effects.[1][6] Emerging evidence confirms that these compounds are now ubiquitous in the environment—from indoor dust to aquatic ecosystems and human tissues—and may pose significant risks to human health, particularly during sensitive developmental stages.[7][8][9][10]
This technical guide is designed for researchers, toxicologists, and drug development professionals tasked with navigating the complex challenge of evaluating NBFR toxicology. Moving beyond a simple recitation of facts, this document provides a field-proven framework for investigation, emphasizing the causal logic behind experimental design and the integration of multidisciplinary techniques to build a robust, self-validating toxicological profile. We will explore the core mechanisms of NBFR toxicity and detail the analytical and biological methodologies required to uncover them.
Section 1: Understanding the Threat - Core Toxicological Mechanisms of NBFRs
The toxicological impact of NBFRs is not monolithic; it is a multifaceted interplay of direct cellular toxicity and subtle, yet profound, disruption of biological signaling pathways. Mechanistic research reveals that their effects are often mediated through oxidative stress, mitochondrial dysfunction, and the modulation of critical nuclear receptors.[11][12] Our investigations have identified three primary axes of toxicity that warrant the most rigorous scrutiny.
Neurotoxicity and Developmental Neurotoxicity (DNT)
The developing nervous system is exceptionally vulnerable to chemical insult.[6][13] Both legacy and emerging BFRs are implicated as potent neurotoxicants, with exposure during critical neurodevelopmental windows leading to potentially irreversible deficits.[11][12][14]
The primary mechanisms involve:
-
Direct Neurotoxicity: NBFRs can directly impair neurogenesis and synaptogenesis, fundamental processes for building a healthy brain architecture.[11]
-
Neuroendocrine Disruption: The toxic effects of NBFRs are linked to a complex interaction between the nervous and endocrine systems.[6][13] They can alter neurotransmitter pathways, such as serotonin signaling, which has been linked to anxiety-like behaviors and cognitive deficits in animal models.[11]
-
Thyroid Hormone Disruption: As will be discussed below, NBFRs are potent disruptors of the thyroid hormone axis. Thyroid hormones are indispensable for brain development, and any interference can lead to adverse neurobehavioral and developmental outcomes.[6][13]
Endocrine System Disruption
Perhaps the most well-documented and concerning mechanism of BFR toxicity is the disruption of endocrine pathways. Due to their structural similarity to endogenous hormones, particularly thyroid hormones, NBFRs can interfere with their synthesis, transport, and receptor-mediated action.[15][16]
Key points of interference include:
-
Hypothalamic-Pituitary-Thyroid (HPT) Axis: BFRs can disrupt feedback loops at multiple levels of the HPT axis, altering circulating levels of thyroid hormones.[6][13][15]
-
Competitive Binding: BFRs and their metabolites can competitively bind to thyroid hormone transport proteins (like transthyretin - TTR) and thyroid hormone receptors (TRs), blocking or inappropriately activating hormone signaling.[15][17] The affinity for these receptors can be surprisingly high, with some studies noting that affinity increases with the degree of bromination.[15]
-
Enhanced Metabolism: These compounds can induce hepatic enzymes such as UDP-glucuronosyltransferases (UGTs), which accelerate the metabolic clearance of thyroid hormones, leading to a hypothyroid state.[15][17]
The following diagram illustrates the key points of interference within the thyroid hormone system.
Caption: NBFRs disrupt thyroid hormone signaling via multiple mechanisms.
Oxidative Stress and Genotoxicity
A growing body of evidence indicates that NBFRs can induce the overproduction of reactive oxygen species (ROS) within cells.[11][18] This leads to a state of oxidative stress, where cellular antioxidant defenses are overwhelmed. The consequences include damage to lipids, proteins, and, most critically, DNA. This DNA damage, if not properly repaired, can lead to mutations and potential carcinogenicity.[18] In vitro studies have demonstrated that certain BFRs trigger ROS overproduction, leading to decreased mitochondrial membrane potential and subsequent damage to mitochondrial structures.[19]
Section 2: A Framework for Toxicological Assessment
A comprehensive investigation into NBFR toxicology requires a multi-pronged approach that integrates analytical chemistry, in vitro screening, in vivo modeling, and advanced 'omics' technologies. This workflow ensures that we not only identify hazards but also understand the dose-response relationships and underlying mechanisms of action.
Caption: A multi-phase workflow for comprehensive NBFR toxicological assessment.
Analytical Methods for Biological Samples
Before any toxicological assessment, one must reliably detect and quantify the pollutants in relevant biological matrices. The choice between gas chromatography (GC) and liquid chromatography (LC), both typically coupled with tandem mass spectrometry (MS/MS), is a critical first step.[20]
| Technique | Analytes | Advantages | Disadvantages & Considerations |
| GC-MS/MS | Volatile & semi-volatile, thermally stable NBFRs (e.g., PBT, HBB) | High chromatographic resolution; Extensive, well-established libraries; High sensitivity. | Not suitable for thermally labile or highly polar compounds; Derivatization may be required.[20] |
| LC-MS/MS | Less volatile, polar, and thermally labile NBFRs (e.g., TBBPA, HBCD isomers) | Suitable for a wider range of compounds; Less sample cleanup may be needed.[20] | Matrix effects can be more pronounced; Lower resolution than GC for some compounds. |
Protocol 1: Extraction and Analysis of NBFRs from Human Serum
This protocol provides a robust method for the simultaneous extraction of multiple NBFRs from serum, followed by quantification using LC-MS/MS. It is a self-validating system when run with appropriate controls.
I. Materials & Reagents
-
Human serum samples, stored at -80°C
-
Internal standards (e.g., ¹³C-labeled NBFRs)
-
Formic acid (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Ultrapure water
-
Solid Phase Extraction (SPE) cartridges (e.g., Oasis HLB)
II. Methodology
-
Sample Pre-treatment:
-
Thaw 1 mL of serum on ice.
-
Spike with internal standard solution to correct for matrix effects and recovery losses.
-
Add 1 mL of 1% formic acid in water and vortex for 30 seconds. This step denatures proteins and improves analyte-protein dissociation.
-
-
Solid Phase Extraction (SPE):
-
Condition the SPE cartridge with 3 mL of methanol followed by 3 mL of ultrapure water. Do not allow the cartridge to go dry.
-
Load the pre-treated serum sample onto the cartridge at a slow, consistent flow rate (~1 mL/min).
-
Wash the cartridge with 3 mL of 5% methanol in water to remove hydrophilic interferences.
-
Dry the cartridge under a gentle stream of nitrogen for 10 minutes.
-
Elute the analytes with 5 mL of acetonitrile.
-
-
Concentration & Reconstitution:
-
Evaporate the eluate to dryness under a gentle nitrogen stream at 40°C.
-
Reconstitute the residue in 100 µL of 50:50 methanol/water. This ensures compatibility with the LC mobile phase.
-
-
LC-MS/MS Analysis:
-
Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Methanol.
-
Gradient: A suitable gradient from 5% to 95% B over 10-15 minutes.
-
Injection Volume: 5 µL.
-
MS Detection: Use electrospray ionization (ESI) in negative mode and monitor at least two multiple reaction monitoring (MRM) transitions per analyte for confident identification and quantification.
-
-
Quality Control (Self-Validation):
-
Procedural Blank: An empty tube processed identically to samples to check for background contamination.
-
Matrix Spike: A control serum sample spiked with a known concentration of analytes before extraction to assess recovery and matrix effects.
-
Calibration Curve: A multi-point calibration curve prepared in solvent and/or a surrogate matrix to ensure accurate quantification.
-
In Vitro Assessment of Neurotoxicity and Endocrine Disruption
In vitro models are indispensable for screening compounds and elucidating specific mechanisms of toxicity in a controlled environment, reducing the reliance on animal testing.[21]
Protocol 2: High-Content Screening for Developmental Neurotoxicity (DNT)
This assay uses a human neuronal progenitor cell line (e.g., SH-SY5Y or LUHMES) to assess two key DNT endpoints: cytotoxicity and neurite outgrowth disruption.
I. Materials & Reagents
-
Human neuronal cell line (e.g., SH-SY5Y)
-
Cell culture medium (e.g., DMEM/F12) with appropriate supplements
-
Differentiating agents (e.g., Retinoic Acid)
-
NBFR stock solutions in DMSO
-
96-well clear-bottom imaging plates
-
Cytotoxicity reagent (e.g., CellTox™ Green)
-
Immunostaining reagents: anti-β-III-tubulin antibody (neuronal marker), Hoechst stain (nuclear marker), secondary antibody with fluorescent conjugate.
II. Methodology
-
Cell Plating & Differentiation:
-
Plate cells onto 96-well imaging plates at an optimized density.
-
Induce neuronal differentiation for 3-5 days using retinoic acid or other appropriate factors. This step is critical to obtain a mature neuronal phenotype for relevant testing.
-
-
Compound Exposure:
-
Prepare a serial dilution of the test NBFR in culture medium. The final DMSO concentration should be kept below 0.1% to avoid solvent toxicity.
-
Expose the differentiated neurons to the compounds for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., a known neurotoxicant like rotenone).
-
-
Cytotoxicity Assessment:
-
Prior to cell fixation, add a non-lytic cytotoxicity dye (e.g., CellTox™ Green) that fluoresces upon binding to DNA from compromised cells.
-
Read the fluorescence on a plate reader to quantify cell death. This allows for the crucial differentiation between specific neurotoxic effects and general cytotoxicity.
-
-
Immunostaining & Imaging:
-
Fix the cells with 4% paraformaldehyde.
-
Permeabilize the cells and stain with Hoechst (nuclei) and an antibody against β-III-tubulin (neurites).
-
Acquire images using an automated high-content imaging system, capturing both channels for each well.
-
-
Image Analysis & Data Interpretation:
-
Use automated image analysis software to identify nuclei and trace the corresponding neurites.
-
Quantify key parameters: neuron count (from nuclei), total neurite length per neuron, number of neurite branches, and number of neurite root points.
-
Calculate the concentration at which a significant reduction in neurite outgrowth occurs, ensuring this concentration is not causing general cytotoxicity. A specific DNT effect is one that occurs at a lower concentration than overt cell death.
-
In Vivo Assessment Using the Zebrafish Model
The zebrafish (Danio rerio) embryo is a powerful vertebrate model for high-throughput toxicity screening.[22] Its rapid external development and optical transparency allow for real-time assessment of developmental and behavioral endpoints.[22][23]
Protocol 3: Zebrafish Embryo-Larval Assay for Developmental and Behavioral Toxicity
I. Materials & Reagents
-
Fertilized zebrafish embryos, <3 hours post-fertilization (hpf)
-
Embryo medium (E3)
-
24-well plates
-
Test NBFR stock solutions in DMSO
-
High-speed behavioral tracking system
II. Methodology
-
Exposure Setup:
-
Place 10-15 healthy embryos per well in a 24-well plate containing 2 mL of E3 medium.
-
Add the test NBFR to achieve the final desired concentrations (typically from 0.1 to 100 µM). Include vehicle (DMSO) and positive controls.
-
Incubate plates at 28.5°C on a 14:10 light:dark cycle.
-
-
Developmental Toxicity Assessment (24-120 hpf):
-
At 24, 48, 72, 96, and 120 hpf, examine embryos under a stereomicroscope.
-
Record mortality and the incidence of specific developmental malformations, including: pericardial edema, yolk sac edema, spinal curvature, craniofacial abnormalities, and delayed hatching.
-
This daily scoring provides a time-course of toxicity and helps determine the lethal concentration (LC50) and effective concentration (EC50) for malformations.
-
-
Neurobehavioral Assessment (120-144 hpf):
-
At 5-6 days post-fertilization (dpf), transfer individual larvae to a 96-well plate.
-
Acclimate the larvae in the behavioral tracking system.
-
Subject the larvae to a defined light-dark transition stimulus (e.g., 3 cycles of 5 min light / 5 min dark). This is a well-validated paradigm to elicit quantifiable startle and locomotor responses.
-
Record larval movement (total distance moved, velocity) using the tracking system.
-
Analyze the data to determine if the NBFR exposure caused hypoactivity (reduced movement) or hyperactivity (increased movement) compared to controls, particularly in response to the light-to-dark transition. These behavioral changes are sensitive indicators of neurotoxicity.[22]
-
'Omics' Approaches for Unbiased Mechanistic Discovery
When specific mechanisms are unknown, or to confirm suspected pathways, 'omics' technologies like transcriptomics and proteomics offer an unbiased view of the global molecular response to a toxicant.[24][25] These approaches are powerful for identifying novel toxicity pathways and biomarkers of exposure.[26][27]
By exposing cell cultures or zebrafish larvae to a sub-lethal concentration of an NBFR and analyzing changes in gene (transcriptomics) or protein (proteomics) expression, we can identify entire biological pathways that are perturbed.[24][25] For example, a transcriptomic analysis might reveal the upregulation of genes involved in oxidative stress response and DNA repair, providing strong, unbiased evidence for this mechanism of toxicity.
Section 3: Challenges and Future Directives
The toxicological investigation of emerging brominated pollutants is a dynamic and challenging field. Key difficulties include the sheer number of new compounds entering the market, the limited availability of analytical standards and toxicological data for many NBFRs, and the complexity of assessing the effects of real-world chemical mixtures.[14][28]
Future research must prioritize:
-
Developing High-Throughput Screening Methods: To keep pace with the introduction of new BFRs, we need to refine and validate rapid screening platforms, such as the in vitro and zebrafish models described here.[29]
-
Investigating Mixture Toxicity: Humans and wildlife are exposed to a cocktail of pollutants. Future studies must move beyond single-compound exposures to understand the additive or synergistic effects of BFR mixtures.
-
Long-Term, Low-Dose Studies: Many of the most insidious effects of BFRs, such as developmental neurotoxicity, may result from chronic exposure to low doses that are relevant to human exposure levels.[15][30]
By systematically applying the integrated framework of analytical chemistry, in vitro assays, in vivo models, and 'omics' technologies, the scientific community can effectively characterize the risks posed by these emerging pollutants and provide the data necessary to inform regulatory decisions and protect human and environmental health.
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New understanding of novel brominated flame retardants (NBFRs): Neuro(endocrine) toxicity - ResearchGate. (n.d.). Retrieved January 13, 2026, from [Link]
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Mechanisms of Flame Retardant Toxicity and Their Impacts on Anxiety and Cognition in the Brain. (2024). Oxford Academic. Retrieved January 13, 2026, from [Link]
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A review of occurrence, bioaccumulation, and fate of novel brominated flame retardants in aquatic environments. (2024). PubMed. Retrieved January 13, 2026, from [Link]
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Metabolism in the toxicokinetics and fate of brominated flame retardants--a review. (n.d.). PubMed. Retrieved January 13, 2026, from [Link]
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New understanding of novel brominated flame retardants (NBFRs): Neuro(endocrine) toxicity. (2021). PubMed. Retrieved January 13, 2026, from [Link]
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Ecotoxicity and biodegradability of new brominated flame retardants: a review. (n.d.). PubMed. Retrieved January 13, 2026, from [Link]
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Bioaccumulation and Biotransformation of Brominated Flame Retardants. (2016). ResearchGate. Retrieved January 13, 2026, from [Link]
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Concentration, Distribution and Biomagnification of Novel Brominated Flame Retardant in Grassland Food Chain and Sheep from Inner Mongolia, China. (2022). PubMed Central. Retrieved January 13, 2026, from [Link]
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The marine organism toxicity and regulatory policy of brominated flame retardants: a review. (2024). ScienceDirect. Retrieved January 13, 2026, from [Link]
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Mechanisms of Flame Retardant Toxicity and Their Impacts on Anxiety and Cognition in the Brain. (2024). ResearchGate. Retrieved January 13, 2026, from [Link]
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New insights into the endocrine disrupting effects of brominated flame retardants. (n.d.). PubMed. Retrieved January 13, 2026, from [Link]
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Endocrine disrupting and carcinogenic effects of decabromodiphenyl ether. (2023). Frontiers. Retrieved January 13, 2026, from [Link]
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Disruption of Thyroid Hormone Function by Environmental Pollutants. (2008). J-Stage. Retrieved January 13, 2026, from [Link]
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Brominated Organic Micropollutants—Igniting the Flame Retardant Issue. (2004). Taylor & Francis Online. Retrieved January 13, 2026, from [Link]
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[Research progress on the developmental toxicity and mechanism of brominated flame retardants during pregnancy exposure on offspring]. (2024). PubMed. Retrieved January 13, 2026, from [Link]
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The Environmental Pollutant Bromophenols Interfere With Sulfotransferase That Mediates Endocrine Hormones. (2022). PubMed Central. Retrieved January 13, 2026, from [Link]
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A Review of Environmental Occurrence, Fate, and Toxicity of Novel Brominated Flame Retardants. (2019). ACS Publications. Retrieved January 13, 2026, from [Link]
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Neurotoxicity and risk assessment of brominated and alternative flame retardants. (n.d.). PubMed. Retrieved January 13, 2026, from [Link]
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Editorial: Legacy and emerging flame retardants as environmental pollutants: occurrence, toxicity mechanisms, and control. (2023). Frontiers. Retrieved January 13, 2026, from [Link]
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Overview of neurotoxic effects induced by NBFRs in vivo/in vitro. (2021). ResearchGate. Retrieved January 13, 2026, from [Link]
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Proteomic and Transcriptomic Techniques to Decipher the Molecular Evolution of Venoms. (2022). MDPI. Retrieved January 13, 2026, from [Link]
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The impact of environmental factors and contaminants on thyroid function and disease from fetal to adult life. (2024). IRIS Unimore. Retrieved January 13, 2026, from [Link]
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Brominated flame retardants: emerging risks to human health and the environment. (2018). RMIT University. Retrieved January 13, 2026, from [Link]
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Chemicals from Brominated Flame Retardants: Analytical Methods, Occurrence, Transport and Risks. (2024). MDPI. Retrieved January 13, 2026, from [Link]
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Recent developments in the analysis of brominated flame retardants and brominated natural compounds. (2007). PubMed. Retrieved January 13, 2026, from [Link]
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Developmental exposure to organophosphate flame retardants elicits overt toxicity and alters behavior in early life stage zebrafish (Danio rerio). (2014). PubMed. Retrieved January 13, 2026, from [Link]
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Using transcriptomics, proteomics and phosphoproteomics as new approach methodology (NAM) to define biological responses for chemical safety assessment. (2022). PubMed. Retrieved January 13, 2026, from [Link]
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In vivo evaluation and comparison of developmental toxicity and teratogenicity of perfluoroalkyl compounds using Xenopus embryos. (n.d.). PubMed. Retrieved January 13, 2026, from [Link]
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Emerging Brominated Flame Retardants in the Environment. (2022). ResearchGate. Retrieved January 13, 2026, from [Link]
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Brominated flame retardants, a cornelian dilemma. (2022). PubMed Central. Retrieved January 13, 2026, from [Link]
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Bromine contamination and risk management in terrestrial and aquatic ecosystems. (2022). PubMed Central. Retrieved January 13, 2026, from [Link]
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Recent developments in the analysis of brominated flame retardants and brominated natural compounds. (2007). ResearchGate. Retrieved January 13, 2026, from [Link]
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From vision toward best practices: Evaluating in vitro transcriptomic points of departure for application in risk assessment using a uniform workflow. (2023). Frontiers. Retrieved January 13, 2026, from [Link]
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Using transcriptomics in toxicology: toxicogenomics. (2022). Wepredic. Retrieved January 13, 2026, from [Link]
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In vivo high-throughput toxicity screening of brominated flame retardants using a Caenorhabditis elegans transcription factor RNAi platform. (2018). ResearchGate. Retrieved January 13, 2026, from [Link]
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in vitro assessment in comparison to classical dioxin-like compounds and other polyaromatic co. (2002). ResearchGate. Retrieved January 13, 2026, from [Link]
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In vitro techniques for the assessment of neurotoxicity. (1992). PubMed Central. Retrieved January 13, 2026, from [Link]
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Recent developments in the analysis of brominated flame retardants and brominated natural compounds. (2007). Scilit. Retrieved January 13, 2026, from [Link]
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Occurrence, Transport, and Risk Assessment of Brominated Flame Retardants in Northern Wetland Multimedia. (2024). MDPI. Retrieved January 13, 2026, from [Link]
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Oxidative stress and DNA damage induced by imidacloprid in zebrafish (Danio rerio). (2015). PubMed. Retrieved January 13, 2026, from [Link]
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Methodological & Application
Application Note & Protocols: Synthesis and Characterization of Novel Brominated Flame Retardants
For Researchers, Scientists, and Drug Development Professionals
Abstract
The persistent demand for fire safety in a vast array of consumer and industrial products necessitates the continuous development of new and effective flame retardants. Brominated flame retardants (BFRs) represent a critical class of compounds that function by interrupting the chemical reactions of combustion in the gas phase. This application note provides a comprehensive guide for the synthesis and characterization of novel BFRs. It is designed to equip researchers with the foundational knowledge and practical protocols required to innovate in this field, emphasizing the causality behind experimental choices and ensuring a self-validating system of protocols.
Introduction: The Imperative for Novel Brominated Flame Retardants
Brominated flame retardants are organobromine compounds that are added to or chemically bonded with materials to inhibit, suppress, or delay the production of flames and prevent the spread of fire.[1] They are broadly classified into two categories: additive BFRs, which are physically mixed with the polymer matrix, and reactive BFRs, which are chemically incorporated into the polymer backbone.[1] The efficacy of BFRs stems from their ability to release hydrogen bromide (HBr) at elevated temperatures. HBr is a radical scavenger that interferes with the high-energy radical chain reactions of combustion in the gas phase, effectively quenching the fire.
While historically effective, some legacy BFRs, such as certain polybrominated diphenyl ethers (PBDEs), have faced regulatory scrutiny due to environmental persistence and potential health concerns.[2][3] This has catalyzed the development of "novel" brominated flame retardants (NBFRs), which are designed to offer high flame retardancy while exhibiting improved environmental and toxicological profiles.[2][3] This guide provides the essential methodologies for the creation and rigorous evaluation of such novel compounds.
Synthesis of a Novel Brominated Flame Retardant: A Representative Protocol
The synthesis of a novel BFR involves the strategic introduction of this compound atoms onto an organic scaffold. The choice of scaffold is critical and is often dictated by the desired properties of the final BFR, such as thermal stability, compatibility with the host polymer, and cost-effectiveness. A common approach is the electrophilic bromination of an aromatic core, which provides thermal stability.
Rationale for Synthesis Design
The following protocol describes the synthesis of a hypothetical novel BFR, "Bis(3,5-dibromo-4-hydroxyphenyl)sulfone" (BDBHPS), starting from a commercially available precursor, Bisphenol S. This target molecule is chosen for its potential high this compound content, inherent thermal stability conferred by the sulfone group, and the presence of hydroxyl groups that can allow it to be used as a reactive flame retardant.
Experimental Protocol: Synthesis of BDBHPS
Materials:
-
Bisphenol S (4,4'-sulfonyldiphenol)
-
Glacial Acetic Acid
-
This compound (Br₂)
-
Sodium thiosulfate (Na₂S₂O₃) solution (10% w/v)
-
Deionized water
-
Ethanol
Equipment:
-
Three-neck round-bottom flask
-
Dropping funnel
-
Magnetic stirrer with hotplate
-
Condenser
-
Thermometer
-
Büchner funnel and filter flask
-
Standard laboratory glassware
Procedure:
-
Dissolution: In a 500 mL three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and condenser, dissolve 25.0 g (0.1 mol) of Bisphenol S in 200 mL of glacial acetic acid. Stir the mixture at room temperature until all the solid has dissolved.
-
Bromination: Cool the flask in an ice bath to 10-15°C. In a dropping funnel, add 67.1 g (0.42 mol) of this compound (Br₂) dropwise to the stirred solution over a period of 2 hours. The addition is exothermic; maintain the temperature below 20°C. The color of the solution will turn deep red. Causality: Slow, cooled addition of this compound is crucial to control the reaction rate and prevent unwanted side reactions and excessive HBr evolution.
-
Reaction Completion: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 12 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Quenching: Slowly pour the reaction mixture into 1 L of cold deionized water with vigorous stirring. A pale-yellow precipitate will form.
-
Neutralization: To remove any unreacted this compound, add 10% sodium thiosulfate solution dropwise until the yellow color of the supernatant disappears. Causality: Sodium thiosulfate reduces excess this compound to bromide, which is colorless and water-soluble, facilitating purification.
-
Isolation: Collect the crude product by vacuum filtration using a Büchner funnel. Wash the precipitate thoroughly with deionized water until the filtrate is neutral.
-
Purification: Recrystallize the crude product from a 1:1 ethanol/water mixture to obtain a pure, white crystalline solid.
-
Drying: Dry the purified product in a vacuum oven at 80°C for 24 hours. Weigh the final product and calculate the yield.
Characterization of the Novel Brominated Flame Retardant
Rigorous characterization is essential to confirm the identity, purity, and performance of the newly synthesized BFR. This involves a multi-faceted approach combining spectroscopic, thermal, and flammability analyses.
Structural Elucidation: Spectroscopic Analysis
Spectroscopic techniques are employed to confirm that the synthesized molecule has the intended chemical structure.[4]
3.1.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR provides detailed information about the carbon-hydrogen framework of the molecule.[5] For BDBHPS, ¹H NMR and ¹³C NMR would be essential.
Protocol: NMR Analysis
-
Sample Preparation: Dissolve 5-10 mg of the dried BDBHPS in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆) in an NMR tube.
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz (or higher) spectrometer.
-
Data Interpretation:
-
¹H NMR: Expect to see a singlet for the aromatic protons (due to the symmetrical substitution pattern) and a broad singlet for the hydroxyl protons. The chemical shift of the aromatic protons will be downfield due to the electron-withdrawing effects of the this compound and sulfone groups.
-
¹³C NMR: Identify the signals corresponding to the different carbon environments in the molecule.
-
3.1.2. Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR is used to identify the functional groups present in the molecule.[5]
Protocol: FT-IR Analysis
-
Sample Preparation: Prepare a KBr pellet by mixing ~1 mg of BDBHPS with ~100 mg of dry KBr powder and pressing it into a thin, transparent disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition: Record the spectrum from 4000 to 400 cm⁻¹.
-
Data Interpretation: Look for characteristic absorption bands, such as a broad O-H stretch (~3200-3500 cm⁻¹), C=C aromatic stretches (~1400-1600 cm⁻¹), a strong S=O stretch (~1150 and 1300 cm⁻¹), and a C-Br stretch (~500-650 cm⁻¹).
3.1.3. Mass Spectrometry (MS)
MS provides the molecular weight of the compound and information about its isotopic pattern, which is characteristic for brominated compounds.[4][6]
Protocol: Mass Spectrometry Analysis
-
Sample Preparation: Dissolve a small amount of BDBHPS in a suitable solvent (e.g., methanol or acetonitrile).
-
Data Acquisition: Analyze the sample using a mass spectrometer, for instance, with an electrospray ionization (ESI) source in negative ion mode to deprotonate the hydroxyl groups.[5]
-
Data Interpretation: The mass spectrum should show a molecular ion peak [M-H]⁻ corresponding to the calculated molecular weight of BDBHPS. A key feature will be the characteristic isotopic pattern caused by the presence of four this compound atoms (⁵⁰% ⁷⁹Br, ⁵⁰% ⁸¹Br), resulting in a distinctive cluster of peaks.[6]
Table 1: Expected Spectroscopic Data for Bis(3,5-dibromo-4-hydroxyphenyl)sulfone (BDBHPS)
| Technique | Expected Result |
| ¹H NMR | δ ~8.0 ppm (s, 4H, Ar-H), δ ~10.5 ppm (s, 2H, -OH) (in DMSO-d₆) |
| ¹³C NMR | Signals corresponding to brominated and non-brominated aromatic carbons, and the carbon attached to the sulfone group. |
| FT-IR | ~3400 cm⁻¹ (O-H stretch), ~1550, 1450 cm⁻¹ (C=C stretch), ~1300, 1150 cm⁻¹ (S=O stretch), ~600 cm⁻¹ (C-Br stretch) |
| MS (ESI-) | Molecular ion cluster centered at m/z corresponding to [C₁₂H₄Br₄O₄S]⁻. The isotopic pattern will be characteristic of a molecule containing four this compound atoms.[6] |
Thermal Stability Analysis
The thermal stability of a flame retardant is a critical parameter, as it must withstand the processing temperatures of the polymer it is intended for, yet decompose at a temperature high enough to effectively inhibit combustion.[7] Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are the primary techniques for this evaluation.[8][9]
3.2.1. Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature, providing information on decomposition temperatures and char yield.[7][10]
Protocol: TGA
-
Sample Preparation: Place 5-10 mg of the BDBHPS into a TGA pan (e.g., alumina or platinum).
-
Data Acquisition: Heat the sample from ambient temperature to 800°C at a heating rate of 10°C/min under both a nitrogen and an air atmosphere.[8]
-
Data Interpretation:
-
T₅% (Temperature at 5% weight loss): Indicates the onset of decomposition. A higher T₅% is generally desirable.
-
Tₘₐₓ (Temperature of maximum decomposition rate): The peak of the derivative TGA (DTG) curve.
-
Char Yield: The percentage of residual mass at a high temperature (e.g., 700°C) under nitrogen. A higher char yield is beneficial as it can form a protective insulating layer.
-
3.2.2. Differential Scanning Calorimetry (DSC)
DSC measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature, revealing information about melting points, glass transitions, and decomposition enthalpies.[7][11]
Protocol: DSC
-
Sample Preparation: Seal 3-5 mg of BDBHPS in an aluminum DSC pan.
-
Data Acquisition: Heat the sample from ambient temperature to a temperature above its expected melting point (e.g., 400°C) at a heating rate of 10°C/min under a nitrogen atmosphere.[8]
-
Data Interpretation:
-
Melting Point (Tₘ): An endothermic peak indicating the melting temperature. A sharp peak suggests high purity.
-
Decomposition: A broad endotherm or exotherm at higher temperatures indicates decomposition.
-
Table 2: Representative Thermal Analysis Data for a Novel BFR
| Parameter | Atmosphere | Typical Value | Significance |
| T₅% (°C) | N₂ | > 300 | Onset of thermal decomposition; indicates processing stability.[10] |
| Tₘₐₓ (°C) | N₂ | ~350-450 | Temperature of maximum flame inhibition action in the gas phase. |
| Char Yield at 700°C (%) | N₂ | > 20 | Indicates condensed-phase activity (formation of an insulating layer). |
| Melting Point (Tₘ) from DSC (°C) | N₂ | > 250 | Important for melt blending with high-temperature engineering plastics. |
Flammability Performance Evaluation
The ultimate test of a flame retardant is its ability to reduce the flammability of a polymer. This is assessed by incorporating the BFR into a polymer matrix (e.g., High-Impact Polystyrene (HIPS) or Acrylonitrile Butadiene Styrene (ABS)) and conducting standardized flammability tests.[12]
3.3.1. Limiting Oxygen Index (LOI)
LOI determines the minimum concentration of oxygen in an oxygen/nitrogen mixture that is required to sustain combustion of a vertically oriented sample. A higher LOI value indicates better flame retardancy.[13]
Protocol: LOI Test (ASTM D2863)
-
Sample Preparation: Prepare polymer test bars (e.g., 100 x 6.5 x 3.0 mm³) containing a specified loading of the BFR (e.g., 15 wt%).[14]
-
Testing: Place the specimen vertically in a glass chimney. Introduce a mixture of oxygen and nitrogen and ignite the top of the specimen.
-
Determination: Systematically vary the oxygen concentration until the minimum concentration that supports flaming combustion for a specified time or length is found. This concentration is the LOI value.[13]
3.3.2. UL-94 Vertical Burn Test
This is one of the most widely used tests to assess the flammability of plastic materials for electronic devices.[13][15] It evaluates the time to self-extinguishment after ignition and dripping behavior.[16]
Protocol: UL-94 Vertical Burn Test
-
Sample Preparation: Prepare polymer test bars (e.g., 130 x 13 x 3.0 mm³) containing the BFR.[14]
-
Testing: Clamp the specimen vertically. Apply a calibrated flame to the bottom edge for 10 seconds and then remove it.
-
Observation: Record the afterflame time. Once the flame is extinguished, immediately reapply the flame for another 10 seconds and record the second afterflame time. Note any dripping of flaming particles that ignite a cotton patch placed below the specimen.
-
Classification: Classify the material as V-0, V-1, or V-2 based on the afterflame times and dripping behavior, with V-0 being the highest rating (flame extinguishes within 10 seconds with no flaming drips).[15]
3.3.3. Cone Calorimetry
The cone calorimeter is a highly effective bench-scale tool for quantitatively assessing fire behavior.[17] It measures key parameters like the Heat Release Rate (HRR), which is the single most important variable in characterizing the fire hazard of a material.
Protocol: Cone Calorimeter Test (ISO 5660)
-
Sample Preparation: Prepare polymer plaques (e.g., 100 x 100 x 5.0 mm³) containing the BFR.[14]
-
Testing: Expose the sample horizontally to a specific level of radiant heat (e.g., 35 kW/m²) from a conical heater.[14]
-
Data Acquisition: Measure the time to ignition, the heat release rate over time (HRR), total heat released (THR), mass loss rate, and smoke production.
-
Data Interpretation: A successful flame retardant will increase the time to ignition and significantly reduce the peak Heat Release Rate (pHRR) and Total Heat Release (THR) compared to the virgin polymer.
Table 3: Target Flammability Performance for a Polymer with a Novel BFR
| Test | Parameter | Virgin Polymer (Typical) | Target with BFR (e.g., 15 wt% loading) |
| LOI (%) | LOI Value | ~18 (for HIPS) | > 27 |
| UL-94 | Rating | No Rating | V-0[14] |
| Cone Calorimetry | pHRR (kW/m²) | ~1000 (for HIPS) | < 500 |
| THR (MJ/m²) | ~100 | < 75 |
Visualization of Workflows
Synthesis and Purification Workflow
Caption: Workflow for the synthesis and purification of BDBHPS.
Comprehensive Characterization Workflow
Caption: Comprehensive workflow for BFR characterization.
Conclusion
The development of novel brominated flame retardants is a dynamic and essential field of research. By following a structured approach that combines rational synthetic design with a comprehensive suite of characterization techniques, researchers can effectively create and validate new BFRs with enhanced performance and safety profiles. The protocols and workflows detailed in this guide provide a robust framework for innovation, ensuring that newly developed compounds are not only effective in their primary function of fire suppression but are also thoroughly understood in terms of their chemical identity, thermal behavior, and practical efficacy.
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Giraud, S., et al. (2019). THERMAL ANALYSIS (DSC, TGA) OF TEXTILE FLAME RETARDANTS WITH LOWER ENVIRONMENTAL IMPACT. AUTEX Research Journal. Retrieved from [Link]
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Abdallah, M. A., & Harrad, S. (2014). Advances in Instrumental Analysis of Brominated Flame Retardants: Current Status and Future Perspectives. Journal of Analytical Methods in Chemistry. Retrieved from [Link]
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Kauppila, T. J., et al. (2021). Direct Mass Spectrometric Analysis of Brominated Flame Retardants in Synthetic Polymers. ACS Omega. Retrieved from [Link]
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Banijamali, M. S., et al. (2020). Thermal analysis of fire-retardant mechanisms, DSC thermograms of the samples at 10°C/min heating rate. ResearchGate. Retrieved from [Link]
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Harrad, S., et al. (2011). Novel brominated flame retardants: A review of their analysis, environmental fate and behaviour. Environment International. Retrieved from [Link]
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Lundin, L., et al. (2006). Chemical characterization of brominated flame retardants and identification. Diva Portal. Retrieved from [Link]
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Huber, S., & Ballschmiter, K. (2001). Characterisation of five technical mixtures of brominated flame retardants. PubMed. Retrieved from [Link]
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de Boer, J., et al. (2012). A review of the analysis of novel brominated flame retardants. PubMed. Retrieved from [Link]
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Harrad, S., et al. (2011). Novel Brominated Flame Retardants: A Review of Their Analysis, Environmental Fate and Behaviour. ResearchGate. Retrieved from [Link]
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de Boer, J., et al. (2012). A Review of the Analysis of Novel Brominated Flame Retardants. ResearchGate. Retrieved from [Link]
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Wang, D., et al. (2019). Synthesis of brominated flame retardants with different brominated structures and study on flame retardancy of polystyrene resin. ResearchGate. Retrieved from [Link]
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Zhang, Y., et al. (2024). A Phosphorus–Silicon Synergistic Reactive Flame Retardant. ACS Publications. Retrieved from [Link]
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Liu, T., et al. (2021). UL-94 tests (A) Burning process and the corresponding mechanism during UL-94 tests. ResearchGate. Retrieved from [Link]
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Geens, T., et al. (2010). Analytical characteristics of several new brominated flame retardants. PubMed. Retrieved from [Link]
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analytical methods for bromine speciation in drinking water samples
An Application Guide to the Analytical Speciation of Bromine in Drinking Water
Introduction: The Critical Need for this compound Speciation
The disinfection of drinking water is a cornerstone of public health, preventing the spread of waterborne diseases. Ozonation is a highly effective disinfection method, but it can lead to the formation of harmful disinfection byproducts (DBPs) when the source water contains naturally occurring bromide (Br⁻)[1][2]. The primary reaction transforms the relatively harmless bromide ion into bromate (BrO₃⁻), a compound classified as a potential human carcinogen[3]. This toxicological difference necessitates analytical methods that can distinguish between this compound species, a process known as speciation, rather than just measuring total this compound content[1][2].
Regulatory bodies worldwide have established stringent limits for bromate in drinking water. For instance, the United States Environmental Protection Agency (U.S. EPA) and the European Union have set a maximum contaminant level (MCL) of 10 µg/L (ppb) for bromate[1]. Meeting these low-level detection requirements, often in complex water matrices, presents a significant analytical challenge.
This guide provides researchers, scientists, and water quality professionals with a comprehensive overview of the principal analytical techniques for this compound speciation. We delve into the causality behind methodological choices, present detailed, field-proven protocols, and compare the performance of various approaches to empower laboratories to select and implement the most appropriate method for their specific needs.
PART 1: Sample Handling and Preservation: The Foundation of Accurate Analysis
The integrity of any speciation analysis begins with proper sample collection and preservation. Since the chemical equilibrium between species can be influenced by factors like pH and redox conditions, maintaining the sample's original state is paramount[4]. Acidification, a common preservation technique for total elemental analysis, is unsuitable for speciation as it can alter the bromide/bromate balance[4].
General Protocol for Sample Preservation
-
Collection: Collect samples in clean, pre-rinsed plastic (e.g., FEP, polypropylene) or glass containers.
-
Preservation: To prevent the reduction of bromate, especially in the presence of residual disinfectants, samples for bromate analysis should be treated immediately. Add Ethylenediamine (EDA) solution to quench residual ozone or chlorine. U.S. EPA Method 300.1 recommends adding 50 mg/L of EDA[5].
-
Storage: Samples should be stored in the dark at reduced temperatures (<5°C) to minimize any potential photochemical or microbial transformations[4].
-
Analysis Time: Analyze samples as soon as possible after collection. A holding time of 28 days is often cited, provided proper preservation is performed.
PART 2: Core Analytical Methodologies
The choice of analytical technique depends on required detection limits, available instrumentation, sample matrix complexity, and desired sample throughput. We will explore the most prevalent and robust methods.
Ion Chromatography (IC): The Workhorse of Anion Analysis
Ion chromatography is the most widely used technique for bromate and bromide determination, forming the basis of several U.S. EPA standard methods[1][6]. The fundamental principle involves separating ions on an anion-exchange column followed by detection.
This method is effective for quantifying bromide and bromate in relatively clean water matrices, such as low-ionic-strength drinking water[7][5].
-
Principle of Causality: Anions are separated based on their affinity for the stationary phase of an anion-exchange column. A suppressor is used post-column to reduce the background conductivity of the eluent and convert the analyte ions to their more conductive acid form, thereby enhancing sensitivity.
-
Limitations: The detection limit for bromate is typically in the low µg/L range (e.g., ~4 µg/L), which may not be sufficient to reliably quantify bromate at or below the 10 µg/L MCL, especially considering potential matrix interferences from common anions like chloride and sulfate[7].
To achieve sub-µg/L detection limits, post-column derivatization is employed. This approach enhances selectivity and sensitivity specifically for bromate.
-
Principle of Causality: After chromatographic separation, the eluent is mixed with a reagent that reacts specifically with bromate to produce a colored compound, which is then measured by a UV/Vis spectrophotometric detector[8][3].
-
EPA Method 326.0: Uses the oxidation of iodide (I⁻) to triiodide (I₃⁻) by bromate in an acidic medium, catalyzed by ammonium molybdate. The resulting triiodide is detected at 352 nm[8][5]. This method is favored for its use of less hazardous reagents.
-
EPA Method 317.0: Employs o-dianisidine (ODA) as the PCR reagent, which forms a colored product detected at 450 nm[3]. While sensitive, ODA is a potential carcinogen, making Method 326.0 a safer alternative[8].
-
-
Advantages: These methods achieve method detection limits (MDLs) well below 1 µg/L, making them ideal for regulatory compliance monitoring[7][5]. The specificity of the reaction minimizes interferences from other co-eluting anions.
Hyphenated Technique: IC-ICP-MS (EPA 321.8)
For the ultimate in sensitivity and elemental confirmation, coupling ion chromatography with inductively coupled plasma mass spectrometry (IC-ICP-MS) provides an exceptionally powerful tool[1][9][10].
-
Principle of Causality: The IC system separates the this compound species (bromide, bromate) in time. The column eluent is then introduced directly into the ICP-MS, which acts as an element-specific detector. The plasma atomizes and ionizes all compounds, and the mass spectrometer detects the this compound isotopes (m/z 79 and 81) as they elute, allowing for unambiguous identification and quantification of each this compound-containing peak[1][9].
-
Trustworthiness & Self-Validation: This is a self-validating system. The primary challenge in this compound analysis by ICP-MS is the polyatomic interference from ⁴⁰Ar³⁹K⁺ on ⁷⁹Br⁺[1][11]. Modern ICP-MS instruments overcome this using a collision/reaction cell (CRC) filled with a gas like helium (He-KED mode) or hydrogen, which selectively attenuates the argon-based interference without affecting the this compound signal, ensuring accurate quantification[1]. Monitoring the ⁷⁹Br/⁸¹Br isotope ratio provides further confirmation that the signal is from this compound and not an interference[9].
-
Advantages: This technique offers extremely low detection limits (MDL of 0.014 µg/L has been demonstrated, far below the EPA requirement of 0.3 µg/L) and high selectivity, and it can tolerate high-salt matrices better than conductivity-based methods[1].
1. Reagents and Standards Preparation
-
Reagent Water: 18 MΩ-cm deionized water.
-
Eluent (e.g., 10 mM KOH): Prepare according to instrument manufacturer guidelines, often generated electrolytically in a Reagent-Free IC (RFIC) system.
-
Stock Standards (1000 mg/L): Purchase certified bromide and bromate stock solutions.
-
Working Standards: Prepare a series of calibration standards (e.g., 0.1, 0.5, 1.0, 5.0, 10.0 µg/L) by serial dilution of stock standards in reagent water. To ensure stability, alkalinize standards to pH 10 with a suitable base (e.g., ammonium hydroxide)[9].
-
Quality Control Sample (QCS): Prepare from a second-source standard.
2. Sample Preparation
-
Allow samples to equilibrate to room temperature.
-
For samples containing high levels of haloacetic acids, a preparatory cartridge may be used to remove potential interferences[9].
-
For most drinking water, simple alkalinization to pH 10 is sufficient. No other preparation is typically needed[1].
3. Instrumental Setup & Conditions
| Parameter | IC System Setting | ICP-MS System Setting |
| Column | High-capacity anion-exchange column (e.g., Thermo Scientific™ Dionex™ IonPac™) | |
| Eluent | Potassium Hydroxide (KOH) Gradient | |
| Flow Rate | 1.0 - 1.5 mL/min | |
| Injection Vol. | 50 - 250 µL | |
| RF Power | ~1550 W | |
| Collision Gas | Helium (He) with Kinetic Energy Discrimination (KED) | |
| Isotopes Monitored | ⁷⁹Br (for quantitation), ⁸¹Br (for confirmation)[1][9] | |
| Dwell Time | 100 - 250 ms per isotope |
4. Analysis Workflow
-
System Equilibration: Equilibrate the IC-ICP-MS system with eluent until a stable baseline is achieved.
-
Calibration: Analyze the calibration blank and calibration standards to generate a calibration curve. The correlation coefficient (r²) should be ≥ 0.995.
-
Sample Analysis: Inject the prepared samples. The system records the signal intensity for m/z 79 and 81 over time.
-
Data Processing: Integrate the chromatographic peaks corresponding to bromate and bromide. Quantify the concentrations using the calibration curve.
-
Quality Control: Analyze a QCS, laboratory fortified blank (LFB), and a laboratory fortified matrix (LFM) sample every 10-20 samples to verify accuracy and precision. Recoveries should be within 85-115%.
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Application of Bromine in the Synthesis of Pharmaceutical Intermediates: An In-depth Technical Guide
Abstract
The strategic incorporation of bromine into molecular scaffolds is a cornerstone of modern pharmaceutical synthesis. Organothis compound compounds serve as exceptionally versatile intermediates, prized for their well-defined reactivity which allows for subsequent, facile conversion into a multitude of functional groups through cross-coupling reactions, nucleophilic substitutions, and organometallic transformations. This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the principal bromination reactions utilized in the synthesis of pharmaceutical intermediates. We will delve into the mechanistic underpinnings of key transformations, including electrophilic aromatic substitution, free-radical bromination, and the α-bromination of carbonyls. Each section is complemented by detailed, field-proven protocols, safety considerations, and specific case studies from the synthesis of globally recognized active pharmaceutical ingredients (APIs).
Introduction: The Strategic Role of this compound in Medicinal Chemistry
In the intricate chess game of drug design and development, the this compound atom is a powerful piece. Its introduction into a molecule is rarely the final move; rather, it is a strategic maneuver that opens up a diverse array of synthetic possibilities. The carbon-bromine bond, with its moderate bond dissociation energy and the ability of this compound to act as an excellent leaving group, provides a reliable handle for chemists to elaborate complex molecular architectures.
The utility of bromination extends beyond simple synthetic convenience. The "heavy atom effect" of this compound can influence the pharmacokinetic properties of a drug, potentially enhancing its metabolic stability or duration of action.[1][2] Furthermore, the specific placement of a this compound atom can lead to crucial halogen bonding interactions with target enzymes or receptors, thereby increasing binding affinity and therapeutic efficacy.[2]
This guide will focus on the practical application of bromination reactions, providing the causal logic behind experimental choices and self-validating protocols to ensure reproducibility and safety.
Electrophilic Aromatic Substitution: Crafting Aryl Bromide Intermediates
The direct bromination of aromatic and heteroaromatic rings is one of the most common methods for producing key pharmaceutical building blocks. Aryl bromides are foundational precursors for a vast number of carbon-carbon and carbon-heteroatom bond-forming reactions, most notably the Nobel Prize-winning palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira).
Mechanism and Rationale
Electrophilic aromatic substitution (EAS) with this compound proceeds via a well-understood mechanism.[3][4] Molecular this compound (Br₂) itself is not typically electrophilic enough to overcome the aromatic stabilization of a benzene ring. Therefore, a Lewis acid catalyst, such as iron(III) bromide (FeBr₃) or aluminum chloride (AlCl₃), is employed.
-
Step 1: Activation of the Electrophile. The Lewis acid polarizes the Br-Br bond, creating a highly electrophilic this compound species, often represented as a Br⁺ equivalent complexed to the catalyst.
-
Step 2: Nucleophilic Attack. The π-electron system of the aromatic ring attacks the electrophilic this compound, forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. This step is the rate-determining step of the reaction.[3]
-
Step 3: Deprotonation and Aromaticity Restoration. A weak base, typically the [FeBr₄]⁻ complex, removes a proton from the carbon bearing the new this compound atom, collapsing the intermediate and restoring the highly stable aromatic ring.[5]
The choice of solvent is critical; non-polar solvents like dichloromethane (DCM) or carbon tetrachloride (CCl₄) are common, while protic solvents are generally avoided as they can deactivate the Lewis acid catalyst. For highly activated aromatic rings (e.g., phenols, anilines), the reaction can often proceed without a catalyst due to the strong electron-donating nature of the substituents.[6]
Visualization: Electrophilic Aromatic Bromination Workflow
Caption: Experimental workflow for a typical electrophilic aromatic bromination.
Protocol: Synthesis of 4-Bromoanisole
4-Bromoanisole is a valuable intermediate used in the synthesis of various pharmaceuticals and agrochemicals.[7] This protocol details its preparation from anisole using molecular this compound.
Materials:
-
Anisole (10.8 g, 0.1 mol)
-
Iron filings (catalytic amount, ~0.2 g)
-
Molecular this compound (Br₂) (16.0 g, 5.1 mL, 0.1 mol)
-
Dichloromethane (DCM), anhydrous (100 mL)
-
10% Sodium thiosulfate (Na₂S₂O₃) solution
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Setup: To a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to neutralize HBr gas evolved), add anisole and anhydrous DCM.
-
Catalyst: Add the iron filings to the solution.
-
This compound Addition: Dissolve molecular this compound in 20 mL of DCM and place it in the dropping funnel. Cool the reaction flask in an ice bath to 0 °C.
-
Reaction: Add the this compound solution dropwise to the stirred anisole solution over 30-45 minutes. The reaction is exothermic, and the rate of addition should be controlled to maintain the temperature below 10 °C. A red-brown color will persist, and HBr gas will evolve.
-
Completion: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1-2 hours, or until TLC analysis indicates the complete consumption of anisole.
-
Quenching: Slowly pour the reaction mixture into a beaker containing 100 mL of cold 10% sodium thiosulfate solution to quench excess this compound. Stir until the red-brown color disappears.
-
Work-up: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 50 mL of saturated NaHCO₃ solution, 50 mL of water, and 50 mL of brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator.
-
Purification: The crude product can be purified by vacuum distillation to yield 4-bromoanisole as a clear liquid. Expected yield: 75-85%.
Free-Radical Bromination: Accessing Allylic and Benzylic Halides
When the goal is to brominate a position adjacent to a double bond (allylic) or an aromatic ring (benzylic), a different strategy is required. These positions are susceptible to free-radical attack due to the resonance stabilization of the resulting radical intermediate. N-Bromosuccinimide (NBS) is the reagent of choice for these transformations, a reaction known as the Wohl-Ziegler reaction.[8]
Mechanism and Rationale
The Wohl-Ziegler reaction is a radical chain reaction.[9] NBS serves as a source of a low, constant concentration of molecular this compound (Br₂), which is the active brominating agent. Using elemental Br₂ directly would likely result in the electrophilic addition across the double bond.
-
Initiation: The reaction is initiated by a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, or by UV light. This generates a small number of this compound radicals (Br•).
-
Propagation Step 1: A this compound radical abstracts a hydrogen atom from the allylic or benzylic position, forming the resonance-stabilized allylic/benzylic radical and hydrogen bromide (HBr).
-
Propagation Step 2: The HBr reacts with NBS to generate a molecule of Br₂.[10]
-
Propagation Step 3: The allylic/benzylic radical reacts with the newly formed Br₂ to yield the desired product and another this compound radical, which continues the chain reaction.
The reaction is typically performed in a non-polar solvent like carbon tetrachloride (CCl₄) or cyclohexane, which does not react with the radicals. It is crucial that the solvent is anhydrous, as water can hydrolyze NBS and interfere with the reaction.[11]
Visualization: Wohl-Ziegler Radical Chain Mechanism
Caption: The radical chain mechanism of the Wohl-Ziegler bromination using NBS.
Case Study: Bromination in the Synthesis of Favipiravir
Favipiravir, an antiviral drug that has been used to treat influenza and investigated for COVID-19, can be synthesized via a route involving a key bromination step.[12][13] In some reported syntheses, a brominated pyrazine intermediate is crucial for the subsequent introduction of other functional groups. For example, the synthesis of 3,6-dichloropyrazine-2-carbonitrile, a precursor, involves a bromination step on the pyrazine ring.[13] This highlights how bromination is used to activate a specific position on a heterocyclic core for further functionalization. While this specific example is an electrophilic substitution on a heteroaromatic ring, it follows the same principle of using this compound as a strategic tool for building complexity. In other scalable syntheses of Favipiravir, continuous flow chemistry has been effectively employed for bromination steps to enhance yields and safety.[12]
α-Bromination of Carbonyls: Building Blocks for Heterocycles
α-Bromoketones and other α-brominated carbonyl compounds are highly valuable intermediates in pharmaceutical synthesis.[14] The presence of the this compound atom alpha to the carbonyl group makes this position highly electrophilic and susceptible to nucleophilic attack, providing a gateway to the synthesis of a wide range of compounds, particularly N-, S-, and O-heterocycles which are prevalent in drug molecules.
Mechanism and Rationale
The α-bromination of ketones can be achieved under either acidic or basic conditions, but the acid-catalyzed method is generally preferred as it offers better control and avoids the side reactions associated with base-mediated condensation.
Acid-Catalyzed Mechanism:
-
Enolization: The ketone is treated with a catalytic amount of acid (e.g., HBr or acetic acid) to promote the formation of the enol tautomer. This is typically the rate-determining step.
-
Nucleophilic Attack: The electron-rich double bond of the enol acts as a nucleophile and attacks molecular this compound (or another electrophilic this compound source like NBS).
-
Deprotonation: A proton is lost from the oxygen atom to regenerate the carbonyl group, yielding the α-bromoketone and HBr.
This method is efficient for producing monobrominated products because the electron-withdrawing effect of the first this compound atom disfavors the formation of a second enol.
Protocol: Synthesis of 2-Bromoacetophenone
2-Bromoacetophenone is a common intermediate used in the synthesis of various pharmaceuticals, acting as a precursor for many heterocyclic scaffolds.
Materials:
-
Acetophenone (12.0 g, 0.1 mol)
-
Molecular this compound (Br₂) (16.0 g, 5.1 mL, 0.1 mol)
-
Glacial Acetic Acid (100 mL)
-
Ice
-
Water
Procedure:
-
Setup: In a 250 mL flask equipped with a magnetic stirrer and a dropping funnel, dissolve acetophenone in glacial acetic acid.
-
Cooling: Cool the flask in an ice-water bath.
-
This compound Addition: Place the molecular this compound in the dropping funnel and add it dropwise to the stirred acetophenone solution over about 30 minutes. Maintain the temperature below 20 °C.
-
Reaction: After the addition is complete, stir the reaction mixture at room temperature for an additional hour. The color of the this compound should fade.
-
Precipitation: Pour the reaction mixture slowly and with stirring into a large beaker containing 500 mL of ice-water. The product will precipitate as a white solid.
-
Isolation: Collect the solid product by vacuum filtration and wash it thoroughly with cold water to remove acetic acid and HBr.
-
Drying: Dry the product in a desiccator or a vacuum oven at low temperature.
-
Purification: The crude 2-bromoacetophenone can be purified by recrystallization from ethanol or hexane. Expected yield: 80-90%.
| Reaction Type | Substrate Type | Typical Reagent(s) | Key Conditions | Typical Yield Range | Primary Application |
| Electrophilic Aromatic | Arenes, Heteroarenes | Br₂, Lewis Acid (FeBr₃) | Anhydrous, non-polar solvent | 70-95% | Precursors for cross-coupling |
| Free-Radical | Alkenes, Alkylarenes | N-Bromosuccinimide (NBS) | Radical initiator (AIBN), UV light | 60-85% | Synthesis of allylic/benzylic halides |
| α-Bromination | Ketones, Esters | Br₂, Acetic Acid | Acid catalyst, controlled temp. | 80-95% | Precursors for heterocycle synthesis |
Safety and Handling Considerations
This compound and its reagents are hazardous and must be handled with appropriate safety precautions.
-
Molecular this compound (Br₂): A highly corrosive, toxic, and volatile liquid.[1][2]
-
Handling: Always handle in a certified chemical fume hood.[15] Wear heavy-duty, chemically resistant gloves (e.g., nitrile or neoprene), chemical splash goggles, a face shield, and a lab coat.[2]
-
Storage: Store in a cool, dry, well-ventilated area away from combustible materials, reducing agents, and metals.[15]
-
Spills: Have a neutralizing agent, such as a 1 M solution of sodium thiosulfate, readily available to treat spills.[2]
-
-
N-Bromosuccinimide (NBS): A solid that is easier and safer to handle than liquid this compound, but it is a skin and eye irritant and an oxidizer.[16]
-
Handling: Avoid inhalation of dust. Wear standard personal protective equipment (gloves, goggles, lab coat).
-
Storage: Store in a cool, dark, and dry place. NBS can decompose over time, especially when exposed to light and moisture, releasing this compound.[16]
-
Reactions: Reactions involving NBS can be exothermic and should be conducted with caution, especially on a large scale.
-
Conclusion
Bromination is an indispensable tool in the arsenal of the pharmaceutical chemist. The strategic installation of a this compound atom onto aromatic, aliphatic, or carbonyl-containing scaffolds provides a robust and versatile handle for the construction of complex molecular targets. Understanding the distinct mechanisms of electrophilic, radical, and α-carbonyl bromination allows researchers to select the optimal conditions to achieve the desired transformation with high selectivity and yield. By adhering to the detailed protocols and rigorous safety procedures outlined in this guide, scientists can effectively leverage the power of this compound to accelerate the synthesis of novel pharmaceutical intermediates and advance the frontiers of drug discovery.
References
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Tiyasakulchai, T., Charoensetakul, N., Khamkhenshorngphanuch, T., Thongpanchanga, C., Srikun, O., Yuthavong, Y., & Srimongkolpithak, N. (2021). Scalable synthesis of favipiravir via conventional and continuous flow chemistry. RSC Advances, 11(62), 39339-39345. [Link]
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Carl ROTH. (n.d.). Safety Data Sheet: N-Bromosuccinimide. Retrieved from [Link]
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Guo, Q., Xu, M., Guo, S., Zhu, F., & Xie, Y. (2019). The complete synthesis of favipiravir from 2-aminopyrazine. Chemical Papers, 73, 1043–1051. [Link]
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Synthesis of 5-bromide benzofuran ketone as intermediate of citalopram. (n.d.). ResearchGate. Retrieved from [Link]
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Wikipedia. (n.d.). N-Bromosuccinimide. Retrieved from [Link]
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Synthetic Access to Aromatic α-Haloketones. (2020). Molecules, 25(17), 3917. [Link]
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University of Washington. (n.d.). Standard Operating Procedures for Hazardous and Particularly Hazardous Chemicals: this compound. Retrieved from [Link]
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Sustainable bromination of organic compounds: A critical review. (2020). Green Chemistry. [Link]
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Lumen Learning. (n.d.). Organic Chemistry II: Examples of electrophilic aromatic substitution. Retrieved from [Link]
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Chemistry LibreTexts. (2023). Radical Bromination of Alkenes Part II: Allylic Bromination with NBS. Retrieved from [Link]
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KiloMentor. (2019). Free-radical Bromination Scale-up. Retrieved from [Link]
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New World Encyclopedia. (n.d.). N-Bromosuccinimide. Retrieved from [Link]
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Chemistry LibreTexts. (2022). Electrophilic Aromatic Substitution Reactions - Bromination. Retrieved from [Link]
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BYJU'S. (n.d.). Electrophilic Aromatic Substitution Reaction. Retrieved from [Link]
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Quantitative Analysis of Bromide in Seawater using Ion Chromatography with Suppressed Conductivity Detection
An Application Note for Researchers and Scientists
Abstract
This application note provides a comprehensive and robust protocol for the quantitative determination of bromide (Br⁻) in high-salinity matrices, specifically seawater, using ion chromatography (IC) with suppressed conductivity detection. Seawater's complex and corrosive nature, characterized by a total dissolved solids (TDS) content of approximately 3.5% and exceptionally high chloride concentrations, presents significant analytical challenges, including matrix interference and column overload. This guide details a validated methodology encompassing sample collection, preparation through precise dilution, instrumental analysis, and rigorous quality control. The described protocol is designed to deliver high accuracy, precision, and reliability for oceanographic research, environmental monitoring, and water quality assessment where bromide levels are a critical parameter.
Introduction: The Significance and Challenge of Bromide Quantification
Bromide is a naturally occurring anion found ubiquitously in the marine environment, with typical concentrations ranging from 65 to 67 mg/L. Its concentration is a key parameter in oceanography and is often used to trace the origin and mixing of water masses.[1] Furthermore, bromide is a precursor to the formation of carcinogenic brominated disinfection byproducts (DBPs), such as bromate (BrO₃⁻), during ozonation or chlorination processes used in desalination plants and coastal water treatment facilities.[2][3] Therefore, accurate monitoring of bromide in source waters is crucial for public health and regulatory compliance.[3][4]
The primary analytical challenge in quantifying bromide in seawater is the overwhelming presence of other ions, particularly chloride (Cl⁻), which is typically present at concentrations around 19,000 mg/L. This high Cl⁻/Br⁻ ratio can cause severe chromatographic issues, such as co-elution and peak tailing, which obscure the bromide peak and compromise quantification.[5][6]
Ion chromatography (IC) offers a powerful solution for the analysis of inorganic anions in various water matrices.[7][8] When coupled with suppressed conductivity detection, IC provides the sensitivity and selectivity required for this application.[9][10] The methodology presented herein addresses the high-salt matrix through a validated sample dilution strategy, ensuring the analytical column's integrity and achieving accurate bromide quantification.
Principle of the Method
The analysis is based on the principles of ion-exchange chromatography. A small volume of the diluted seawater sample is injected into the IC system. The anions are separated based on their affinity for the stationary phase of a high-capacity anion-exchange column. The mobile phase, a carbonate/bicarbonate eluent, facilitates the separation.
Following separation, the eluent passes through a suppressor device. In the suppressor, the conductivity of the eluent is reduced by exchanging the sodium or potassium cations for hydronium ions, while the sample anions are converted to their more conductive acid form. This critical step lowers the background noise and significantly enhances the signal-to-noise ratio for the analyte, enabling sensitive detection by the conductivity cell.[7][9] The conductivity of the eluent is measured continuously, and the resulting chromatogram shows peaks corresponding to each separated anion. The peak area of bromide is directly proportional to its concentration in the sample.
Experimental Workflow Overview
The entire analytical process, from sample acquisition to final data reporting, follows a systematic and controlled workflow to ensure data integrity and reproducibility.
Caption: High-level workflow for bromide analysis in seawater.
Materials and Reagents
Instrumentation
-
Ion Chromatograph: A system equipped with a pump, autosampler, column oven, and a data acquisition system.
-
Detector: Suppressed conductivity detector.
-
Suppressor: Anion electrolytically regenerated suppressor.
-
Guard Column: A high-capacity anion-exchange guard column (e.g., Thermo Scientific™ Dionex™ IonPac™ AG20 or equivalent).[11]
-
Analytical Column: A high-capacity anion-exchange column designed for matrices with high concentrations of chloride and carbonate (e.g., Thermo Scientific™ Dionex™ IonPac™ AS20 or equivalent).[11]
Reagents and Standards
-
Deionized (DI) Water: ASTM Type I reagent-grade water with a resistivity of 18.2 MΩ·cm.
-
Eluent Concentrate (e.g., 0.5 M Sodium Carbonate / 0.5 M Sodium Bicarbonate): Use commercially available certified concentrates or prepare by dissolving appropriate amounts of ACS reagent grade Na₂CO₃ and NaHCO₃ in DI water.
-
Bromide Stock Standard (1000 mg/L): Dissolve 1.2876 g of anhydrous sodium bromide (NaBr, dried at 150°C for 1 hour) in 1 L of DI water.[12] This standard is stable for at least one month when stored at 4°C. Certified commercial standards are also recommended.[13]
-
Calibration Standards: Prepare a series of at least five working standards by diluting the stock standard with DI water. For a 1:100 sample dilution, a calibration range of 0.25 to 2.5 mg/L is appropriate, corresponding to an original seawater concentration of 25 to 250 mg/L.
-
Certified Reference Material (CRM): A seawater CRM with a certified bromide value is essential for method validation and accuracy assessment.[14][15]
Detailed Protocols
Protocol 1: Sample Collection and Preparation
Rationale: Proper sample handling is the first line of defense against contamination and degradation. Filtration is necessary to protect the IC system from particulates, while dilution is the most critical step to mitigate the extreme chloride matrix interference. A 1:100 dilution is typically sufficient to bring the chloride concentration below the column's overload threshold while keeping the bromide concentration well within the instrument's linear range.[1][16]
Procedure:
-
Collection: Collect seawater samples in pre-cleaned high-density polyethylene (HDPE) or glass bottles. Rinse the bottle three times with the sample water before filling.
-
Preservation: If not analyzed immediately, store samples in the dark at 4°C. The maximum recommended holding time is 28 days.
-
Filtration: Allow the sample to equilibrate to room temperature. Using a disposable syringe, filter 5-10 mL of the sample through a 0.45 µm syringe filter into a clean autosampler vial or centrifuge tube.[7]
-
Dilution:
-
Pipette 100.0 µL of the filtered seawater into a 10 mL volumetric flask.
-
Dilute to the mark with DI water.
-
Cap the flask and invert at least 10 times to ensure thorough mixing.
-
Transfer the diluted sample to a labeled autosampler vial for analysis.
-
Protocol 2: Instrument Setup and Analysis
Rationale: The chosen instrumental parameters are optimized for the separation of bromide from the residual chloride peak and other anions in the diluted seawater matrix. A high-capacity column is essential to handle the ionic strength without losing resolution.[11] A carbonate/bicarbonate eluent provides robust and reproducible separation for common inorganic anions.[8]
Procedure:
-
Eluent Preparation: Prepare the working eluent by diluting the concentrate according to the manufacturer's instructions for the specific column used. For example, a common eluent is 4.5 mM Na₂CO₃ / 1.4 mM NaHCO₃.[7]
-
System Startup: Turn on the IC system and allow the pump to deliver eluent until the system pressure and background conductivity stabilize. This may take 30-60 minutes.
-
Calibration:
-
Create a calibration sequence in the chromatography software.
-
Include a blank (DI water) and the five prepared calibration standards, starting with the lowest concentration.
-
Inject each standard and record the chromatogram.
-
-
Sample Analysis:
-
Create a sample analysis sequence. It is good practice to run a blank and a mid-level calibration standard (as a continuing calibration verification, CCV) every 10-15 samples.
-
Inject the diluted seawater samples.
-
Table 1: Typical Ion Chromatography Operating Parameters
| Parameter | Recommended Setting |
| Analytical Column | Thermo Scientific™ Dionex™ IonPac™ AS20, 4 x 250 mm or equivalent |
| Guard Column | Thermo Scientific™ Dionex™ IonPac™ AG20, 4 x 50 mm or equivalent |
| Eluent | 4.5 mM Sodium Carbonate / 1.4 mM Sodium Bicarbonate |
| Eluent Flow Rate | 1.0 - 1.2 mL/min[7] |
| Column Temperature | 30°C[16] |
| Injection Volume | 25 µL |
| Detection | Suppressed Conductivity |
| Suppressor Current | As recommended by manufacturer (e.g., 59 mA) |
| Run Time | Approx. 20 minutes |
Data Analysis and Quality Control
Quantification
The chromatography software will automatically integrate the peak area for bromide. A calibration curve is generated by plotting the peak area versus the concentration of the prepared standards. A linear regression is applied, and the resulting equation is used to calculate the bromide concentration in the injected (diluted) sample.
Final Concentration Calculation: The concentration in the original seawater sample is calculated by multiplying the instrument reading by the dilution factor:
Cseawater (mg/L) = Cinstrument (mg/L) × 100
Quality Control (QC) Protocol
Rationale: A robust QC system is essential to ensure the trustworthiness and validity of the generated data. This involves monitoring instrument performance, method accuracy, and precision.[12]
Table 2: Quality Control Parameters and Acceptance Criteria
| QC Parameter | Frequency | Acceptance Criteria | Corrective Action if Failed |
| Calibration Linearity (R²) | Initial Calibration | R² ≥ 0.999 | Re-prepare standards; check instrument |
| Method Blank | 1 per batch | Below Method Detection Limit (MDL) | Identify and eliminate source of contamination |
| Continuing Calibration Verification (CCV) | Every 10-15 samples | 90-110% recovery of true value | Recalibrate instrument |
| Laboratory Fortified Matrix (LFM) / Spike | 1 per batch (min. 10%) | 85-115% recovery | Check for matrix effects; adjust dilution |
| Sample Duplicate | 1 per batch (min. 10%) | ≤ 15% Relative Percent Difference (RPD) | Re-analyze samples; check system precision |
| Certified Reference Material (CRM) | 1 per batch | Within certified range of uncertainty | Investigate systematic errors; recalibrate |
Separation Mechanism and Interference Mitigation
The core of the analysis relies on the anion-exchange process within the column, followed by chemical suppression to enhance the detection signal.
Caption: Simplified mechanism of IC separation and suppression.
The most significant interference is from the chloride ion. While dilution drastically reduces its concentration, the residual amount can still be substantial. The use of a high-capacity anion-exchange column like the Dionex IonPac AS20 is specifically designed to provide sufficient resolution between the early-eluting chloride and the later-eluting bromide, even in challenging matrices.[11] If co-elution persists, further dilution (e.g., 1:200) or employing a hydroxide-selective column with a potassium hydroxide (KOH) gradient eluent can provide the necessary selectivity.[16]
Conclusion
The ion chromatography method detailed in this application note provides a reliable, accurate, and robust means for the quantitative analysis of bromide in seawater. By implementing a precise sample dilution strategy and utilizing a high-capacity anion-exchange column with suppressed conductivity detection, the significant interference from the high-salt matrix is effectively overcome. Adherence to the described protocols for sample handling, instrument operation, and quality control will ensure the generation of high-quality, defensible data essential for environmental and oceanographic applications.
References
-
Anonymous. (n.d.). Determination of trace bromate in drinking water by ion chromatography with suppressed conductivity detection. PubMed. Retrieved from [Link]
-
Anonymous. (n.d.). Determination of Anions with Suppressed Conductivity Detection. The Analytical Scientist. Retrieved from [Link]
-
Anonymous. (n.d.). Determination of Nitrite, Bromide and Nitrate in Seawater Using Ion Chromatography. Shimadzu. Retrieved from [Link]
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Wang, Q., et al. (2012). Determination of low-level anions in seawater by ion chromatography with cycling-column-switching. Journal of Chromatography A. Retrieved from [Link]
-
Gao, Q., et al. (2009). Determination of trace bromate in drinking water by ion chromatography with suppressed conductivity detection. Chinese Journal of Chromatography. Retrieved from [Link]
-
Labsert. (n.d.). Reference Standard Material - Bromide in Sea Water. Retrieved from [Link]
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Miloradov, S., et al. (2016). Ion Chromatographic Analyses of Sea Waters, Brines and Related Samples. Molecules. Retrieved from [Link]
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Anonymous. (n.d.). Determination Of Bromate And Bromide In Seawater By Ion. FVS. Retrieved from [Link]
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Anonymous. (n.d.). Determination Of Bromate And Bromide In Seawater By Ion. sga.profnit.org.br. Retrieved from [Link]
-
Chen, Z.L., et al. (2007). Determination of Bromate and Bromide in Seawater by Ion Chromatography, with an Ammonium Salt Solution as Mobile Phase, and Inductively Coupled Plasma Mass Spectrometry. Chromatographia. Retrieved from [Link]
-
Labsert. (n.d.). Sea Water - Matrix Material Standard. Retrieved from [Link]
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Wang, Q., et al. (2012). Determination of low-level anions in seawater by ion chromatography with cycling-column-switching. ResearchGate. Retrieved from [Link]
-
Shodex. (n.d.). Ion Chromatography - Shodex HPLC Columns. Retrieved from [Link]
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Neal, C., et al. (2002). Determination of bromide, chloride, fluoride, nitrate and sulphate by ion chromatography: comparisons of. Hydrology and Earth System Sciences. Retrieved from [Link]
-
NT Sensors. (n.d.). Bromide standard for calibration. Retrieved from [Link]
-
Pfaff, J.D. (1993). Method 300.0 Determination of Inorganic Anions by Ion Chromatography, Rev. 2.1. U.S. Environmental Protection Agency. Retrieved from [Link]
-
Hedrick, J.B., et al. (1991). Determination of inorganic anions in water by ion chromatography: a collaborative study. Journal of AOAC International. Retrieved from [Link]
-
NANOLAB. (n.d.). Determination of Bromide in Water: Methods and Importance. Retrieved from [Link]
-
Miloradov, S., et al. (2016). Ion Chromatographic Analyses of Sea Waters, Brines and Related Samples. ResearchGate. Retrieved from [Link]
-
APHA, AWWA, WEF. (n.d.). Standard Methods for the Examination of Water and Wastewater. Retrieved from [Link]
-
Standard Methods Committee. (n.d.). 4500-Br− BROMIDE. Standard Methods for the Examination of Water and Wastewater. Retrieved from [Link]
-
Anonymous. (n.d.). Determination Of Bromate And Bromide In Seawater By Ion. UTN. Retrieved from [Link]
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Harnessing N-Bromosuccinimide for Selective Allylic and Benzylic Bromination
An Application Guide for Researchers
Executive Summary: The Strategic Advantage of N-Bromosuccinimide (NBS)
In the landscape of synthetic organic chemistry, the selective functionalization of C-H bonds remains a paramount challenge. Allylic and benzylic positions, due to the inherent stability of their corresponding radical and cationic intermediates, offer a prime opportunity for targeted modification. While elemental bromine (Br₂) is a potent brominating agent, its high reactivity often leads to undesirable side reactions, most notably the electrophilic addition to double bonds.[1][2] N-Bromosuccinimide (NBS) emerges as a superior alternative, providing a mechanism for the slow, controlled release of this compound, thereby ensuring that the this compound concentration in the reaction medium remains exceptionally low.[1][3][4] This critical feature kinetically favors the desired radical substitution pathway at the allylic or benzylic position over competing ionic pathways.
This guide provides an in-depth exploration of the theoretical underpinnings and practical applications of NBS in the Wohl-Ziegler reaction, a cornerstone transformation for preparing valuable allylic and benzylic bromide intermediates.[1][5][6] These products are foundational building blocks in the synthesis of pharmaceuticals, agrochemicals, and complex molecular architectures.[3][7] We will dissect the reaction mechanism, elucidate the critical parameters that govern success, provide validated experimental protocols, and address essential safety considerations for handling this powerful reagent.
The Wohl-Ziegler Reaction: A Mechanistic Deep Dive
The selective bromination of an allylic or benzylic C-H bond using NBS proceeds through a free-radical chain mechanism.[8][9] Understanding this pathway is not merely academic; it is the basis for rational troubleshooting and optimization of reaction conditions. The process is classically divided into three distinct stages: initiation, propagation, and termination.[10][11]
Core Principle: The success of the Wohl-Ziegler reaction hinges on maintaining a steady, low concentration of molecular this compound (Br₂). NBS does not typically act as the direct hydrogen abstractor. Instead, it serves as a reservoir that generates Br₂ in situ by reacting with the HBr byproduct formed during the propagation cycle.[10][12][13] This prevents the accumulation of Br₂ that would otherwise lead to competitive electrophilic addition across the alkene.[8][12]
The Radical Chain Pathway
-
Initiation: The reaction is kick-started by the formation of a this compound radical (Br•). This is achieved by the homolytic cleavage of a weak bond, which can be sourced from a dedicated radical initiator or from the trace amount of Br₂ inherently present in NBS.[14][15] This step requires an energy input, typically in the form of heat (thermolysis of an initiator like AIBN or benzoyl peroxide) or UV light (photolysis).[16][17]
-
Initiator → 2 R•
-
R• + Br₂ → R-Br + Br•
-
-
Propagation (A Two-Step Cycle): This is the productive phase of the reaction.
-
Step 2a: Hydrogen Abstraction. The highly reactive this compound radical selectively abstracts a hydrogen atom from the weakest C-H bond available. Allylic and benzylic C-H bonds are significantly weaker than their alkyl or vinylic counterparts because the resulting carbon-centered radical is stabilized by resonance.[12][13][18] This step generates the key allylic or benzylic radical intermediate and a molecule of hydrogen bromide (HBr).
-
Step 2b: Bromination of the Radical. The resonance-stabilized radical then reacts with a molecule of Br₂ to form the desired allylic or benzylic bromide product and a new this compound radical, which continues the chain reaction.[12][13]
-
-
NBS's Crucial Role (Regeneration of Br₂): The HBr generated in Step 2a rapidly reacts with NBS in a non-radical, ionic step to produce succinimide and a fresh molecule of Br₂.[10][13] This replenishes the Br₂ consumed in Step 2b, ensuring the propagation cycle can continue without building up a high concentration of either HBr or Br₂.
-
Termination: The chain reaction ceases when two radical species combine to form a stable, non-radical product. These are statistically infrequent events but become more prevalent as the concentration of reactants decreases.[11]
-
Br• + Br• → Br₂
-
R• + Br• → R-Br
-
R• + R• → R-R
-
Caption: The free-radical mechanism of the Wohl-Ziegler bromination.
Causality Behind Experimental Choices: A Scientist's Perspective
A successful protocol is more than a list of steps; it is a system where each parameter is chosen for a specific, causal reason.
Reagent Quality: The Importance of Pure NBS
Commercial NBS is often pale yellow, indicating the presence of trace Br₂.[19] While this can sometimes be sufficient to initiate the reaction, aged or impure NBS can lead to unreliable results and the formation of byproducts.[16] For reactions involving sensitive substrates or for achieving high reproducibility, recrystallization is strongly recommended.[16][20]
Protocol: Recrystallization of N-Bromosuccinimide [19][21]
-
Dissolution: In a fume hood, add crude NBS (e.g., 30 g) to a suitably sized Erlenmeyer flask. Add deionized water (e.g., 300 mL, for a 10 g per 100 mL ratio).[16][21]
-
Heating: Gently heat the mixture on a hot plate with stirring. The solid will dissolve, and the solution will likely turn a dark orange/brown color as this compound is released. Continue heating until the solution is homogeneous (approx. 90-95 °C).[16][21]
-
Cooling: Remove the flask from the heat and allow it to cool slowly to room temperature. Do not disturb the flask to allow for the formation of large, pure crystals.
-
Crystallization: Once at room temperature, place the flask in an ice-water bath for at least 1-2 hours to maximize precipitation.
-
Isolation: Collect the white, crystalline product by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold deionized water to remove any residual soluble impurities.
-
Drying: Dry the purified NBS under vacuum, preferably over a desiccant like P₂O₅. The final product should be a fine, white crystalline solid. Store it refrigerated and protected from light.[20]
Solvent Selection: More Than Just a Medium
The choice of solvent is critical for controlling reactivity and simplifying the work-up.
-
Carbon Tetrachloride (CCl₄): The traditional solvent of choice.[8][16] Its key advantage is that while NBS is sparingly soluble, the byproduct, succinimide, is almost completely insoluble and less dense, so it conveniently floats to the top, providing a visual cue for reaction completion.[5][8][22] However, due to its severe toxicity and ozone-depleting properties, its use is now highly restricted and discouraged.[5][22]
-
Safer Alternatives: Modern protocols favor less hazardous solvents.
-
Acetonitrile (CH₃CN): An excellent alternative that often provides good yields and can avoid the use of chlorinated solvents entirely.[8][23][24]
-
Trifluorotoluene: A proposed replacement for CCl₄ that shares some of its useful properties but with a better safety profile.[5][22]
-
Dichloromethane (CH₂Cl₂) & Chloroform (CHCl₃): Sometimes used, but succinimide has some solubility, making the work-up less straightforward than with CCl₄.[8][25]
-
Crucial Note: The reaction must be run under anhydrous conditions . Water can hydrolyze NBS and the desired alkyl halide product, leading to reduced yields and alcohol byproducts.[20]
Radical Initiation: Choosing the Spark
A reliable source of initial radicals is essential.
-
Chemical Initiators: Azobisisobutyronitrile (AIBN) and benzoyl peroxide (BPO) are the most common.[16][17] They decompose upon heating to generate carbon-centered radicals, which then initiate the chain reaction. AIBN is often preferred as it does not produce acidic byproducts.
-
Photochemical Initiation: Irradiation with a UV lamp or even a high-wattage visible light bulb can provide the energy for the homolytic cleavage of Br₂.[16] This method avoids chemical contaminants but can be less reproducible depending on the reactor setup.
Validated Experimental Protocols
The following protocols are designed to be self-validating, with clear checkpoints and expected observations.
General Protocol for Benzylic Bromination of Toluene
This protocol details the bromination of toluene to benzyl bromide, a common and illustrative example.
Caption: Experimental workflow for a typical Wohl-Ziegler bromination.
Materials & Quantities:
| Reagent/Material | Molar Mass ( g/mol ) | Amount | Moles | Equivalents |
| Toluene | 92.14 | 5.0 g (5.7 mL) | 54.3 mmol | 1.0 |
| N-Bromosuccinimide (NBS) | 177.98 | 9.2 g | 51.7 mmol | 0.95 |
| AIBN | 164.21 | 180 mg | 1.1 mmol | 0.02 |
| Acetonitrile (anhydrous) | - | 100 mL | - | - |
| Sodium Thiosulfate (aq.) | - | 50 mL (10% w/v) | - | - |
| Brine (sat. NaCl aq.) | - | 50 mL | - | - |
| Sodium Sulfate (anhydrous) | - | ~5 g | - | - |
Step-by-Step Procedure:
-
Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add toluene and 100 mL of anhydrous acetonitrile.
-
Reagent Addition: Add the recrystallized NBS followed by the AIBN.
-
Assembly: Attach a reflux condenser to the flask and place a drying tube filled with calcium chloride at the top of the condenser to protect the reaction from atmospheric moisture.
-
Heating: Place the flask in a heating mantle and bring the mixture to a gentle reflux with vigorous stirring. The reaction is typically initiated within 15-30 minutes, often indicated by a more vigorous boil and the appearance of a yellow-orange color due to Br₂ formation.
-
Monitoring: Continue refluxing for 2-4 hours. The reaction can be monitored by TLC or GC-MS. Visually, the reaction is approaching completion as the solid succinimide byproduct forms and the color of the solution fades.
-
Cooling: Once the reaction is complete, remove the heating mantle and allow the mixture to cool to room temperature. Then, cool the flask in an ice-water bath for 30 minutes to precipitate the maximum amount of succinimide.
-
Filtration: Filter the cold slurry through a Büchner funnel to remove the bulk of the succinimide. Wash the collected solid with a small amount of cold acetonitrile.
-
Quenching & Extraction: Transfer the filtrate to a separatory funnel. Add 50 mL of 10% aqueous sodium thiosulfate solution to quench any remaining this compound or NBS. Shake well and separate the layers.
-
Washing: Wash the organic layer with 50 mL of brine to remove residual water and water-soluble impurities.
-
Drying and Concentration: Transfer the organic layer to an Erlenmeyer flask and dry it over anhydrous sodium sulfate. Filter off the drying agent and concentrate the solvent using a rotary evaporator.
-
Purification: The crude benzyl bromide can be purified by vacuum distillation to yield a clear, lachrymatory liquid.
Work-up and Purification Strategies
The removal of the succinimide byproduct is the primary challenge of the work-up. The optimal strategy depends on the solvent used and the properties of the product.[26]
| Method | Description | Advantages | Disadvantages | Suitability |
| Aqueous Work-up | Partitioning the reaction mixture between an organic solvent and water (or aqueous solutions).[26] | Fast, simple, removes water-soluble impurities and most succinimide. | Can form emulsions; may not remove all succinimide, especially with CH₂Cl₂.[26] | Most common method, especially when using solvents like EtOAc or CH₃CN. |
| Filtration | Direct filtration of the reaction mixture to remove precipitated succinimide. | Very simple and fast if succinimide precipitates cleanly. | Only works if a suitable solvent is used (e.g., CCl₄, CHCl₃).[25][26] | Ideal for reactions in CCl₄ where succinimide is highly insoluble. |
| Column Chromatography | Separation based on differential adsorption onto a stationary phase (e.g., silica gel).[26] | Can achieve very high purity (>99%) and separate product from closely related impurities. | Time-consuming, uses large volumes of solvent, potential for product loss on the column. | Necessary when the product and impurities have similar boiling points or when very high purity is required. |
| Recrystallization | Purification of a solid product based on differential solubility in a given solvent at different temperatures.[26] | Can yield highly pure crystalline material. | Requires finding a suitable solvent system; can lead to significant product loss in the mother liquor. | For solid allylic or benzylic bromides. |
Safety and Handling of N-Bromosuccinimide
NBS is a hazardous chemical and must be handled with appropriate precautions.
-
Hazards: NBS is harmful if swallowed, causes severe skin burns and eye damage, and may intensify fire as an oxidizer.[27][28][29] Upon decomposition, it can release corrosive vapors like HBr.[28]
-
Personal Protective Equipment (PPE): Always handle NBS in a certified chemical fume hood. Wear a lab coat, chemical-resistant gloves (inspect before use), and splash-proof safety goggles or a face shield.[27][28]
-
Handling: Avoid creating dust.[27][30] Use plastic or glass spatulas; avoid metal. Keep away from heat, sparks, and combustible materials.[29][31]
-
Storage: Store in a cool, dry, well-ventilated place, away from incompatible materials (e.g., reducing agents).[27][29] The container should be kept tightly closed. Refrigeration is recommended to slow decomposition.[20]
-
Spills: In case of a spill, evacuate the area. Wear appropriate PPE. Carefully sweep up the solid material without creating dust and place it in a suitable, labeled container for disposal.[27][31] Do not let the product enter drains.[27]
-
First Aid:
-
Skin Contact: Immediately take off all contaminated clothing. Rinse skin with plenty of water for at least 15 minutes. Seek immediate medical attention.[28]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. Call a poison center or doctor immediately.[27][28]
-
Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Seek medical attention.[27][28]
-
Ingestion: Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention.[28]
-
References
-
Masterson, D.S. (2011). N-BromoSuccinimide (NBS) As A Reagent In Organic Chemistry. Master Organic Chemistry. [Link]
-
Chad's Prep. (n.d.). 10.3 Allylic and Benzylic Bromination with NBS. [Link]
-
Wikipedia. (n.d.). N-Bromosuccinimide. [Link]
-
Chemistry Steps. (n.d.). Allylic Bromination by NBS with Practice Problems. [Link]
-
Loba Chemie. (2016). N-BROMOSUCCINIMIDE EXTRA PURE MSDS. [Link]
-
Common Organic Chemistry. (n.d.). Bromination - Common Conditions. [Link]
-
Chemistry LibreTexts. (2023). 5.3 Radical Bromination of Alkenes Part II: Allylic Bromination with NBS. [Link]
-
Chem Help ASAP. (2021). recrystallization & purification of N-bromosuccinimide. YouTube. [Link]
-
Wikipedia. (n.d.). Wohl–Ziegler reaction. [Link]
-
Carl ROTH. (2024). Safety Data Sheet: N-Bromosuccinimide. [Link]
-
JoVE. (2025). Radical Substitution: Allylic Bromination. [Link]
-
Furman Chemistry 120. (n.d.). Free Radical Reaction With NBS as the Initiator. PBworks. [Link]
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Grokipedia. (n.d.). Wohl–Ziegler bromination. [Link]
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Organic Chemistry Portal. (n.d.). Wohl-Ziegler Reaction. [Link]
-
YouTube. (2020). Recrystillization of NBS. [Link]
-
University of Glasgow. (n.d.). Selectivity of Aryl and Benzylic Bromination. [Link]
-
ResearchGate. (2014). How to purify/recrystallize N-chlorosuccinimide?. [Link]
-
Chemistry LibreTexts. (2023). 11.10: Benzylic Bromination of Aromatic Compounds. [Link]
-
N-Bromosuccinimide Enables Selective Bromination in Organic Chemistry. (2025). [Link]
-
Fiveable. (n.d.). Wohl-Ziegler Reaction Definition. [Link]
-
Organic Chemistry Portal. (n.d.). N-Bromosuccinimide (NBS). [Link]
-
Organic Syntheses. (n.d.). n-allyl-n-(methoxycarbonyl)-1,3-decadiynylamine. [Link]
-
Wikipedia. (2019). N-Bromosuccinimide. [Link]
-
Chemistry LibreTexts. (2019). 15.2: Allylic and Benzylic Halogenation. [Link]
-
Chem-Station Int. Ed. (2014). Wohl-Ziegler Bromination. [Link]
-
ResearchGate. (2017). How to do workup after doing bromination with NBS?. [Link]
-
Solvent Dependent Benzylic Radical Bromination of Aromatic Sulfonyl Chlorides. (2025). [Link]
-
Master Organic Chemistry. (2013). Allylic Bromination and Benzylic Bromination: What Is It, And How Does It Work?. [Link]
-
Reddit. (2019). Trouble with NBS bromination. [Link]
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Application Note: Methodologies for the Determination of Bromine Content in Polymers
Introduction
The determination of bromine content in polymers is a critical analytical challenge with significant implications for regulatory compliance, quality control, and environmental monitoring. Brominated flame retardants (BFRs) are widely incorporated into polymers to enhance their fire resistance. However, concerns over the environmental persistence and potential toxicity of certain BFRs have led to stringent regulations, such as the Restriction of Hazardous Substances (RoHS) directive in the European Union, which limits the concentration of specific brominated compounds.[1][2] Accurate and reliable analytical methodologies are therefore essential for manufacturers to ensure their products meet these standards and for researchers to study the environmental fate and impact of these materials. This application note provides a detailed overview and protocols for the principal analytical techniques used for the determination of this compound in polymeric matrices.
Analytical Strategies: A Comparative Overview
The selection of an appropriate analytical technique for this compound determination depends on several factors, including the required detection limit, sample throughput, matrix complexity, and whether speciation of brominated compounds is necessary. The primary methods employed are X-Ray Fluorescence (XRF) Spectrometry, Combustion Ion Chromatography (CIC), and Inductively Coupled Plasma (ICP) based techniques.
| Technique | Principle | Sample Preparation | Typical Detection Limit | Advantages | Limitations |
| X-Ray Fluorescence (XRF) | Measurement of secondary X-rays emitted from a sample irradiated with a primary X-ray source. | Minimal to none (non-destructive). | ppm level[2] | Rapid, non-destructive, high throughput, suitable for screening.[2] | Matrix effects, sample thickness can influence accuracy, provides total this compound content only (no speciation).[3] |
| Combustion Ion Chromatography (CIC) | Combustion of the sample to convert this compound to hydrogen bromide, followed by absorption and quantification by ion chromatography. | Combustion in an oxygen-rich environment.[4][5] | 0.10 mg/kg to 10 mg/kg (ASTM D7359)[6] | High accuracy and precision, can simultaneously determine other halogens and sulfur.[4][7] | Destructive, requires specialized combustion apparatus. |
| Inductively Coupled Plasma (ICP-MS/AES) | Atomization and ionization of the sample in an argon plasma, followed by mass spectrometric or atomic emission spectrometric detection. | Complete digestion of the polymer matrix is required (e.g., microwave-assisted acid digestion).[1][8] | 4.2 mg/kg (ICP-MS)[1][8] | Very high sensitivity (especially ICP-MS), can be coupled with chromatographic techniques for speciation.[9] | Destructive, complex sample preparation, potential for interferences.[9] |
X-Ray Fluorescence (XRF) Spectrometry: The Rapid Screening Tool
Principle of Operation: XRF is a non-destructive analytical technique used to determine the elemental composition of materials.[10] When a polymer sample is irradiated with high-energy primary X-rays, atoms within the sample absorb energy, causing the ejection of inner-shell electrons. The resulting vacancies are filled by electrons from higher energy shells, and the excess energy is released as secondary (fluorescent) X-rays. The energy of these fluorescent X-rays is characteristic of the element from which they were emitted, and their intensity is proportional to the concentration of that element in the sample.
Causality in Experimental Choices: The primary advantage of XRF lies in its speed and minimal sample preparation, making it an ideal choice for high-throughput screening in a manufacturing or quality control environment.[2] The choice between handheld and benchtop XRF analyzers depends on the need for portability versus higher sensitivity and precision. For regulatory screening, such as for RoHS compliance, XRF can quickly identify whether this compound levels are below or above the legal threshold.[10]
Protocol 1: Rapid Screening of this compound in Polymers using Handheld XRF
-
Instrument Setup: Power on the handheld XRF analyzer and allow it to warm up according to the manufacturer's specifications. Select the appropriate analytical mode for plastics or polymers.
-
Calibration Check: Analyze a certified reference material (CRM) with a known this compound concentration to verify the instrument's calibration and performance.
-
Sample Presentation: Place the polymer sample directly on the analyzer's measurement window. Ensure the sample is flat and covers the entire window for optimal results. For irregular shapes, multiple measurements at different locations are recommended.
-
Data Acquisition: Initiate the measurement. A typical analysis time is between 30 to 90 seconds.[2]
-
Result Interpretation: The analyzer will display the elemental composition, including the concentration of this compound in parts per million (ppm) or weight percent (wt%). Compare the result to the relevant regulatory limits.
Self-Validation: The trustworthiness of the XRF measurement is maintained by regular analysis of CRMs. Discrepancies between the measured and certified values may indicate the need for recalibration or consideration of matrix effects. For critical applications, results close to the action limit should be confirmed by a more quantitative method like CIC or ICP.
Combustion Ion Chromatography (CIC): The Gold Standard for Quantification
Principle of Operation: CIC is a powerful technique for the determination of halogens and sulfur in a wide range of matrices. The method involves the complete combustion of the polymer sample in an oxygen-rich atmosphere.[5] During combustion, this compound is converted into gaseous hydrogen bromide (HBr). These combustion gases are then passed through an aqueous absorbing solution, where the HBr dissolves to form bromide ions (Br⁻).[5][6] This solution is then injected into an ion chromatograph for separation and quantification of the bromide ions.[6]
Causality in Experimental Choices: The choice of combustion method (e.g., oxygen bomb or automated furnace) depends on the desired level of automation and sample throughput.[5] The composition of the absorbing solution is critical to efficiently trap the combustion products; often, a dilute solution of hydrogen peroxide is used to ensure complete oxidation of any side products. Subsequent analysis by ion chromatography provides excellent selectivity and sensitivity for bromide, free from interferences from the polymer matrix. This methodology is often cited in standard test methods like ASTM D7359.[6]
Workflow for this compound Determination by CIC
Caption: Workflow for this compound Determination by CIC.
Protocol 2: Determination of Total this compound in Polymers by CIC
-
Sample Preparation: Accurately weigh 20-35 mg of the homogenized polymer sample into a quartz sample boat.[11] For solid polymers, cryogenic grinding can be used to ensure homogeneity.[12]
-
Combustion: Place the sample boat into the automated combustion furnace. The sample is thermally decomposed in an inert gas and then combusted in an oxygen atmosphere at a high temperature (typically 900-1100°C).[13]
-
Absorption: The resulting gases are passed through an absorption tube containing an appropriate solution (e.g., deionized water or a dilute hydrogen peroxide solution) to trap the hydrogen halides.[5][12]
-
Ion Chromatography Analysis:
-
System: Use a high-performance ion chromatography (HPIC) system equipped with a conductivity detector.[5]
-
Column: An anion-exchange column, such as a Thermo Scientific™ Dionex™ IonPac™ AS17-C, is suitable for separating bromide from other anions.[5]
-
Eluent: A carbonate/bicarbonate eluent is commonly used.[14]
-
Injection: An aliquot of the absorption solution is injected into the IC system.
-
-
Calibration and Quantification: Prepare a series of external calibration standards of bromide from a certified stock solution.[11] A calibration curve of peak area versus concentration is constructed. The concentration of bromide in the sample is determined by comparing its peak area to the calibration curve.
Self-Validation: The method is validated by analyzing CRMs with known this compound content. Spike recovery experiments, where a known amount of bromide is added to a sample before combustion, should also be performed to assess the accuracy and efficiency of the entire process. The precision of the method is evaluated by performing replicate analyses of the same sample.
Inductively Coupled Plasma (ICP) Techniques: High Sensitivity Analysis
Principle of Operation: ICP techniques, including ICP-Mass Spectrometry (ICP-MS) and ICP-Atomic Emission Spectrometry (ICP-AES), are used for elemental analysis at trace and ultra-trace levels.[9] The process begins with the complete digestion of the polymer sample to create an aqueous solution. This solution is then nebulized into a fine aerosol and introduced into a high-temperature (6,000-10,000 K) argon plasma. The intense heat of the plasma desolvates, atomizes, and ionizes the atoms of the sample. In ICP-MS, the resulting ions are then passed into a mass spectrometer, which separates them based on their mass-to-charge ratio for detection.[9] In ICP-AES, the excited atoms and ions in the plasma emit light at characteristic wavelengths, which are measured to quantify the elemental composition.[15]
Causality in Experimental Choices: The choice of ICP-MS is driven by the need for very low detection limits, as it is generally more sensitive than ICP-AES.[9] The critical step for ICP analysis of polymers is the sample digestion. Microwave-assisted acid digestion is the preferred method as it uses closed vessels, which minimizes the loss of volatile this compound compounds and reduces the risk of contamination.[1][8][16] The selection of acids for digestion (typically nitric acid with or without hydrogen peroxide) is crucial for the complete decomposition of the polymer matrix.[17]
Workflow for this compound Determination by ICP-MS
Caption: Workflow for this compound Determination by ICP-MS.
Protocol 3: Determination of Total this compound in Polymers by Microwave-Assisted Digestion and ICP-MS
-
Sample Preparation (Digestion):
-
Accurately weigh 0.1-0.3 g of the homogenized polymer sample into a clean microwave digestion vessel (e.g., TFM or quartz).[17]
-
Add a suitable volume of concentrated nitric acid (e.g., 7 mL) and hydrogen peroxide (e.g., 1 mL).[17]
-
Seal the vessels and place them in the microwave digestion system.
-
Apply a temperature and pressure program suitable for the complete decomposition of the polymer. This may involve ramping the temperature to around 200-240°C and holding for a period of time.
-
After cooling, carefully open the vessels and dilute the digested solution to a known volume with deionized water.
-
-
ICP-MS Analysis:
-
Instrument Tuning: Optimize the ICP-MS instrument parameters (e.g., plasma power, gas flow rates, lens voltages) to achieve maximum sensitivity for this compound (m/z 79 and 81).
-
Calibration: Prepare a series of external calibration standards of bromide in a matrix-matched solution (i.e., containing the same concentration of acid as the diluted samples).
-
Sample Measurement: Introduce the diluted sample solutions into the ICP-MS for analysis.
-
-
Quantification: The concentration of this compound in the samples is determined from the calibration curve. The isotopic signature of this compound (⁷⁹Br and ⁸¹Br) can be used for confirmation.
Self-Validation: The completeness of the digestion should be verified by observing a clear, colorless solution with no remaining particulate matter. The accuracy of the method should be confirmed by analyzing a certified reference material alongside the samples. Spike recovery experiments are also essential to account for any matrix effects that may suppress or enhance the this compound signal. A precision of around 3.6% (RSD) has been reported for this type of methodology.[1][8]
Conclusion
The determination of this compound in polymers can be effectively achieved using a variety of analytical techniques. XRF serves as an excellent tool for rapid, non-destructive screening, which is particularly useful in industrial quality control. For highly accurate and precise quantification, Combustion Ion Chromatography is the method of choice and is supported by international standards. When the utmost sensitivity is required for trace-level determination, ICP-MS, coupled with efficient microwave-assisted digestion, provides unparalleled performance. The selection of the most appropriate methodology should be guided by the specific analytical requirements of the researcher or professional, taking into account factors such as regulatory compliance, sample throughput, and the need for elemental speciation.
References
-
ISO 10304-1:2007 Water quality — Determination of dissolved anions by liquid chromatography of ions — Part 1: Determination of bromide, chloride, fluoride, nitrate, nitrite, phosphate and sulfate. [Link]
-
Vázquez, A., et al. (2008). This compound Determination in Polymers by Inductively Coupled Plasma-Mass Spectrometry and Its Potential for Fast First Screening of Brominated Flame Retardants in Polymers and Paintings. Analytica Chimica Acta, 623(2), 167-174. [Link]
-
Innovatech Labs. (2021). Measuring Halogen Content with Ion Chromatography. [Link]
-
ASTM D7359-22, Standard Test Method for Total Fluorine, Chlorine and Sulfur in Aromatic Hydrocarbons and Their Mixtures by Oxidative Pyrohydrolytic Combustion followed by Ion Chromatography Detection (Combustion-IC). ASTM International. [Link]
-
Gorewoda, T., et al. (2015). Determination of this compound in selected polymer materials by a wavelength-dispersive X-ray fluorescence spectrometric method — Critical thickness problem and solutions. Spectrochimica Acta Part B: Atomic Spectroscopy, 111, 49-55. [Link]
-
Matsumoto, A., et al. (2014). Determination of this compound in Plastics by ICP-MS Using Microwave Digestion. Bunseki Kagaku, 63(2), 147-150. [Link]
-
Milestone Srl. (n.d.). Microwave Digestion for Specialty Polymers. [Link]
-
Shimadzu Corporation. (n.d.). Analysis of Br in Plastic by ICP-AES. [Link]
-
Wikipedia. (n.d.). Inductively coupled plasma mass spectrometry. [Link]
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- 17. researchgate.net [researchgate.net]
Introduction: The Central Role of Bromine in Heterocyclic Chemistry
An Application Guide to Bromine-Based Reagents for the Synthesis of Heterocyclic Compounds
For Researchers, Scientists, and Drug Development Professionals
Heterocyclic compounds form the structural core of a vast number of pharmaceuticals, agrochemicals, and functional materials. Their synthesis and functionalization are cornerstones of modern organic chemistry. Among the synthetic tools available, this compound-based reagents are indispensable for their versatility in introducing a synthetically useful this compound handle onto heterocyclic scaffolds. This this compound atom is not merely a substituent; it is a gateway to further molecular complexity. Brominated heterocycles are key intermediates in a multitude of transformations, most notably in transition-metal-catalyzed cross-coupling reactions that enable the formation of new carbon-carbon and carbon-heteroatom bonds[1][2].
The electrophilicity of the carbon-bromine bond, influenced by the nature of the heteroatom and other substituents on the ring, dictates its reactivity[1]. This guide provides a detailed overview of common this compound-based reagents, explains the rationale behind their application, and offers detailed protocols for the synthesis of important heterocyclic systems.
Part 1: Electrophilic Bromination of Heterocycles
Electrophilic aromatic substitution is the most common pathway for the direct bromination of heterocyclic rings. The choice of reagent is critical and depends on the electron density of the heterocycle; electron-rich systems can often be brominated under mild conditions, while electron-deficient rings may require more powerful reagents or activating strategies[2].
N-Bromosuccinimide (NBS): The Versatile Workhorse
N-Bromosuccinimide (NBS) is a convenient, crystalline, and easy-to-handle source of electrophilic this compound, making it one of the most widely used brominating agents in organic synthesis[3][4]. It is particularly effective for the bromination of electron-rich heterocycles like thiophenes, pyrroles, and furans.
Causality and Mechanism: In polar solvents, NBS can generate a low concentration of molecular this compound (Br₂) or act as a source of Br⁺. The reaction proceeds via the classical electrophilic aromatic substitution mechanism. The heterocyclic ring acts as a nucleophile, attacking the electrophilic this compound to form a resonance-stabilized cationic intermediate known as a sigma complex or Wheland intermediate[5]. Subsequent deprotonation restores aromaticity and yields the brominated product. The regioselectivity is governed by the electronic properties of the heterocycle, with substitution typically occurring at the most electron-rich position.
Sources
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Troubleshooting & Optimization
troubleshooting low yield in aromatic bromination reactions
Welcome to the technical support center for aromatic bromination reactions. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common challenges encountered during the synthesis of bromoarenes. Here, we combine fundamental mechanistic principles with practical, field-proven insights to help you optimize your reaction yields and purity.
Troubleshooting Guide: Diagnosing and Resolving Low Yields
Low yields in aromatic bromination can stem from a variety of factors, from substrate reactivity to reaction setup. This guide provides a systematic approach to identifying and addressing the root cause of your experimental issues.
Visualizing the Troubleshooting Workflow
The following flowchart outlines a logical progression for diagnosing issues in your aromatic bromination reaction.
Caption: Troubleshooting workflow for low-yield aromatic bromination.
Q1: My reaction is not proceeding, or the yield is very low. Where do I start?
A1: Start by evaluating the electronic nature of your aromatic substrate.
The reactivity of the aromatic ring is the most critical factor in electrophilic aromatic substitution.[1] Substituents on the ring dictate the electron density and, therefore, its nucleophilicity.
-
Deactivated Rings: If your substrate contains electron-withdrawing groups (e.g., -NO₂, -CN, -SO₃H, -C(O)R), the ring is "deactivated" and less reactive towards electrophiles.[1][2] In this case, forcing conditions are often necessary.
-
Causality: Electron-withdrawing groups pull electron density away from the ring, making it a weaker nucleophile and slowing down the rate-determining step of electrophilic attack.[2][3]
-
Solution:
-
Increase Temperature: Heating the reaction provides the necessary activation energy.
-
Use a Stronger Lewis Acid: A more potent Lewis acid can further polarize the Br-Br bond, creating a more powerful electrophile.[4]
-
Use a More Reactive Brominating System: A combination of N-Bromosuccinimide (NBS) in concentrated sulfuric acid can brominate even highly deactivated rings.[5]
-
-
-
Activated Rings: If your substrate has electron-donating groups (e.g., -OH, -OR, -NH₂, -NR₂, -alkyl), the ring is "activated" and highly reactive.[6]
-
Causality: These groups donate electron density into the ring, stabilizing the carbocation intermediate (the arenium ion) and accelerating the reaction.[1][2]
-
Problem: Highly activated rings are prone to over-bromination (polybromination) and side reactions.
-
Solution:
-
Lower the Temperature: Often, these reactions can proceed at or below room temperature.
-
Use a Milder Brominating Agent: N-Bromosuccinimide (NBS) is often a good choice for activated rings as it provides a low concentration of bromine.[6][7]
-
Avoid a Lewis Acid Catalyst: For highly activated systems like phenols and anilines, a Lewis acid catalyst is often not required and can lead to undesired side reactions.[6][8]
-
-
Q2: I'm seeing multiple products and poor regioselectivity. How can I improve this?
A2: Poor regioselectivity is often a result of competing directing effects or harsh reaction conditions.
The substituents on the aromatic ring direct the incoming electrophile to specific positions (ortho, meta, or para).
-
Understanding Directing Effects:
-
Ortho, Para-Directors: All activating groups and halogens direct incoming electrophiles to the ortho and para positions.[9]
-
Meta-Directors: All deactivating groups (except halogens) are meta-directors.[3][9]
-
Steric Hindrance: Bulky groups on the ring or a bulky directing group can hinder substitution at the ortho position, favoring the para product.[10]
-
-
Troubleshooting Steps:
-
Conflicting Directors: If you have multiple substituents, the most powerfully activating group generally controls the regioselectivity.[3]
-
Temperature Control: Higher temperatures can sometimes lead to a loss of selectivity as less favorable isomers are formed. Running the reaction at the lowest effective temperature may improve the desired isomer ratio.[11]
-
Choice of Brominating Agent: In some cases, the choice of brominating agent can influence selectivity. For instance, using zeolites or NBS on silica gel has been reported to enhance para-selectivity.[12]
-
Q3: My Lewis acid catalyst doesn't seem to be working. What could be the issue?
A3: The most common issue with Lewis acid catalysts is deactivation by moisture.
Lewis acids like FeBr₃ or AlCl₃ are essential for brominating benzene and deactivated aromatic rings because they polarize the Br₂ molecule, making it a stronger electrophile.[4][13]
-
Mechanism of Action: The Lewis acid accepts a pair of electrons from one of the this compound atoms, creating a highly electrophilic this compound species that can be attacked by the aromatic ring.[14]
Caption: Lewis acid polarization of molecular this compound.
-
Troubleshooting Catalyst Issues:
-
Ensure Anhydrous Conditions: Lewis acids react readily with water. Ensure your glassware is oven-dried and your solvent is anhydrous. Any moisture will quench the catalyst.
-
Use Fresh Catalyst: FeBr₃ and AlCl₃ can degrade upon exposure to air. Use a freshly opened bottle or a sample from a desiccator.
-
In Situ Generation: You can generate FeBr₃ in situ by adding iron filings to the reaction mixture containing this compound.
-
Catalyst Scrambling: Avoid using a Lewis acid with a different halide than your halogenating agent (e.g., using FeCl₃ with Br₂). This can lead to a mixture of halogenated products.[15]
-
Frequently Asked Questions (FAQs)
Q1: Which brominating agent should I use: Br₂ or NBS?
A1: The choice depends on your substrate's reactivity and the desired outcome.
| Feature | Molecular this compound (Br₂) | N-Bromosuccinimide (NBS) |
| Reactivity | Highly reactive, strong electrophile (especially with a Lewis acid).[16] | Milder source of electrophilic this compound.[6] |
| Best For | Benzene, deactivated, and moderately activated aromatic rings. | Highly activated rings (phenols, anilines), and for benzylic/allylic bromination.[6][17] |
| Handling | Corrosive, volatile liquid requiring careful handling. | Crystalline solid, easier and safer to handle.[7] |
| Side Reactions | Can lead to over-bromination and oxidation.[16] Generates HBr as a byproduct. | Provides a low, steady concentration of Br₂, minimizing side reactions.[7][17] |
Q2: What is the mechanism of electrophilic aromatic bromination?
A2: It is a two-step process involving the formation of a resonance-stabilized carbocation called an arenium ion (or sigma complex).[18][19]
-
Step 1 (Rate-Determining): The π-electrons of the aromatic ring attack the electrophilic this compound (Br⁺), forming a C-Br bond and the arenium ion. This temporarily breaks the aromaticity of the ring.[18][19]
-
Step 2 (Fast): A base in the reaction mixture removes a proton from the carbon bearing the this compound, restoring the stable aromatic ring and yielding the final product.[13][18][19]
Caption: Simplified two-step mechanism of aromatic bromination.
Q3: Can I run the reaction without a solvent?
A3: In some cases, yes. Solvent-free reactions are possible and can be advantageous from a green chemistry perspective. For example, using N-bromosuccinimide supported on alumina has been shown to be an efficient method for the ring bromination of several aromatic compounds under solvent-free conditions.[20] This method can offer shorter reaction times and simpler work-up procedures.[20]
Q4: My starting material is an aniline or phenol, and I'm getting a complex mixture of products. Why?
A4: The -NH₂ and -OH groups are extremely powerful activating groups. They make the aromatic ring so electron-rich that the reaction is often difficult to control.
-
Polybromination: It is common to get di- or tri-brominated products, even without a catalyst.
-
Oxidation: Phenols and anilines are susceptible to oxidation by this compound, leading to colored, often tarry, byproducts.[16]
Solutions:
-
Protect the Activating Group: Temporarily convert the activating group into a less activating one. For example, an aniline (-NH₂) can be acylated to an amide (-NHC(O)R). The amide is still an ortho, para-director but is significantly less activating, allowing for controlled monobromination.[3] The protecting group can be removed after the reaction.
-
Use Milder Conditions: As mentioned, run the reaction at low temperatures and use a milder reagent like NBS.
Experimental Protocols
Protocol 1: General Procedure for Bromination of a Moderately Activated Arene (e.g., Toluene)
-
Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to neutralize HBr gas), add the aromatic substrate (1.0 eq) and a suitable anhydrous solvent (e.g., CH₂Cl₂ or CCl₄).
-
Catalyst Addition: Add the Lewis acid catalyst (e.g., FeBr₃, 0.1 eq) to the flask.
-
This compound Addition: Dissolve molecular this compound (1.0-1.1 eq) in a small amount of the anhydrous solvent and add it to the dropping funnel. Add the this compound solution dropwise to the stirred reaction mixture at 0 °C or room temperature.
-
Reaction Monitoring: Monitor the reaction progress by TLC or GC. The disappearance of the starting material and the evolution of HBr gas (which can be observed as fumes) are indicators of reaction progress.
-
Work-up: Once the reaction is complete, cool the mixture in an ice bath and slowly quench it by adding a saturated aqueous solution of sodium bisulfite (NaHSO₃) or sodium thiosulfate (Na₂S₂O₃) to destroy any excess this compound.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with the organic solvent used for the reaction. Combine the organic layers.
-
Washing: Wash the combined organic layers with water, followed by saturated aqueous sodium bicarbonate (NaHCO₃), and finally with brine.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by recrystallization or column chromatography.
References
-
Electrophilic Aromatic Substitution Reactions: Bromination - Chemistry LibreTexts. (2022). Chemistry LibreTexts. [Link]
-
Electrophilic Aromatic Substitution Reactions: Bromination | Organic Chemistry Class Notes. (n.d.). StudySmarter US. [Link]
-
11.2: Electrophilic Aromatic Substitution Reactions - Bromination - Chemistry LibreTexts. (2023). Chemistry LibreTexts. [Link]
-
Activating and Deactivating Groups in Aromatic Substitution. (2014). YouTube. [Link]
-
Video: Electrophilic Aromatic Substitution: Chlorination and Bromination of Benzene. (n.d.). JoVE. [Link]
-
16.1 Electrophilic Aromatic Substitution Reactions: Bromination - Organic Chemistry | OpenStax. (2023). OpenStax. [Link]
-
Activating and Deactivating Groups In Electrophilic Aromatic Substitution. (n.d.). Master Organic Chemistry. [Link]
-
16.4: Substituent Effects in Electrophilic Substitutions - Chemistry LibreTexts. (2024). Chemistry LibreTexts. [Link]
-
Bromination - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. (n.d.). ACS GCI Pharmaceutical Roundtable. [Link]
-
Activating and Deactivating Groups - Chemistry Steps. (n.d.). Chemistry Steps. [Link]
-
Electrophilic Aromatic Substitution: The Six Key Reactions - Master Organic Chemistry. (n.d.). Master Organic Chemistry. [Link]
-
Bromination - Common Conditions - Common Organic Chemistry. (n.d.). Common Organic Chemistry. [Link]
-
Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification - PMC - PubMed Central. (n.d.). National Center for Biotechnology Information. [Link]
-
Bromination of Deactivated Aromatics: A Simple and Efficient Method - ResearchGate. (2025). ResearchGate. [Link]
-
NBS (N-Bromosuccinimide) As A Reagent In Organic Chemistry. (2011). Master Organic Chemistry. [Link]
-
Ch17 Reactions of Aromatic Compounds. (n.d.). [Link]
-
Allylic Bromination by NBS with Practice Problems - Chemistry Steps. (n.d.). Chemistry Steps. [Link]
-
Electrophilic Aromatic Substitutions (1) – Halogenation of Benzene. (2018). Master Organic Chemistry. [Link]
-
Electrophilic Aromatic Substitution Reactions Made Easy! (2018). YouTube. [Link]
-
A New Ring Bromination Method for Aromatic Compounds under Solvent-Free Conditions with NBS/Al2O3. - ResearchGate. (2025). ResearchGate. [Link]
-
Lack of Lewis Catalyst for Bromination (Halogenation) - Physics Forums. (2009). Physics Forums. [Link]
-
(PDF) Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification - ResearchGate. (2025). ResearchGate. [Link]
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Technical Support Center: Optimizing Reaction Conditions for Regioselective Bromination
Welcome to the Technical Support Center dedicated to the fine art and science of regioselective aromatic bromination. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter the nuances of directing a bromine atom to a specific position on an aromatic ring. In the world of complex molecule synthesis, particularly in drug development, precise control over regioselectivity is not just an academic exercise—it is a critical determinant of yield, purity, and ultimately, the viability of a synthetic route.
This center moves beyond simple protocol recitation. It is structured to provide a deep, mechanistic understanding of why certain conditions favor one isomer over another and how to troubleshoot when your reaction does not proceed as planned. The information is organized into intuitive, question-and-answer formats and detailed, field-tested protocols.
Frequently Asked Questions (FAQs): The Fundamentals of Regioselectivity
This section addresses the foundational principles that govern the outcome of your bromination reaction.
Q1: What determines whether my substituent directs the incoming this compound to the ortho, para, or meta position?
The regiochemical outcome of an electrophilic aromatic bromination is primarily dictated by the electronic nature of the substituent already present on the aromatic ring. Substituents are broadly classified into two categories: activating and deactivating groups.
-
Activating Groups (Ortho-, Para-Directors): These groups donate electron density to the aromatic ring, making it more nucleophilic and thus more reactive towards electrophiles. They stabilize the carbocation intermediate (the arenium ion) formed during the reaction, particularly when the electrophile attacks the ortho or para positions. This stabilization occurs through resonance or inductive effects. Examples include:
-
Strongly Activating: -NH₂, -NHR, -NR₂, -OH, -O⁻
-
Moderately Activating: -OR (ethers), -NHCOR (amides)
-
Weakly Activating: -R (alkyl groups), -C₆H₅ (phenyl)
-
-
Deactivating Groups (Meta-Directors): These groups withdraw electron density from the aromatic ring, making it less nucleophilic and less reactive. They destabilize the arenium ion, especially when attack occurs at the ortho and para positions. Consequently, the meta position, which is less destabilized, becomes the favored site of reaction. Examples include:
-
Strongly Deactivating: -NO₂, -NR₃⁺, -CF₃, -CCl₃
-
Moderately Deactivating: -C≡N, -SO₃H, -CHO, -COR, -CO₂H, -CO₂R
-
Weakly Deactivating (and an exception): Halogens (-F, -Cl, -Br, -I) are deactivating due to their inductive electron withdrawal but are ortho-, para-directing because their lone pairs can stabilize the arenium ion through resonance.[1][2][3]
-
**Q2: Why is the para isomer often the major product in ortho-, para-directed reactions?
While both the ortho and para positions are electronically activated by an activating group, the para position is often favored due to steric hindrance . The substituent already on the ring can physically block the incoming electrophile from attacking the adjacent ortho positions. This effect is more pronounced with larger substituents and bulkier electrophiles.[4]
Q3: Do I always need a Lewis acid catalyst like FeBr₃ or AlBr₃?
Not always. The necessity of a Lewis acid catalyst depends on the reactivity of both the aromatic substrate and the brominating agent.
-
Highly Activated Rings: Substrates with strongly activating groups like phenols (-OH) and anilines (-NH₂) are electron-rich enough to react with molecular this compound (Br₂) directly, often without a catalyst. In fact, for these substrates, the reaction can be so rapid that it leads to polybromination.[1]
-
Less Activated and Deactivated Rings: For benzene and rings with deactivating groups, molecular this compound is not electrophilic enough to overcome the aromatic stability. A Lewis acid is required to polarize the Br-Br bond, creating a more potent electrophile (a Br⁺ equivalent).[5][6][7][8]
Q4: What is the role of the solvent in controlling regioselectivity?
The solvent can significantly influence the regioselectivity of a bromination reaction through several mechanisms:
-
Polarity: Polar solvents can stabilize the charged arenium ion intermediate, potentially affecting the transition state energies for attack at different positions.
-
Hydrogen Bonding: In substrates with -OH or -NH₂ groups, hydrogen-bonding solvents can solvate these groups, increasing their steric bulk and thus favoring para substitution over ortho.
-
Coordinating Ability: Some solvents can coordinate with the brominating agent or catalyst, modulating its reactivity.
Troubleshooting Guide: Addressing Common Experimental Issues
This section provides a systematic approach to diagnosing and solving common problems encountered during regioselective bromination.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | 1. Insufficiently reactive brominating agent. 2. Deactivated substrate requires harsher conditions. 3. Reaction temperature is too low. 4. Poor quality or decomposed reagents. | 1. Use a more powerful brominating agent (e.g., Br₂ with a Lewis acid instead of NBS).2. For deactivated rings, consider using a stronger Lewis acid or a more forcing solvent system (e.g., concentrated sulfuric acid).[9] 3. Gradually increase the reaction temperature while monitoring for side products.4. Use freshly opened or purified reagents. |
| Over-bromination (Polybromination) | 1. Substrate is highly activated (e.g., phenol, aniline). 2. Excess brominating agent used. 3. Reaction temperature is too high. 4. Reaction time is too long. | 1. Use a milder brominating agent (e.g., N-Bromosuccinimide - NBS). Protect the activating group (e.g., acetylate an aniline).2. Use a strict 1:1 stoichiometry of the brominating agent to the substrate. Consider slow, dropwise addition of the brominating agent.[10]3. Run the reaction at a lower temperature (e.g., 0 °C or below).[9]4. Carefully monitor the reaction by TLC or GC and quench as soon as the starting material is consumed. |
| Incorrect Regioisomer Formed or Poor Isomer Ratio | 1. Steric hindrance at the desired position. 2. Electronic effects of multiple substituents are competing. 3. Solvent is influencing the regioselectivity. 4. Reaction temperature is affecting selectivity. | 1. If ortho substitution is desired but sterically hindered, a smaller brominating agent or different catalyst might help. For higher para selectivity, a bulkier brominating agent can be employed.2. The directing effect of the most powerful activating group will dominate. Consider this when planning the synthesis.3. Experiment with solvents of different polarities. For substrates with H-bond donors, a non-hydrogen bonding solvent may increase the ortho/para ratio.4. Lowering the temperature often increases selectivity by favoring the product formed via the lowest energy transition state.[9] |
| Formation of Side-Chain Brominated Products (Benzylic Bromination) | 1. Reaction conditions favor a radical mechanism. | 1. Avoid radical initiators (e.g., AIBN, benzoyl peroxide) and high temperatures with UV light. Electrophilic aromatic substitution is typically promoted by Lewis acids and polar solvents in the dark.[11] |
Visualizing the Mechanism and Workflow
Understanding the underlying processes is key to effective troubleshooting and optimization.
Mechanism of Electrophilic Aromatic Bromination
The generally accepted mechanism for the Lewis acid-catalyzed bromination of benzene proceeds through the formation of a resonance-stabilized carbocation known as an arenium ion or sigma complex.[5][6][12]
Caption: Mechanism of Lewis acid-catalyzed aromatic bromination.
Decision Workflow for Optimizing Regioselectivity
This workflow provides a logical sequence for designing your experiment.
Caption: Workflow for optimizing regioselective bromination.
Quantitative Data: Isomer Distribution Under Various Conditions
The following tables summarize experimental data from the literature, providing a quantitative look at how reaction conditions affect regioselectivity for common substrates.
Table 1: Bromination of Toluene (Weakly Activating, Ortho-, Para-Director)
| Brominating Agent | Catalyst | Solvent | Temperature (°C) | Ortho (%) | Meta (%) | Para (%) | Reference |
| Br₂ | FeBr₃ | - | 25 | 32 | 1 | 67 | [13] |
| Br₂ | Zeolite H-ZSM-5 | CCl₄ | 25 | 17 | 1 | 82 | [14] |
| HBr/H₂O₂ | None (Visible Light) | Microreactor | 25 | 45 | <1 | 55 | [15] |
Table 2: Bromination of Anisole (Strongly Activating, Ortho-, Para-Director)
| Brominating Agent | Catalyst/Additive | Solvent | Temperature (°C) | Ortho (%) | Para (%) | Reference |
| NBS | None | Acetonitrile | RT | <1 | 99 | [9] |
| Br₂ | None | Acetic Acid | 0 | 10 | 90 | [10] |
| Pyridinium Tribromide | None | THF | 0 | 2 | 98 | [5] |
Table 3: Bromination of Aniline Derivatives (Strongly Activating, Ortho-, Para-Directors)
| Substrate | Brominating Agent | Solvent | Ortho (%) | Para (%) | Reference |
| Aniline | Br₂ | Water | (Tribromination) | (Tribromination) | |
| Acetanilide | NBS/HCl | Acetonitrile | Minor | Major | [14] |
| Aniline | CuBr₂ | [HMIM]Br (Ionic Liquid) | 3 | 97 |
Detailed Experimental Protocols
These protocols provide step-by-step methodologies for key regioselective bromination reactions. Safety Precaution: this compound and its derivatives are corrosive and toxic. All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
Protocol 1: Para-Selective Bromination of Acetanilide using NBS
This protocol is a safer alternative to using liquid this compound and is highly selective for the para position due to the steric bulk of the acetamido group.
Materials:
-
Acetanilide
-
N-Bromosuccinimide (NBS)
-
Acetonitrile
-
Concentrated Hydrochloric Acid (catalytic)
-
Water
-
Standard laboratory glassware (scintillation vial or round-bottom flask, beaker, Buchner funnel)
Procedure:
-
In a 20 mL scintillation vial or a suitable round-bottom flask, combine acetanilide (1.0 eq) and N-bromosuccinimide (1.0 eq).
-
Add acetonitrile to dissolve the solids (approximately 2 mL per mmol of acetanilide).
-
Once the solids are dissolved, add one drop of concentrated HCl to catalyze the reaction.
-
Stir the mixture at room temperature for 20-30 minutes. Monitor the reaction progress by TLC (e.g., using 50% ethyl acetate/50% hexane as eluent).
-
Upon completion, pour the reaction mixture into a beaker containing approximately 4-5 times the volume of water relative to the acetonitrile used.
-
The product, 4-bromoacetanilide, will precipitate as a white solid.
-
Collect the solid by vacuum filtration using a Buchner funnel.
-
Wash the filter cake with cold water to remove any residual succinimide and acid.
-
Allow the product to air-dry on a watch glass. The product is often pure enough for characterization without further purification.[14]
Protocol 2: Para-Selective Bromination of Anisole with this compound in Acetic Acid
This classic protocol demonstrates the bromination of a highly activated aromatic ether. Careful temperature control is crucial to prevent over-bromination.
Materials:
-
Anisole
-
Glacial Acetic Acid
-
Molecular this compound (Br₂)
-
Saturated Sodium Bisulfite Solution
-
Dichloromethane (or other extraction solvent)
-
Anhydrous Sodium Sulfate
-
Standard laboratory glassware (round-bottom flask, dropping funnel, separatory funnel)
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve anisole (1.0 eq) in glacial acetic acid.
-
Cool the flask in an ice bath to 0-5 °C.
-
In a dropping funnel, prepare a solution of this compound (1.0 eq) in a small amount of glacial acetic acid.
-
Add the this compound solution dropwise to the stirred anisole solution over 15-30 minutes, ensuring the internal temperature does not rise above 10 °C.
-
After the addition is complete, allow the reaction to stir in the ice bath for an additional 15-20 minutes.
-
Quench the reaction by slowly adding a saturated solution of sodium bisulfite until the red-orange color of this compound disappears.
-
Transfer the mixture to a separatory funnel and dilute with water.
-
Extract the product with dichloromethane (3x).
-
Combine the organic layers, wash with water and brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to yield the crude product, which is typically a mixture of ortho and para isomers, with the para isomer predominating. Further purification can be achieved by column chromatography or recrystallization.
References
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-
Yin, B., & Ma, D. (2014). Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. Molecules, 19(10), 16982-17001. [Link]
-
Lumen Learning. (n.d.). Organic Chemistry II: 14.2. Examples of electrophilic aromatic substitution. Retrieved from [Link]
-
Ye, C., et al. (2013). Regioselective chlorination and bromination of unprotected anilines under mild conditions using copper halides in ionic liquids. Beilstein Journal of Organic Chemistry, 9, 2533–2538. [Link]
-
Chem Help Asap. (n.d.). Bromination of Acetanilide with NBS. Retrieved from [Link]
- Baxter, R. D., et al. (2023).
-
Deraet, X., et al. (2023). The electrophilic aromatic bromination of benzenes: mechanistic and regioselective insights from density functional theory. Physical Chemistry Chemical Physics, 25(40), 27361-27372. [Link]
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- de la Vega, F., & Sasson, Y. (1987). Selective liquid-phase bromination of toluene catalysed by zeolites. Zeolites, 9(5), 418-422.
-
Master Organic Chemistry. (2018). Ortho-, Para- and Meta- Directors in Electrophilic Aromatic Substitution. Retrieved from [Link]
-
Khan Academy. (n.d.). Bromination of Aniline. Retrieved from [Link]
-
Michigan State University Department of Chemistry. (n.d.). Substitution Reactions of Benzene and Other Aromatic Compounds. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Ortho, Para, Meta. Retrieved from [Link]
- Clark, J. (2023). orientation of products substituent in monosubstituted benzene derivatives.
-
JoVE. (2023). Directing and Steric Effects in Disubstituted Benzene Derivatives. Retrieved from [Link]
- Williamson, K. L., et al. (1995). The Electrophilic Bromination of Toluene: Determination of the Ortho, Meta, and Para Ratios by Quantitative FTIR Spectrometry.
- Gao, X., et al. (2012). Catalyst and Solvent-Free Bromination of Toluene Derivatives by HBr-H₂O₂ with Visible-Light Photocatalysis Using a Continuous-Flow Microreactor. Organic Process Research & Development, 16(3), 453-456.
-
Wikipedia. (n.d.). Toluene. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). 16.6: An Explanation of Substituent Effects. Retrieved from [Link]
-
Master Organic Chemistry. (2025). Electrophilic Aromatic Substitution: The Six Key Reactions. Retrieved from [Link]
-
NC State University Libraries. (n.d.). 8.3 Electrophilic Aromatic Substitution Reactions: Bromination. Retrieved from [Link]
-
Chemistry LibreTexts. (2022). 16.1: Electrophilic Aromatic Substitution Reactions - Bromination. Retrieved from [Link]
-
Khan Academy. (n.d.). Bromination of benzene. Retrieved from [Link]
-
ACS GCI Pharmaceutical Roundtable. (n.d.). Reagent Guides: Bromination. Retrieved from [Link]
-
Study.com. (n.d.). Bromination of Acetanilide | Mechanism & Steps. Retrieved from [Link]
-
Quora. (2016). How is the bromination mechanism of anisole carried out?. Retrieved from [Link]
-
Allen Institute. (n.d.). Anilines: Reactions, Reaction Mechanisms and FAQs. Retrieved from [Link]
-
JoVE. (2023). Directing and Steric Effects in Disubstituted Benzene Derivatives. Retrieved from [Link]
-
YouTube. (2022). Bromination of Aniline | Electrophilic Aromatic Substitution Reactions | Chemistry. Retrieved from [Link]
-
YouTube. (2018). 18.2a EAS Bromination and Chlorination. Retrieved from [Link]
-
RSC Education. (2010). Two-step this compound attack. Retrieved from [Link]
-
YouTube. (2024). Making this compound. Retrieved from [Link]
-
Scribd. (n.d.). Alkene Bromination Lab Guide. Retrieved from [Link]
-
Study.com. (n.d.). Predict the product of the halogenation of toluene with this compound in the presence of a Lewis acid catalyst. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). 16.S: Chemistry of Benzene - Electrophilic Aromatic Substitution (Summary). Retrieved from [Link]
-
Chemistry Steps. (n.d.). Reaction of Alkenes with this compound. Retrieved from [Link]
-
ResearchGate. (n.d.). Regioselective bromination of phenols. Retrieved from [Link]
-
ResearchGate. (2025). (PDF) Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. Retrieved from [Link]
-
ChemistryViews. (2019). Regioselective Synthesis of Brominated Phenols. Retrieved from [Link]
-
Journal of the Chemical Society, Perkin Transactions 2. (n.d.). Solvent effect on the ortho : para ratio in the bromination of phenols. Bromination with bromocyclohexadienones and N-bromosuccinimide. Retrieved from [Link]
-
Master Organic Chemistry. (2018). Electrophilic Aromatic Substitutions (1) – Halogenation of Benzene. Retrieved from [Link]
-
Journal of Chemical Education. (n.d.). Bromination of Acetanilide. Retrieved from [Link]
-
ElectronicsAndBooks. (n.d.). Surfactant Control of the Ortho/Para Ratio in the Bromination of Anilines. 2.. Retrieved from [Link]
- BenchChem. (2025). Application Notes and Protocols: Regioselective Bromination of Phenols Using this compound Chloride.
-
Western Kentucky University. (n.d.). Regiospecific P-Bromination of Activated Aromatic Systems – Greener Approach. Retrieved from [Link]
-
RSC Publishing. (2018). Practical, mild and efficient electrophilic bromination of phenols by a new I(III)-based reagent: the PIDA–AlBr 3 system. Retrieved from [Link]
-
Wikipedia. (n.d.). Ortho effect. Retrieved from [Link]
-
Chemical Science. (2017). Fast and accurate prediction of the regioselectivity of electrophilic aromatic substitution reactions. Retrieved from [Link]
-
MDPI. (2018). Regioselective Monobromination of Phenols with KBr and ZnAl–BrO 3 − –Layered Double Hydroxides. Retrieved from [Link]
-
Chem318 Electrophilic Aromatic Substitution 02/06/07 Bromination of Toluene. (2007). Retrieved from [Link]
-
Bromination. (n.d.). Retrieved from [Link]
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identifying and minimizing side products in alkene bromination
Welcome to the technical support center for alkene bromination. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this fundamental organic reaction. Here, we move beyond textbook examples to address the real-world challenges of achieving high yields and minimizing side products in the laboratory. This resource is structured as a series of troubleshooting guides and frequently asked questions to provide direct, actionable solutions to common experimental issues.
Troubleshooting Guide: Diagnosing and Solving Common Bromination Issues
This section addresses problems encountered during or after the reaction. Each entry details the issue, probable causes, and step-by-step solutions grounded in mechanistic principles.
Issue 1: My reaction is low-yielding, and TLC/GC-MS analysis shows a complex mixture of products, including my starting material.
Q: I've performed a standard bromination using Br₂, but the yield of my desired 1,2-dibromoalkane is poor, and the crude product is a mess. What's going wrong?
A: A low yield and complex product mixture point to competing reaction pathways and/or incomplete conversion. The primary culprits are often radical side reactions and improper reaction control.
Probable Causes & Solutions:
-
Radical-Induced Side Reactions: The most common competing pathway is free-radical substitution, especially at allylic positions.[1][2] This is typically initiated by ultraviolet (UV) light or heat. The desired electrophilic addition pathway is favored in the dark and at lower temperatures.[3]
-
Solution: Execute the reaction in the absence of light. Wrap the reaction flask completely in aluminum foil. Run the reaction at a controlled, low temperature (e.g., 0 °C to room temperature) to disfavor the higher activation energy radical pathway.[4]
-
-
Incorrect Stoichiometry or Reagent Decomposition: Ensure accurate measurement of the bromine. If the this compound has been stored improperly, it may have degraded.
-
Solution: Use a freshly opened bottle of this compound or purify it before use. A slight excess (1.05-1.1 equivalents) of this compound can sometimes be used to drive the reaction to completion, but a large excess can promote side reactions.
-
-
Inadequate Quenching: Residual this compound in the reaction mixture during workup and concentration can continue to react, often in an uncontrolled manner, leading to byproducts.
Workflow for Minimizing Side Products
Caption: A workflow for minimizing side products in alkene bromination.
Issue 2: My main side product is a bromohydrin or bromoether.
Q: I was expecting a 1,2-dibromide, but my major isolated product contains a this compound and a hydroxyl (-OH) or alkoxy (-OR) group. Why did this happen?
A: This is a classic case of a competing nucleophile capturing the bromonium ion intermediate.[6][7] Water and alcohols are excellent nucleophiles and, if present in the reaction mixture, can outcompete the bromide ion (Br⁻) for the attack on the bromonium ion.[7][8]
Probable Cause & Solutions:
-
Nucleophilic Solvent: Using solvents like water, methanol, or ethanol will inevitably lead to the formation of halohydrins or haloethers, respectively.[6][7]
-
Wet Reagents or Glassware: Trace amounts of water in the solvent, on the glassware, or in the starting alkene can be sufficient to generate significant amounts of bromohydrin.
-
Solution: Ensure all glassware is oven-dried or flame-dried before use. Use a freshly opened bottle of anhydrous solvent or distill the solvent from a suitable drying agent (e.g., CaH₂ for CH₂Cl₂).
-
Mechanism of Bromohydrin Formation
Caption: Solvent choice dictates the fate of the bromonium ion.
Frequently Asked Questions (FAQs)
This section provides proactive guidance for planning successful bromination experiments.
Q1: What is the core mechanism of alkene bromination, and how does it influence stereochemistry?
A: The widely accepted mechanism for the electrophilic addition of this compound to an alkene proceeds through a cyclic bromonium ion intermediate .[3][6][7][10]
-
Formation of the Bromonium Ion: The electron-rich π-bond of the alkene attacks one this compound atom of Br₂, inducing polarization and causing the other this compound atom to leave as a bromide ion (Br⁻). A three-membered ring containing a positively charged this compound atom is formed.[7][11]
-
Nucleophilic Attack: The bromide ion (Br⁻) then acts as a nucleophile and attacks one of the carbons of the bromonium ion from the side opposite to the bridging this compound atom. This is a backside attack, analogous to an Sₙ2 reaction.[6][10]
This mechanism directly explains the observed anti-addition stereochemistry, where the two this compound atoms add to opposite faces of the original double bond.[3][6][10][11][12] For example, the bromination of cyclohexene exclusively yields trans-1,2-dibromocyclohexane.[6][9]
Electrophilic Addition via Bromonium Ion
Caption: The stereospecific anti-addition mechanism of bromination.
Q2: How do I select the appropriate solvent for my reaction?
A: Solvent selection is critical and depends entirely on the desired outcome. The polarity and nucleophilicity of the solvent dictate the reaction pathway and potential side products.[13][14]
| Solvent Class | Examples | Role in Bromination | Primary Product |
| Non-Polar, Aprotic | CCl₄, CH₂Cl₂, Dichloromethane | Inert medium, dissolves reactants. Does not participate in the reaction.[3] | 1,2-Dibromoalkane |
| Polar, Protic (Nucleophilic) | H₂O, CH₃OH, C₂H₅OH | Acts as both solvent and competing nucleophile.[6][7] | Bromohydrin / Bromoether |
| Polar, Aprotic | DMSO, THF, CH₃CN | Can coordinate with intermediates. Often used with NBS for bromohydrin synthesis.[15] | Varies; can favor bromohydrin |
Recommendation: For the synthesis of 1,2-dibromoalkanes, always use a dry, non-polar, aprotic solvent like dichloromethane (CH₂Cl₂).
Q3: What is the difference between using molecular this compound (Br₂) and N-Bromosuccinimide (NBS)?
A: Br₂ and NBS are both sources of this compound but are used for fundamentally different transformations due to the different reaction mechanisms they promote.
| Reagent | Primary Use | Mechanism | Key Conditions |
| **Molecular this compound (Br₂) ** | Electrophilic Addition across C=C bonds | Ionic (via bromonium ion) | Dark, low temperature, non-polar solvent.[3] |
| N-Bromosuccinimide (NBS) | Allylic/Benzylic Bromination (Substitution) | Radical chain reaction[1][2] | Light (hν) or radical initiator (AIBN, BPO), non-polar solvent.[1][15] |
The key function of NBS in allylic bromination is to provide a constant, low concentration of Br₂.[2][16] NBS reacts with the HBr byproduct of the radical propagation step to regenerate Br₂, which continues the chain reaction. This low Br₂ concentration prevents the electrophilic addition to the double bond from competing effectively.[1][16]
Q4: What is the standard laboratory procedure for a high-yield electrophilic bromination?
A: The following protocol is a self-validating system designed to favor the desired electrophilic addition pathway and minimize side reactions.
Protocol 1: High-Yield Synthesis of a 1,2-Dibromoalkane
-
Preparation:
-
Place the starting alkene (1.0 eq) in an oven-dried, two-neck round-bottom flask equipped with a magnetic stir bar and a dropping funnel.
-
Wrap the entire flask and dropping funnel assembly securely in aluminum foil.
-
Dissolve the alkene in anhydrous dichloromethane (CH₂Cl₂).
-
Cool the flask to 0 °C using an ice-water bath.
-
-
Reaction:
-
Prepare a solution of molecular this compound (1.05 eq) in anhydrous CH₂Cl₂ and add it to the dropping funnel.
-
Add the this compound solution dropwise to the stirred alkene solution over 30-60 minutes. Maintain the temperature at 0 °C. The characteristic red-brown color of this compound should disappear upon addition.[9]
-
After the addition is complete, allow the reaction to stir at 0 °C for an additional hour, or until TLC analysis indicates full consumption of the starting material.
-
-
Quench and Work-up:
-
Slowly add 10% aqueous sodium thiosulfate (Na₂S₂O₃) solution to the flask while stirring until the red-brown color is completely gone.
-
Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification:
-
Purify the crude product by flash column chromatography or recrystallization as appropriate.
-
References
-
New Insights into the Bromination Reaction for a Series of Alkenes A Computational Study. The Journal of Physical Chemistry A. [Link]
-
New insights into the bromination reaction for a series of alkenes--a computational study. The Journal of Physical Chemistry A. [Link]
-
Allylic bromination of alkenes with NBS and light. OrgoSolver. [Link]
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New insights into the bromination reaction for a series of alkenes--a computational study. National Library of Medicine. [Link]
-
Bromination of alkenes with Br2 to give dibromides. Master Organic Chemistry. [Link]
-
New Insights into the Bromination Reaction for a Series of Alkenes A Computational Study. University of North Texas Digital Library. [Link]
-
5.3 Radical Bromination of Alkenes Part II: Allylic Bromination with NBS. Chemistry LibreTexts. [Link]
-
New Insights into the Bromination Reaction for a Series of Alkenes A Computational Study. ACS Publications. [Link]
-
Bromination of Alkenes - The Mechanism. Master Organic Chemistry. [Link]
-
Reaction of Alkenes with this compound. Chemistry Steps. [Link]
-
Mechanism of Free Radical Bromination. BYJU'S. [Link]
-
Free-radical addition of this compound to alkene. Chemistry Stack Exchange. [Link]
-
N-Bromosuccinimide. Wikipedia. [Link]
-
Reactions of Alkenes with this compound. Chemistry LibreTexts. [Link]
-
Bromination of Alkenes: Mechanism & Stereochemistry. YouTube. [Link]
-
12.2: Radical Reactions. Chemistry LibreTexts. [Link]
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The Stereochemistry of Alkene Addition Reactions. Chemistry Steps. [Link]
-
Iron(II) and Copper(I) Control the Total Regioselectivity in the Hydrobromination of Alkenes. ACS Publications. [Link]
-
N-BromoSuccinimide (NBS) As A Reagent In Organic Chemistry. Master Organic Chemistry. [Link]
-
alkene additions with N-bromosuccinimide (NBS). YouTube. [Link]
-
Electrophilic Addition Mechanisms to Alkenes: Organic Chemistry Study Notes. Pearson. [Link]
-
Bromination of Alkenes. ResearchGate. [Link]
-
Bromination of an Alkene. YouTube. [Link]
-
10.4: Reactions of Alkenes- Addition of this compound and Chlorine to Alkenes. Chemistry LibreTexts. [Link]
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Stereoselective Halogenation in Natural Product Synthesis. National Institutes of Health (NIH). [Link]
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Radical Addition Of HBr To Alkenes w/ ROOR (Peroxides). Master Organic Chemistry. [Link]
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halogenation of alkenes. Chemguide. [Link]
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Workup: this compound or Iodine. University of Rochester Department of Chemistry. [Link]
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O615: Bromination and Oxidation – Alkanes and Alkenes. University of Colorado Boulder. [Link]
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Bromohydrin Formation of Alkenes with Br₂ and H₂O. OrgoSolver. [Link]
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Bromination of alkenes. Chemistry Stack Exchange. [Link]
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Reactions of Alkenes. Pearson. [Link]
-
Can not get the selectivity of a aromatic bromination to behave, also low yielding. Am I just hosed here? Reddit. [Link]
-
This compound test fails in alkene. Chemistry Stack Exchange. [Link]
-
anti Addition | Alkene+Br₂+H₂O | Organic Reaction Mechanism. YouTube. [Link]
-
Bromohydrin synthesis by bromination or substitution. Organic Chemistry Portal. [Link]
-
Allylic Bromination, Radical Addition of HBr, and Dissolving Medal Reduction. YouTube. [Link]
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Technical Support Center: Purification Techniques for Removing Unreacted Bromine
This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance for the effective removal of unreacted bromine from reaction mixtures. Here you will find comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during the purification process. Our focus is on providing not just procedural steps, but also the underlying chemical principles to empower you to make informed decisions in your laboratory work.
Frequently Asked Questions (FAQs)
Q1: What are the most common and effective methods for quenching excess this compound in a reaction mixture?
A1: The most prevalent methods for quenching unreacted this compound involve the use of aqueous solutions of reducing agents. These agents convert elemental this compound (Br₂), which is responsible for the characteristic red-brown color, into colorless and water-soluble bromide ions (Br⁻).[1] These ions can then be easily separated from the organic product during an aqueous workup.[1][2]
Commonly employed quenching agents include:
-
Sodium Thiosulfate (Na₂S₂O₃): This is a widely used and highly effective quenching agent that reacts with this compound to form sodium bromide and sodium tetrathionate.[1][3]
-
Sodium Bisulfite (NaHSO₃) or Sodium Metabisulfite (Na₂S₂O₅): These are also excellent choices for quenching this compound and are particularly useful in acidic conditions where sodium thiosulfate might decompose.[2][3]
-
Sodium Sulfite (Na₂SO₃): Another effective reducing agent that readily quenches this compound without the risk of elemental sulfur precipitation.[4]
Q2: How do I know when I have added enough quenching agent?
A2: The visual disappearance of the red-brown this compound color is the primary indicator that the quenching reaction is complete.[1] The organic layer should become colorless or pale yellow.[2] For quantitative analysis of trace amounts of residual this compound, chromatographic techniques such as HPLC or GC can be utilized.[1]
Q3: Is it safe to remove unreacted this compound by evaporation?
A3: No, removing this compound by evaporation is not a recommended or safe practice.[1] this compound is a volatile, toxic, and corrosive substance.[3] Heating a reaction mixture to evaporate this compound can lead to the release of hazardous vapors into the laboratory environment, posing a significant inhalation risk.[5] Always opt for chemical quenching to convert this compound into non-volatile bromide salts.
Q4: What are the critical safety precautions when working with this compound?
A4: this compound is a hazardous chemical and requires strict safety measures.[5][6] Always handle this compound in a well-ventilated chemical fume hood.[7] Personal protective equipment (PPE) is mandatory and should include chemical-resistant gloves (nitrile or neoprene are recommended), safety goggles, and a lab coat.[3][6] It is also crucial to have a readily accessible quenching solution, such as 10% sodium thiosulfate, to neutralize any spills immediately.[7] In case of skin contact, wash the affected area with copious amounts of soap and water.[8] If this compound is inhaled, move to an area with fresh air immediately and seek medical attention.[8]
Troubleshooting Guide
This section addresses specific issues that may arise during the removal of unreacted this compound and provides actionable solutions.
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Persistent yellow or orange color in the organic layer after quenching. | 1. Insufficient amount of quenching agent.[1] 2. Poor mixing between the aqueous and organic phases.[1] 3. Degradation of the quenching agent solution over time.[1] | 1. Add more of the quenching solution in portions until the color is fully discharged.[1] 2. Ensure vigorous stirring to maximize the interfacial contact between the two layers.[1] 3. Prepare a fresh solution of the quenching agent.[1] |
| Formation of a fine white or yellow precipitate (elemental sulfur) during quenching with sodium thiosulfate. | The reaction mixture is acidic, causing the decomposition of sodium thiosulfate.[1][3] | 1. Neutralize or slightly basify the reaction mixture with a saturated aqueous solution of sodium bicarbonate before or during the addition of the sodium thiosulfate solution.[1] 2. Use an alternative quenching agent such as sodium sulfite or sodium bisulfite, which are less prone to this decomposition.[1][2][3] 3. If sulfur has already formed, it can often be removed by filtration through a pad of celite.[1] |
| The quenching reaction is violently exothermic and difficult to control. | 1. The concentration of the quenching agent is too high.[1] 2. The quenching agent is being added too quickly.[1] 3. The reaction mixture is at an elevated temperature.[1] | 1. Use a more dilute solution of the quenching agent. 2. Add the quenching agent slowly and portion-wise, allowing the heat to dissipate.[3] 3. Cool the reaction mixture in an ice bath before and during the addition of the quenching agent.[3] |
| Formation of a stable emulsion during the aqueous workup. | 1. Insufficient volume of either the aqueous or organic phase. 2. Vigorous shaking of the separatory funnel.[1] | 1. Add more of the organic solvent to dilute the organic layer.[1] 2. Add brine (saturated aqueous NaCl solution) to increase the ionic strength of the aqueous phase, which can help to break the emulsion. 3. Gently swirl or rock the separatory funnel instead of vigorous shaking.[1] 4. In persistent cases, filtering the emulsified layer through a pad of Celite may help to break the emulsion.[1] |
Experimental Protocols
Below are detailed, step-by-step methodologies for the most common this compound quenching procedures.
Protocol 1: Quenching with Aqueous Sodium Thiosulfate
This is a widely used and effective method for removing unreacted this compound.
Preparation of Quenching Solution: Prepare a 10% (w/v) aqueous solution of sodium thiosulfate by dissolving 10 g of sodium thiosulfate pentahydrate in 90 mL of deionized water.[3]
Quenching Procedure:
-
Cool the reaction mixture to room temperature. If the reaction was conducted at an elevated temperature, it is advisable to cool it in an ice bath.[3]
-
With vigorous stirring, slowly add the 10% sodium thiosulfate solution to the reaction mixture.[2]
-
Continue adding the quenching solution until the red-brown color of this compound disappears, and the solution becomes colorless.[3]
-
If the reaction mixture is biphasic, transfer it to a separatory funnel and separate the aqueous layer.
-
Wash the organic layer with water and then with brine (saturated NaCl solution).[3]
-
Dry the organic layer over a suitable drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate), filter, and concentrate in vacuo to isolate the product.[3]
Protocol 2: Quenching with Aqueous Sodium Bisulfite
This method is a good alternative to sodium thiosulfate, especially in acidic media.
Preparation of Quenching Solution: Prepare a saturated aqueous solution of sodium bisulfite by adding sodium bisulfite to deionized water with stirring until no more solid dissolves.[2][3]
Quenching Procedure:
-
Slowly add the saturated sodium bisulfite solution to the reaction mixture with vigorous stirring.
-
Continue the addition until the this compound color is discharged.[2][3]
-
Separate the aqueous and organic layers.[2]
-
Wash the organic layer with water and then with brine.[2]
-
Dry the organic layer over a suitable drying agent and filter.[2]
-
Remove the solvent under reduced pressure.[2]
Visualizing the Workflow
To further clarify the purification process, the following diagrams illustrate the logical flow of the experimental workup.
Caption: General experimental workflow for quenching and purifying a reaction mixture containing excess this compound.
Chemical Principles of this compound Quenching
The underlying principle of this compound quenching is a redox reaction where elemental this compound (Br₂) is reduced to bromide ions (Br⁻). The quenching agents, in turn, are oxidized.
Caption: Chemical equations for common this compound quenching reactions.
Quantitative Data on Common this compound Quenching Agents
| Quenching Agent | Chemical Formula | Typical Concentration | Stoichiometry (Quencher:Br₂) | Notes |
| Sodium Thiosulfate | Na₂S₂O₃ | 10% aqueous solution[3] | 2:1 | Can form elemental sulfur in acidic conditions.[3] |
| Sodium Bisulfite | NaHSO₃ | Saturated aqueous solution[3] | 1:1 | A good alternative to thiosulfate in acidic media.[2] |
| Sodium Metabisulfite | Na₂S₂O₅ | 1.32 M aqueous solution[9] | 1:2 | Often used interchangeably with sodium bisulfite. |
| Sodium Sulfite | Na₂SO₃ | 200 g/L aqueous solution | 1:1 | Effective and avoids sulfur precipitation.[4] |
Advanced Purification Techniques
In cases where simple aqueous workup is insufficient to separate the desired product from byproducts or isomers, more advanced purification techniques may be necessary.
-
Column Chromatography: This is a powerful technique for separating compounds with different polarities. For brominated compounds, silica gel is a common stationary phase. However, care must be taken as silica gel can be slightly acidic and may cause degradation of sensitive products. In such cases, using neutral or deactivated silica gel is recommended.[10]
-
Recrystallization: This technique is effective for purifying solid products. The choice of solvent is critical; the desired compound should be soluble in the hot solvent but sparingly soluble at room temperature, while the impurities should remain soluble at all temperatures. Slow cooling can promote the formation of larger, purer crystals.[10]
-
Distillation: For liquid products with boiling points significantly different from impurities, distillation can be an effective purification method.[10]
References
-
This compound handling and safety. (n.d.). Slideshare. Retrieved from [Link]
-
Workup: this compound or Iodine. (n.d.). University of Rochester, Department of Chemistry. Retrieved from [Link]
-
Handling liquid this compound and preparing this compound water. (n.d.). RSC Education. Retrieved from [Link]
-
This compound (Br2): Assessing Health Risks and Safety Protocols. (2024, August 19). Interscan Corporation. Retrieved from [Link]
-
This compound | Chemical Emergencies. (2024, September 6). CDC. Retrieved from [Link]
-
Safety Data Sheet: this compound. (n.d.). Carl ROTH. Retrieved from [Link]
- Method for purifying a this compound compound. (n.d.). Google Patents.
-
This compound Processes. (n.d.). De Dietrich. Retrieved from [Link]
-
Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular this compound in Batch. (2019, June 4). PMC - NIH. Retrieved from [Link]
-
How does sodium thiosulfate neutralize this compound? (2018, December 14). Quora. Retrieved from [Link]
-
Organic Reaction Workup Formulas for Specific Reagents. (n.d.). Retrieved from [Link]
- This compound purification process. (n.d.). Google Patents.
-
Neutralizing this compound that's eaten through container? (2022, July 27). Reddit. Retrieved from [Link]
-
How to remove this compound from a reaction mixture? I know it's boiling point is 138 degrees Fahrenheit, so is it as simple as raising temperature to 138 degrees and this compound will evaporate off completely from said reaction mixture. (2020, December 18). Quora. Retrieved from [Link]
-
Sodium thiosulfate. (n.d.). Wikipedia. Retrieved from [Link]
-
Organic Syntheses Procedure. (n.d.). Retrieved from [Link]
-
Neutralization of this compound - Beautiful Reaction. (2014, October 31). YouTube. Retrieved from [Link]
-
How to neutralize gaseous this compound? (2018, May 14). ResearchGate. Retrieved from [Link]
-
Alkyl bromide synthesis by bromination or substitution. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Method to Remove this compound. (n.d.). Christopher Bronner. Retrieved from [Link]
-
Anyone know the mechanism for sodium bisulfite reacted with this compound? (2019, July 1). Reddit. Retrieved from [Link]
-
Qvf® this compound Processes. (n.d.). De Dietrich. Retrieved from [Link]
-
In your experiment, sodium bisulfite (NaHSO₃) in water is used to destroy any unreacted this compound (Br₂) or to. (2023, March 17). brainly.com. Retrieved from [Link]
-
[organic chem] Why is sodium bisulfite added in this reaction? (2013, May 20). Reddit. Retrieved from [Link]
-
Safest way to conduct a reaction with this compound under reflux conditions. (2020, September 2). Retrieved from [Link]
-
Ion chromatographic determination of total this compound in electronic devices in conjunction with a catalytic reduction debromination pretreatment. (2019, November 15). PubMed. Retrieved from [Link]
-
Workup for Polar and Water-Soluble Solvents. (n.d.). University of Rochester, Department of Chemistry. Retrieved from [Link]
-
How to remove Bromide/bromate from wastewater? (2016, June 25). ResearchGate. Retrieved from [Link]
-
Theory of Aqueous Workup. (n.d.). University of York, Chemistry Teaching Labs. Retrieved from [Link]
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Technical Support Center: Catalyst Deactivation in Bromine-Mediated Industrial Processes
Welcome to the Technical Support Center for troubleshooting catalyst deactivation in bromine-mediated industrial processes. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of catalyst stability in the presence of this compound and its derivatives. Here, we move beyond generic advice to provide in-depth, field-proven insights into why your catalyst may be failing and what you can do about it.
Section 1: Frequently Asked Questions (FAQs) - Understanding the Challenge
This section addresses common questions about catalyst deactivation in bromination reactions, providing a foundational understanding of the key issues.
Q1: Why is catalyst deactivation a significant concern in this compound-mediated processes?
A1: Catalyst deactivation is a critical issue in any catalytic process, leading to reduced efficiency, increased operational costs, and potential downtime.[1] In this compound-mediated processes, the challenge is often exacerbated by the corrosive and reactive nature of this compound (Br₂) and hydrogen bromide (HBr), which are frequently present in the reaction environment.[2][3] Halides, including bromides, are well-known catalyst poisons that can chemically interact with active sites, leading to a loss of catalytic activity.[4][5]
Q2: What are the primary mechanisms of catalyst deactivation in the presence of this compound?
A2: Deactivation in these processes can be categorized into three main types: chemical, thermal, and mechanical.[1]
-
Chemical Deactivation:
-
Poisoning: This is a major concern. This compound, HBr, or impurities in the this compound feed can act as poisons.[6] They can strongly adsorb onto the active sites of the catalyst, blocking them from reactant molecules.[4][7] For example, halides can poison metal catalysts by forming stable metal halides.
-
Fouling: This involves the physical deposition of substances on the catalyst surface, blocking pores and active sites. In bromination reactions, this could include the formation of heavy organic byproducts or char.
-
-
Thermal Deactivation (Sintering): High reaction temperatures can cause the small catalyst particles to agglomerate, leading to a decrease in the active surface area.[1] This is a common issue in many high-temperature industrial processes.
-
Mechanical Deactivation: This can include attrition (loss of material due to abrasion) or crushing of the catalyst particles, particularly in stirred-tank or fluidized-bed reactors.[7]
Q3: My reaction with an aromatic compound is sluggish, and I suspect catalyst poisoning by this compound. What are the typical signs?
A3: Visual cues can often be the first indicator of catalyst deactivation. In palladium-catalyzed reactions, for instance, the formation of palladium black (finely divided, inactive palladium metal) is a clear sign of catalyst decomposition. Other indicators include a drop in reaction rate, incomplete conversion of starting materials, or a change in product selectivity. To confirm poisoning, you would need to perform catalyst characterization studies on the spent catalyst.
Q4: Are there catalysts that are inherently more resistant to deactivation by this compound?
A4: Yes, material selection is crucial. For instance, in applications requiring resistance to wet this compound, materials like certain stainless steels and specialized alloys (e.g., Hastelloy C-276) show good resistance.[8] For catalytic applications, the choice of support material and the active phase is critical. For example, some fluoropolymers like PVDF and ECTFE exhibit excellent resistance to halogens, including this compound, and could potentially be used as catalyst supports or reactor lining materials.[9] In some bromination reactions, non-metallic catalysts or catalysts based on metal oxides that are less susceptible to halide poisoning may be employed.[10]
Section 2: Troubleshooting Guides - A Practical Approach
This section provides structured troubleshooting guides for common problems encountered during this compound-mediated reactions.
Guide 1: Issue - Gradual Loss of Activity in Aromatic Bromination
Symptoms:
-
Reaction time increases with each catalyst recycle.
-
Incomplete conversion of the aromatic substrate.
-
Increased formation of byproducts.
Possible Causes & Troubleshooting Steps:
| Potential Cause | Diagnostic Steps | Corrective Actions |
| Catalyst Poisoning | Analyze the feedstock for impurities (e.g., sulfur, water). Characterize the spent catalyst using techniques like XPS or EDX to identify surface contaminants. | Purify the feedstock. Implement guard beds to remove poisons before they reach the main reactor. |
| Fouling/Coking | Use Temperature Programmed Oxidation (TPO) to determine the amount and nature of carbonaceous deposits. Visually inspect the catalyst for discoloration or deposits. | Optimize reaction conditions (temperature, pressure, reactant ratios) to minimize byproduct formation. Consider a catalyst regeneration cycle involving controlled oxidation to burn off coke. |
| Thermal Sintering | Analyze the spent catalyst using XRD to check for an increase in crystallite size. Use BET surface area analysis to measure the loss of active surface area. | Operate at the lowest possible temperature that still provides an acceptable reaction rate. Select a catalyst with a more thermally stable support material. |
Experimental Workflow: Diagnosing Catalyst Deactivation
Caption: A logical workflow for diagnosing the root cause of catalyst deactivation.
Guide 2: Issue - Sudden and Complete Catalyst Failure
Symptoms:
-
Reaction ceases abruptly.
-
Significant drop in reactor temperature (for exothermic reactions).
-
Potential for pressure build-up if the reaction generates gaseous products.
Possible Causes & Troubleshooting Steps:
| Potential Cause | Diagnostic Steps | Corrective Actions |
| Catastrophic Poisoning | Immediately analyze the last batch of feedstock for significant contamination. Check for leaks or process upsets that could have introduced a potent poison. | Isolate and purge the contaminated feed. Replace the catalyst charge. Implement stricter quality control on incoming raw materials. |
| Mechanical Failure | Inspect the reactor internals for signs of catalyst bed collapse or channeling. Check for broken catalyst pellets in the product stream. | Review the reactor loading procedure. Ensure the catalyst has sufficient mechanical strength for the process conditions. |
| Runaway Reaction leading to Sintering | Review process data for any temperature excursions that exceeded the catalyst's thermal stability limit. | Improve temperature control systems. Ensure adequate heat removal from the reactor. |
Section 3: Catalyst Regeneration Protocols
Regeneration can be a cost-effective way to restore catalyst activity. The appropriate method depends on the deactivation mechanism.
Protocol 1: Regeneration of a Fouled Catalyst by Controlled Oxidation
-
Objective: To remove carbonaceous deposits (coke) from the catalyst surface.
-
Procedure:
-
Purge the reactor: Stop the process feed and purge the reactor with an inert gas (e.g., nitrogen) to remove any residual hydrocarbons and this compound-containing species.
-
Controlled Oxidation: Introduce a stream of inert gas containing a low concentration of oxygen (typically 1-5 mol%).
-
Temperature Ramp: Gradually increase the temperature to the desired burn-off temperature (typically 400-600°C). The temperature ramp rate should be slow to avoid localized hot spots that could cause sintering.
-
Hold at Temperature: Maintain the temperature until the concentration of carbon oxides in the effluent gas drops to a baseline level, indicating that the coke has been removed.
-
Cooling and Re-reduction (if necessary): Cool the reactor under an inert atmosphere. If the active phase of the catalyst was oxidized during the regeneration, a reduction step (e.g., with hydrogen) may be necessary to restore its catalytic activity.
-
Protocol 2: Regeneration of a Reversibly Poisoned Catalyst
-
Objective: To remove weakly adsorbed poisons from the catalyst surface.
-
Procedure:
-
Stop the Poison Feed: If the source of the poison is identified and can be eliminated from the feed stream, the catalyst may slowly regain activity as the poison desorbs.
-
Inert Gas Purge at Elevated Temperature: Purging the reactor with a hot inert gas can sometimes be sufficient to desorb weakly bound poisons.
-
Solvent Washing (for some systems): In some cases, particularly with solid catalysts in liquid-phase reactions, washing the catalyst with a suitable solvent can remove the poison.
-
Decision Tree for Catalyst Regeneration vs. Replacement
Caption: A decision-making framework for catalyst regeneration or replacement.
Section 4: Analytical Techniques for Characterizing Deactivated Catalysts
Understanding the cause of deactivation requires a thorough analysis of the spent catalyst.
| Technique | Information Obtained | Relevance to this compound-Mediated Processes |
| BET Surface Area Analysis | Measures the total surface area and pore size distribution. | A significant decrease in surface area can indicate sintering or pore blockage by foulants. |
| X-ray Photoelectron Spectroscopy (XPS) | Determines the elemental composition and chemical state of the catalyst surface. | Can directly detect the presence of this compound or other poisons on the catalyst surface and identify changes in the oxidation state of the active metal. |
| X-ray Diffraction (XRD) | Identifies the crystalline phases present in the catalyst and measures the crystallite size of the active components. | An increase in crystallite size is a direct indication of sintering. Can also identify the formation of new, inactive phases (e.g., metal bromides). |
| Scanning Electron Microscopy with Energy Dispersive X-ray Analysis (SEM-EDX) | Provides high-magnification images of the catalyst morphology and elemental mapping of the surface. | Can visualize foulants or changes in particle morphology and provide a spatial distribution of this compound or other contaminants. |
| Temperature Programmed Desorption/Reduction/Oxidation (TPD/TPR/TPO) | Measures the amount and strength of adsorption of probe molecules, the reducibility of metal oxides, and the amount of carbonaceous deposits. | TPD can be used to study the interaction of this compound-containing molecules with the catalyst surface. TPO is a standard method for quantifying coke deposits. |
Section 5: Preventative Measures
The best approach to catalyst deactivation is to prevent it from happening in the first place.
-
Feedstock Purification: Rigorous purification of reactants to remove potential poisons is often the most effective strategy.[1]
-
Guard Beds: Use a sacrificial bed of adsorbent material upstream of the main reactor to capture poisons before they reach the catalyst.
-
Optimize Operating Conditions: Carefully control temperature, pressure, and reactant concentrations to minimize side reactions that can lead to fouling and to avoid thermal degradation.[1]
-
Catalyst Design: Work with catalyst manufacturers to select or develop catalysts with improved stability for your specific process. This may involve choosing a more robust support material, adding promoters to enhance stability, or optimizing the active metal dispersion.
References
- Kumar, L., Mahajan, T., & Agarwal, D. D. (2012). Bromination of Deactivated Aromatic Compounds with Sodium Bromide/Sodium Periodate under Mild Acidic Conditions. Industrial & Engineering Chemistry Research, 51(35), 11593–11597.
- Bates, M. (2015). Electrocatalyst Stability in HBr Electrolyte.
Sources
- 1. Understanding Catalyst Deactivation: How Characterization Can Identify the Root Cause - Applied Catalysts [catalysts.com]
- 2. researchgate.net [researchgate.net]
- 3. byjus.com [byjus.com]
- 4. Catalyst poisoning - Wikipedia [en.wikipedia.org]
- 5. youtube.com [youtube.com]
- 6. ammoniaknowhow.com [ammoniaknowhow.com]
- 7. Three Sources of Catalyst Deactivation and How To Mitigate Them | Chemical Catalysis for Bioenergy Consortium [chemcatbio.org]
- 8. balseal.com [balseal.com]
- 9. everythinginsidethefence.com [everythinginsidethefence.com]
- 10. Bromoarene synthesis by bromination or substitution [organic-chemistry.org]
Technical Support Center: Strategies for Improving the Atom Economy of Bromination Reactions
Welcome to the Technical Support Center for modern bromination strategies. This guide is designed for researchers, scientists, and drug development professionals seeking to enhance the sustainability, safety, and efficiency of their bromination reactions by improving atom economy. Here, you will find answers to frequently asked questions, detailed troubleshooting guides for common experimental issues, and validated protocols that prioritize green chemistry principles.
Part 1: Frequently Asked Questions (FAQs)
This section addresses fundamental concepts and strategic considerations for designing high atom economy bromination reactions.
Q1: What is atom economy and why is it a critical metric for bromination?
Answer: Atom economy, a concept developed by Barry Trost, is a measure of the efficiency of a chemical reaction in converting the mass of reactants into the desired product.[1] It is calculated as:
Atom Economy (%) = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100
In bromination, this metric is especially critical due to the nature of traditional reagents. The classic use of molecular bromine (Br₂) for electrophilic aromatic substitution, for instance, has a theoretical maximum atom economy of only 50%.[2] In this reaction (Ar-H + Br₂ → Ar-Br + HBr), one this compound atom is incorporated into the product, while the other is lost as hydrobromic acid (HBr), a corrosive and often unwanted byproduct.[2] Maximizing atom economy is a core principle of green chemistry, aiming to reduce hazardous waste generation at its source.[1][3]
Q2: What are the primary "green" alternatives to molecular this compound (Br₂) for improving atom economy?
Answer: Modern synthetic chemistry has moved towards safer and more sustainable methods that avoid handling hazardous and low-atom-economy reagents like Br₂.[3][4][5] Key alternatives include:
-
Oxidative Bromination Systems: These are the most common and effective strategies. They utilize a stable and non-volatile bromide salt (e.g., NaBr, KBr, HBr) as the this compound source in conjunction with a stoichiometric oxidant.[6] The oxidant generates the active electrophilic this compound species in situ, allowing the bromide counter-ion to be incorporated into the product.[7][8]
-
Common Oxidants Used:
-
Hydrogen Peroxide (H₂O₂): A green oxidant, as its only byproduct is water.[9]
-
Dimethyl Sulfoxide (DMSO): An inexpensive and mild oxidant that is effective for a wide range of substrates.[10][11]
-
Oxone® (Potassium Peroxymonosulfate): A versatile and solid oxidant.[12]
-
Sodium Hypochlorite (NaClO): The active ingredient in household bleach, offering a cost-effective option.[13]
-
-
Electrochemical Methods: These techniques generate the reactive this compound species in situ from bromide salts via anodic oxidation, eliminating the need for chemical oxidants altogether.[14][15]
-
Catalytic Systems: Many oxidative bromination reactions can be accelerated and made more selective with catalysts, such as vanadium complexes or zeolites.[9][12] These systems can facilitate the use of milder oxidants like O₂.[16][17]
Q3: How does an HBr/Oxidant system fundamentally improve atom economy over using Br₂?
Answer: An HBr/Oxidant system transforms the reaction from a substitution with a low-economy reagent to a high-economy oxidation process. Consider the bromination of an arene (Ar-H):
-
Using Br₂ (Low Atom Economy): Ar-H + Br -Br → Ar-Br + HBr (waste)
-
Using HBr/H₂O₂ (High Atom Economy): Ar-H + HBr + H₂O₂ → Ar-Br + 2H₂O
In the oxidative system, both the hydrogen and this compound atoms from HBr are incorporated into the final product and a benign byproduct (water). The oxygen from the oxidant is the only "waste" atom, leading to a significantly higher theoretical atom economy. This approach avoids handling highly toxic and corrosive liquid this compound and minimizes the generation of acidic waste streams.[7][10]
Part 2: Troubleshooting Guides
This section provides structured guidance for diagnosing and resolving common issues encountered during the implementation of high atom economy bromination protocols.
Issue 1: Low or No Product Yield
Low conversion of the starting material is a frequent challenge. The cause can often be traced to one of several key components of the reaction system.
Possible Causes & Recommended Solutions:
-
Inactive or Insufficient Oxidant:
-
Diagnosis: The oxidant may have degraded during storage (e.g., H₂O₂ solutions lose potency over time) or an insufficient stoichiometric amount was used.
-
Solution: Use a fresh bottle of the oxidant or titrate it to confirm its concentration.[13] Ensure at least one full equivalent of the oxidant is used relative to the substrate. For sluggish reactions, a slight excess (1.1-1.2 eq) may be beneficial.
-
-
Incorrect pH or Reaction Medium:
-
Diagnosis: Many oxidative brominations, particularly those using H₂O₂ or bromate, are highly pH-dependent. The generation of the active electrophile (e.g., Br⁺ or HOBr) often requires acidic conditions.[18]
-
Solution: If using a bromide/bromate system, ensure the medium is sufficiently acidic to generate the reactive species.[19] For systems like HBr/DMSO, the solvent itself is part of the reaction; ensure it is the appropriate grade and not wet.[10][20]
-
-
Catalyst Deactivation (if applicable):
-
Diagnosis: If using a metal catalyst (e.g., Vanadium-based), it may be poisoned by impurities in the substrate or solvent.[12]
-
Solution: Purify the starting material and ensure solvents are of high purity. If catalyst leaching is suspected, consider using a solid-supported catalyst.
-
-
Substrate Reactivity:
-
Diagnosis: Highly deactivated aromatic rings (e.g., those with strongly electron-withdrawing groups like -NO₂) are poor nucleophiles and will react slowly, if at all, under mild oxidative conditions.[12]
-
Solution: For deactivated arenes, a stronger acid catalyst (e.g., concentrated H₂SO₄ with NBS) or more forcing conditions may be necessary.[12] This, however, may compromise the "green" aspects of the reaction.
-
Caption: Troubleshooting workflow for low bromination yield.
Issue 2: Poor Regioselectivity or Polybromination
Controlling the position and number of this compound atoms added is crucial for synthesis.
Possible Causes & Recommended Solutions:
-
Overly Aggressive Reaction Conditions:
-
Diagnosis: High temperatures or highly concentrated reagents can lead to a loss of selectivity and the formation of di- or tri-brominated products, especially with activated aromatic rings (e.g., phenols, anilines).[19]
-
Solution: Run the reaction at a lower temperature (e.g., 0 °C or room temperature). Add the oxidant slowly over a period of time to keep the instantaneous concentration of the active brominating species low.[8]
-
-
Solvent Effects:
-
Diagnosis: The polarity of the solvent can influence the ortho/para ratio in electrophilic aromatic substitution.
-
Solution: For many substrates, less polar solvents can favor the formation of the para isomer due to steric effects. A solvent screen (e.g., comparing acetonitrile, dichloromethane, and ethyl acetate) may be necessary to optimize selectivity.[20]
-
-
Incorrect this compound Source for Substrate:
-
Diagnosis: Some brominating systems are inherently more selective than others. For example, the bromide/bromate couple can offer high para-selectivity for activated substrates like anisole.[18][19]
-
Solution: Consult the literature for systems known to provide high selectivity for your specific substrate class. For instance, certain bulky catalysts can be employed to direct bromination to the para position.[12]
-
Part 3: Data & Protocols
Comparative Analysis of Common Brominating Agents
The choice of brominating agent has a profound impact on the safety, cost, and environmental footprint of a process. The table below compares several common reagents for the synthesis of 4-bromoanisole from anisole, a representative electrophilic aromatic substitution.
| Reagent System | Formula | Theoretical Atom Economy (%) | Key Byproducts | Safety & Handling Considerations |
| Molecular this compound | Br₂ | 50.0% | HBr | Highly toxic, corrosive, volatile fuming liquid.[5] Requires specialized handling. |
| N-Bromosuccinimide | C₄H₄BrNO₂ | 27.5% | Succinimide, HBr | Solid, easier to handle than Br₂, but low atom economy and generates organic waste.[5] |
| HBr / H₂O₂ | HBr / H₂O₂ | 81.6% | H₂O | Excellent atom economy. Avoids Br₂ handling. Uses a green oxidant.[9][21] |
| NaBr / NaClO | NaBr / NaClO | 55.8% | NaCl, H₂O | Uses inexpensive household bleach. Safer than Br₂ but moderate atom economy.[3][13] |
| NaBr / DMSO | NaBr / (CH₃)₂SO | 61.3% | (CH₃)₂S, H₂O | Uses a mild, inexpensive liquid oxidant. Can be performed at large scale.[11][22] |
Atom economy calculations are for the target reaction and include all reactants required to generate the active brominating species.
Validated Experimental Protocol: Oxidative Bromination of Acetanilide using NaBr and NaClO
This protocol provides a step-by-step method for a green bromination that avoids the use of molecular this compound, adapted from established procedures.[3][13]
Materials:
-
Acetanilide
-
Sodium Bromide (NaBr)
-
Glacial Acetic Acid
-
Ethanol (95%)
-
Sodium Hypochlorite Solution (~5-6% aqueous, household bleach)
-
Sodium Thiosulfate (Na₂S₂O₃)
-
Sodium Bicarbonate (NaHCO₃)
-
Ice Bath, Stir Plate, Filtration Apparatus
Procedure:
-
Dissolution: In a 100 mL Erlenmeyer flask, dissolve 1.0 g of acetanilide in 10 mL of 95% ethanol. Add 1.5 g of sodium bromide (NaBr) to this solution and stir until it dissolves completely.
-
Acidification & Cooling: Carefully add 1.0 mL of glacial acetic acid to the flask. Place the flask in an ice-water bath and allow the solution to cool to approximately 5 °C with continuous stirring.
-
This compound Generation & Reaction: While vigorously stirring the cold solution, add 15 mL of sodium hypochlorite (bleach) solution dropwise over 5-10 minutes. The solution will turn a yellow-orange color as this compound is generated in situ. After the addition is complete, continue stirring in the ice bath for an additional 15 minutes.
-
Quenching: Remove the flask from the ice bath. To quench any unreacted this compound, add a saturated solution of sodium thiosulfate dropwise until the yellow color disappears completely.
-
Precipitation: Slowly add 30 mL of cold water to the reaction mixture to precipitate the crude product.
-
Isolation & Neutralization: Collect the white solid product by vacuum filtration. Wash the solid in the funnel with a small amount of cold water. To neutralize any residual acid, wash the solid with a small amount of cold, saturated sodium bicarbonate solution, followed by a final wash with cold water.
-
Drying & Recrystallization: Allow the product to air dry. For further purification, the crude 4-bromoacetanilide can be recrystallized from a hot ethanol/water mixture.
Caption: Generalized catalytic cycle for oxidative bromination.
References
- Engineered Science Publisher. (2025, September 18). Modern Approaches to Green Bromination for a Sustainable Future.
- ResearchGate. (n.d.). Oxidative bromination pathway with DMSO 43 and HBr, forming BDMSB...
- National Institutes of Health. (2025, March 21). Copper-promoted oxidative mono- and di-bromination of 8-aminoquinoline amides with HBr and DMSO.
-
Organic Chemistry Portal. (n.d.). Bromination of Olefins with HBr and DMSO. Available at: [Link]
- Eco-friendly Bromide-Bromate Bromination Alternative to Liquid this compound. (2025, August 8).
-
ACS GCI Pharmaceutical Roundtable. (n.d.). Bromination. Available at: [Link]
- BenchChem. (2025, December). A Comparative Guide to Brominating Agents: Environmental Impact and Greener Alternatives.
-
ResearchGate. (n.d.). ChemInform Abstract: Highly Efficient Oxidative Bromination of Alkanes with the HBr-H2O2 System in the Presence of Catalyst. Available at: [Link]
-
MDPI. (n.d.). Synthesis of Dimethyl Aryl Acylsulfonium Bromides from Aryl Methyl Ketones in a DMSO-HBr System. Available at: [Link]
-
Adimurthy, S., et al. (2006). Eco-friendly and versatile brominating reagent prepared from a liquid this compound precursor. Green Chemistry, 8, 916-922. Available at: [Link]
-
Studylib. (n.d.). Bromoacetanilide Synthesis: Green Bromination Student Handout. Available at: [Link]
-
Karki, M., & Magolan, J. (2015). Bromination of Olefins with HBr and DMSO. The Journal of Organic Chemistry, 80(7), 3701-3707. Available at: [Link]
-
MANAC Inc. (2024, January 26). Bromination reactions with hydrogen bromide. Chemia. Available at: [Link]
-
Ye, J., et al. (2012). Efficient and Practical Oxidative Bromination and Iodination of Arenes and Heteroarenes with DMSO and Hydrogen Halide: A Mild Protocol for Late-Stage Functionalization. Organic Letters, 14(20), 5464-5467. Available at: [Link]
-
Zhu, D. (2019, January 1). How green is your bromination reaction? The Green Chemistry Initiative Blog. Available at: [Link]
- The Preparation of meso-Stilbene Dibromide: Scaffolding Green Chemistry Principles via an Electrophilic Addition Reaction. (2023, August 12).
-
Herres-Pawlis, S., & Limberg, C. (2007). Vanadium(V)-Catalyzed Oxidative Bromination of Acid Labile Alkenols and Alkenes in Alkyl Carbonates. ACS Publications. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Bromoarene synthesis by bromination or substitution. Available at: [Link]
-
ResearchGate. (2016, December 4). What is the purpose of adding HBr in bromination? Hbr/Br2 system. Available at: [Link]
-
Master Organic Chemistry. (n.d.). Reactions and Mechanisms. Available at: [Link]
-
Marcinkowska, M., et al. (n.d.). A comparison of green chemistry metrics for two methods of bromination and nitration of bis-pyrazolo[3,4-b;4′,3′-e]pyridines. ResearchGate. Available at: [Link]
-
Van Steijvoort, C., et al. (2019). Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular this compound in Batch. Molecules, 24(11), 2143. Available at: [Link]
- Atom Economy Green Synthesis in Organic Chemistry. (n.d.). JOCPR.
-
OpenStax. (2023, September 20). 16.1 Electrophilic Aromatic Substitution Reactions: Bromination. Organic Chemistry. Available at: [Link]
-
Reddit. (2024, February 13). Bromination Help. r/Chempros. Available at: [Link]
-
Chemistry LibreTexts. (2019, June 5). 19.14: Electrophilic Aromatic Substitution Reactions - Bromination. Available at: [Link]
-
RSC Publishing. (n.d.). Recent progress in the oxidative bromination of arenes and heteroarenes. Available at: [Link]
-
Fujiwara, Y., et al. (2000). Catalytic Functionalization of Arenes and Alkanes via C−H Bond Activation. Accounts of Chemical Research, 33(4), 209-219. Available at: [Link]
-
Francke, R., & Schollmeyer, D. (2021). Electrochemical Bromination of Arenes in a 200% Cell. The Journal of Organic Chemistry, 86(17), 12053-12061. Available at: [Link]
Sources
- 1. jocpr.com [jocpr.com]
- 2. 16.1 Electrophilic Aromatic Substitution Reactions: Bromination - Organic Chemistry | OpenStax [openstax.org]
- 3. espublisher.com [espublisher.com]
- 4. Bromination - Wordpress [reagents.acsgcipr.org]
- 5. greenchemuoft.wordpress.com [greenchemuoft.wordpress.com]
- 6. Recent progress in the oxidative bromination of arenes and heteroarenes - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Bromination reactions with hydrogen bromide (Brominations via HBr-oxidant combinations and other syntheses with HBr): Hydrogen bromide (5): Discussion series on bromination/iodination reactions 38 – Chemia [chemia.manac-inc.co.jp]
- 8. Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular this compound in Batch - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Bromination of Olefins with HBr and DMSO [organic-chemistry.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Bromoarene synthesis by bromination or substitution [organic-chemistry.org]
- 13. studylib.net [studylib.net]
- 14. researchgate.net [researchgate.net]
- 15. Electrochemical Bromination of Arenes in a 200% Cell - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Eco-friendly and versatile brominating reagent prepared from a liquid this compound precursor - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 19. Eco-friendly Bromide-Bromate Bromination Alternative to Liquid this compound | Chemical Industry Digest [chemindigest.com]
- 20. Copper-promoted oxidative mono- and di-bromination of 8-aminoquinoline amides with HBr and DMSO - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. mdpi.com [mdpi.com]
Technical Support Center: Overcoming Solubility Challenges of Brominated Compounds
Welcome to the Technical Support Center dedicated to addressing the solubility issues frequently encountered with brominated compounds. This guide is designed for researchers, scientists, and professionals in drug development who work with these often-challenging molecules. Here, we provide in-depth, evidence-based troubleshooting advice in a practical question-and-answer format. Our goal is to not only offer solutions but also to explain the underlying scientific principles to empower you in your experimental design.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My brominated compound is insoluble in common laboratory solvents like methanol, ethanol, and acetone. What is the underlying reason for this, and what should be my next step?
A1: The poor solubility of many brominated compounds stems from a combination of factors related to their molecular structure. The presence of one or more bromine atoms increases the molecule's molecular weight and molar volume. Furthermore, the high polarizability of the carbon-bromine bond can lead to strong intermolecular interactions, such as dipole-dipole forces and van der Waals forces. In highly brominated compounds, these forces can be substantial, making it difficult for solvent molecules to effectively solvate the compound.[1] The general principle of "like dissolves like" is crucial here; polar compounds tend to dissolve in polar solvents, while non-polar compounds dissolve in non-polar solvents.[1] Brominated compounds can possess a wide range of polarities depending on the overall structure.[1][2]
Troubleshooting Steps:
-
Systematic Solvent Screening: Before resorting to more complex methods, a systematic screening of a broader range of solvents is recommended. This should include solvents with varying polarities and chemical properties.
-
Consider Non-Polar and Aprotic Polar Solvents: Given that many brominated compounds are hydrophobic, non-polar solvents like toluene, hexane, or cyclohexane might be effective.[1] For compounds with some degree of polarity, polar aprotic solvents such as tetrahydrofuran (THF), dimethylformamide (DMF), or dimethyl sulfoxide (DMSO) should be tested.
-
Evaluate Solvent Mixtures (Co-solvency): If a single solvent is ineffective, employing a co-solvent system can be a powerful strategy.[3][4] By mixing a good solvent with a poor one, you can fine-tune the polarity of the medium to match that of your compound. For instance, a mixture of toluene and methanol can sometimes dissolve compounds that are insoluble in either pure solvent.
Q2: I've tried a range of solvents with little success. Are there any physical methods I can use to enhance the solubility of my brominated compound?
A2: Yes, several physical methods can significantly improve the dissolution of poorly soluble compounds by providing the necessary energy to overcome the intermolecular forces holding the solid together.
Troubleshooting & Methodologies:
-
Heating: Gently heating the solvent can increase the kinetic energy of both the solvent and solute molecules, leading to more effective solvation.[5]
-
Protocol for Controlled Heating:
-
Place the compound and solvent in a flask equipped with a magnetic stirrer and a condenser.
-
Gradually increase the temperature using a controlled heating mantle or oil bath.
-
Monitor the dissolution visually. Be cautious not to exceed the boiling point of the solvent or the decomposition temperature of your compound.[6]
-
-
-
Sonication: The application of high-frequency sound waves (ultrasound) can create localized areas of high pressure and temperature, a phenomenon known as acoustic cavitation.[7] This process can break down solute particles and enhance solvent penetration, thereby accelerating dissolution.[5][8][9]
-
Protocol for Sonication:
-
Prepare a suspension of your compound in the chosen solvent in a suitable vessel (e.g., a vial or flask).
-
Place the vessel in an ultrasonic bath.
-
Sonicate in intervals of 5-15 minutes to prevent excessive heating of the solvent.[5]
-
Visually inspect for dissolution between intervals.
-
-
-
Micronization: Reducing the particle size of your solid compound increases its surface area-to-volume ratio, which can lead to a faster dissolution rate.[4][5][10] This can be achieved through techniques like grinding with a mortar and pestle or more advanced methods like jet milling.
Visualization of the Decision-Making Process for Solubility Enhancement:
Caption: Decision workflow for tackling solubility issues of brominated compounds.
Q3: I am concerned about using hazardous solvents like carbon tetrachloride for a bromination reaction. What are some greener and safer alternatives?
A3: The use of carbon tetrachloride (CCl₄) is highly discouraged due to its toxicity and environmental impact.[11] Fortunately, several safer and more environmentally friendly alternatives have been identified for bromination reactions.
Recommended Solvent Alternatives:
| Solvent | Rationale for Use | Key Considerations |
| Dichloroethane | A common and effective replacement for CCl₄ in radical brominations. | Still a chlorinated solvent, so handle with appropriate care. |
| Acetonitrile | Works well for both radical and electrophilic brominations, particularly for electron-rich aromatic systems.[12] | Its polarity can influence reaction pathways. |
| Cyclohexane | A good non-polar alternative that is less toxic than CCl₄.[12] | Ensure your starting material is soluble. |
| 2-Methyltetrahydrofuran (2-MeTHF) | A bio-based solvent that is a greener alternative to both dichloromethane and THF.[13] | Can form peroxides, though less readily than THF.[13] |
Experimental Protocol for Solvent Replacement in a Benzylic Bromination:
-
Small-Scale Test: Before committing to a large-scale reaction, perform a small-scale test with the chosen alternative solvent.
-
Reaction Setup: In a round-bottom flask, combine your starting material, N-bromosuccinimide (NBS), and a radical initiator (e.g., AIBN or benzoyl peroxide).
-
Solvent Addition: Add the alternative solvent (e.g., dichloroethane or acetonitrile).
-
Initiation: Heat the reaction mixture to reflux and/or irradiate with a suitable light source to initiate the radical chain reaction.
-
Monitoring: Monitor the reaction progress by TLC or GC-MS.
-
Work-up: Once the reaction is complete, cool the mixture and filter off the succinimide byproduct. Wash the filtrate with an aqueous solution of sodium thiosulfate to quench any remaining this compound, followed by a brine wash. Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure.
Q4: My brominated compound is a flame retardant, and I need to extract it from a polymer matrix. What are the most effective extraction solvents and techniques?
A4: Extracting brominated flame retardants (BFRs) from polymer matrices requires solvents that can effectively penetrate the polymer and solubilize the BFRs. The choice of solvent and extraction technique is critical for achieving high recovery.
Effective Solvents and Techniques for BFR Extraction:
| Polymer Matrix | Recommended Solvents | Extraction Technique |
| Polystyrene (PS), ABS | Toluene, 1-Propanol | Soxhlet Extraction, Pressurized Liquid Extraction (PLE)[14] |
| Polycarbonate (PC) | Toluene, THF | Soxhlet Extraction, Supercritical Fluid Extraction (SFE)[14][15] |
| Polypropylene (PP) | Toluene | Soxhlet Extraction, SFE[15] |
Key Extraction Techniques Explained:
-
Soxhlet Extraction: A classical and robust method that uses continuous solvent cycling to extract the analyte. It is often used as a benchmark for other methods.[16]
-
Pressurized Liquid Extraction (PLE) / Accelerated Solvent Extraction (ASE): This technique uses elevated temperatures and pressures to increase extraction efficiency and reduce solvent consumption and extraction time.[16]
-
Supercritical Fluid Extraction (SFE): Utilizes a supercritical fluid, typically carbon dioxide, often with a modifier like toluene or THF, to extract the analytes.[14][15] This method is considered environmentally friendly.
Visualization of Extraction Method Selection:
Caption: Guide for selecting solvents and techniques for BFR extraction.
References
-
Analysis of brominated flame retardants in the aquatic environment: a review - PMC - NIH. (n.d.). National Institutes of Health. Retrieved from [Link]
-
Unlocking the Benefits of Sonication for Creating Soluble Liquids | Envirostar. (2023, April 21). Envirostar. Retrieved from [Link]
-
Quantitative extraction analysis of brominated flame retardant substances using supercritical-fluid method for environmental assessment. (n.d.). ResearchGate. Retrieved from [Link]
-
What is the solubility of bromide products in different solvents? - Blog. (2025, September 12). Stanford Advanced Materials. Retrieved from [Link]
-
Organic Sonochemistry: A Chemist's Timely Perspective on Mechanisms and Reactivity. (2021, June 22). ACS Publications. Retrieved from [Link]
-
List of samples and solvents used to extract the flame retardants with... (n.d.). ResearchGate. Retrieved from [Link]
-
(PDF) Extraction of brominated flame retardants from polymeric waste material using different solvents and supercritical carbon dioxide. (2025, August 5). ResearchGate. Retrieved from [Link]
-
Bromination Solvent Alternative? : r/AdvancedOrganic. (2024, April 7). Reddit. Retrieved from [Link]
-
Organic Sonochemistry: A Chemist's Timely Perspective on Mechanisms and Reactivity. (n.d.). ACS Publications. Retrieved from [Link]
-
Solvent effects on quantitative analysis of brominated flame retardants with Soxhlet extraction. (2018, October 1). Research With Rutgers. Retrieved from [Link]
-
Chemicals from Brominated Flame Retardants: Analytical Methods, Occurrence, Transport and Risks. (n.d.). MDPI. Retrieved from [Link]
-
From Sound Waves to Soluble Liquids: Unveiling the Power of Sonication | Envirostar. (2023, May 15). Envirostar. Retrieved from [Link]
-
Water Solubility and Partitioning Behavior of Selected Brominated Flame Retardants. (n.d.). J-Stage. Retrieved from [Link]
-
Water solubility and partitioning behavior of brominated phenols. (n.d.). Oxford Academic. Retrieved from [Link]
-
Is sonication essential in solubility testing of a substance? (2016, August 12). ResearchGate. Retrieved from [Link]
-
Water solubility and partitioning behavior of brominated phenols. (n.d.). PubMed. Retrieved from [Link]
-
Technical Fact Sheet – Polybrominated Diphenyl Ethers (PBDEs) and Polybrominated Biphenyls (PBBs). (n.d.). US EPA. Retrieved from [Link]
- Bromination of unsaturated hydrocarbons in mixed solvents. (n.d.). Google Patents.
-
If after bromination the compound is insoluble in any of the common solvents like THF, DCM, DMF etc, then how to carry out Sonogashira coupling ? (2016, April 12). ResearchGate. Retrieved from [Link]
-
5 Novel Techniques for Solubility Enhancement. (2021, July 26). Ascendia Pharmaceutical Solutions. Retrieved from [Link]
-
(PDF) The Research on the Solubility of Decabromodiphenyl Ether based on Recycling of Waste Electronic Plastic by Solvent Process. (2025, August 6). ResearchGate. Retrieved from [Link]
-
Sorption and release process of polybrominated diphenyl ethers (PBDEs) from different composition microplastics in aqueous medium: Solubility parameter approach. (n.d.). PubMed. Retrieved from [Link]
-
Techniques for Improving Solubility. (n.d.). International Journal of Medical Science and Dental Research. Retrieved from [Link]
-
Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular this compound in Batch. (2019, June 4). PMC. Retrieved from [Link]
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How to Enhance Lithium Bromide Solubility at Lower Temperatures. (2025, August 28). Patsnap. Retrieved from [Link]
-
Solvent for NBS bromination : r/chemistry. (2016, February 26). Reddit. Retrieved from [Link]
-
Polybrominated diphenyl ethers in the environmental systems: a review. (n.d.). PMC. Retrieved from [Link]
-
Toxicological Profile for Polybrominated Diphenyl Ethers (PBDEs). (n.d.). Agency for Toxic Substances and Disease Registry. Retrieved from [Link]
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Bromide tablets not dissolving because water too soft? : r/hottub. (2023, September 20). Reddit. Retrieved from [Link]
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Strategies for improving hydrophobic drugs solubility and bioavailability. (n.d.). Int J Pharm Chem Anal. Retrieved from [Link]
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Removal of this compound from Polymer Blends with a Composition Simulating That Found in Waste Electric and Electronic Equipment through a Facile and Environmentally Friendly Method. (2023, January 31). MDPI. Retrieved from [Link]
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A stable organic solution of this compound? (2022, April 22). ResearchGate. Retrieved from [Link]
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FUNDAMENTALS OF SOLUBILITY ENHANCEMENT TECHNIQUES: WHAT DO WE NEED TO CONSIDER? (n.d.). ResearchGate. Retrieved from [Link]
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Extraction efficiencies obtained by using various solvents in the extraction procedure “modifier + sc-CO 2 ”. (n.d.). ResearchGate. Retrieved from [Link]
-
Solubility enhancement techniques: A comprehensive review. (2023, March 13). WJBPHS. Retrieved from [Link]
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Solubility of Organic Compounds. (2023, August 31). University of Calgary. Retrieved from [Link]
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This compound. (n.d.). WGBIS,CES,IISc. Retrieved from [Link]
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Influence of brominated flame retardant thermal decomposition products on HALS. (2025, August 5). ResearchGate. Retrieved from [Link]
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Solubility of Organic Compounds. (n.d.). Chemistry Steps. Retrieved from [Link]
-
Degradation of the Polymeric Brominated Flame Retardant “Polymeric FR” by Heat and UV Exposure. (n.d.). ACS Publications. Retrieved from [Link]
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Dissolution Method Troubleshooting: An Industry Perspective. (2022, November 1). American Pharmaceutical Review. Retrieved from [Link]
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Technical Support Center: Strategies for Preventing Over-bromination in the Synthesis of Polybrominated Compounds
Welcome to the Technical Support Center for the synthesis of polybrominated compounds. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges with controlling bromination reactions. Over-bromination is a common side reaction that can significantly lower the yield of the desired product and complicate purification processes. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you navigate these challenges, grounded in established scientific principles and practical, field-proven insights.
Troubleshooting Guide: Common Issues in Polybromination
This section addresses specific problems you may encounter during the synthesis of polybrominated compounds, offering potential causes and actionable solutions.
Problem 1: Formation of higher-brominated species than desired (e.g., tribrominated product instead of dibrominated).
-
Probable Cause 1: Overly reactive substrate. Aromatic rings activated by strong electron-donating groups (EDGs) like hydroxyl (-OH) or amino (-NH2) groups are highly susceptible to multiple brominations.[1] The initial introduction of a bromine atom can sometimes further activate the ring, making subsequent brominations faster than the first.
-
Solution 1.1: Control of Reaction Stoichiometry and Temperature. Carefully control the stoichiometry of the brominating agent. Use of a slight sub-stoichiometric amount of the brominating agent can help to minimize over-bromination. Additionally, running the reaction at lower temperatures can increase selectivity, as it favors the kinetically controlled product.[2][3][4][5] For instance, high regioselectivity in the bromination of catechol was achieved by initiating the reaction at -30 °C.[3]
-
Solution 1.2: Use of a Milder Brominating Agent. Instead of using elemental this compound (Br₂), which is highly reactive, consider milder reagents like N-Bromosuccinimide (NBS).[3][6] The reactivity of NBS can be further modulated by the choice of solvent and catalyst.
-
Solution 1.3: Introduction of a Reversible Blocking Group. To direct bromination to specific positions and prevent over-bromination, a blocking group can be employed.[7] For example, a sulfonyl group (-SO₃H) can be introduced to block the highly reactive para position of an activated ring. After bromination at the desired ortho positions, the sulfonyl group can be removed.[7]
Problem 2: Poor regioselectivity leading to a mixture of isomers.
-
Probable Cause 2.1: Competing electronic and steric effects. The directing effects of substituents on an aromatic ring can be complex. While electron-donating groups typically direct ortho- and para-, steric hindrance from bulky groups can favor the para-product.[1][8]
-
Solution 2.1: Kinetic vs. Thermodynamic Control. The ratio of kinetic to thermodynamic products can often be controlled by temperature.[2][4][5][9][10] Lower temperatures generally favor the kinetic product, which is formed faster, while higher temperatures allow for equilibrium to be reached, favoring the more stable thermodynamic product.[2][4][5] An energy profile diagram can help visualize this concept.[2][4][5]
-
Solution 2.2: Catalyst Selection. The choice of catalyst can significantly influence regioselectivity. For instance, zeolites have been shown to induce high para-selectivity in the bromination of substrates like toluene.[3] In some cases, transition-metal catalysis can be used to achieve meta-selective C-H bromination, a challenging transformation with classical methods.[11]
-
Solution 2.3: Computational Modeling. Before starting experiments, computational tools can predict the site-selectivity of electrophilic aromatic bromination with good accuracy, saving time and resources.[12][13] These models often work by calculating the relative stabilities of reaction intermediates.[13]
Problem 3: Radical side reactions leading to undesired products, especially in benzylic or allylic brominations.
-
Probable Cause 3.1: Presence of UV light or radical initiators. Free radical bromination is often initiated by UV light or chemical radical initiators.[6][14][15] Unintentional exposure to light can trigger these unwanted side reactions.
-
Solution 3.1: Control of Reaction Conditions. To prevent radical reactions, conduct the experiment in the dark or by wrapping the reaction vessel in aluminum foil.[16] Avoiding high temperatures can also reduce the likelihood of radical formation.
-
Solution 3.2: Use of a Specific Radical Brominating Agent. For targeted radical bromination, such as at a benzylic position, use N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide and a non-polar solvent like carbon tetrachloride.[15]
Frequently Asked Questions (FAQs)
Q1: How can I monitor the progress of my bromination reaction to avoid over-bromination?
A1: Regular monitoring of the reaction is crucial. Several analytical techniques can be employed:
-
Thin-Layer Chromatography (TLC): A quick and effective method for qualitative assessment of the reaction's progress by observing the consumption of the starting material and the appearance of the product and byproducts.[17]
-
Gas Chromatography-Mass Spectrometry (GC-MS): A powerful technique for identifying and quantifying volatile products and impurities.[17][18]
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the conversion of reactants to products and can be used to assess the purity of the final compound.[17][18]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are invaluable for confirming the structure of the desired product and identifying any isomeric impurities.[17][18]
Q2: What is the role of a Lewis acid catalyst in aromatic bromination, and can it contribute to over-bromination?
A2: In electrophilic aromatic bromination, a Lewis acid, such as FeBr₃, is often used to polarize the Br-Br bond, making the this compound more electrophilic and facilitating the attack on the aromatic ring.[14] While the catalyst is essential for the reaction to proceed with unactivated or moderately activated rings, its presence can also increase the rate of subsequent brominations, potentially leading to over-bromination if the reaction conditions are not carefully controlled.
Q3: Can protecting groups be used to control bromination?
A3: Yes, protecting groups are a powerful strategy to control both the regioselectivity and the extent of bromination.[19][20][21] A protecting group temporarily blocks a reactive site on a molecule, directing the bromination to other positions.[21] For example, an amino group can be protected as an amide to reduce its activating effect and prevent over-bromination. After the bromination step, the protecting group is removed to regenerate the original functional group.[21] this compound itself can even be used as a protecting group in some instances.[19][20]
Q4: What is the difference between kinetic and thermodynamic control in bromination reactions?
A4: In some reactions, different products can be formed from a common intermediate. The kinetic product is the one that forms the fastest, meaning it has the lowest activation energy.[2][4][5] The thermodynamic product is the most stable product.[2][4][5] By controlling the reaction conditions, primarily temperature, you can favor the formation of one over the other. Low temperatures and short reaction times favor the kinetic product, while higher temperatures and longer reaction times allow the reaction to reach equilibrium, favoring the more stable thermodynamic product.[2][4][5]
Visualizing Reaction Control
Diagram 1: Decision Workflow for Troubleshooting Over-bromination
Caption: A decision tree for troubleshooting common issues in polybromination.
Data Summary
Table 1: Comparison of Common Brominating Agents
| Brominating Agent | Formula | Reactivity | Common Applications | Selectivity Considerations |
| Elemental this compound | Br₂ | High | Electrophilic aromatic substitution, alkene addition | Can lead to over-bromination in activated systems.[6] |
| N-Bromosuccinimide | C₄H₄BrNO₂ | Moderate | Allylic and benzylic bromination, electrophilic aromatic substitution | Generally more selective than Br₂.[3][6] |
| Pyridinium Tribromide | C₅H₅NHBr₃ | Mild | Electrophilic bromination of activated arenes | Often provides good selectivity for monobromination. |
| Tetrabutylammonium Tribromide | (C₄H₉)₄NBr₃ | Mild | meta-selective C-H bromination with a Ru catalyst | Can offer unique regioselectivity with appropriate catalysts.[11] |
Experimental Protocols
Protocol 1: General Procedure for Monitoring a Bromination Reaction by TLC
-
Prepare a TLC chamber with an appropriate solvent system (e.g., a mixture of hexane and ethyl acetate).
-
On a TLC plate, spot the starting material, a co-spot (starting material and reaction mixture), and the reaction mixture at regular intervals.
-
Develop the TLC plate in the chamber.
-
Visualize the spots under a UV lamp and/or by staining with a suitable reagent (e.g., potassium permanganate for alkenes).[17]
-
Assess the progress of the reaction by observing the disappearance of the starting material spot and the appearance of the product spot(s).
Protocol 2: General Procedure for Kinetic vs. Thermodynamic Control
-
For the Kinetic Product:
-
Cool the reaction vessel to a low temperature (e.g., -78 °C using a dry ice/acetone bath).
-
Slowly add the brominating agent to the solution of the substrate.
-
Maintain the low temperature throughout the reaction.
-
Quench the reaction after a short period, as determined by TLC analysis.
-
-
For the Thermodynamic Product:
-
Set up the reaction at a higher temperature (e.g., room temperature or gentle heating).
-
Add the brominating agent to the solution of the substrate.
-
Allow the reaction to stir for a longer period to allow for equilibration.
-
Monitor the reaction by TLC until the product distribution is stable.
-
References
Sources
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- 5. Thermodynamic and kinetic reaction control - Wikipedia [en.wikipedia.org]
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- 11. Ruthenium-Catalyzed meta-Selective C—H Bromination - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Computational tools for the prediction of site- and regioselectivity of organic reactions - Chemical Science (RSC Publishing) DOI:10.1039/D5SC00541H [pubs.rsc.org]
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- 26. New insights into the bromination reaction for a series of alkenes--a computational study - PubMed [pubmed.ncbi.nlm.nih.gov]
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Technical Support Center: Managing Acidic Byproducts in Large-Scale Bromination Reactions
Welcome to the Technical Support Center for professionals engaged in large-scale bromination reactions. This guide is designed to provide researchers, scientists, and drug development professionals with in-depth, field-proven insights into the safe and effective management of acidic byproducts, primarily hydrogen bromide (HBr), generated during these critical synthetic transformations. Our focus is on providing not just procedural steps, but the fundamental scientific reasoning behind them to ensure both safety and experimental success.
Frequently Asked Questions (FAQs)
Q1: What are the primary acidic byproducts in large-scale bromination, and why are they a concern?
A1: The most significant acidic byproduct in the majority of bromination reactions is hydrogen bromide (HBr).[1][2] Depending on the specific brominating agent and reaction conditions, other acidic species may also be present. For instance, when using N-bromosuccinimide (NBS), hydrobromic acid is a notable byproduct.[1]
These byproducts are a major concern for several reasons:
-
Corrosivity: HBr is highly corrosive to many materials, including stainless steel, which can damage reactor vessels and associated equipment.[3][4] Proper material selection, such as glass-lined reactors or those constructed from corrosion-resistant alloys, is crucial.[5][6]
-
Safety Hazards: HBr is a toxic and corrosive gas with a sharp, irritating odor.[4][7] Inhalation can cause severe respiratory tract irritation, and direct contact can lead to skin and eye burns.[3][7] Regulatory bodies like OSHA have established strict permissible exposure limits (PELs) for HBr.[4]
-
Reaction Control: The accumulation of HBr can alter the pH of the reaction mixture, potentially leading to unwanted side reactions, product decomposition, or changes in reaction kinetics.[8] Some brominations are even auto-catalytic with the generated HBr, which can lead to runaway reactions if not properly controlled.[9]
-
Environmental Impact: The release of acidic gases like HBr into the atmosphere is environmentally harmful and strictly regulated. Proper scrubbing and neutralization of off-gases are mandatory.[3]
Q2: How can I safely neutralize the acidic byproducts in my reaction vessel post-bromination?
A2: Neutralization, often referred to as "quenching," is a critical step to ensure the safe handling of the reaction mixture and to prevent product degradation. The choice of base and the procedure are paramount.
Aqueous solutions of weak inorganic bases are generally preferred for quenching large-scale reactions. A saturated solution of sodium bicarbonate (NaHCO₃) is a common and effective choice.[10] The addition should be performed slowly and with vigorous stirring to control the effervescence of carbon dioxide gas that is produced. Monitoring the pH of the aqueous layer is essential to ensure complete neutralization.
For more robust neutralization, a dilute solution of sodium hydroxide (NaOH) can be used. However, caution is advised as the neutralization is highly exothermic. The addition must be carefully controlled, and adequate cooling of the reactor should be in place to prevent a dangerous temperature rise.
Key Considerations for Neutralization:
-
Exothermicity: Always assume the neutralization will be exothermic. Ensure the reactor's cooling system is operational and appropriately sized.
-
Rate of Addition: Add the neutralizing agent slowly to control gas evolution and temperature.
-
Agitation: Maintain efficient stirring to ensure rapid dispersion of the neutralizing agent and to prevent localized "hot spots."
-
Material Compatibility: Ensure your reactor and associated equipment are compatible with the chosen base at the operating temperatures.
Q3: What are the industry-standard methods for handling HBr gas evolving from the reactor?
A3: In large-scale operations, it is imperative to have a robust system for trapping and neutralizing gaseous HBr. The most common and effective method is the use of a wet scrubber system.[2][11]
A wet scrubber directs the off-gas from the reactor through a packed bed or spray tower where it comes into contact with a scrubbing liquid.[6][12][13] This liquid is typically a caustic solution, such as aqueous sodium hydroxide (NaOH), which efficiently neutralizes the acidic HBr gas.[12]
The efficiency of a scrubber can exceed 99% with proper design and operation.[6] Key design parameters include the gas flow rate, the concentration of the scrubbing solution, and the contact time between the gas and the liquid.
For laboratory or pilot-scale setups where a full industrial scrubber is not feasible, a series of gas washing bottles (bubblers) containing a caustic solution can be used to trap HBr before venting to a fume hood.[14]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Action(s) |
| Uncontrolled Exotherm During Neutralization | - Addition of base is too rapid.- Insufficient cooling capacity.- Concentration of the base is too high. | - Immediately stop the addition of the base.- Ensure maximum cooling is applied to the reactor.- Once the temperature is stable, resume the addition of the base at a significantly reduced rate.- Consider using a more dilute solution of the neutralizing agent. |
| Excessive Foaming During Quenching with Bicarbonate | - Rapid evolution of CO₂ gas.- Presence of surfactants or other compounds that stabilize foam. | - Reduce the rate of addition of the bicarbonate solution.- Ensure vigorous agitation to break up the foam.- Consider adding an anti-foaming agent if the problem persists. |
| Incomplete Neutralization | - Insufficient amount of base added.- Poor mixing.- Inaccurate pH measurement. | - Add more of the neutralizing agent until the desired pH is reached and remains stable.- Increase the agitation speed to improve mixing.- Calibrate your pH probe and ensure it is functioning correctly. |
| Product Decomposition During Workup | - Prolonged exposure to acidic conditions.- Localized high concentrations of base during neutralization. | - Neutralize the reaction mixture as soon as the reaction is complete.- Ensure rapid and efficient mixing during the addition of the base to avoid high local pH.[8] |
| Corrosion of Equipment | - Incompatible materials of construction.- Presence of wet HBr. | - Use glass-lined reactors or reactors made of corrosion-resistant alloys.[5][6]- Ensure that all off-gas lines are constructed from appropriate materials.- Implement a dry nitrogen purge to minimize the presence of moisture. |
Experimental Protocols
Protocol 1: General Procedure for In-Process Neutralization of Acidic Byproducts
Objective: To safely neutralize acidic byproducts in the reaction vessel upon completion of the bromination reaction.
Materials:
-
Reaction mixture containing acidic byproducts.
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution or 1-2 M aqueous sodium hydroxide (NaOH) solution.
-
pH meter or pH indicator strips.
Procedure:
-
Cooling: Ensure the reactor's cooling system is active and cool the reaction mixture to a manageable temperature (typically 0-10 °C) to help control the exotherm of neutralization.
-
Slow Addition: Begin the slow, dropwise addition of the neutralizing solution to the vigorously stirred reaction mixture.
-
Monitoring: Continuously monitor the temperature and pressure of the reactor. If a significant increase is observed, immediately halt the addition until the conditions stabilize.
-
pH Check: Periodically, pause the addition and allow the layers to separate (if applicable). Measure the pH of the aqueous layer.
-
Completion: Continue the addition of the base until the pH of the aqueous layer is in the desired range (typically pH 7-8 for a neutral quench).
-
Stirring: Once the target pH is reached, continue to stir the mixture for an additional 15-30 minutes to ensure complete neutralization.
Protocol 2: Quenching Excess Bromine
Objective: To safely neutralize any unreacted this compound in the reaction mixture.
Materials:
-
Reaction mixture containing excess this compound.
-
10% aqueous sodium thiosulfate (Na₂S₂O₃) solution or sodium sulfite (Na₂SO₃) solution.[15][16]
Procedure:
-
Cooling: Cool the reaction mixture in an ice bath to control the exotherm.
-
Slow Addition: Slowly add the sodium thiosulfate or sodium sulfite solution to the stirred reaction mixture.
-
Observation: Continue the addition until the characteristic red/brown color of this compound disappears and the solution becomes colorless or pale yellow.[15][17]
-
Caution: The quenching of this compound can also be exothermic.[17] Monitor the temperature throughout the addition.
Visualizations
Decision-Making Workflow for Acidic Byproduct Management
Caption: Schematic of a typical packed bed wet scrubber system.
References
- Vertex AI Search. (2024). Hydrogen Bromide (HBr): Assessing Health Risks and Safety Protocols.
- Interscan Corporation. (2024). Safety Guidelines for Handling Hydrogen Bromide (HBr) Gas.
- University of Rochester, Department of Chemistry. Workup: this compound or Iodine.
- Windia Chemical. (2025). Safe Handling and Supply of Hydrobromic Acid (HBr)
- National Institutes of Health. (2019).
- ES Chemistry and Sustainability. (2025).
- ResearchGate. (2017).
- Envitech, Inc. HBr Scrubber.
- Engineered Science Publisher. (2025).
- Holston Gases.
- Monroe Environmental.
- Unknown Source. Understanding Hydrogen Bromide: Hazards, Exposure, and Safety Measures.
- ECHEMI.
- Unknown Source. (2025).
- Reddit. (2015).
- Unknown Source. Organic Reaction Workup Formulas for Specific Reagents.
- ECHEMI. (2020). Safest way to conduct a reaction with this compound under reflux conditions.
- Benchchem. (2025).
- National Institutes of Health.
- Reddit. (2023). Question about use of this compound (experimental procedure).
- Scientific Upd
- The Green Chemistry Initiative Blog. (2019).
- UD Technologies. Gas Absorber and Wet Scrubber.
- Organic Syntheses Procedure. Unknown Title.
- Unknown Source. (2020). Safest way to conduct a reaction with this compound under reflux conditions.
- CRDEEP Journals.
- YouTube. (2025). Animation of the Wet Scrubber Operation for gases. Model: BOREAS P2 Horizontal Packed Bed Scrubb.
- Google Patents.
- MACH Engineering. Chemical Scrubber Systems.
- American Institute of Chemists.
- Unknown Source.
- Sciencemadness.org. (2018). Neutralizing HBr reaction mixture.
- ResearchGate. (2025).
- The Royal Society of Chemistry. (2022).
- Quora. (2020).
- Common Organic Chemistry.
- NSF Public Access Repository. (2022).
- ACS Publications. Brominations with N-Bromosuccinimide and Related Compounds. The Wohl-Ziegler Reaction.
- Benchchem.
- WIPO Patentscope.
- ResearchGate. (2025).
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Technical Support Center: Enhancing the Stability of Light-Sensitive Organobromine Compounds
Welcome to the Technical Support Center dedicated to the stabilization of light-sensitive organobromine compounds. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges with the handling, storage, and experimental use of these reactive molecules. Exposure to light, particularly in the UV-Visible spectrum, can initiate degradation pathways that compromise compound integrity, leading to loss of potency, formation of unknown impurities, and unreliable experimental outcomes.[1][2]
This resource provides field-proven insights and practical solutions through a series of frequently asked questions and detailed troubleshooting guides. Our goal is to equip you with the knowledge to proactively protect your compounds and diagnose stability issues when they arise.
Frequently Asked Questions (FAQs)
This section addresses fundamental questions regarding the nature and handling of light-sensitive organothis compound compounds.
Q1: What makes organothis compound compounds susceptible to light-induced degradation?
A1: The susceptibility of organothis compound compounds to light is primarily due to the carbon-bromine (C-Br) bond. The bond dissociation energy of a typical C-Br bond is significantly lower than that of C-Cl, C-F, or C-H bonds.[3] Light, particularly in the UV range (290-400 nm), provides sufficient energy to cleave this relatively weak bond, a process known as photolysis.[1] This cleavage generates a highly reactive this compound radical and an organic radical, which can then participate in a cascade of secondary reactions, including:
-
Debromination: Abstraction of a hydrogen atom from the solvent or another molecule by the organic radical.[4]
-
Rearrangement: Formation of more stable isomeric products.
-
Dimerization or Polymerization: Reaction of radicals with each other.
-
Reaction with Oxygen: Formation of oxidative degradation products.
The degree of photosensitivity is also influenced by the molecular structure. For instance, higher brominated congeners of some compounds, like bromophenols, tend to photodecompose more readily than their less brominated counterparts.[4]
Q2: What are the non-negotiable best practices for storing a newly synthesized or received organothis compound compound?
A2: Proper storage from the moment of receipt or synthesis is the most critical step in preventing degradation.
| Storage Parameter | Recommendation | Rationale |
| Container | Amber glass vials or bottles with PTFE-lined caps. For extremely sensitive compounds, wrap the amber vial in aluminum foil.[5][6][7] | Amber glass is specifically designed to filter out UV and a significant portion of visible light, preventing photolytic reactions.[5] Foil provides a complete light barrier. |
| Atmosphere | Purge the container with an inert gas (Argon or Nitrogen) before sealing. | This displaces oxygen, minimizing the risk of photo-oxidative degradation pathways. |
| Temperature | Store at reduced temperatures (-20°C or -80°C), unless the compound's properties (e.g., freezing point of a solution) dictate otherwise.[6] | Lower temperatures slow down the rate of all chemical reactions, including any slow degradation that might occur even in the dark. |
| Labeling | Clearly label with the compound name, date, storage conditions, and a prominent "Light-Sensitive" warning. | Ensures all lab members handle the compound appropriately and helps track its history. |
Q3: During routine experimental work, what simple handling techniques can significantly reduce compound degradation?
A3: Minimizing light exposure during handling is crucial.
-
Work in a Dimly Lit Area: Whenever possible, conduct manipulations in a fume hood with the sash lowered and the overhead light turned off, relying on ambient room light.[5]
-
Use Protective Coverings: Wrap reaction flasks, chromatography columns, and collection tubes in aluminum foil.[5][7] This is a simple but highly effective method to block light during reactions, workups, and purification.
-
Minimize Exposure Time: Plan your workflow to minimize the time the compound is exposed to any light. Prepare all necessary equipment and reagents in advance.
-
Use Amber-Colored Labware: When possible, use amber-colored volumetric flasks, funnels, and other glassware for preparing solutions.[7][8]
Q4: Can chemical additives or formulation strategies be used to enhance stability?
A4: Yes, several strategies can be employed, particularly for solutions or final drug products.
-
Antioxidants & Radical Scavengers: For compounds that degrade via radical pathways, adding a scavenger like butylated hydroxytoluene (BHT) or ascorbic acid can provide protection.[5] However, you must first verify that the additive does not interfere with your downstream application.
-
Excipient Selection: In pharmaceutical formulations, the choice of excipients is critical. Some excipients can act as photostabilizers, while others may promote degradation.
-
Supramolecular Encapsulation: Advanced strategies include using systems like cyclodextrins to encapsulate the photosensitive part of the molecule, physically shielding it from light.[9]
Troubleshooting Guide
This guide provides solutions to specific problems you may encounter during your experiments.
Problem 1: My purified organothis compound compound shows new spots on TLC or new peaks in LC-MS after sitting on the bench for a short time.
-
Primary Suspected Cause: Photodecomposition due to exposure to ambient laboratory light.
-
Explanation: Even diffuse, indoor lighting contains wavelengths that can initiate the degradation of highly sensitive compounds.[1] The appearance of new, often more polar spots (lower Rf on TLC) or different m/z peaks is a classic indicator of decomposition.[10]
-
Solution Workflow:
Caption: Troubleshooting workflow for post-purification degradation.
Problem 2: The color of my compound, either as a solid or in solution, has changed from white/colorless to yellow/brown during storage.
-
Primary Suspected Cause: Significant photodegradation, potentially involving the liberation of elemental this compound (Br₂), which has a characteristic yellow-brown color.[10]
-
Explanation: A visible color change is a strong indicator that a significant amount of the compound has degraded.[2] This compromises the purity and concentration of your sample, making it unsuitable for most quantitative experiments.
-
Solution Protocol: Assess and Replace
-
Do Not Use: Immediately quarantine the discolored sample. Do not use it for further experiments, as the results will be invalid and the impurities could cause unexpected side effects or reactions.[2]
-
Analytical Confirmation (Optional but Recommended): Dissolve a small amount of the material in a suitable solvent and analyze by LC-MS or GC-MS to confirm the presence of degradation products. This can help in understanding the degradation pathway.
-
Review Storage Conditions: Critically assess how the material was stored. Was the container appropriate? Was it securely sealed? Was it stored in a dark, cold location? Identify the failure point in the storage protocol.[2]
-
Procure or Synthesize Fresh Material: Discard the degraded compound according to your institution's safety guidelines and obtain a fresh batch.
-
Implement Correct Storage: Store the new batch using the best practices outlined in FAQ #2 to prevent recurrence.
-
Problem 3: I have low recovery of my organothis compound compound after purification via silica gel chromatography.
-
Primary Suspected Cause: Acid-catalyzed degradation on the silica gel surface, which can be exacerbated by light exposure during the separation process.
-
Explanation: Standard silica gel is slightly acidic and can promote the elimination of HBr or other decomposition reactions in sensitive substrates.[10] The prolonged contact time during column chromatography provides ample opportunity for this to occur.
-
Solution Protocol: Modified Chromatography
-
Minimize Contact Time: Run the column as quickly as possible while still achieving good separation. Avoid letting the compound sit on the column for an extended period.[10]
-
Neutralize the Stationary Phase: Before packing the column, prepare a slurry of the silica gel in the chosen eluent system containing a small amount (0.1-1.0%) of a non-nucleophilic base, such as triethylamine or pyridine. This will neutralize the acidic sites on the silica surface.[10]
-
Use an Alternative Stationary Phase: Consider using a less acidic stationary phase, such as neutral alumina or a bonded-phase silica (like C18 for reverse-phase chromatography), if compatible with your compound and solvent system.
-
Maintain Light Protection: Ensure the column is wrapped in aluminum foil throughout the entire loading, elution, and collection process.
-
Experimental Protocol: Confirmatory Photostability Testing
To systematically evaluate the light sensitivity of a new or critical organothis compound compound, a confirmatory photostability test based on ICH Q1B guidelines is recommended.[11][12][13] This provides standardized data on how your compound behaves under controlled light exposure.
Objective: To determine if significant degradation of a drug substance occurs under exposure to a standardized light source.
Materials:
-
Your organothis compound compound (solid or in solution).
-
A photostability chamber equipped with a light source conforming to ICH Q1B options (e.g., a combination of cool white fluorescent and near-UV lamps).[12][13]
-
Calibrated radiometer/lux meter.
-
Chemically inert, transparent containers (e.g., quartz cuvettes, glass vials).
-
"Dark" control samples wrapped completely in aluminum foil.
-
Analytical system for quantification (e.g., HPLC-UV, LC-MS).
Procedure:
-
Sample Preparation: Prepare multiple identical samples of the compound. If it's a solid, spread a thin layer (not more than 3mm deep) in a suitable container.[14] If in solution, use a transparent, inert vial.
-
Control Samples: Prepare an equal number of "dark" control samples by wrapping the containers completely in opaque material (e.g., aluminum foil). These will be stored alongside the exposed samples to separate light-induced degradation from thermal degradation.
-
Exposure Conditions: Place the exposed and dark control samples in the photostability chamber. Expose them to light until the total illumination is not less than 1.2 million lux hours and the integrated near-UV energy is not less than 200 watt hours per square meter.[12][13]
-
Analysis: At appropriate time intervals (and at the end of the exposure), withdraw samples from both the exposed and dark control groups. Analyze them using a validated, stability-indicating analytical method (e.g., HPLC) to quantify the amount of the parent compound remaining and to detect the formation of any degradation products.
-
Data Interpretation: Compare the results from the exposed samples to the dark control samples. A significant change (e.g., >5% loss of parent compound or appearance of major degradants) in the light-exposed samples compared to the controls indicates photosensitivity.
The following diagram illustrates the decision-making process based on the test results.
Sources
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- 6. How To [chem.rochester.edu]
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- 13. ema.europa.eu [ema.europa.eu]
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Validation & Comparative
A Senior Application Scientist's Guide to Validating a New Analytical Method for Bromide Detection in Food Samples
This guide provides a comprehensive framework for the validation of a new analytical method for bromide detection in diverse food matrices. It is designed for researchers, scientists, and professionals in drug development and food safety who require a robust and scientifically sound approach to method validation. Beyond a simple checklist of validation parameters, this document delves into the causal relationships behind experimental choices, ensuring a self-validating system that stands up to rigorous scientific scrutiny.
Introduction: The Analytical Challenge of Bromide in Food
Bromide can be present in food from both natural and anthropogenic sources.[1][2] The use of fumigants like methyl bromide in agriculture and food storage can lead to increased levels of inorganic bromide residues.[1][2] Regulatory bodies worldwide have established maximum residue levels (MRLs) for bromide in various food commodities to protect consumer health. Therefore, accurate and reliable analytical methods are crucial for monitoring compliance and ensuring food safety.
This guide will first compare existing analytical techniques for bromide determination, providing a critical evaluation of their strengths and limitations. Subsequently, it will present a detailed, step-by-step protocol for the validation of a novel analytical method, grounded in the principles outlined by the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).[3][4][5]
Comparative Analysis of Current Bromide Detection Methods
The selection of an appropriate analytical method depends on various factors, including the food matrix, required sensitivity, sample throughput, and available instrumentation. A summary of the most common methods is presented below.
| Method | Principle | Advantages | Disadvantages | Typical Applications |
| Ion Chromatography (IC) | Separation of bromide ions on an ion-exchange column followed by detection, typically by conductivity, UV, or mass spectrometry (MS).[1][6][7] | High specificity and sensitivity, especially when coupled with MS.[1] Capable of simultaneous analysis of multiple anions.[8] | Can be susceptible to matrix interference. Requires specialized instrumentation. | Cereals, legumes, water, milk, and other beverages.[1][7] |
| Gas Chromatography (GC) | Derivatization of bromide to a volatile compound, followed by separation and detection, often with an electron capture detector (ECD).[1][9] | High sensitivity and selectivity. Established methodology for residue analysis.[9] | Requires a derivatization step, which can be time-consuming and introduce variability.[10] | Non-fatty foods like fruits, vegetables, and cereals.[11][12][13] |
| Inductively Coupled Plasma - Mass Spectrometry (ICP-MS) | Atomization and ionization of the sample in a plasma, followed by mass-based detection of bromine isotopes.[14][15] | Very high sensitivity and can determine total this compound content.[16] | Can be expensive and may suffer from polyatomic interferences.[15] | A wide range of food samples after appropriate digestion.[14][15] |
| Spectrophotometry/ Colorimetry | Reaction of bromide with a reagent to form a colored compound, the absorbance of which is measured.[17][18][19] | Simple, rapid, and cost-effective.[18] | Lower specificity and sensitivity compared to chromatographic methods. Prone to interferences from other ions like chloride.[1][20] | Screening applications, analysis of water and bread.[17][19] |
A Framework for Validating a New Analytical Method
The validation of an analytical method is the process of demonstrating its suitability for the intended purpose.[3][21] The following protocol is based on the ICH Q2(R2) guidelines and provides a structured approach to validating a new method for bromide detection in food.[4][5]
The Validation Workflow
The overall workflow for method validation can be visualized as a series of interconnected steps, each building upon the previous one to establish the method's performance characteristics.
Caption: A streamlined workflow for analytical method validation.
Detailed Experimental Protocols
Objective: To demonstrate that the analytical signal is solely due to the analyte of interest (bromide) and is not affected by other components in the sample matrix, such as other halides, food components, or process-related impurities.[21]
Protocol:
-
Blank Matrix Analysis: Analyze at least six different sources of the blank food matrix (e.g., different batches or varieties of the same food) to ensure no interfering peaks are present at the retention time or m/z of bromide.
-
Spiked Matrix Analysis: Spike the blank matrix with a known concentration of bromide and analyze. The peak for bromide should be well-resolved from any matrix components.
-
Interference Study: Spike the blank matrix with potentially interfering substances (e.g., high concentrations of chloride, iodide, and common organic acids found in the food matrix) and analyze. The bromide signal should not be significantly affected.
Objective: To establish the relationship between the analytical signal and the concentration of the analyte over a specified range.[22]
Protocol:
-
Standard Preparation: Prepare a series of at least five calibration standards of bromide in a suitable solvent, covering the expected concentration range in the food samples.
-
Calibration Curve: Analyze each standard in triplicate and plot the mean response against the concentration.
-
Linear Regression Analysis: Perform a linear regression analysis on the data. The relationship is considered linear if the coefficient of determination (R²) is typically ≥ 0.995.
-
Range: The range is the interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with acceptable linearity, accuracy, and precision.[21]
Objective: To determine the closeness of the measured value to the true value.[3]
Protocol:
-
Spiked Recovery Study: Spike a blank food matrix with bromide at a minimum of three concentration levels (e.g., low, medium, and high) within the method's range.
-
Analysis: Analyze at least three replicates at each concentration level.
-
Calculation: Calculate the percent recovery for each replicate using the formula: % Recovery = [(Measured Concentration - Endogenous Concentration) / Spiked Concentration] x 100
-
Acceptance Criteria: The mean recovery should typically be within 80-120%.
Objective: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under prescribed conditions.[3] Precision is evaluated at three levels: repeatability, intermediate precision, and reproducibility.
Protocol:
-
Repeatability (Intra-assay precision):
-
Analyze a minimum of six replicates of a spiked sample at 100% of the test concentration on the same day, by the same analyst, and on the same instrument.
-
Calculate the relative standard deviation (RSD).
-
-
Intermediate Precision (Inter-assay precision):
-
Repeat the repeatability study on different days, with different analysts, and/or on different instruments.
-
Calculate the RSD for the combined data.
-
-
Reproducibility (Inter-laboratory precision):
-
This is typically assessed through a collaborative study involving multiple laboratories.[23]
-
Objective: To determine the lowest concentration of the analyte that can be reliably detected (LOD) and quantified with acceptable accuracy and precision (LOQ).[22]
Protocol:
-
Signal-to-Noise Ratio: Determine the concentration of bromide that gives a signal-to-noise ratio of approximately 3:1 for LOD and 10:1 for LOQ.[22]
-
Standard Deviation of the Blank: Analyze a sufficient number of blank samples (e.g., n=10) and calculate the standard deviation of the response.
-
LOD = 3.3 x (Standard Deviation of the Blank / Slope of the Calibration Curve)
-
LOQ = 10 x (Standard Deviation of the Blank / Slope of the Calibration Curve)
-
-
Confirmation: The determined LOQ should be verified by analyzing samples at this concentration to ensure that the accuracy and precision are acceptable.
Objective: To evaluate the method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.[21][24]
Protocol:
-
Identify Critical Parameters: Identify parameters that could potentially affect the results (e.g., pH of the mobile phase, column temperature, flow rate, instrument settings).
-
Systematic Variation: Introduce small, deliberate changes to these parameters one at a time.
-
Analysis: Analyze a standard or a spiked sample under each modified condition.
-
Evaluation: Assess the impact of these changes on the results (e.g., peak area, retention time, resolution). The method is considered robust if the results remain within the acceptance criteria.
Data Presentation and Interpretation
All quantitative data from the validation studies should be summarized in clearly structured tables for easy comparison and interpretation.
Table 1: Example Linearity Data for a New Bromide Detection Method
| Concentration (mg/kg) | Mean Response (n=3) | RSD (%) |
| 0.5 | 12543 | 2.1 |
| 1.0 | 25102 | 1.8 |
| 5.0 | 124890 | 1.5 |
| 10.0 | 250123 | 1.2 |
| 25.0 | 624567 | 1.0 |
| Regression Analysis | R² = 0.9998 |
Table 2: Example Accuracy and Precision Data
| Spiked Level (mg/kg) | Mean Recovery (%) (n=6) | Repeatability RSD (%) | Intermediate Precision RSD (%) |
| 1.0 | 98.5 | 3.5 | 4.2 |
| 10.0 | 101.2 | 2.8 | 3.5 |
| 20.0 | 99.8 | 2.5 | 3.1 |
Logical Relationships in Method Validation
The validation parameters are not independent but are logically interconnected. For instance, a method's precision will directly impact its ability to achieve a low limit of detection.
Caption: Interdependencies of analytical method validation parameters.
Conclusion
The validation of a new analytical method for bromide detection in food is a critical process that ensures the generation of reliable and defensible data. By following a structured approach grounded in established guidelines and a thorough understanding of the scientific principles behind each validation parameter, researchers can confidently establish the suitability of their method for its intended purpose. This guide provides a comprehensive framework to achieve this, promoting scientific integrity and contributing to the overall safety of our food supply.
References
-
Lab Manager Magazine. ICH and FDA Guidelines for Analytical Method Validation. [Link]
-
gmp-compliance.org. FDA Guidance for Industry: Q2A Validation of Analytical Procedures. [Link]
-
Rocchi, R., et al. (2022). Ion Chromatography–High-Resolution Mass Spectrometry Method for the Determination of Bromide Ions in Cereals and Legumes: New Scenario for Global Food Security. PubMed Central. [Link]
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U.S. Food and Drug Administration. Q2(R2) Validation of Analytical Procedures. [Link]
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Miyahara, M., & Saito, Y. (1994). Determination of Bromide Ions in Food by Unsuppressed Ion Chromatography with Ultraviolet Detection after Microwave Digestion in a Sealed PTFE Vessel. Journal of Agricultural and Food Chemistry. [Link]
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U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures March 2024. [Link]
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van der Poll, J. M., et al. (1991). Determination of iodide and bromide by ion chromatography with post-column reaction detection. PubMed. [Link]
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ProPharma. (2024). Highlights from FDA's Analytical Test Method Validation Guidance. [Link]
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El Harti, J., et al. (2011). A simple and rapid method for spectrophotometric determination of bromate in bread. Journal of Materials and Environmental Science. [Link]
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Van Vuren, P. J. (1974). Review of this compound Determination in Foods. Journal of AOAC INTERNATIONAL. [Link]
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Rocchi, R., et al. (2022). Ion Chromatography–High-Resolution Mass Spectrometry Method for the Determination of Bromide Ions in Cereals and Legumes: New Scenario for Global Food Security. Semantic Scholar. [Link]
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Miyahara, M., & Saito, Y. (1994). Determination of Bromide Ions in Food by Unsuppressed Ion Chromatography with Ultraviolet Detection after Microwave Digestion in a Sealed PTFE Vessel. Semantic Scholar. [Link]
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Nguyen, T. K. D., & Ludwig, R. (2014). Quantitative Determination of this compound and Iodine in Food Samples Using ICP-MS. J-Stage. [Link]
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El Harti, J., et al. (2011). A Simple and Rapid Method for Spectrophotometric Determination of Bromate in Bread. ResearchGate. [Link]
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AOAC INTERNATIONAL. (1996). AOAC 920.204-1920(1996), Bromide and lodide in water. Colorimetr. [Link]
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Food and Agriculture Organization of the United Nations. (1997). VALIDATION OF ANALYTICAL METHODS FOR FOOD CONTROL. [Link]
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Osu, C. I., & Onyeike, E. N. (2006). Spectrophotometeric determination of bromate in bread by the oxidation of dyes. SciSpace. [Link]
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AOAC INTERNATIONAL. (1997). AOAC: 993.3: Inorganic Anions in Water. [Link]
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Progress. (2023). Analytical method validation: are your analytical methods suitable for intended use?. [Link]
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ResearchGate. Summary of bromide detection methods. [Link]
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Nguyen, T. K. D., & Ludwig, R. (2014). Quantitative Determination of this compound and Iodine in Food Samples Using ICP-MS. J-Stage. [Link]
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Arya, P., & Dhyani, V. (2024). Estimation of Methyl Bromide Residues in Food. Agilent. [Link]
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S4Science. Quantification of Bromide by APHA 4500 Method: Phenol Red Colorimetric Method. [Link]
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Kumar, A. (2016). Analytical method validation: A brief review. PharmaTutor. [Link]
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King, J. R., et al. (1990). Headspace Gas Chromatographic Method for Determination of Methyl Bromide in Food Ingredients. Journal of AOAC INTERNATIONAL. [Link]
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Certified Laboratories. (2024). Analytical Method Validation: A Recipe for Accurate Results. [Link]
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Gandjar, I. G., et al. (2012). Photometric Titration Method to Determine Bromination of Red and Yellow Dyes in Crackers. Semantic Scholar. [Link]
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Food Safety Institute. (2024). Understanding Method Validation in Food Testing Laboratories. [Link]
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Mallard, S., & Fryer, F. (2022). Analysis of this compound Pesticide Residue in Australian Grain Export Cargoes Using ICP-MS. Agilent. [Link]
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AOAC INTERNATIONAL. (2023). Laboratory Safety. Official Methods of Analysis of AOAC INTERNATIONAL. [Link]
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ResearchGate. Determination of this compound in Regulated Foods with a Field-Portable X-Ray Fluorescence Analyzer. [Link]
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ResearchGate. DETERMINATION AND VALIDATION OF INORGANIC BROMIDE BY GAS CHROMATOGRAPHY IN SEVERAL FOODS. [Link]
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Rocchi, R., et al. (2022). Ion Chromatography–High-Resolution Mass Spectrometry Method for the Determination of Bromide Ions in Cereals and Legumes: New Scenario for Global Food Security. MDPI. [Link]
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ResearchGate. Determination of bromide in fumigated and natural samples by conversion into bromophenols followed by gas chromatography–mass spectrometry. [Link]
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Moldoveanu, S. C., & David, V. (2015). Derivatization Methods in GC and GC/MS. [Link]
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American Public Health Association. Standard Methods for the Examination of Water and Wastewater. [Link]
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International Organization for Standardization. Making food safer according to ISO methods. [Link]
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Warren, L. E. (1932). Report on Bromide-Bromate Methods. Journal of AOAC INTERNATIONAL. [Link]
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European Standards. BS EN 13191-2:2000 Non-fatty food. Determination of bromide residues Determination of inorganic bromide. [Link]
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Basel, C. L., & Defreese, J. D. (1982). Interferences in automated phenol red method for determination of bromide in water. ResearchGate. [Link]
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ResearchGate. Sensitive and simple determination of bromate in foods disinfected with hypochlorite reagents using high performance liquid chromatography with post-column derivatization. [Link]
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iTeh Standards. SIST EN 13191-1:2001 - Non-fatty food - Determination of bromide residues. [Link]
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iTeh Standards. EN 13191-1:2000 - Non-fatty food - Determination of bromide residues. [Link]
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ANSI Webstore. BS EN 13191-1:2000 - Non-fatty food. Determination of bromide residues. Determination of total bromide as inorganic bromide (British Standard). [Link]
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A Comparative Analysis of Bromine and Chlorine in Water Disinfection: Formation and Toxicological Significance of Byproducts
In the critical process of water disinfection, the choice between chlorine and bromine-based disinfectants carries significant implications for the formation of disinfection byproducts (DBPs). While both effectively inactivate pathogens, their distinct chemical reactivities with natural organic matter (NOM) and other precursors in water lead to the generation of different suites of DBPs, with varying toxicological profiles. This guide provides a comprehensive comparison of this compound and chlorine, focusing on the formation pathways, speciation, and health relevance of their respective disinfection byproducts, supported by experimental data and established analytical methodologies.
Fundamental Chemistry of Disinfection and DBP Formation
Water disinfection primarily relies on the oxidizing power of disinfectants to destroy pathogenic microorganisms.[1] However, these strong oxidizing agents also react with naturally present organic and inorganic materials in the water to form a complex mixture of DBPs.[1][2] The predominant precursors for DBP formation are NOM, bromide ions, and iodide ions.[2][3][4]
When chlorine, typically in the form of hypochlorous acid (HOCl), is introduced into water containing bromide ions (Br-), it rapidly oxidizes bromide to form hypobromous acid (HOBr).[5] Both HOCl and HOBr then react with NOM to produce halogenated DBPs.[3][4] this compound is a more potent halogenating agent than chlorine, leading to a higher incorporation of this compound into organic precursors.[6][7]
Key Factors Influencing DBP Formation
The formation and speciation of DBPs are influenced by a multitude of factors:
-
Disinfectant Type and Dose: The choice of disinfectant (e.g., chlorine, chloramine) and its concentration directly impact the type and quantity of DBPs formed.[2][8]
-
Precursor Concentration and Character: The amount and nature of NOM, as well as the concentration of bromide and iodide ions, are critical determinants of DBP formation.[2][9][10][11]
-
pH: pH affects the chemical speciation of both the disinfectant and the organic precursors, thereby influencing reaction rates and DBP formation. For instance, increasing pH generally favors the formation of trihalomethanes (THMs) over haloacetic acids (HAAs).[10][12][13]
-
Temperature: Higher temperatures generally increase the rate of DBP formation.[10]
-
Contact Time: Longer contact times between the disinfectant and precursors lead to greater DBP formation.[12]
Comparative Analysis of Disinfection Byproducts
The two major classes of regulated DBPs are trihalomethanes (THMs) and haloacetic acids (HAAs). However, a vast number of unregulated and emerging DBPs, including haloacetonitriles, haloacetamides, and nitrogenous DBPs (N-DBPs), are also of concern due to their potential health effects.[5][14]
Trihalomethanes (THMs) and Haloacetic Acids (HAAs)
Both chlorine and this compound contribute to the formation of THMs and HAAs. In the presence of bromide, a shift towards the formation of more brominated species is observed.[11] This is significant because brominated DBPs are generally more toxic than their chlorinated counterparts.[3][4][15][16]
| Disinfectant | Predominant THMs | Predominant HAAs | General Toxicity Trend |
| Chlorine | Chloroform (CHCl3), Bromodichloromethane (CHBrCl2) | Dichloroacetic acid (DCAA), Trichloroacetic acid (TCAA) | Lower |
| This compound | Bromoform (CHBr3), Dibromochloromethane (CHBr2Cl) | Dibromoacetic acid (DBAA), Tribromoacetic acid (TBAA) | Higher[4][15][16] |
Table 1. Comparison of predominant THMs and HAAs formed from chlorine and this compound disinfection and their general toxicity trend.
Studies have shown that this compound is more effective at forming THMs and certain HAAs compared to chlorine under similar conditions.[6][17][18] For example, research on the chlorination and bromination of amino acids, which are significant DBP precursors, revealed that the concentrations of brominated THMs, haloacetonitriles, and haloacetamides were generally higher than their chlorinated analogs.[6]
Nitrogenous Disinfection Byproducts (N-DBPs)
N-DBPs are an emerging class of compounds that are often more toxic than regulated DBPs.[19] The formation of N-DBPs is particularly relevant when using chloramines for disinfection or when the source water has a high nitrogen content.[19] Chloramination tends to produce a greater proportion of N-DBPs compared to chlorination.[19] The presence of bromide can also lead to the formation of brominated N-DBPs, which are of significant toxicological concern.[19]
Toxicological Significance: Brominated vs. Chlorinated DBPs
A substantial body of evidence indicates that brominated DBPs are generally more cytotoxic and genotoxic than their chlorinated analogs.[4][15][20][21] Epidemiological studies have suggested associations between long-term exposure to DBPs in drinking water and an increased risk of bladder cancer and adverse reproductive outcomes.[21][22] The increased toxicity of brominated DBPs is a critical consideration for water utilities, especially those with source waters high in bromide.[3][4]
Experimental Protocols for DBP Analysis
The accurate quantification of DBPs is essential for research and regulatory compliance. Standardized analytical methods are available for various DBP classes.[8][23][24][25]
Sample Preparation and Extraction
-
Objective: To isolate and concentrate DBPs from the water matrix.
-
Methodology:
-
Collect a representative water sample in an amber glass bottle to prevent photodegradation.
-
Immediately quench any residual disinfectant with a quenching agent (e.g., ammonium chloride or sodium sulfite) to halt further DBP formation.
-
For volatile compounds like THMs, liquid-liquid extraction (LLE) with a suitable solvent (e.g., pentane) is commonly employed.
-
For less volatile compounds like HAAs, LLE after acidification followed by derivatization (e.g., esterification with acidic methanol) is a standard procedure.
-
Solid-phase extraction (SPE) can also be used as an alternative to LLE for concentrating a broader range of DBPs.
-
Instrumental Analysis
-
Objective: To separate, identify, and quantify the extracted DBPs.
-
Instrumentation:
-
Gas Chromatography (GC): The primary technique for separating volatile and semi-volatile DBPs.[23]
-
Liquid Chromatography (LC): Used for the analysis of non-volatile and thermally labile DBPs.
-
Tandem Mass Spectrometry (MS/MS): Often coupled with LC for the sensitive and selective analysis of emerging DBPs, such as N-DBPs.[8]
-
-
Conclusion and Future Perspectives
The choice between chlorine and this compound for water disinfection involves a trade-off between disinfection efficacy and DBP formation. While both are effective disinfectants, the presence of bromide in source water significantly alters the DBP profile, leading to the formation of more toxic brominated byproducts. Understanding the factors that influence DBP formation and implementing appropriate analytical methods for their monitoring are crucial for safeguarding public health.
Future research should continue to focus on the identification and toxicological characterization of emerging and unregulated DBPs, particularly brominated and nitrogenous species. Advanced analytical techniques, such as high-resolution mass spectrometry, will play a pivotal role in this endeavor. Furthermore, the development of advanced water treatment technologies aimed at removing DBP precursors or the DBPs themselves will be essential for minimizing exposure and protecting public health.
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Hua, G., & Reckhow, D. A. (2006). Effect of bromide and iodide ions on the formation and speciation of disinfection byproducts during chlorination. Environmental Science & Technology, 40(9), 3042-3047. Retrieved from [Link]
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Plewa, M. J., et al. (2014). Toxic impact of bromide and iodide on drinking water disinfected with chlorine or chloramines. Environmental Science & Technology, 48(20), 12190-12198. Retrieved from [Link]
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Bond, T., et al. (2012). A critical review of trihalomethane and haloacetic acid formation from natural organic matter surrogates. Critical Reviews in Environmental Science and Technology, 42(5), 431-481. Retrieved from [Link]
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Watson, K., et al. (2020). Co-Occurrence of this compound and Iodine Species in US Drinking Water Sources That Can Impact Disinfection Byproduct Formation. Environmental Science & Technology, 54(14), 8676-8686. Retrieved from [Link]
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Dickenson, E. R. V., & Summers, R. S. (2008). Haloacetic acid and Trihalomethane Formation from the Chlorination and Bromination of Aliphatic β-Dicarbonyl Acid Model Compounds. Environmental Science & Technology, 42(9), 3225-3231. Retrieved from [Link]
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Zhai, H., et al. (2025). Comparative Nontargeted Analysis and Toxicity of Brominated Disinfection Byproducts from Chlorination and Chloramination of Natural Organic Matter. Environmental Science & Technology. Retrieved from [Link]
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Watson, K., et al. (2020). Co-Occurrence of this compound and Iodine Species in US Drinking Water Sources That Can Impact Disinfection Byproduct Formation. Environmental Science & Technology, 54(14), 8676-8686. Retrieved from [Link]
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Criquet, J., & Allard, S. (2021). Influence of bromide and iodide on the formation of disinfection by-products in drinking water treatment. Water Research, 203, 117527. Retrieved from [Link]
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A Senior Application Scientist's Guide to Assessing the Efficacy of Brominated Flame Retardants in Plastics
For researchers, scientists, and drug development professionals venturing into the realm of polymer science, particularly in ensuring the fire safety of plastic materials, the selection of an appropriate flame retardant is a critical decision. This guide provides an in-depth technical comparison of various brominated flame retardants (BFRs), offering insights into their efficacy, mechanisms of action, and impact on polymer properties. We will delve into the experimental methodologies used to evaluate their performance, providing you with the knowledge to make informed decisions for your research and development endeavors.
Introduction to Brominated Flame Retardants (BFRs)
BFRs are a class of organobromine compounds that are added to plastics to inhibit, suppress, or delay the production of flames and prevent the spread of fire.[1] They are widely used due to their high efficiency and cost-effectiveness in a variety of polymers, including acrylonitrile butadiene styrene (ABS), high-impact polystyrene (HIPS), and polyolefins.[2] BFRs can be broadly categorized into several classes, with the most common being:
-
Polybrominated Diphenyl Ethers (PBDEs): This group includes commercial mixtures like Decabromodiphenyl ether (DecaBDE).[1]
-
Tetrabromobisphenol A (TBBPA): TBBPA can be used as a reactive flame retardant, where it is chemically bound to the polymer backbone, or as an additive.[1]
-
Hexabromocyclododecane (HBCD): HBCD has been historically used in polystyrene foams.[1]
-
Decabromodiphenyl Ethane (DBDPE): Introduced as a replacement for DecaBDE, it boasts a similar this compound content and flame retardant efficiency.[3]
The efficacy of these BFRs is not universal and depends heavily on the polymer matrix, the presence of synergists, and the specific fire safety standards that need to be met.
Mechanisms of Flame Retardancy: A Tale of Two Phases
The primary mechanism by which most BFRs operate is through gas-phase inhibition .[4] Upon heating, the BFRs decompose and release hydrogen bromide (HBr). This HBr acts as a radical scavenger in the flame, interrupting the exothermic chain reactions of combustion.[4] Specifically, it reacts with highly reactive hydrogen (H•) and hydroxyl (OH•) radicals, replacing them with less reactive this compound radicals (Br•), which ultimately slows down the combustion process.[5]
In addition to the gas-phase mechanism, some BFRs can also exhibit a condensed-phase mechanism . This involves the formation of a protective char layer on the surface of the polymer.[5] This char layer acts as an insulating barrier, reducing the transfer of heat to the underlying polymer and limiting the release of flammable volatiles.
The synergistic action of antimony trioxide (Sb₂O₃) with BFRs is a crucial aspect of their application.[5] In the presence of HBr released from the BFR, Sb₂O₃ forms antimony trihalides and oxyhalides (e.g., SbCl₃, SbOCl), which are even more effective at scavenging radicals in the gas phase.[5] This synergistic interaction allows for a lower loading of BFRs to achieve the desired level of flame retardancy.
Comparative Efficacy of BFRs: A Data-Driven Analysis
The selection of a BFR is a multi-faceted decision that requires a thorough evaluation of its performance in the target polymer. The following sections present a comparative analysis of common BFRs in widely used plastics, supported by experimental data.
Acrylonitrile Butadiene Styrene (ABS)
ABS is a versatile thermoplastic commonly used in electronics housings and automotive parts, where flame retardancy is a critical requirement.
Table 1: Comparative Performance of BFRs in ABS
| Flame Retardant System | Loading (wt%) | UL 94 Rating (3.2 mm) | Limiting Oxygen Index (LOI) (%) | Reference |
| ABS (unmodified) | 0 | HB | ~18 | [4] |
| TBBPA / Sb₂O₃ (2:1) | >10% Br content | V-0 | Not Specified | [6] |
| DecaBDE / Sb₂O₃ | Not Specified | V-0 | Not Specified | [2] |
As indicated in Table 1, achieving a V-0 rating in ABS, the highest classification for self-extinguishing plastics in this test, typically requires a significant loading of the BFR system.[6] The synergistic combination with antimony trioxide is almost always necessary to reach this level of performance efficiently.
High-Impact Polystyrene (HIPS)
HIPS is another common thermoplastic used in applications requiring good impact strength and flame retardancy, such as television and computer housings.
| Flame Retardant System | Loading (wt%) | UL 94 Rating (3.2 mm) | Limiting Oxygen Index (LOI) (%) | TGA Onset of Degradation (°C) |
| HIPS (unmodified) | 0 | HB | ~18 | ~380 |
| DecaBDE / Sb₂O₃ | 12-15 | V-0 | 28-30 | Lowered |
| DBDPE / Sb₂O₃ | 12-15 | V-0 | 28-30 | Lowered |
The addition of BFRs to HIPS generally leads to a decrease in the onset of thermal degradation as observed by Thermogravimetric Analysis (TGA).[1] This is because the BFRs are designed to decompose at a temperature slightly below that of the polymer to initiate the flame-retarding action in the gas phase.
Polypropylene (PP)
Polypropylene is a widely used polyolefin that is inherently more flammable than styrenic polymers. Achieving effective flame retardancy in PP can be challenging.
Table 3: Comparative Performance of DBDPE in Polypropylene (PP)
| Flame Retardant System | Loading (wt%) | UL 94 Rating (3.2 mm) | Limiting Oxygen Index (LOI) (%) | Tensile Strength (MPa) | Notched Izod Impact (kJ/m²) | Reference |
| PP (unmodified) | 0 | HB | ~18 | ~35 | ~4 | [7] |
| DBDPE / Sb₂O₃ (2.75:1) | 20 | V-0 | >28 | Decreased | Decreased | [7] |
The incorporation of BFRs into polypropylene can have a significant impact on its mechanical properties. As seen in the illustrative data, both tensile strength and impact strength tend to decrease with the addition of the flame retardant. This trade-off between flame retardancy and mechanical performance is a critical consideration for material scientists.
Experimental Protocols for Efficacy Assessment
To ensure the trustworthiness and reproducibility of flame retardant efficacy data, standardized testing methodologies are paramount. The following are detailed protocols for key experiments.
Flammability Testing: UL 94 Vertical Burn Test
The UL 94 standard is a widely recognized method for assessing the flammability of plastic materials.[8] The vertical burn test (V-0, V-1, V-2) is particularly stringent.
Step-by-Step Protocol for UL 94 Vertical Flammability Test: [8][9]
-
Specimen Preparation: Prepare at least five specimens of the plastic material, typically 127 mm in length and 12.7 mm in width, with the thickness of the end-use product.[8]
-
Conditioning: Condition the specimens in a controlled environment, for example, at 23°C and 50% relative humidity for a minimum of 48 hours.
-
Test Setup: Mount a specimen vertically in a draft-free chamber. Place a piece of dry surgical cotton 300 mm below the specimen.[9]
-
First Flame Application: Apply a calibrated flame (typically a 20 mm blue flame) to the bottom edge of the specimen for 10 seconds.[8]
-
Observation 1: After 10 seconds, remove the flame and record the afterflame time (t₁).
-
Second Flame Application: Immediately after the flaming ceases, re-apply the flame for another 10 seconds.
-
Observation 2: After the second flame application, record the afterflame time (t₂) and the afterglow time (t₃).
-
Dripping: Observe if any flaming drips ignite the cotton below.
-
Classification: Classify the material as V-0, V-1, or V-2 based on the criteria outlined in the UL 94 standard. A V-0 classification, the most stringent, requires that the afterflame time for each individual specimen be no more than 10 seconds after each flame application, and the total afterflame time for any set of five specimens not exceed 50 seconds.[8]
Thermal Stability Assessment: Thermogravimetric Analysis (TGA)
TGA is an essential technique for evaluating the thermal stability of flame-retardant plastics.[1] It measures the change in mass of a sample as a function of temperature in a controlled atmosphere.
Typical TGA Experimental Protocol: [1]
-
Sample Preparation: Place a small, representative sample of the plastic (typically 5-10 mg) into a TGA crucible.
-
Instrument Setup: Place the crucible in the TGA furnace.
-
Heating Program: Heat the sample at a constant rate (e.g., 10°C/min) over a defined temperature range (e.g., from room temperature to 800°C).
-
Atmosphere: Conduct the analysis under a controlled atmosphere, typically nitrogen or air.
-
Data Analysis: Analyze the resulting TGA curve (mass vs. temperature) to determine key parameters such as the onset of degradation temperature (the temperature at which significant mass loss begins) and the percentage of char residue at the end of the experiment.
Mechanical Properties Evaluation: ASTM D638 Tensile Testing
The addition of BFRs can alter the mechanical integrity of the host polymer. Tensile testing is a fundamental method to quantify these changes.
Step-by-Step Protocol for ASTM D638 Tensile Testing: [4][10]
-
Specimen Preparation: Prepare dumbbell-shaped test specimens according to the dimensions specified in ASTM D638. The specific "Type" of specimen will depend on the material and its thickness.[4]
-
Conditioning: Condition the specimens as per the standard, typically at 23°C ± 2°C and 50% ± 5% relative humidity for at least 40 hours.[10]
-
Test Setup: Secure the specimen in the grips of a universal testing machine.
-
Testing: Apply a uniaxial tensile load to the specimen at a constant rate of crosshead movement until the specimen fractures. The speed of the test is specified in the standard and depends on the material.[4]
-
Data Acquisition: Continuously record the applied force and the elongation of the specimen.
-
Data Analysis: From the stress-strain curve, determine key mechanical properties such as tensile strength (the maximum stress the material can withstand), modulus of elasticity (a measure of stiffness), and elongation at break (a measure of ductility).[10]
Visualizing the Process: Diagrams and Workflows
To further elucidate the concepts discussed, the following diagrams, generated using Graphviz, illustrate the flame retardancy mechanism and the experimental workflow for evaluating BFR efficacy.
Caption: Gas and condensed phase mechanisms of brominated flame retardants.
Caption: Experimental workflow for assessing the efficacy of BFRs in plastics.
Conclusion and Future Perspectives
The selection of an appropriate brominated flame retardant is a critical step in the development of fire-safe plastic materials. This guide has provided a comprehensive overview of the different classes of BFRs, their mechanisms of action, and the standardized experimental protocols for evaluating their efficacy. The provided data illustrates the performance of various BFRs in common thermoplastics and highlights the important trade-offs between flame retardancy and mechanical properties.
As regulatory landscapes evolve and the demand for more sustainable and environmentally friendly flame retardants grows, the field continues to innovate. Researchers are encouraged to utilize the methodologies outlined in this guide to rigorously assess both existing and novel flame retardant systems, ensuring the development of safer and more effective materials for a wide range of applications.
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A Comparative Guide to the Environmental Impact of Brominated and Non-Brominated Biocides
A Senior Application Scientist's In-Depth Technical Guide for Researchers and Drug Development Professionals
In the critical pursuit of microbial control, the selection of an appropriate biocide extends beyond mere efficacy. The environmental fate and toxicological profile of these chemical agents are of paramount importance, particularly in industries where environmental discharge and product safety are rigorously scrutinized. This guide provides a comprehensive comparison of two major classes of non-oxidizing biocides: brominated and non-brominated alternatives. By delving into their mechanisms of action, environmental persistence, aquatic toxicity, and the formation of disinfection byproducts (DBPs), this document aims to equip researchers, scientists, and drug development professionals with the necessary data to make informed, environmentally responsible decisions.
The Chemical Arsenal: Mechanisms of Action
The efficacy of a biocide is intrinsically linked to its chemical structure and its mode of interaction with microbial cells. Understanding these mechanisms is the first step in evaluating their broader environmental implications.
Brominated Biocides: The Electrophilic Attack
A prominent example of brominated biocides is 2,2-dibromo-3-nitrilopropionamide (DBNPA) . Characterized by its rapid-kill action, DBNPA's efficacy stems from its potent electrophilic nature. The two bromine atoms attached to the central carbon create an electron-deficient core, making it highly reactive towards nucleophilic cellular components.
The primary mechanism involves the rapid penetration of the microbial cell membrane, followed by the disruption of vital cellular processes. DBNPA specifically targets sulfur-containing groups in proteins and enzymes, such as those in cysteine and glutathione. This interaction leads to the irreversible inactivation of enzymes crucial for cellular metabolism and respiration, ultimately resulting in cell death.[1][2][3]
Caption: Environmental degradation pathway of DBNPA.
Non-Brominated Biocides: Varied Persistence Profiles
The environmental persistence of non-brominated biocides varies significantly depending on their chemical class.
-
Glutaraldehyde: This biocide is readily biodegradable in both freshwater and marine environments and has a low potential for bioaccumulation. [4][5]Under aerobic conditions, it is metabolized to carbon dioxide, while under anaerobic conditions, it forms 1,5-pentanediol. [4][6]
-
Isothiazolinones: While effective biocides, some isothiazolinones can be persistent in the environment. Their degradation can be influenced by factors such as pH and the presence of nucleophiles.
-
Quaternary Ammonium Compounds (QACs): QACs exhibit a strong tendency to adsorb to sludge and sediment, which can limit their bioavailability but also lead to their accumulation in these compartments. [7]While some biodegradation occurs, their overall removal from the environment can be slow.
Aquatic Ecotoxicity: Assessing the Impact on Non-Target Organisms
The unintended consequences of biocide use on aquatic ecosystems are a major concern. Acute and chronic toxicity to organisms such as algae, invertebrates, and fish are key metrics for evaluating environmental risk.
Comparative Aquatic Toxicity Data
The following table summarizes acute toxicity data for DBNPA and several non-brominated biocides, presented as LC50 (lethal concentration for 50% of the population) or EC50 (effective concentration causing a 50% response) values. Lower values indicate higher toxicity.
| Biocide Class | Biocide | Organism | Endpoint (Duration) | Toxicity Value (mg/L) | Reference |
| Brominated | DBNPA | Fish (Rainbow Trout) | LC50 (96 hr) | 0.42 - 2.4 | ECHA |
| Daphnia magna | EC50 (48 hr) | 0.76 | ECHA | ||
| Algae (Pseudokirchneriella subcapitata) | EC50 (72 hr) | 0.2 | ECHA | ||
| Non-Brominated | Glutaraldehyde | Fish (Rainbow Trout) | LC50 (96 hr) | 6.8 | ECHA |
| Daphnia magna | EC50 (48 hr) | 13 | ECHA | ||
| Algae (Pseudokirchneriella subcapitata) | EC50 (72 hr) | 1.2 | ECHA | ||
| Isothiazolinone (CMIT/MIT) | Fish (Rainbow Trout) | LC50 (96 hr) | 0.28 | ECHA | |
| Daphnia magna | EC50 (48 hr) | 0.16 | ECHA | ||
| Algae (Pseudokirchneriella subcapitata) | EC50 (72 hr) | 0.025 | ECHA | ||
| Quaternary Ammonium (ADBAC) | Fish (Fathead Minnow) | LC50 (96 hr) | 0.28 | EPA | |
| Daphnia magna | EC50 (48 hr) | 0.016 | EPA | ||
| Algae (Selenastrum capricornutum) | EC50 (96 hr) | 0.049 | EPA |
Data sourced from European Chemicals Agency (ECHA) and U.S. Environmental Protection Agency (EPA) databases. Values can vary based on specific test conditions.
From the data, it is evident that both brominated and some non-brominated biocides, particularly isothiazolinones and QACs, exhibit high toxicity to aquatic organisms. Glutaraldehyde generally shows lower aquatic toxicity in comparison.
Disinfection Byproducts (DBPs): The Unintended Consequences
The reaction of biocides with organic and inorganic matter in water can lead to the formation of disinfection byproducts (DBPs), some of which may be more toxic or persistent than the parent biocide.
Brominated Disinfection Byproducts (Br-DBPs)
A significant concern with the use of brominated biocides is the formation of brominated DBPs. As DBNPA degrades, it releases bromide ions, which can then react with other oxidants (if present) and natural organic matter to form a range of Br-DBPs, including bromoform and other trihalomethanes (THMs), and bromoacetic acids. [8][9]Studies have indicated that brominated DBPs may have higher health risks than their chlorinated counterparts. [8][9][10]
DBPs from Non-Brominated Biocides
-
Quaternary Ammonium Compounds (QACs): Research has shown that QACs can act as precursors to the formation of nitrosamines, a class of DBPs of significant health concern. [11][12]In the presence of bromide, there is a shift from chlorinated to more toxic brominated DBPs. [11]* Isothiazolinones: While the primary degradation of isothiazolinones involves the opening of the heterocyclic ring, under certain conditions, such as during chlorination of wastewater containing these biocides, transformation products can be formed. [13]However, one study found that the chlorination of MIT and CMIT led to an immediate loss of acute toxicity. [13]* Glutaraldehyde: The formation of halogenated DBPs from glutaraldehyde is not a primary concern. Its degradation products are generally considered to be of lower toxicity.
-
Peracetic Acid: While generally considered to have a favorable DBP profile, some studies have shown that peracetic acid can contribute to the formation of bromoform in the presence of bromide.
Experimental Protocols for Environmental Impact Assessment
To ensure the generation of reliable and comparable data, standardized experimental protocols are essential. The Organisation for Economic Co-operation and Development (OECD) provides a set of internationally recognized guidelines for the testing of chemicals.
Aquatic Toxicity Testing
OECD 201: Algal Growth Inhibition Test [14][15][16][17][18]
-
Principle: This test assesses the effect of a substance on the growth of freshwater algae over 72 hours. The inhibition of growth is measured by the reduction in algal biomass compared to a control.
-
Apparatus: Sterile glass Erlenmeyer flasks, a temperature-controlled incubator with continuous illumination, and equipment for measuring algal biomass (e.g., spectrophotometer, particle counter).
-
Procedure:
-
Prepare a nutrient-rich culture medium and inoculate with an exponentially growing algal species (e.g., Pseudokirchneriella subcapitata).
-
Expose the algal cultures to at least five geometrically spaced concentrations of the test substance, with three replicates per concentration. Include a control group with no test substance.
-
Incubate the flasks for 72 hours under constant temperature (21-24°C) and continuous, uniform illumination.
-
Measure the algal biomass at least daily.
-
-
Data Analysis: Calculate the average specific growth rate for each concentration and the control. Determine the EC50 value, which is the concentration that causes a 50% reduction in growth rate compared to the control.
OECD 202: Daphnia sp. Acute Immobilisation Test [19][20][21][22][23]
-
Principle: This test evaluates the acute toxicity of a substance to Daphnia magna over a 48-hour period by observing their immobilization.
-
Apparatus: Glass test vessels, a temperature-controlled environment (20 ± 2°C), and a defined culture medium.
-
Procedure:
-
Use juvenile daphnids (<24 hours old) for the test.
-
Expose groups of daphnids (at least 20 per concentration) to at least five concentrations of the test substance in the culture medium. Include a control group.
-
Maintain the test vessels for 48 hours under controlled temperature and a 16-hour light/8-hour dark cycle.
-
Record the number of immobilized daphnids at 24 and 48 hours. Immobilization is defined as the inability to swim within 15 seconds after gentle agitation.
-
-
Data Analysis: Calculate the EC50 at 48 hours, which is the concentration that immobilizes 50% of the daphnids.
OECD 203: Fish, Acute Toxicity Test [24][25][26][27][28]
-
Principle: This test determines the concentration of a substance that is lethal to 50% of a test fish population over a 96-hour exposure period.
-
Apparatus: Test tanks made of inert material, a system to maintain water quality (temperature, pH, dissolved oxygen), and a defined dilution water.
-
Procedure:
-
Select a suitable fish species (e.g., Rainbow Trout, Zebrafish) and acclimate them to the test conditions.
-
Expose groups of fish (at least 7 per concentration) to at least five concentrations of the test substance. Include a control group.
-
Maintain the test for 96 hours, ensuring stable water quality parameters.
-
Record mortalities at 24, 48, 72, and 96 hours.
-
-
Data Analysis: Calculate the LC50 value at 96 hours using appropriate statistical methods (e.g., probit analysis).
Caption: Standardized aquatic toxicity testing workflow.
Biodegradability Testing
OECD 301B: Ready Biodegradability - CO2 Evolution Test
-
Principle: This method determines the ready biodegradability of a substance by measuring the amount of carbon dioxide produced when the substance is incubated with a microbial inoculum over 28 days.
-
Apparatus: Incubation flasks, a system to supply CO2-free air, and a method to trap and quantify the evolved CO2 (e.g., by titration of a barium hydroxide solution).
-
Procedure:
-
Prepare a mineral medium and add the test substance at a known concentration.
-
Inoculate the medium with microorganisms, typically from the activated sludge of a wastewater treatment plant.
-
Run parallel flasks for a control (inoculum only) and a reference substance (a readily biodegradable compound like sodium benzoate).
-
Incubate the flasks in the dark at a constant temperature (22 ± 2°C) for 28 days while aerating with CO2-free air.
-
Trap the CO2 produced in each flask and quantify it at regular intervals.
-
-
Data Analysis: Calculate the cumulative CO2 production as a percentage of the theoretical maximum (ThCO2). A substance is considered readily biodegradable if it reaches 60% of ThCO2 within a 10-day window during the 28-day test.
Concluding Remarks: A Risk-Based Approach to Biocide Selection
The choice between brominated and non-brominated biocides is not straightforward and requires a careful, risk-based assessment.
-
Brominated biocides , exemplified by DBNPA, offer the significant advantage of rapid action and fast environmental degradation. This reduces concerns about persistence and bioaccumulation. However, their high acute aquatic toxicity and the potential to form more hazardous brominated disinfection byproducts are considerable drawbacks.
-
Non-brominated biocides present a diverse range of environmental profiles.
-
Glutaraldehyde stands out for its ready biodegradability and generally lower aquatic toxicity compared to other options, making it a favorable choice from an ecotoxicological perspective.
-
Isothiazolinones and QACs are highly effective biocides but also exhibit high aquatic toxicity, comparable to or even exceeding that of DBNPA. Furthermore, the persistence of QACs in sediment and their potential to form nitrosamine DBPs are significant concerns.
-
Ultimately, the selection of a biocide should not be based on a single criterion. A holistic evaluation that considers biocidal efficacy, operational conditions, and a thorough assessment of the environmental risks associated with the parent compound and its degradation or disinfection byproducts is imperative. For applications where rapid degradation is critical and the receiving environment has a high capacity for dilution and assimilation, a rapidly degrading biocide like DBNPA might be considered, provided that DBP formation is carefully managed. In situations where minimizing aquatic toxicity is the primary driver, glutaraldehyde presents a compelling alternative. The continued development and evaluation of novel, less hazardous biocides remain a critical area of research for ensuring both effective microbial control and environmental stewardship.
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Biotecnologie BT. (n.d.). OECD TG 202: Daphnia sp., Acute Immobilization test. Retrieved from [Link]
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Digital Scholarship@UNLV. (2021). Quaternary Ammonium Compounds as Precursors to Disinfection Byproducts. Retrieved from [Link]
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EasyChem. (n.d.). DBNPA vs. Traditional Biocides: A Performance Comparison. Retrieved from [Link]
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Eurofins. (n.d.). OECD 203: FISH ACUTE TOXICITY TEST - limit test and LC50 - GLP. Retrieved from [Link]
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EUROLAB. (n.d.). OECD Procedure 203 Fish, Acute Toxicity Test. Retrieved from [Link]
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Fera Science Ltd. (n.d.). Daphnia sp., Acute Immobilisation Test. Retrieved from [Link]
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GLP. (n.d.). OECD 201: ALGA, GROWTH INHIBITION TEST - limit test and EC50. Retrieved from [Link]
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GLP. (n.d.). OECD 202: daphnia sp, acute immobilisation test - limit test and EC50. Retrieved from [Link]
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National Pesticide Information Center. (2023). Quaternary Ammonium Compounds ADBAC and DDAC Fact Sheet. Retrieved from [Link]
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OECD. (n.d.). Test No. 201: Freshwater Alga and Cyanobacteria, Growth Inhibition Test. Retrieved from [Link]
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OECD. (n.d.). Test No. 202: Daphnia sp., Acute Immobilisation Test. Retrieved from [Link]
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OECD. (n.d.). Test No. 203: Fish, Acute Toxicity Test. Retrieved from [Link]
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Pesticide Registration Toolkit. (n.d.). Algal toxicity – growth inhibition. Retrieved from [Link]
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ResearchGate. (n.d.). The Mechanism of Action of Isothiazolone Biocides. Retrieved from [Link]
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Situ Biosciences. (n.d.). OECD 203: Fish, Acute Toxicity Test. Retrieved from [Link]
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U.S. Environmental Protection Agency. (2018). Isothiazolinone White Paper. Retrieved from [Link]
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U.S. Environmental Protection Agency. (2008). Reregistration Eligibility Decision for Isothiazolinones. Retrieved from [Link]
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U.S. Environmental Protection Agency. (2006). Reregistration Eligibility Decision for Alkyl Dimethyl Benzyl Ammonium Chloride (ADBAC). Retrieved from [Link]
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Ataman Kimya. (n.d.). DBNPA. Retrieved from [Link]
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Agency for Toxic Substances and Disease Registry. (2017). Toxicological Profile for Glutaraldehyde. Retrieved from [Link]
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National Pesticide Information Center. (2023). Quaternary Ammonium Compounds ADBAC and DDAC Fact Sheet. Retrieved from [Link]
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A Senior Application Scientist's Guide to Cross-Validation of Bromine Quantification in Soil: XRF vs. ICP-MS
For researchers, environmental scientists, and agricultural experts, the accurate quantification of bromine in soil is a critical analytical task. This compound's presence in soil can stem from both natural and anthropogenic sources, including agricultural fumigants, flame retardants, and saltwater intrusion.[1][2][3] Its impact on soil health, plant uptake, and potential for groundwater contamination necessitates reliable and validated analytical methods.[1][2] This guide provides an in-depth comparison and cross-validation of two powerful analytical techniques for this compound quantification in soil: X-ray Fluorescence (XRF) Spectrometry and Inductively Coupled Plasma-Mass Spectrometry (ICP-MS).
This document is designed for professionals in research, environmental monitoring, and agricultural science, offering a detailed examination of the methodologies, performance characteristics, and practical considerations for each technique. By understanding the fundamental principles and experimental workflows, readers will be equipped to select the most appropriate method for their specific research or monitoring needs and to design robust cross-validation studies.
The Analytical Imperative: Why this compound Quantification Matters
This compound, while not an essential element for most plants, can be readily taken up by roots in its anionic form (Br⁻).[2] Elevated concentrations in soil can impact crop quality and yield.[1] Furthermore, certain brominated compounds are persistent organic pollutants, posing risks to ecosystems and human health.[2][4] Accurate measurement of this compound levels is therefore essential for:
-
Environmental Risk Assessment: Monitoring contamination from industrial and agricultural sources.[1]
-
Agricultural Management: Understanding nutrient balance and potential toxicity in soils.[5]
-
Geochemical Surveys: Mapping the natural distribution of elements in the lithosphere.[6]
Principle of the Techniques: A Tale of Two Excitations
The choice between XRF and ICP-MS for this compound analysis hinges on their fundamentally different approaches to elemental detection.
X-ray Fluorescence (XRF): This non-destructive technique relies on the excitation of inner-shell electrons by a primary X-ray source.[7][8] When an electron is ejected from an inner orbital, an electron from a higher energy level fills the vacancy. This transition releases a secondary (fluorescent) X-ray with an energy characteristic of the specific element.[7][9] The intensity of this emitted X-ray is proportional to the element's concentration in the sample.[5]
Inductively Coupled Plasma-Mass Spectrometry (ICP-MS): This is a destructive technique that measures the mass-to-charge ratio of ions.[10][11] A liquid sample is introduced into a high-temperature argon plasma (the ICP), which atomizes and ionizes the sample.[10] The resulting ions are then guided into a mass spectrometer, which separates them based on their mass-to-charge ratio.[11] The detector counts the ions for each specific mass, allowing for highly sensitive quantification.[10]
Experimental Workflow: A Visual Guide
The following diagrams illustrate the typical experimental workflows for this compound quantification in soil using XRF and ICP-MS.
Caption: Experimental workflow for this compound quantification in soil using XRF.
Caption: Experimental workflow for this compound quantification in soil using ICP-MS.
Detailed Methodologies: A Step-by-Step Approach
The reliability of any analytical data is fundamentally tied to the rigor of the methodology employed. Below are detailed protocols for both XRF and ICP-MS analysis of this compound in soil.
XRF Spectrometry Protocol
-
Sample Preparation:
-
Drying: Dry the soil sample to a constant weight, typically at a temperature that does not cause loss of volatile this compound compounds (e.g., 40-60°C).[12][13]
-
Homogenization: Sieve the dried soil through a 2 mm sieve to remove large debris and ensure a representative sample.[14]
-
Grinding: To minimize particle size effects, grind the sieved soil to a fine powder (typically <75 µm).[15][16] This step is crucial for achieving homogeneity and accurate results.[13]
-
Pelletizing: Press the finely ground soil powder into a pellet using a hydraulic press.[14][15] A binding agent (e.g., cellulose wax) may be used to improve the pellet's integrity.[15] This creates a sample with a smooth, flat surface, which is ideal for XRF analysis.[16]
-
-
Instrumentation and Analysis:
-
Calibration: Calibrate the XRF spectrometer using certified reference materials (CRMs) with a matrix similar to the soil samples being analyzed.
-
Measurement: Place the soil pellet into the spectrometer's sample holder and initiate the analysis. The instrument will irradiate the sample with X-rays and measure the resulting fluorescent X-rays.
-
Data Analysis: The instrument's software will process the spectral data to identify and quantify the elemental composition, including this compound.
-
ICP-MS Protocol
-
Sample Preparation:
-
Drying and Homogenization: Follow the same initial drying and sieving steps as for XRF to obtain a representative sample.
-
Digestion: This is the most critical and labor-intensive step for ICP-MS.[17] A strong acid mixture is used to dissolve the soil matrix and bring the elements into solution.[18][19] A common procedure involves a combination of nitric acid (HNO₃), hydrofluoric acid (HF), and perchloric acid (HClO₄) in a controlled heating process.[20] Microwave-assisted digestion can also be employed to expedite this process.[20][21]
-
Dilution: After digestion, the sample is diluted to a precise volume with ultrapure water.[22] This step is necessary to reduce the acid concentration and bring the analyte concentrations within the linear dynamic range of the ICP-MS.[19]
-
-
Instrumentation and Analysis:
-
Calibration: Prepare a series of calibration standards of known this compound concentrations in a matrix that matches the diluted sample digests.
-
Sample Introduction: Introduce the diluted sample solution into the ICP-MS, typically via a peristaltic pump and a nebulizer, which creates a fine aerosol.[10]
-
Analysis: The aerosol is transported to the argon plasma, where the this compound atoms are ionized. The ions are then separated by the mass spectrometer and detected.
-
Data Analysis: The instrument's software correlates the detector signal to the this compound concentration using the calibration curve.
-
Performance Comparison: A Head-to-Head Analysis
The choice between XRF and ICP-MS often involves a trade-off between various performance parameters. The following table summarizes the key characteristics of each technique for this compound quantification in soil.
| Feature | X-ray Fluorescence (XRF) | Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) |
| Principle | Non-destructive, X-ray emission | Destructive, mass-to-charge ratio |
| Sample Preparation | Minimal: drying, grinding, pelletizing[9][23] | Extensive: acid digestion, dilution[17][24] |
| Analysis Time per Sample | Fast (minutes)[9][25] | Slower (requires lengthy digestion)[25] |
| Detection Limits | Higher (ppm range)[26] | Very low (ppb to ppt range)[10] |
| Precision & Accuracy | Good, but can be affected by matrix effects and particle size[25] | Excellent, considered the industry standard for accuracy[25] |
| Throughput | High | Lower, limited by digestion time |
| Cost (Instrument) | Lower initial investment[25] | Higher initial investment[25] |
| Cost (Operational) | Lower (no costly reagents or gases)[23] | Higher (requires high-purity argon, acids, and standards)[17] |
| Field Deployability | Portable and handheld options available[9][27] | Laboratory-based only |
Cross-Validation Strategy: Ensuring Data Integrity
To ensure the accuracy and reliability of this compound quantification, a cross-validation study comparing XRF and ICP-MS is highly recommended. This involves analyzing the same set of soil samples by both techniques and comparing the results.
Key Steps in Cross-Validation:
-
Sample Selection: Choose a set of soil samples that cover a range of expected this compound concentrations and soil matrix types.
-
Method Validation: Independently validate each method according to established guidelines, assessing parameters such as linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy, and precision.[28][29][30]
-
Comparative Analysis: Analyze the selected soil samples using the validated XRF and ICP-MS methods.
-
Statistical Correlation: Plot the XRF results against the ICP-MS results and perform a linear regression analysis.[31] A strong correlation (R² close to 1) and a slope close to 1 would indicate good agreement between the two methods.
The following diagram illustrates the decision-making process for selecting the appropriate analytical technique based on research objectives.
Caption: Decision tree for selecting between XRF and ICP-MS for soil this compound analysis.
Conclusion: A Symbiotic Approach to this compound Analysis
Both XRF and ICP-MS are powerful techniques for the quantification of this compound in soil, each with its own set of strengths and limitations. XRF offers a rapid, non-destructive, and cost-effective solution, making it ideal for large-scale screening and field-based assessments.[9][23] In contrast, ICP-MS provides unparalleled sensitivity and accuracy, establishing it as the gold standard for trace-level quantification and regulatory compliance.[10][25]
An effective strategy often involves a symbiotic approach: using portable XRF for initial site screening to identify areas of interest, followed by laboratory-based ICP-MS analysis for the definitive quantification of this compound in selected samples. Cross-validation between the two techniques is paramount to ensure data quality and to establish a reliable correlation for a given soil type, thereby enhancing the confidence in the overall assessment of this compound contamination. By understanding the principles, methodologies, and performance characteristics of both XRF and ICP-MS, researchers can make informed decisions to achieve their analytical objectives with the highest degree of scientific integrity.
References
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Simplifying Sample Preparation for Soil Fertility Analysis by X-ray Fluorescence Spectrometry. (n.d.). MDPI. Retrieved from [Link]
-
XRF Soil Sample Preparation. (2023, August 10). Protocols.io. Retrieved from [Link]
-
ASTM D8064-16, Standard Test Method for Elemental Analysis of Soil and Solid Waste by Monochromatic Energy Dispersive X-ray Fluorescence Spectrometry Using Multiple Monochromatic Excitation Beams, ASTM International, West Conshohocken, PA, 2016. Retrieved from [Link]
-
ASTM D8064-16(2024) Standard Test Method for Elemental Analysis of Soil and Solid Waste by Monochromatic Energy Dispersive X-ray Fluorescence Spectrometry Using Multiple Monochromatic Excitation Beams (Withdrawn 2024). (2024, May 17). ASTM International. Retrieved from [Link]
-
Sample Preparation for XRF Analysis - What are the Samples and How to Prepare. (n.d.). Drawell. Retrieved from [Link]
-
(PDF) XRF Soil Sample Preparation v1. (2023, August 10). ResearchGate. Retrieved from [Link]
-
Sample preparation for XRF: how to prepare a sample for analysis. (n.d.). Elvatech Ltd. Retrieved from [Link]
-
HDXRF approved for elemental analysis of soil and solid waste by new method – ASTM D8064-16. (2016, December 13). XOS. Retrieved from [Link]
-
SW-846 Test Method 9211: Potentiometric Determination of Bromide in Aqueous Samples with Ion-Selective Electrode. (n.d.). US EPA. Retrieved from [Link]
-
This compound contamination and risk management in terrestrial and aquatic ecosystems. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
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X-Ray Fluorescence (XRF). (n.d.). SERC (Carleton). Retrieved from [Link]
-
This compound contamination and risk management in terrestrial and aquatic ecosystems. (2024, May 5). ScienceDirect. Retrieved from [Link]
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Precise XRF Soil Analysis: From Rapid Screening to In-Depth Investigation. (n.d.). Elvatech Ltd. Retrieved from [Link]
-
What is ICP-MS? Principles & Technique. (n.d.). Agilent. Retrieved from [Link]
-
Determination of Soil Stabilizer Content Using X-Ray Fluorescence. (2013, July 19). ASTM International. Retrieved from [Link]
-
SW-846 Test Method 9211: Potentiometric Determination of Bromide in Aqueous Samples with Ion-Selective Electrode. (n.d.). US EPA. Retrieved from [Link]
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EPA-NERL: 320.1: Bromide by Titration. (n.d.). National Environmental Methods Index. Retrieved from [Link]
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What Is this compound Used For?. (2025, February 5). AZoM. Retrieved from [Link]
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XRF Analysis of Soil Samples: Applications in Agriculture and Land Management. (2025, June 13). Al-Intisar. Retrieved from [Link]
-
The Basics of Elemental Analysis with XRF – Q&A. (2020, January 7). Malvern Panalytical. Retrieved from [Link]
-
Determination of Cl, Br and I in soils by ICP-MS: microwave-assisted wet partial digestion using H2O2 in an ultra-high pressure system. (n.d.). Journal of Analytical Atomic Spectrometry (RSC Publishing). Retrieved from [Link]
-
Elemental Analysis Using a Handheld X-Ray Fluorescence Spectrometer. (n.d.). USGS.gov. Retrieved from [Link]
-
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Navigating the Halogen Maze: A Comparative Guide to the Cytotoxicity of Brominated and Fluorinated Pharmaceutical Analogues
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Role of Halogenation in Drug Design
In the intricate process of drug discovery and development, the strategic modification of a lead compound is paramount to optimizing its pharmacological profile. Halogenation, the substitution of a hydrogen atom with a halogen, is a cornerstone of medicinal chemistry. Among the halogens, fluorine and bromine are frequently employed to enhance properties like metabolic stability, binding affinity, and membrane permeability.[1][2] However, this modification is not without consequence. The choice between this compound and fluorine can dramatically alter a molecule's interaction with biological systems, leading to significant differences in cytotoxicity. This guide provides an in-depth comparison of the cytotoxic profiles of brominated versus fluorinated pharmaceutical analogues, supported by mechanistic insights and validated experimental protocols, to empower researchers in making more informed decisions during lead optimization.
The Double-Edged Sword: Mechanistic Basis of Halogen-Induced Cytotoxicity
The distinct physicochemical properties of fluorine and this compound are at the heart of their differential effects on a drug's safety profile.
Fluorine: The Guardian of Metabolic Stability
Fluorine is the most electronegative element, and the carbon-fluorine (C-F) bond is exceptionally strong (approximately 105.4 kcal/mol).[3] This strength confers remarkable metabolic stability.[1][3] By strategically placing a fluorine atom at a site susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes, drug developers can effectively block this pathway, prolonging the drug's half-life and preventing the formation of potentially toxic metabolites.[1][3] While generally reducing the potential for metabolism-induced toxicity, high doses of certain fluorinated compounds can still lead to the release of fluoride ions, which can be toxic.[3]
This compound: A Gateway to Metabolic Activation
In contrast, the carbon-bromine (C-Br) bond is significantly weaker and more susceptible to metabolic cleavage. This vulnerability can lead to the formation of reactive intermediates. For instance, brominated aromatic compounds can be metabolized by CYP enzymes to form reactive epoxide or quinone-imine intermediates.[4][5] These electrophilic species can then form covalent adducts with cellular macromolecules like DNA and proteins, leading to cellular dysfunction, oxidative stress, and ultimately, cytotoxicity and organ damage.[4] This process, known as metabolic activation, is a well-documented mechanism for the toxicity of various brominated compounds.[4][5][6]
Comparative Cytotoxicity: A Tale of Two Halogens
Direct comparison of brominated and fluorinated analogues of the same parent compound often reveals a stark contrast in their cytotoxic potential.
A noteworthy example comes from the study of halogenated pyrimidine analogues, which are foundational in cancer chemotherapy. 5-Fluorouracil (5-FU) is a widely used anticancer drug that exerts its effect by being metabolized into fraudulent nucleotides that disrupt RNA and DNA synthesis.[7] Its brominated counterpart, 5-Bromouracil, while also capable of being incorporated into DNA, often exhibits different and sometimes more pronounced cytotoxic mechanisms, which can include the induction of DNA strand breaks following metabolic activation. Studies comparing 5-Fluorouridine and 5-Fluoro-2'-deoxyuridine (metabolites of 5-FU) have shown that the former causes an irreversible cytotoxic effect, highlighting the complexity of fluorinated drug action.[8]
Another study on halogenated flavones demonstrated that an 8-bromo-6-chloroflavone analogue exhibited the strongest cytotoxic activity against canine lymphoma and leukemia cells when compared to dichlorinated and monochlorinated analogues.[9] This suggests that the presence and nature of the halogen significantly impact the compound's anticancer potency.[9] Similarly, research on halogenated tyrosyl compounds, a class of disinfection byproducts, found that dihalogenated versions were more cytotoxic than their monohalogenated counterparts, with cytotoxicity correlating strongly with lipophilicity and reactivity.[10]
Table 1: Illustrative Comparison of IC50 Values for Halogenated Analogues
| Parent Compound | Fluorinated Analogue IC50 | Brominated Analogue IC50 | Cell Line | Key Finding | Reference |
| Uracil | Variable (as 5-FU) | Generally more potent but mechanism differs | Various Cancer Lines | Both are cytotoxic, but mechanisms (RNA/DNA disruption vs. metabolic activation/DNA damage) differ. | [8] |
| Flavone | Not specified in study | Lower IC50 (more potent) | Canine Lymphoma (CLBL-1) | The bromo-chloro-flavone showed the highest cytotoxic activity. | [9] |
| Tyrosine | Not specified in study | Lower IC50 (more potent) | Chinese Hamster Ovary (CHO) | Dihalogenated compounds, including brominated ones, are more cytotoxic than monohalogenated. | [10] |
Note: This table is illustrative. Direct head-to-head IC50 values in a single study are often compound and cell-line specific. The key takeaway is the trend of increased cytotoxic potential often associated with bromination due to metabolic liability.
Visualizing the Divergent Metabolic Fates
The metabolic pathways of brominated and fluorinated analogues can be visualized to better understand their cytotoxic potential. A brominated compound is more likely to undergo oxidative metabolism, leading to a reactive intermediate, while a fluorinated compound is often metabolically blocked.
Caption: Divergent metabolic pathways of brominated vs. fluorinated analogues.
Standardized Protocols for Cytotoxicity Assessment
To reliably assess and compare the cytotoxicity of pharmaceutical analogues, standardized and well-validated in vitro assays are essential. Here, we detail the protocols for two of the most widely used methods: the MTT assay and the LDH assay.
Protocol 1: MTT Assay for Assessing Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that measures the metabolic activity of cells, which serves as an indicator of cell viability.[11][12] In viable cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan crystals.[13]
Experimental Workflow: MTT Assay
Caption: Step-by-step workflow for the MTT cell viability assay.
Detailed Step-by-Step Methodology:
-
Cell Seeding: Plate cells in a 96-well flat-bottom plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Include wells for a "no-cell" blank control.
-
Adhesion: Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow cells to adhere.
-
Compound Treatment: Prepare serial dilutions of the brominated and fluorinated analogues in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle-only controls.
-
Incubation: Incubate the cells with the compounds for the desired exposure time (typically 24, 48, or 72 hours).
-
MTT Addition: Following incubation, add 10 µL of a 5 mg/mL MTT stock solution in sterile PBS to each well (final concentration of 0.5 mg/mL).[14]
-
Formazan Formation: Incubate the plate for an additional 2-4 hours at 37°C. During this time, viable cells will convert the MTT into visible purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a 0.01 M HCl solution with 10% SDS) to each well to dissolve the formazan crystals.[11] Mix gently by pipetting or using an orbital shaker.
-
Data Acquisition: Measure the absorbance of each well at a wavelength between 550 and 600 nm (typically 570 nm) using a microplate reader.[12] A reference wavelength of >650 nm can be used to subtract background noise.[12]
Protocol 2: LDH Assay for Assessing Membrane Integrity
The Lactate Dehydrogenase (LDH) assay is a cytotoxicity assay that measures the activity of LDH released from cells with damaged plasma membranes.[15] LDH is a stable cytosolic enzyme that, upon cell lysis, leaks into the culture medium.[16][17] Its activity in the supernatant is proportional to the number of dead or damaged cells.[18]
Experimental Workflow: LDH Assay
Caption: Step-by-step workflow for the LDH cytotoxicity assay.
Detailed Step-by-Step Methodology:
-
Cell Seeding and Treatment: Follow steps 1-4 as described in the MTT assay protocol.
-
Control Setup: It is critical to include proper controls:
-
Vehicle Control: Cells treated with the same solvent used for the test compounds.
-
Spontaneous LDH Release: Untreated cells to measure baseline cell death.
-
Maximum LDH Release: Untreated cells lysed with a lysis buffer (provided in most kits) 15-30 minutes before the end of the incubation period. This serves as the 100% cytotoxicity control.
-
-
Supernatant Collection: After the treatment incubation, carefully collect an aliquot (e.g., 50 µL) of the cell culture supernatant from each well without disturbing the cell monolayer. Transfer it to a new, clean 96-well plate.
-
Reaction Setup: Prepare the LDH reaction mixture according to the manufacturer's instructions. This typically involves mixing a substrate and a dye solution.[19]
-
Enzymatic Reaction: Add the prepared reaction mixture (e.g., 50 µL) to each well containing the supernatant.
-
Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light. During this time, the released LDH will catalyze a reaction that results in a color change.[19]
-
Data Acquisition: Measure the absorbance at the wavelength specified by the kit manufacturer (commonly 490 nm).[16]
Synthesizing the Data: A Holistic Interpretation
A single assay provides only one piece of the puzzle. A comprehensive cytotoxicity assessment involves integrating data from multiple endpoints.
-
MTT vs. LDH: A compound that significantly reduces viability in the MTT assay but causes minimal LDH release may be cytostatic (inhibiting proliferation) rather than cytotoxic (killing cells). Conversely, a compound positive in both assays is likely cytotoxic, causing both metabolic shutdown and membrane damage.
-
Dose-Response Curves: Always test compounds over a range of concentrations to generate dose-response curves. From these curves, the IC50 (half-maximal inhibitory concentration) value can be calculated, providing a quantitative measure of potency for direct comparison between analogues.
-
Mechanism of Action: If significant cytotoxicity is observed, especially with a brominated analogue, further mechanistic studies are warranted. These could include assays for reactive oxygen species (ROS) production, caspase activation (to detect apoptosis), and DNA damage (e.g., γH2AX staining).
Conclusion: Designing for Safety
The choice between this compound and fluorine substitution is a critical decision in drug design with profound implications for a compound's cytotoxic profile. While fluorine can act as a "metabolic shield," enhancing stability and often reducing toxicity, this compound can act as a "metabolic handle," potentially leading to the formation of reactive intermediates and increased cytotoxicity.[1][5] This guide underscores the necessity of early and comprehensive cytotoxicity profiling. By employing robust, validated assays like the MTT and LDH protocols detailed here, and by understanding the underlying biochemical mechanisms, drug development professionals can better predict and mitigate toxicity risks, ultimately leading to the design of safer and more effective medicines.
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A Comparative Guide to Bromine- and Phosphorus-Based Flame Retardants for Researchers and Product Development Professionals
In the pursuit of developing safer materials, the selection of an appropriate flame retardant is a critical decision that balances efficacy with material integrity and environmental responsibility. This guide provides an in-depth technical comparison of two of the most prevalent classes of flame retardants: bromine-based and phosphorus-based compounds. We will delve into their fundamental mechanisms of action, supported by experimental data, and provide detailed protocols for their evaluation, empowering researchers and drug development professionals to make informed decisions.
The Fundamental Principles of Flame Retardancy
Combustion is a complex process requiring fuel, an oxidizer (typically oxygen), and heat. Flame retardants are chemical additives that interfere with this "fire triangle" through various physical and chemical mechanisms. The ideal flame retardant is not merely an additive but an integrated component that enhances the fire safety of the material without significantly compromising its desired physical and chemical properties.
This compound-Based Flame Retardants: The Gas-Phase Quenchers
Brominated flame retardants (BFRs) have long been recognized for their high efficiency in interrupting the gas-phase reactions of combustion.[1]
Mechanism of Action
The primary mode of action for BFRs is radical trapping in the gas phase.[2] During combustion, the polymer decomposes and releases flammable volatile compounds. BFRs, upon heating, release this compound radicals (Br•). These radicals are highly effective at scavenging the high-energy hydrogen (H•) and hydroxyl (OH•) radicals that propagate the combustion chain reaction, replacing them with less reactive this compound radicals.[2] This process effectively quenches the flame at a chemical level.
Many BFRs are used in conjunction with antimony trioxide (Sb₂O₃) as a synergist. Antimony trioxide itself has minimal flame retardant properties but reacts with hydrogen bromide (HBr) released from the BFR to form antimony trihalides. These compounds act as a gaseous blanket, excluding oxygen from the flame front and further inhibiting the combustion process.
dot
Caption: Gas-phase mechanism of brominated flame retardants.
Common Examples
-
Polybrominated Diphenyl Ethers (PBDEs): Historically widely used, but many forms are now phased out due to environmental and health concerns.[3]
-
Tetrabromobisphenol A (TBBPA): A reactive flame retardant often incorporated into the polymer backbone, particularly in epoxy resins for printed circuit boards.[4]
-
Decabromodiphenyl Ether (DecaBDE): Previously used in a wide range of plastics and textiles.[5]
-
Hexabromocyclododecane (HBCD): Primarily used in thermal insulation foams.
Phosphorus-Based Flame Retardants: The Condensed-Phase Char Formers
Phosphorus-based flame retardants (PFRs) are a diverse group of compounds that primarily act in the condensed (solid) phase of a burning material.[6] They are often considered as more environmentally benign alternatives to some halogenated flame retardants.[7]
Mechanism of Action
The principal mechanism of PFRs is the promotion of char formation on the surface of the polymer.[6] Upon heating, phosphorus compounds decompose to form phosphoric acid. This acid acts as a catalyst for the dehydration and cross-linking of the polymer, creating a stable, insulating layer of carbonaceous char. This char layer serves multiple functions:
-
Insulation: It insulates the underlying polymer from the heat of the flame, slowing down further decomposition.
-
Barrier: It acts as a physical barrier, preventing the escape of flammable volatiles that would otherwise fuel the fire.
-
Reduced Smoke: By promoting char formation, less of the polymer is converted into smoke and toxic gases.
Some phosphorus compounds can also exhibit a secondary gas-phase mechanism by releasing phosphorus-containing radicals that can trap H• and OH• radicals, although this is generally less significant than their condensed-phase action.[7]
dot
Caption: Condensed-phase mechanism of phosphorus-based flame retardants.
Common Examples
-
Ammonium Polyphosphate (APP): A widely used inorganic salt that is a key component in intumescent systems.[8]
-
Triphenyl Phosphate (TPP): An organophosphate ester used in a variety of polymers.
-
Resorcinol bis(diphenyl phosphate) (RDP): An oligomeric phosphate ester known for its good thermal stability.
-
9,10-dihydro-9-oxa-10-phosphaphenanthrene-10-oxide (DOPO): A reactive phosphorus-containing molecule that can be incorporated into polymer chains.[9]
Head-to-Head Performance Comparison
The choice between this compound- and phosphorus-based flame retardants often depends on the specific polymer, the required level of flame retardancy, and the acceptable trade-offs in material properties and environmental impact.
Flammability Performance
The following table summarizes representative experimental data comparing the flammability performance of this compound- and phosphorus-based flame retardants in various polymer matrices.
| Polymer Matrix | Flame Retardant System | Loading (wt%) | LOI (%) | UL 94 Rating | Peak Heat Release Rate (kW/m²) | Reference |
| Polypropylene (PP) | Pure PP | 0 | - | - | - | [10] |
| This compound-Antimony Complex | 20 | 31.4 | V-2 | - | [10] | |
| Phosphorus-Nitrogen (Intumescent) | 20 | 31.4 | V-2 | - | [10] | |
| Polybutylene Terephthalate (PBT) | Pure PBT | 0 | 22.5 | - | - | [11] |
| Brominated Polystyrene | - | - | - | Significantly Reduced | [12] | |
| Aluminum Diethylphosphinate (AlPi) | - | - | V-0 | Significantly Reduced | [12][13] | |
| PET Foam | Pure PET | 0 | - | - | - | [14] |
| ZDP/DBDPE (9/3) | 12 | 32.7 | V-0 | - | [14] | |
| ZDP/DBDPE (7/5) | 12 | 33.6 | V-0 | - | [14] | |
| PC/ABS Blend | Triphenyl Phosphate (TPP) | 14 | - | V-0/5V | - | [15] |
| Brominated Phosphate | 6 | - | V-0/5V | Significantly Lower than TPP | [15] |
Key Observations:
-
Both this compound- and phosphorus-based systems can significantly improve the flame retardancy of polymers, as indicated by increased Limiting Oxygen Index (LOI) values and higher UL 94 ratings.[10][14]
-
In some systems, such as PC/ABS blends, brominated phosphates can achieve a high level of flame retardancy at lower loading levels compared to phosphorus-based alternatives.[15]
-
Phosphorus-based flame retardants, particularly those that promote char formation, can be very effective at reducing the peak heat release rate.[12]
Impact on Mechanical Properties
A critical consideration in the selection of a flame retardant is its effect on the mechanical properties of the host polymer. The addition of any flame retardant can potentially plasticize the polymer or act as a stress concentrator, leading to a reduction in properties like tensile and impact strength.
| Polymer Matrix | Flame Retardant System | Effect on Tensile Strength | Effect on Impact Strength | Reference |
| Polypropylene (PP) | Brominated Phosphate Ester/Antimony Trioxide | - | - | [16] |
| Magnesium Hydroxide (as a halogen-free alternative) | Weaker interfacial bond compared to brominated system | - | [16] | |
| Polypropylene (PP) | Phosphorus-based (MPP) | Tendency to increase at lower loadings | - | [8] |
| Phosphorus-based (APP) | Higher tensile properties than MPP | Not significantly affected | [8] | |
| Poly (lactic acid) (PLA) | Phosphorus-Boron based (P-ABZT) | Slightly compromised | - | [11] |
Key Observations:
-
The addition of flame retardants often leads to a decrease in the mechanical properties of the polymer composite.[8]
-
The extent of this reduction is dependent on the type of flame retardant, its loading level, and its interaction with the polymer matrix.
-
Surface modification of inorganic flame retardants and the use of compatibilizers can help to mitigate the negative impact on mechanical properties.[8]
Environmental and Health Considerations
The environmental persistence and potential toxicity of flame retardants are of growing concern and have led to regulatory restrictions on certain compounds.
-
Brominated Flame Retardants (BFRs): Many BFRs, particularly certain polybrominated diphenyl ethers (PBDEs), are persistent, bioaccumulative, and have been associated with adverse health effects, including endocrine disruption.[3] This has led to the phasing out of several BFRs.
-
Phosphorus-Based Flame Retardants (PFRs): While generally considered to have a more favorable environmental and health profile than many BFRs, some organophosphate flame retardants (OPFRs) have also come under scrutiny for potential toxicity.[6] The toxicity of OPFRs can vary significantly depending on their chemical structure.
Experimental Protocols for Performance Evaluation
A robust evaluation of flame retardant performance relies on standardized testing methodologies. Below are detailed protocols for three key tests.
UL 94 Vertical Burn Test
Objective: To determine the self-extinguishing characteristics of a plastic material.
Methodology:
-
Sample Preparation: Prepare rectangular bar specimens of a specified thickness.
-
Test Setup: Clamp a specimen vertically. Place a layer of cotton below the specimen.
-
Flame Application: Apply a calibrated flame to the bottom edge of the specimen for 10 seconds.
-
Observation: Record the afterflame time. Reapply the flame for another 10 seconds.
-
Data Collection: Record the afterflame and afterglow times, and note if any flaming drips ignite the cotton.
-
Classification: Classify the material as V-0, V-1, or V-2 based on the burn times and dripping behavior. V-0 represents the highest level of flame resistance.
dot
Caption: Workflow for the UL 94 Vertical Burn Test.
Limiting Oxygen Index (LOI) Test
Objective: To determine the minimum concentration of oxygen in a flowing mixture of oxygen and nitrogen that will just support flaming combustion.
Methodology:
-
Sample Preparation: Prepare a small, vertically oriented sample.
-
Test Chamber: Place the sample in a glass chimney.
-
Gas Mixture: Introduce a mixture of oxygen and nitrogen into the chimney.
-
Ignition: Ignite the top of the sample.
-
Oxygen Adjustment: Adjust the oxygen concentration until the flame is just sustained.
-
LOI Calculation: The LOI is the percentage of oxygen in the mixture at this critical point. A higher LOI indicates better flame resistance.
dot
Caption: Workflow for the Limiting Oxygen Index (LOI) Test.
Cone Calorimetry
Objective: To measure the heat release rate and other combustion parameters of a material under a controlled heat flux.
Methodology:
-
Sample Preparation: Prepare a square sample of the material.
-
Irradiation: Expose the sample to a controlled level of radiant heat from a conical heater.
-
Ignition: Ignite the sample with a spark igniter.
-
Data Acquisition: Continuously measure the oxygen concentration in the exhaust gas stream.
-
Calculations: Calculate the heat release rate (HRR), total heat released (THR), time to ignition (TTI), and smoke production rate based on the principle of oxygen consumption.
dot
Caption: Workflow for Cone Calorimetry.
Conclusion
The selection of a flame retardant is a multifaceted decision that requires a thorough understanding of the trade-offs between flammability performance, impact on material properties, and environmental and health considerations. This compound-based flame retardants are highly efficient gas-phase inhibitors, while phosphorus-based flame retardants excel as condensed-phase char formers. The experimental data presented in this guide highlights that the optimal choice is highly dependent on the specific polymer and application. As the field continues to evolve, the focus will undoubtedly remain on developing novel flame retardant systems that offer superior fire safety without compromising material performance or environmental stewardship.
References
- An overview of the (eco)toxicological effects of flame retardants emerging in water and sediment. (2023). Biblioteka Nauki.
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Behl, M., et al. (2016). Comparative Toxicity of Organophosphate Flame Retardants and Polybrominated Diphenyl Ethers to Caenorhabditis elegans. Toxicological Sciences, 154(2), 241-252. Available at: [Link]
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Behl, M., et al. (2016). Comparative Toxicity of Organophosphate Flame Retardants and Polybrominated Diphenyl Ethers to Caenorhabditis elegans. Oxford Academic. Available at: [Link]
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Behl, M., et al. (2016). Editor's Highlight: Comparative Toxicity of Organophosphate Flame Retardants and Polybrominated Diphenyl Ethers to Caenorhabditiselegans. Toxicological Sciences. Available at: [Link]
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Behl, M., et al. (2016). Comparative Toxicity of Organophosphate Flame Retardants and Polybrominated Diphenyl Ethers to C. elegans. ResearchGate. Available at: [Link]
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Fromme, H., et al. (2016). Brominated flame retardants - Exposure and risk assessment for the general population. International Journal of Hygiene and Environmental Health, 219(1), 1-23. Available at: [Link]
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Study of Flame-retardant Polypropylene Based on Phosphorus-nitrogen Intumescent Flame Retardant and Brominated Flame Retardant. (2022). China Plastics. Available at: [Link] plastics.20220505.1015.002.html
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Decabromodiphenyl ether. (n.d.). OEHHA. Available at: [Link]
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Mechanical Properties of Polypropylene-Based Flame Retardant Composites by Surface Modification of Flame Retardants. (2022). MDPI. Available at: [Link]
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U.S. EPA. (2022). Chapter 36 - Brominated Flame Retardants. Risk Assessment Portal. Available at: [Link]
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Comparative Study of Phosphorus-based Flame Retardants in Halogen-Free Laminates. (2008). IPC APEX Conference. Available at: [Link]
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ATSDR. (2004). TOXICOLOGICAL PROFILE FOR POLYBROMINATED BIPHENYLS AND POLYBROMINATED DIPHENYL ETHERS. Agency for Toxic Substances and Disease Registry. Available at: [Link]
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Tawiah, B. (2019). Boron and phosphorus-based flame retardants for poly (lactic acid). PolyU Institutional Research Archive. Available at: [Link]
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Effect of phosphorus based flame retardants on UL94 and Comparative Tracking Index properties of poly(butylene terephthalate). (2014). ResearchGate. Available at: [Link]
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PBT/flame retardant compositions. (n.d.). ResearchGate. Available at: [Link]
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Phosphorus-based Flame Retardancy Mechanisms—Old Hat or a Starting Point for Future Development? (2010). ResearchGate. Available at: [Link]
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Experimental and Numerical Study of Thermal Stability and Fire Performance of Brominated and Halogen-free Flame Retardants in Glass-fibre Reinforced Poly(butylene terephthalate). (2010). ResearchGate. Available at: [Link]
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Characterization Of Flame Retardant Performance in Polymer Flame Retardant Materials. (2023). Oceanchem Group. Available at: [Link]
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Phosphorus/Bromine Synergism Improved the Flame Retardancy of Polyethylene Terephthalate Foams. (2022). MDPI. Available at: [Link]
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Schartel, B. (2010). Phosphorus-based Flame Retardancy Mechanisms—Old Hat or a Starting Point for Future Development? Materials, 3(10), 4710-4745. Available at: [Link]
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COMPARATIVE STUDY OF THE EFFECT OF FLAME RETARDANTS ON THE IGNITION TEMPERATURE OF EPOXY COMPOSITES. (2021). Eurasian Physical Technical Journal. Available at: [Link]
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Comparative Study of Different Methods of Synthesis and Their Effect on the Thermomechanical Properties of a Halogenated Epoxy-Based Flame-Retardant Resin. (2021). ACS Omega. Available at: [Link]
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The co-relation between loi and fire rating for polymeric materials. (2023). Jetir.Org. Available at: [Link]
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Recent trends of phosphorus-containing flame retardants modified polypropylene composites processing. (2022). PMC. Available at: [Link]
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Research progress of emerging flame retardants for epoxy resin. (2023). Journal of Functional Materials. Available at: [Link]
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Common Flame Retardants Suitable For Polypropylene And Their Advantages And Disadvantages. (2024). Oceanchem Group. Available at: [Link]
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Flame Retardant Properties and Mechanical Properties of Polypropylene with Halogen and Halogen-Free Flame Retardant System. (2021). ResearchGate. Available at: [Link]
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A Comparative Guide to Validating the Mechanism of a Novel Bromine-Catalyzed C-H Activation Reaction
For researchers, scientists, and drug development professionals, the advent of a novel bromine-catalyzed C-H activation reaction presents a compelling avenue for innovation. However, the true potential of this methodology can only be unlocked through a rigorous validation of its underlying mechanism. This guide provides an in-depth, objective comparison of experimental and computational techniques to elucidate the catalytic cycle of this promising transformation, contrasting it with established alternatives like palladium-catalyzed systems.
Introduction: The Rise of this compound Catalysis in C-H Activation
The functionalization of otherwise inert C-H bonds is a cornerstone of modern organic synthesis, enabling the construction of complex molecules with high efficiency. While transition metals, particularly palladium, have dominated this field, this compound catalysis is emerging as a cost-effective and powerful alternative.[1][2] Brominating agents like N-bromosuccinimide (NBS) can serve as a source of this compound radicals, initiating a cascade of reactions that lead to the desired C-H functionalization.[3][4][5] Understanding the intricate steps of this process is paramount for optimizing reaction conditions, expanding its substrate scope, and ensuring its rational application in synthetic endeavors.
This guide will navigate the essential experimental and computational workflows required to build a self-validating case for the mechanism of a novel this compound-catalyzed C-H activation reaction.
Deconstructing the Catalytic Cycle: Key Mechanistic Questions
A typical this compound-catalyzed C-H activation cycle, particularly when initiated by reagents like NBS, is often proposed to proceed through a radical mechanism. The central questions to address are:
-
Initiation: How is the active this compound species generated? Is it a this compound radical (Br•)?
-
Propagation: Does the reaction proceed via a hydrogen atom transfer (HAT) mechanism? Is the C-H cleavage the rate-determining step?
-
Termination: What are the key intermediates, and how do they lead to the final product and regenerate the catalyst?
To answer these, a multi-pronged approach combining kinetic studies, intermediate trapping, and computational modeling is essential.
Experimental Validation: A Three-Pillar Approach
A robust validation strategy rests on three experimental pillars: Kinetic Isotope Effect (KIE) studies, radical trapping experiments, and Hammett analysis.
Pillar 1: Kinetic Isotope Effect (KIE) Studies – Pinpointing the Rate-Determining Step
The KIE is a powerful tool to determine if the C-H bond is broken in the rate-determining step (RDS) of the reaction.[6] A primary KIE (kH/kD > 1) is observed when the C-H bond cleavage is the slowest step.
This experiment provides a direct measure of the KIE by reacting a 1:1 mixture of the unlabeled substrate and its deuterated analogue under the standard reaction conditions.
Step-by-Step Methodology:
-
Substrate Preparation: Synthesize the deuterated substrate, ensuring high isotopic enrichment at the target C-H bond.
-
Reaction Setup: In a reaction vessel, combine a 1:1 molar ratio of the non-deuterated and deuterated substrates with the this compound catalyst and other reagents.
-
Reaction Monitoring: Allow the reaction to proceed to a low conversion (typically 10-20%) to ensure the ratio of reactants does not change significantly.
-
Analysis: Quench the reaction and analyze the ratio of the non-deuterated to deuterated product using techniques like GC-MS or ¹H NMR spectroscopy.
-
KIE Calculation: The KIE is calculated from the ratio of the products.
| Experiment | Description | Expected Outcome for Radical HAT Mechanism | Interpretation |
| Intermolecular KIE | 1:1 mixture of substrate and deuterated substrate | kH/kD value between 2 and 7 | A significant primary KIE suggests that C-H bond cleavage is the rate-determining step, consistent with a HAT mechanism.[7][8] |
| Parallel Reactions | Separate reactions with non-deuterated and deuterated substrates | Rate of reaction for the non-deuterated substrate is significantly faster | Confirms the findings of the competition experiment and provides individual rate constants. |
dot
Caption: Workflow for Kinetic Isotope Effect (KIE) Studies.
Pillar 2: Radical Trapping – Visualizing Reactive Intermediates
If the reaction proceeds via a radical pathway, trapping the transient radical intermediates provides direct evidence for their existence.[9][10] Common radical traps include TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) and 1,1-diphenylethylene.[9]
Step-by-Step Methodology:
-
Reaction Setup: Assemble the reaction as per the standard procedure.
-
Addition of Trap: Add a stoichiometric excess of the radical trapping agent (e.g., TEMPO) to the reaction mixture at the beginning of the reaction.
-
Control Experiment: Run a parallel reaction without the trapping agent.
-
Analysis: Monitor both reactions. The formation of a trapped adduct (e.g., a TEMPO-substrate adduct) and the inhibition or complete shutdown of the desired product formation in the presence of the trap strongly indicate a radical mechanism.[9][10] The adduct can be identified by mass spectrometry.[11]
| Radical Trap | Mechanism of Action | Expected Observation |
| TEMPO | Traps carbon-centered radicals.[10] | Formation of a TEMPO-adduct, detectable by MS. Inhibition of product formation. |
| 1,1-Diphenylethylene | Reacts with radical intermediates to form a stable, detectable species. | Formation of a new adduct and suppression of the desired reaction. |
dot
Caption: Conceptual workflow of a radical trapping experiment.
Pillar 3: Hammett Analysis – Probing Electronic Effects
Hammett analysis provides insight into the electronic nature of the transition state by examining the effect of substituents on the reaction rate.[12][13] By plotting the logarithm of the relative reaction rates (log(kX/kH)) against the Hammett substituent constant (σ), a linear relationship can be obtained. The slope of this line, the reaction constant (ρ), reveals whether the transition state is stabilized by electron-donating or electron-withdrawing groups.
Step-by-Step Methodology:
-
Substrate Synthesis: Synthesize a series of substrates with different para- or meta-substituents (e.g., -OMe, -CH3, -H, -Cl, -NO2).
-
Kinetic Measurements: Determine the initial rate of the reaction for each substituted substrate under identical conditions. This can be done by monitoring the disappearance of the starting material or the appearance of the product over time using techniques like GC or HPLC.
-
Data Plotting: Plot log(kX/kH) versus the appropriate Hammett constant (σp or σm).
-
Analysis: A linear plot indicates a Hammett correlation. The sign and magnitude of ρ provide mechanistic information.
| ρ Value | Interpretation | Implication for this compound-Catalyzed C-H Activation |
| Large and Negative | Buildup of positive charge in the transition state. Reaction is accelerated by electron-donating groups. | Unlikely for a radical HAT mechanism. Would suggest an electrophilic aromatic substitution-type pathway. |
| Small or Close to Zero | Little charge development in the transition state. Reaction is not very sensitive to electronic effects. | Consistent with a radical mechanism where the transition state has minimal charge separation.[14] |
| Positive | Buildup of negative charge in the transition state. Reaction is accelerated by electron-withdrawing groups. | Could indicate a mechanism where the substrate acts as a nucleophile in the rate-determining step. |
Computational Validation: In Silico Insights
Density Functional Theory (DFT) calculations are a powerful complementary tool to experimental studies.[15] They can be used to:
-
Map the entire reaction pathway: Identify all intermediates and transition states.[16]
-
Calculate activation energies: Corroborate the experimentally determined rate-determining step.
-
Visualize transition state geometries: Understand the nature of the C-H bond cleavage.
dot
Caption: A generalized workflow for computational validation using DFT.
Comparative Analysis: this compound vs. Palladium Catalysis
To provide context, it is instructive to compare the mechanistic validation of a this compound-catalyzed reaction with that of a well-established palladium-catalyzed C-H activation.
| Mechanistic Feature | This compound Catalysis (Radical Pathway) | Palladium Catalysis (e.g., Concerted Metalation-Deprotonation) |
| Catalyst | Simple this compound source (e.g., NBS).[18][19] | Palladium(II) or Palladium(0) complexes.[1][20] |
| Key Intermediate | Carbon-centered radical.[9] | Organopalladium species.[20] |
| C-H Cleavage | Homolytic (via HAT). | Often heterolytic or concerted. |
| KIE | Typically shows a significant primary KIE (kH/kD > 2).[7][8] | Can show a KIE, but the magnitude may vary depending on the specific mechanism. |
| Radical Trapping | Reaction is inhibited by radical traps.[9][10] | Reaction is generally unaffected by radical traps. |
| Computational Focus | Modeling radical intermediates and transition states for HAT. | Modeling oxidative addition, concerted metalation-deprotonation, and reductive elimination steps.[15] |
Conclusion: A Unified and Validated Mechanistic Picture
By systematically applying the experimental and computational strategies outlined in this guide, researchers can construct a robust and self-validating mechanistic model for a novel this compound-catalyzed C-H activation reaction. This comprehensive understanding is not merely an academic exercise; it is the foundation for rational reaction optimization, catalyst design, and the confident application of this exciting new methodology in the synthesis of valuable molecules. The convergence of evidence from KIE studies, radical trapping, Hammett analysis, and computational modeling provides the scientific integrity necessary to establish a new reaction's place in the synthetic chemist's toolkit.
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Visible light-induced this compound radical enhanced hydrogen atom transfer (HAT) reactions in organic synthesis. (2024). RSC Publishing. Retrieved from [Link]
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N-Bromosuccinimide (NBS)-Catalyzed C–H Bond Functionalization: An Annulation of Alkynes with Electron Withdrawing Group (EWG)-Substituted Acetyl Indoles for the Synthesis of Carbazoles. (2017). Organic Letters. Retrieved from [Link]
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Mechanistic Study of the Mechanochemical PdII-Catalyzed Bromination of Aromatic C–H Bonds by Experimental and Computational Methods. (2022). Organometallics. Retrieved from [Link]
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What is the role of the NBS (N-bromosuccinimide) reagent in organic chemistry? (2017). Quora. Retrieved from [Link]
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N - Bromosuccinimide (NBS) reagent application & mechanism | Organic synthesis. (2021). YouTube. Retrieved from [Link]
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N-Bromosuccinimide (NBS). Organic Chemistry Portal. Retrieved from [Link]
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N-Bromosuccinimide (NBS) As A Reagent In Organic Chemistry. (2011). Master Organic Chemistry. Retrieved from [Link]
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This compound Radical Catalysis by Energy Transfer Photosensitization. (n.d.). PMC - NIH. Retrieved from [Link]
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Complementary Strategies for Directed sp3 C-H Functionalization: A Comparison of Transition-Metal Catalyzed Activation, Hydrogen Atom Transfer and Carbene/Nitrene Transfer. (2019). NIH. Retrieved from [Link]
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Site-Selective Aliphatic C-H Bromination Using N-Bromoamides and Visible Light. (2025). ResearchGate. Retrieved from [Link]
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Palladium-catalyzed C-H functionalization of heteroarenes with aryl bromides and chlorides. (2010). PubMed. Retrieved from [Link]
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Pd-Catalyzed C–H Activation vs β-H Elimination: An Experimental and Computational Insight into the Reactivity of Tertiary Alkylamines. (2025). ResearchGate. Retrieved from [Link]
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Isotope labeled experiments for determination of the kinetic isotope effect (KIE) on C–H activation reactions. (n.d.). ResearchGate. Retrieved from [Link]
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Kinetic isotope effects for the C-H activation step in phase-transfer halogenations of alkanes. (2000). PubMed. Retrieved from [Link]
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Kinetic Isotope Effects for the C−H Activation Step in Phase-Transfer Halogenations of Alkanes. (n.d.). ACS Publications. Retrieved from [Link]
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Bromination and C–C Cross-Coupling Reactions for the C–H Functionalization of Iridium(III) Emitters. (2021). Organometallics. Retrieved from [Link]
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A Review of Methane Activation Reactions by Halogenation: Catalysis, Mechanism, Kinetics, Modeling, and Reactors. (2025). ResearchGate. Retrieved from [Link]
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A Review of Methane Activation Reactions by Halogenation: Catalysis, Mechanism, Kinetics, Modeling, and Reactors. (n.d.). MDPI. Retrieved from [Link]
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New Approach to the Detection of Short-Lived Radical Intermediates. (2022). PMC - NIH. Retrieved from [Link]
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Palladium-Catalyzed C−H Functionalization of Heteroarenes with Aryl Bromides and Chlorides. OUCI. Retrieved from [Link]
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Kinetic Isotope Effect: Principles and its use in mechanism investigation. (n.d.). EPFL. Retrieved from [Link]
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Trapping of the radical intermediate in the photochemical rearrangement of an allyl cloride. RSC Publishing. Retrieved from [Link]
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Isotope Effects Reveal the Catalytic Mechanism of the Archetypical Suzuki-Miyaura Reaction. (n.d.). ACS Publications. Retrieved from [Link]
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A Robust, “One-Pot” Method for Acquiring Kinetic Data for Hammett Plots Used To Demonstrate Transmission of Substituent Effects in Reactions of Aromatic Ethyl Esters. (n.d.). Pendidikan Kimia. Retrieved from [Link]
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Experimental Methods 1. Bromination Methods 1.1 Bromination method based on H2O2/HBr 1.2 Bromination of Lewatit LK2621 with Br2. (n.d.). Universitat de Barcelona. Retrieved from [Link]
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Exploration of Reaction Pathways and Chemical Transformation Networks. (2019). ETH Zurich Research Collection. Retrieved from [Link]
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Hammett correlation in competition experiments in dissociation of ionised substituted benzophenones and dibenzylideneacetones. (n.d.). PMC - NIH. Retrieved from [Link]
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27.05 Linear Free-energy Relations: Applying Hammett Constants. (2021). YouTube. Retrieved from [Link]
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Transition metal-catalyzed C–H activation reactions: diastereoselectivity and enantioselectivity. (2009). RSC Publishing. Retrieved from [Link]
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Lecture 15 - Hammett Plots for Electronic Effects. (n.d.). NPTEL. Retrieved from [Link]
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Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of Bromine for Laboratory Professionals
Elemental bromine (Br₂) is a powerful oxidizing agent and a cornerstone reagent in numerous chemical syntheses. However, its high reactivity, corrosivity, and toxicity demand meticulous handling and disposal procedures to ensure the safety of laboratory personnel and the protection of our environment. This guide provides an in-depth, scientifically grounded protocol for the proper disposal of this compound, moving beyond a simple checklist to explain the fundamental chemistry that underpins these critical safety measures.
Foundational Safety Principles: Proactive Hazard Management
Before any procedure involving this compound is initiated, a thorough risk assessment is paramount. The inherent dangers of this compound—severe skin and eye burns, acute inhalation toxicity, and violent reactivity with many substances—necessitate a proactive approach to safety.[1][2]
Engineering Controls: The First Line of Defense
All manipulations of pure this compound and its concentrated solutions must be conducted within a certified chemical fume hood.[1][2] The fume hood sash should be kept as low as possible to maximize containment while allowing for safe manipulation. An eyewash station and safety shower must be readily accessible and unobstructed.[1][2]
Personal Protective Equipment (PPE): Essential Barrier Protection
Appropriate PPE is non-negotiable when handling this compound. The following table summarizes the minimum requirements, with the understanding that a site-specific risk assessment may necessitate additional protection.[1][3][4]
| Body Part | Required PPE | Material/Specification | Rationale |
| Hands | Chemical-resistant gloves | Neoprene or Nitrile | Provides resistance to permeation by this compound.[1][3] Always check manufacturer's glove compatibility data. |
| Eyes | Chemical splash goggles | Tight-fitting, indirectly vented | Protects against splashes and the corrosive vapors of this compound. |
| Face | Face shield | Worn in conjunction with goggles | Offers a secondary layer of protection for the entire face from splashes.[1] |
| Body | Laboratory coat | Fully buttoned, long-sleeved | Protects skin and personal clothing from contamination. |
| Respiratory | NIOSH-approved respirator | Varies with concentration | Required for exposures exceeding OSHA's Permissible Exposure Limit (PEL) of 0.1 ppm as an 8-hour time-weighted average.[3] Specific cartridge types are necessary for this compound. |
The Chemistry of this compound Neutralization: From Hazard to Harmless Salts
The cornerstone of this compound disposal is its chemical conversion—typically through a redox reaction—into non-hazardous bromide salts.[5] This process, often referred to as "quenching" or "neutralization," transforms the volatile, reddish-brown liquid into a colorless, water-soluble, and significantly less toxic ionic compound.[5]
The most common and effective neutralizing agents are reducing agents. The selection of the appropriate agent may depend on the scale of the disposal and the specific experimental conditions.
Sodium Thiosulfate (Na₂S₂O₃)
Sodium thiosulfate is a widely used and highly effective reagent for neutralizing this compound.[5][6]
-
The Reaction: In this redox reaction, thiosulfate is oxidized to tetrathionate, while this compound is reduced to bromide.[5] 2Na₂S₂O₃(aq) + Br₂(l) → Na₂S₄O₆(aq) + 2NaBr(aq)[7]
Sodium Bisulfite (NaHSO₃)
Sodium bisulfite is another excellent choice for this compound neutralization.[8][9]
-
The Reaction: Bisulfite is oxidized to sulfate, and this compound is reduced to bromide. The reaction also produces sulfuric acid, rendering the resulting solution acidic.[8][10] NaHSO₃(aq) + Br₂(l) + H₂O(l) → NaHSO₄(aq) + 2HBr(aq) A more complete balanced equation is:2NaHSO₃ + Br₂ → 2NaBr + H₂SO₄[11]
Sodium Carbonate (Na₂CO₃)
While not a reducing agent in the same vein as thiosulfate or bisulfite, sodium carbonate can be used to neutralize this compound, particularly in aqueous solutions.[12]
-
The Reaction: This is a disproportionation reaction where this compound is simultaneously oxidized and reduced. 3Br₂(l) + 3Na₂CO₃(aq) → 5NaBr(aq) + NaBrO₃(aq) + 3CO₂(g)[12][13]
Procedural Guide to this compound Disposal
The following protocols provide step-by-step guidance for the safe neutralization and disposal of this compound waste.
Workflow for this compound Handling and Disposal
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Mastering Bromine Safety: A Guide to Personal Protective Equipment
For the experienced researcher, scientist, or drug development professional, handling elemental bromine (Br₂) is a task that demands the utmost respect and meticulous preparation. This highly corrosive, volatile, and toxic substance presents significant respiratory, dermal, and ocular hazards. This guide moves beyond a simple checklist, providing a deep, procedural framework for the safe selection, use, and disposal of Personal Protective Equipment (PPE) when working with this compound. Our focus is on the causality behind each safety measure, ensuring a self-validating system of protection that builds confidence and ensures operational integrity in the lab.
The this compound Threat Matrix: Understanding the "Why"
This compound is a fuming reddish-brown liquid that readily vaporizes at room temperature, creating a dense, reddish-brown vapor that is heavier than air and can settle in low-lying areas.[1][2] Its hazardous properties are multifaceted:
-
Extreme Corrosivity: Liquid this compound and its vapor cause severe burns to the skin, eyes, and respiratory tract.[3][4] Contact can lead to painful, slow-healing ulcers.[5][6]
-
High Inhalation Toxicity: this compound vapor is fatal if inhaled at high concentrations.[4][7] Even at low levels, it is a potent irritant, causing coughing, shortness of breath, headache, and potentially leading to pulmonary edema—a medical emergency where fluid accumulates in the lungs.[5][8][9] The effects of inhalation can be delayed.[2][10]
-
Powerful Oxidizer: this compound is not combustible itself but enhances the combustion of other substances and can react violently with many organic and inorganic compounds, creating a fire and explosion hazard.[2][11]
Understanding these core threats is fundamental to selecting and using PPE not as a formality, but as an engineered control system tailored to the specific risks of your procedure. All work with liquid this compound must be confined to a properly functioning and certified chemical fume hood.[12][13][14]
The Protective Ensemble: Selecting Your Armor
The selection of PPE is not a one-size-fits-all approach. It is dictated by the concentration of this compound, the task being performed, and the potential for splashes, spills, or vapor release.
Respiratory Protection: A Non-Negotiable Barrier
This compound's high volatility and inhalation toxicity make respiratory protection a critical line of defense. The choice of respirator is directly linked to the airborne concentration, benchmarked against established occupational exposure limits (OELs).
| Exposure Limit | Agency | Value (8-hr TWA) | Value (STEL**) |
| PEL | OSHA | 0.1 ppm | - |
| REL | NIOSH | 0.1 ppm | 0.3 ppm |
| TLV | ACGIH | 0.1 ppm | 0.2 ppm |
| TWA (Time-Weighted Average): The average exposure over an 8-hour workday. | |||
| **STEL (Short-Term Exposure Limit): A 15-minute TWA that should not be exceeded at any time during a workday. | |||
| Source: New Jersey Department of Health Hazardous Substance Fact Sheet, NIOSH, ACGIH.[5][15][16] |
The Immediately Dangerous to Life or Health (IDLH) concentration for this compound is 3 ppm .[5] Exposure at or above this level requires the highest level of respiratory protection.
// Nodes Concentration [label="Assess this compound Vapor Concentration", fillcolor="#F1F3F4", fontcolor="#202124"]; BelowOEL [label="< 0.1 ppm (Below all OELs)", fillcolor="#34A853", fontcolor="#FFFFFF"]; AtOEL [label="> 0.1 ppm to < 3 ppm", fillcolor="#FBBC05", fontcolor="#202124"]; IDLH [label="> 3 ppm (IDLH Level)", fillcolor="#EA4335", fontcolor="#FFFFFF"];
APR [label="Full-Facepiece Air-Purifying Respirator (APR)\nwith Organic Vapor/Acid Gas (OV/AG) cartridges\nspecifically approved for this compound.", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; SAR [label="Supplied-Air Respirator (SAR) in\npressure-demand or positive-pressure mode.", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; SCBA [label="Self-Contained Breathing Apparatus (SCBA)\nwith a full facepiece operated in pressure-demand\nor other positive-pressure mode.", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; NoProtection [label="No respiratory protection required,\nbut must work in a fume hood.", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"];
// Edges Concentration -> BelowOEL [label="Low Potential"]; Concentration -> AtOEL [label="Moderate Potential"]; Concentration -> IDLH [label="High Potential / Spill"];
BelowOEL -> NoProtection; AtOEL -> APR [label="If concentration is known and below 3 ppm"]; AtOEL -> SAR [label="For increased protection"]; IDLH -> SCBA; } .enddot Caption: Respiratory protection is selected based on this compound vapor concentration.
Key Operational Insights:
-
Cartridge Integrity: If you can smell or taste this compound while wearing an air-purifying respirator, or if eye irritation occurs, the cartridge is saturated or the face seal is compromised. Leave the area immediately, and replace the cartridge and/or re-fit the respirator.[5]
-
Facial Hair: Beards and other facial hair interfere with the seal of tight-fitting respirators, rendering them ineffective. Users must be clean-shaven.
-
Fit Testing: As per OSHA standard 29 CFR 1910.134, all users of tight-fitting respirators must be medically cleared and undergo annual fit testing to ensure a proper seal.[5][13]
Eye and Face Protection
Direct contact with liquid this compound or its concentrated vapor can cause severe burns and permanent eye damage.[5][8]
-
Primary Protection: Chemical splash goggles that conform to ANSI Z87.1 standards are mandatory whenever handling this compound.[13]
-
Secondary Barrier: A full-face shield must be worn over the chemical splash goggles to protect against splashes.[11][12] The full-facepiece of a respirator can serve as this secondary barrier.
Hand Protection: The Critical Interface
Skin contact is a primary route of exposure. The choice of glove material is critical and must be based on verified chemical resistance data.
| Glove Material | Resistance to Liquid this compound | Notes |
| Neoprene | Good to Excellent | Recommended for extended handling.[5][12][17] |
| Nitrile | Good to Excellent | Recommended for this compound water; check manufacturer data for pure this compound.[5][12][18] |
| Fluorinated Rubber (Viton) | Excellent | Offers superior resistance.[12] |
| Butyl Rubber | Good | Offers high impermeability to gases and vapors.[19][20] |
| Natural Rubber/Latex | Poor | Not recommended.[21] |
| PVC | Poor | Not recommended.[21] |
| Note: Always consult the glove manufacturer's specific chemical resistance chart for breakthrough times and degradation data.[12][13] |
Protocol for Glove Use:
-
Inspect: Before each use, check gloves for any signs of degradation, punctures, or discoloration.
-
Double Gloving: Consider wearing two pairs of gloves, especially for tasks with a higher risk of splash. This allows for the clean removal of the outer glove if it becomes contaminated.
-
Prompt Removal: If gloves are contaminated, remove them immediately, avoiding contact with bare skin, and wash hands thoroughly.
-
Hand Washing: Always wash hands with soap and water after removing gloves.[5]
Protective Clothing
To prevent skin contact, appropriate body protection is essential.
-
Standard Lab Use: A fully buttoned, long-sleeved lab coat should be worn.[12]
-
Splash Protection: When handling larger quantities or when there is a significant splash risk, a chemical-resistant apron or coveralls are necessary.
-
High-Risk Scenarios: For major spills or emergency response, a gas-tight chemical protection suit is required.[12] Materials like DuPont Tychem® TK have demonstrated resistance to this compound vapor.[5]
-
Footwear: Wear long pants and fully enclosed, chemical-resistant shoes.[12] Neoprene boots are recommended where splashes to the feet are possible.[5]
Operational Plan: Donning, Doffing, and Disposal
Contamination often occurs not during use, but during the removal of PPE. A strict, step-by-step procedure is vital.
Disposal of Contaminated PPE
All disposable PPE that has been contaminated with this compound must be treated as hazardous waste.[13]
-
Place contaminated items (gloves, coveralls, etc.) into a designated, sealable hazardous waste container.[12]
-
Label the container clearly as "Hazardous Waste" and list the contents.
-
Follow your institution's specific procedures for hazardous waste pickup and disposal.[5][22] Do not discard in regular trash.
Emergency Protocols: Immediate and Decisive Action
In the event of an exposure or spill, a rapid and correct response is critical. Emergency eyewash stations and safety showers must be readily available and tested regularly.[12]
// Nodes Exposure [label="Exposure Event Occurs", shape=diamond, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; SkinContact [label="Skin Contact", fillcolor="#FBBC05", fontcolor="#202124"]; EyeContact [label="Eye Contact", fillcolor="#FBBC05", fontcolor="#202124"]; Inhalation [label="Inhalation", fillcolor="#FBBC05", fontcolor="#202124"];
Action_Skin [label="Immediately remove contaminated clothing.\nFlush skin with soap and water\nfor at least 15-30 minutes.", fillcolor="#FFFFFF", fontcolor="#202124"]; Action_Eye [label="Immediately flush eyes with lukewarm water\nfor at least 15-30 minutes.\nRemove contact lenses if present.", fillcolor="#FFFFFF", fontcolor="#202124"]; Action_Inhale [label="Move victim to fresh air immediately.", fillcolor="#FFFFFF", fontcolor="#202124"];
SeekMedical [label="Seek Immediate Medical Attention\nfor ALL exposures.", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges Exposure -> SkinContact; Exposure -> EyeContact; Exposure -> Inhalation;
SkinContact -> Action_Skin; EyeContact -> Action_Eye; Inhalation -> Action_Inhale;
Action_Skin -> SeekMedical; Action_Eye -> SeekMedical; Action_Inhale -> SeekMedical; } .enddot Caption: Immediate first aid followed by medical attention is crucial for all this compound exposures.
First Aid Procedures:
-
Skin Exposure: Quickly remove all contaminated clothing. Immediately wash the contaminated skin with large amounts of soap and water for at least 15-30 minutes.[5][10] Seek immediate medical attention.[5]
-
Eye Exposure: Immediately flush the eyes with large amounts of lukewarm water for at least 15-30 minutes, lifting the upper and lower eyelids.[5][10] Remove contact lenses if it can be done easily.[1] Seek immediate medical attention.[5]
-
Inhalation: Move the person to fresh air at once.[1][23] If breathing has stopped, begin artificial respiration.[5] Seek immediate medical attention, as pulmonary edema can be delayed.[5]
-
Ingestion: Do NOT induce vomiting.[3][12] Rinse the mouth with water and seek immediate medical attention.[3]
Spill Management
-
Small Spill (inside a fume hood): If you are trained and equipped, you can manage a small spill. Cover the spill with a dry absorbent material like sand, dry lime, or soda ash.[5] Do not use combustible materials like sawdust.[12] Collect the absorbed material into a sealed container for hazardous waste disposal.[13]
-
Large Spill (or any spill outside a fume hood): Evacuate the area immediately and secure all entrances.[5][13] Eliminate ignition sources.[5] Contact your institution's emergency response team (e.g., EH&S) or call 911.[13] Only personnel with specialized training and equipment, including a self-contained breathing apparatus (SCBA) and a gas-tight chemical suit, should handle large spills.[10][12]
Conclusion: A Culture of Vigilance
Working safely with this compound is a testament to a researcher's skill and dedication to safety. It requires more than just wearing equipment; it demands a comprehensive understanding of the risks, a rigorous adherence to procedure, and a constant state of vigilance. By internalizing the principles and protocols outlined in this guide, you build a self-validating system of safety that protects you, your colleagues, and the integrity of your research. Trust in your training, trust in your equipment, and always prioritize safety above all else.
References
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- Centers for Disease Control and Prevention (CDC). (2024, September 6). This compound. Chemical Emergencies.
- Washington State University. (n.d.). Standard Operating Procedure for this compound.
- United States Environmental Protection Agency (EPA). (2024, October 3). This compound.
- Ideal Response. (2025, March 18). What is this compound and what are the safe disposal and recycling methods?
- PalletBiz. (2025, October 20). Safety & Handling Guidelines for this compound and Bromide Chemicals in Export Operations.
- Interscan Corporation. (2024, August 19). This compound (Br2): Assessing Health Risks and Safety Protocols.
- Thermo Fisher Scientific. (2018, October). This compound - SAFETY DATA SHEET.
- Carl ROTH. (n.d.). Safety Data Sheet: this compound.
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- International Labour Organization (ILO). (n.d.). ICSC 0107 - this compound. International Chemical Safety Cards (ICSCs).
- Tata Chemicals Limited. (2021, June 21). SAFETY DATA SHEET (SDS) - Name of chemical: this compound (Br2).
- Central Drug House (P) Ltd. (n.d.). This compound WATER MATERIAL SAFETY DATA SHEET SDS/MSDS.
- The University of Kansas Health System. (n.d.). Poison Facts: - Low Chemicals: this compound.
- Occupational Safety and Health Administration (OSHA). (2024, April 3). This compound.
- Centers for Disease Control and Prevention (CDC). (2019, October 30). NIOSH Pocket Guide to Chemical Hazards - this compound.
- Honeywell Support Portal. (2024, November 25). Suggested respiratory protection from the chemical this compound.
- Centers for Disease Control and Prevention (CDC). (n.d.). This compound - IDLH. NIOSH.
- Inland Empire Safety & Supply. (n.d.). Chemical Resistant Gloves.
- Occupational Safety and Health Administration (OSHA). (n.d.). ID-108.
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- Centers for Disease Control and Prevention (CDC). (1989, January 19). 1988 OSHA PEL Project - this compound. NIOSH.
- Chemtalk. (n.d.). This compound water - disposal.
- Centers for Disease Control and Prevention (CDC). (n.d.). This compound - NIOSH Pocket Guide to Chemical Hazards. Restored.
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- AMPri. (n.d.). Chemical protective glove, type A, size 8, black, Solidsafety ChemV Full.
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- 3M. (n.d.). 3M Respirator Selection Guide.
- 3M. (n.d.). Respirator Selection | Respiratory Protection.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
